molecular formula C11H17NO4 B592327 Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate CAS No. 942425-69-6

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Cat. No.: B592327
CAS No.: 942425-69-6
M. Wt: 227.26
InChI Key: RBIJPKRRQHYYFP-UHFFFAOYSA-N
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Description

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-7-6-12(9(14)5-8(7)13)10(15)16-11(2,3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIJPKRRQHYYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate: Synthesis, Properties, and Applications

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1] Within this class, piperidine-2,4-diones represent a particularly valuable synthetic intermediate. Their dual carbonyl functionality provides multiple reactive sites, allowing for the construction of complex molecular architectures. This guide focuses on a specific, yet important derivative: This compound .

As a Senior Application Scientist, this document is structured to provide not just a recitation of facts, but a narrative of scientific reasoning. We will first explore the foundational precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate, and then delve into the specific methodologies required to introduce the C5-methyl group—a substitution of significant interest for modifying the steric and electronic properties of the molecule for drug design applications.[2][3]

Core Precursor: Tert-butyl 2,4-dioxopiperidine-1-carboxylate

Understanding the target molecule necessitates a thorough grounding in its immediate precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate (CAS 845267-78-9).[4][5] This N-Boc protected piperidinedione is the key starting material for the synthesis of the C5-substituted analogue.

Physicochemical Properties

The properties of the parent compound are essential for designing reaction and purification protocols.

PropertyValueSource(s)
CAS Number 845267-78-9[4]
Molecular Formula C₁₀H₁₅NO₄[4]
Molecular Weight 213.23 g/mol [4]
Appearance Yellow to brown solid/powder[4]
Storage 2-8°C Refrigerator[5]
SMILES CC(C)(C)OC(=O)N1CCC(=O)CC1=O[4]
InChI InChI=1/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h4-6H2,1-3H3[4]

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is a two-stage process: first, the construction of the core piperidine-2,4-dione ring, followed by a highly specific alkylation at the C5 position.

Part 1: Synthesis of Tert-butyl 2,4-dioxopiperidine-1-carboxylate (Precursor)

The most common and efficient route to the N-Boc-piperidine-2,4-dione core involves the condensation of a protected amino acid with Meldrum's acid, followed by intramolecular cyclization.[6] This approach is favored for its high yield and the relative stability of the intermediates.

cluster_0 Step 1: Acyl Meldrum's Acid Formation cluster_1 Step 2: Intramolecular Cyclization A 3-((tert-butoxycarbonyl)amino)propanoic acid C EDCI-HCl, DMAP in CH2Cl2, 0°C to RT A->C B Meldrum's Acid B->C D Acyl Meldrum's Acid Intermediate (Not Isolated) C->D E Reflux in Ethyl Acetate D->E F Tert-butyl 2,4-dioxopiperidine-1-carboxylate E->F A Tert-butyl 2,4-dioxopiperidine-1-carboxylate in THF B Cool to -78°C A->B C Add LiHMDS (1.0 M in THF) B->C D Stir for 1 hour at -78°C (Enolate Formation) C->D E Add Methyl Iodide (CH3I) D->E F Warm to -20°C, stir for 1.5 hours E->F G Quench with sat. NH4Cl F->G H Aqueous Workup & Purification G->H I This compound H->I

Caption: Regioselective C5-methylation workflow.

This protocol is adapted from the general procedure for γ-alkylation of this scaffold. [2]

  • Reaction Setup : Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked round-bottomed flask under an argon atmosphere.

  • Cooling : Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation : Add LiHMDS (1.0 M solution in THF, 1.1 eq) dropwise, ensuring the internal temperature remains below -70°C. Stir the resulting solution at -78°C for 1 hour to ensure complete enolate formation.

  • Alkylation : Add methyl iodide (CH₃I) (3.0-5.0 eq) to the reaction mixture.

  • Reaction : Allow the mixture to warm to -20°C and stir for 1 to 1.5 hours. [2]Monitor the reaction progress by TLC.

  • Quenching : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification : Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Applications in Drug Development

The 5-substituted piperidine-2,4-dione core is a valuable pharmacophore. The introduction of a small alkyl group like methyl at the C5 position can significantly influence the compound's binding affinity and selectivity for biological targets. This modification allows for fine-tuning of lipophilicity and steric profile, which are critical parameters in drug design. These scaffolds serve as precursors for novel heterocycles, including kinase inhibitors and other targeted therapeutic agents. [2]

Conclusion

This compound, while not a commercially cataloged compound, is readily accessible through a reliable and well-documented synthetic pathway. This guide provides the necessary technical details and scientific rationale for its preparation, starting from the synthesis of its core precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate, and proceeding through a regioselective C5-methylation. The methodologies described herein are robust and grounded in established principles of organic chemistry, offering researchers a clear path to obtaining this versatile building block for applications in medicinal chemistry and drug discovery.

References

  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. SYNTHESIS, 2007(21), 3349-3354. [Link]
  • Pharmaffiliates.
  • Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
  • Kavitha, S., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Dutta, A. K., et al. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters, 11(15), 2021-2024. [Link]
  • Kozlov, N. G., et al. (2021).

Sources

"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 2,4-dioxopiperidine-1-carboxylate and its Application in the Synthesis of 5-Substituted Derivatives

Introduction

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational pre-organization and versatile substitution patterns allow for the precise spatial orientation of pharmacophoric elements. Within this class of heterocycles, tert-butyl 2,4-dioxopiperidine-1-carboxylate (CAS No. 845267-78-9) has emerged as a particularly valuable and versatile building block.[1][2]

This technical guide provides an in-depth exploration of this key synthetic intermediate. While the specific derivative, tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, is a prime example of its utility, this document focuses on the parent compound as the foundational scaffold. We will delve into its synthesis, physicochemical properties, and, most critically, its application in regioselective alkylation at the C-5 position to generate a library of functionally diverse molecules, including the 5-methyl derivative. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic programs.

Physicochemical Properties and Identification

The precise identification and characterization of starting materials are foundational to reproducible and reliable synthesis. tert-Butyl 2,4-dioxopiperidine-1-carboxylate is typically a yellow or brown solid powder.[1][3] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 845267-78-9[1][4][5][6]
Molecular Formula C₁₀H₁₅NO₄[1][6]
Molecular Weight 213.23 g/mol [6]
Synonyms 1-Boc-Piperidine-2,4-dione, N-Boc protected Piperidine-2,4-dione[1]
Appearance Solid; Yellow to Brown Powder[1][3]
Storage 2-8°C, Refrigerator, Keep in dark place, Sealed in dry[3][5]
SMILES CC(C)(C)OC(=O)N1CCC(=O)CC1=O[1][6]
InChI Key SLCAHLSQXDNQSF-UHFFFAOYSA-N[6]

Synthesis of the Core Scaffold: tert-Butyl 2,4-dioxopiperidine-1-carboxylate

The construction of the piperidine-2,4-dione ring is a critical first step. A robust and scalable method involves the condensation of N-Boc-β-alanine with Meldrum's acid, followed by thermal cyclization.[4][7] This approach is favored for its high yield and the crystalline nature of the final product, which facilitates purification.

Causality Behind Experimental Choices:
  • N-Boc-β-alanine: This serves as the nitrogen-containing backbone of the piperidine ring. The Boc (tert-butoxycarbonyl) protecting group is essential for preventing unwanted side reactions at the nitrogen atom and can be readily removed under acidic conditions in later synthetic steps if required.

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): This is a highly acidic cyclic acylal that acts as a potent C-acylation agent, effectively serving as a malonic acid equivalent. Its high reactivity drives the initial condensation forward.

  • EDCI/DMAP Coupling System: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) is a water-soluble carbodiimide that activates the carboxylic acid of N-Boc-β-alanine for coupling. 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst to accelerate the formation of the reactive acyl-pyridinium intermediate, significantly increasing the reaction rate.[4][7]

  • Thermal Cyclization in Ethyl Acetate: The intermediate formed from the coupling reaction is designed to undergo intramolecular cyclization upon heating. Refluxing in ethyl acetate provides the necessary thermal energy to drive the ring-closure and subsequent elimination of acetone and carbon dioxide from the Meldrum's acid moiety, yielding the desired 2,4-dione structure.[4][7]

Experimental Protocol: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate[7]
  • Reaction Setup: To a solution of N-Boc-β-alanine (1.0 eq), Meldrum's acid (1.1 eq), and DMAP (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0°C, add EDCI hydrochloride (1.2 eq).

  • Condensation: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with 5% aqueous potassium bisulfate (KHSO₄). Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in ethyl acetate and reflux the solution for 4 hours.

  • Isolation: Reduce the solvent volume under vacuum and allow the solution to crystallize at 4°C overnight. Filter the resulting solid and wash with cooled ethyl acetate to afford the pure product.

Synthesis Workflow Diagram

G Figure 1: Synthesis of the Piperidine-2,4-dione Scaffold cluster_reactants Reactants cluster_reagents Reagents Boc_Alanine N-Boc-β-alanine Condensation Condensation (Acyl Meldrum's Acid Intermediate) Boc_Alanine->Condensation Meldrums_Acid Meldrum's Acid Meldrums_Acid->Condensation EDCI EDCI EDCI->Condensation DMAP DMAP DMAP->Condensation DCM CH₂Cl₂ (Solvent) DCM->Condensation Cyclization Thermal Cyclization (Reflux in EtOAc) Condensation->Cyclization Crude Intermediate Product tert-Butyl 2,4-dioxopiperidine-1-carboxylate Cyclization->Product

Caption: Figure 1: Synthesis of the Piperidine-2,4-dione Scaffold.

Key Application: Regioselective γ-Alkylation for 5-Substituted Derivatives

The true synthetic power of tert-butyl 2,4-dioxopiperidine-1-carboxylate lies in its potential for selective functionalization. The methylene group at the C-5 position (the γ-position relative to the amide nitrogen) is flanked by two carbonyl groups, rendering its protons acidic and susceptible to deprotonation to form a nucleophilic enolate. This enolate can then react with various electrophiles to install substituents regioselectively at C-5, providing a direct route to compounds like this compound.

A published method highlights a robust protocol for this transformation, demonstrating its applicability with a wide range of alkylating agents.[7]

Mechanistic Insight: The Role of the Lithium Counter-ion

Research has shown that the choice of base and the corresponding metal counter-ion is critical for achieving high regioselectivity.[7] While bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) can deprotonate the scaffold, the resulting enolates may lead to mixtures of C- and O-alkylation or poor reactivity.

The key to success is the use of a lithium base, such as lithium bis(trimethylsilyl)amide (LiHMDS), or the addition of a lithium salt like lithium bromide (LiBr) when using sodium or potassium bases.[7] The mechanistic hypothesis suggests that the small, hard lithium cation coordinates with the two carbonyl oxygens of the enolate. This chelation locks the intermediate in a conformation that favors subsequent attack by an electrophile at the C-5 carbon, sterically and electronically disfavoring O-alkylation and promoting the desired γ-alkylation.[7]

Experimental Protocol: Synthesis of tert-Butyl 5-alkyl-2,4-dioxopiperidine-1-carboxylate[7]
  • Enolate Formation: Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under a nitrogen atmosphere.

  • Base Addition: Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise, maintaining the temperature below -70°C. Stir the resulting solution for 30 minutes at -78°C.

  • Alkylation: Add the desired alkylating agent (e.g., methyl iodide for the 5-methyl derivative, 1.2 eq) and allow the reaction to slowly warm to -20°C over 1-2 hours.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-substituted derivative.

γ-Alkylation Reaction Diagram

Caption: Figure 2: Regioselective γ-Alkylation at C-5.

Broader Applications in Drug Discovery

The utility of the 2,4-dioxopiperidine scaffold, accessed through this key intermediate, is significant and growing. These structures serve as privileged scaffolds in the development of a wide range of biologically active agents.

  • Pharmaceutical Intermediates: The high purity and well-defined reactivity of this compound make it an indispensable intermediate for the streamlined manufacturing of Active Pharmaceutical Ingredients (APIs).[2]

  • Modulators of Neurological Targets: Derivatives have been successfully used as reactants in the synthesis of selective positive allosteric modulators (PAMs) for the metabotropic glutamate 5 (mGlu5) receptor, a key target for treating neurological and psychiatric disorders.[3][5]

  • Peptide and Small Molecule Synthesis: The dioxopiperidine core can be incorporated into larger molecules, including peptides, to introduce conformational constraints or new interaction points with biological targets.[2]

Role in a Drug Discovery Workflow

G Figure 3: Role of the Scaffold in Drug Discovery Scaffold tert-Butyl 2,4-dioxopiperidine-1-carboxylate Alkylation Regioselective γ-Alkylation (Diversity Introduction) Scaffold->Alkylation Library Library of 5-Substituted Piperidine-2,4-diones Alkylation->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Figure 3: Role of the Scaffold in Drug Discovery.

Conclusion

tert-Butyl 2,4-dioxopiperidine-1-carboxylate is more than just a chemical compound; it is a gateway to a rich chemical space of 5-substituted piperidine-2,4-diones. Its straightforward, high-yielding synthesis and, more importantly, its capacity for highly regioselective γ-alkylation make it an invaluable tool for medicinal chemists. The principles and protocols outlined in this guide provide a validated framework for researchers to confidently employ this scaffold in the rational design and synthesis of novel small molecules for drug discovery and development.

References

  • PubChem. tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. National Center for Biotechnology Information.
  • Pharmaffiliates. CAS No : 845267-78-9 | Product Name : Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • Watson International Ltd. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE CAS 845267-78-9.
  • PubChem. tert-Butyl 3,5-dioxopiperidine-1-carboxylate. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE in Organic Synthesis and Pharmaceutical Applications.
  • National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Orsini, P. et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate.
  • ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

Sources

"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of N-Boc-Protected 2,4-Dioxopiperidines

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2,4-Dioxopiperidine Scaffold

In the landscape of modern medicinal chemistry, the 2,4-dioxopiperidine moiety is a privileged scaffold, forming the core of numerous therapeutic agents. Its prevalence is due to a combination of factors: the rigid, six-membered ring system provides a well-defined conformational constraint for presenting substituents to biological targets, while the dual carbonyl groups offer key hydrogen bonding opportunities. This guide focuses on tert-butyl 2,4-dioxopiperidine-1-carboxylate, a pivotal building block in synthetic organic chemistry. While the specific query mentioned the 5-methyl derivative, this guide will center on the more extensively documented parent compound, as the fundamental principles of its synthesis, characterization, and reactivity are directly analogous and foundational for creating substituted variants like tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate.

The strategic incorporation of a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a critical design choice. The Boc group serves as an essential protecting group, effectively deactivating the nucleophilicity of the nitrogen atom and preventing unwanted side reactions during subsequent synthetic modifications.[1] Its stability under a wide range of basic and nucleophilic conditions, coupled with its straightforward removal under mild acidic conditions, makes it an indispensable tool for multi-step synthetic campaigns.[2][3] This guide provides a comprehensive overview of the molecular properties, synthesis, analytical validation, and strategic applications of this versatile intermediate.

Part 1: Molecular Properties and Quantitative Data

Accurate characterization begins with a fundamental understanding of the molecule's physical and chemical properties. The introduction of a methyl group at the C-5 position, while seemingly minor, results in a predictable change in molecular weight and formula.

Propertytert-butyl 2,4-dioxopiperidine-1-carboxylateThis compound
CAS Number 845267-78-9[4]Not readily available
Molecular Formula C₁₀H₁₅NO₄[5]C₁₁H₁₇NO₄
Molecular Weight 213.23 g/mol [4]227.26 g/mol (Calculated)
Appearance Yellow or Brown Powder/Solid[5][6]Not specified, expected to be a solid
Exact Mass 213.10010796 Da[7]227.115758 Da (Calculated)

Part 2: Synthesis and Mechanistic Insights

The construction of the N-Boc-2,4-dioxopiperidine ring is a multi-step process that leverages common and reliable reactions in organic synthesis. The protocol described below is a robust method for preparing the parent compound, starting from commercially available materials.[8]

Experimental Protocol: Synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate

Step 1: Acylation of Meldrum's Acid

  • To a 250 mL round-bottomed flask under an inert atmosphere (e.g., Argon), add 3-((tert-butoxycarbonyl)amino)propanoic acid (1 equivalent), Meldrum's acid (1.2 equivalents), and 4-dimethylaminopyridine (DMAP, 1.5 equivalents).[8]

  • Add anhydrous dichloromethane (DCM) to dissolve the reagents.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCl, 1.5 equivalents) to the cooled mixture.[8]

  • Allow the reaction to warm to room temperature and stir for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

Causality: This step involves the formation of an activated ester of the N-Boc-β-alanine, facilitated by the coupling agent EDCI. DMAP acts as a nucleophilic catalyst. This activated species then acylates Meldrum's acid, a potent C-H acid, to form an intermediate adduct.

Step 2: Intramolecular Cyclization and Decarboxylation

  • Upon reaction completion, dilute the mixture with additional dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous potassium bisulfate and saturated brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Dissolve the crude intermediate in ethyl acetate and reflux the solution for 4 hours.[8]

Causality: Heating the intermediate in ethyl acetate triggers an intramolecular cyclization. The Boc-protected nitrogen attacks one of the carbonyl groups derived from Meldrum's acid. This is followed by the elimination of acetone and carbon dioxide, a characteristic reaction of heated Meldrum's acid derivatives, to yield the stable 2,4-dioxopiperidine ring system.

Step 3: Purification

  • After reflux, evaporate the volatiles under reduced pressure.

  • The resulting solid, tert-butyl 2,4-dioxopiperidine-1-carboxylate, can be further purified by column chromatography or recrystallization if necessary. A yield of approximately 71% has been reported for this procedure.[8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Workup & Cyclization cluster_step3 Step 3: Purification reagents Boc-β-Ala-OH + Meldrum's Acid + EDCI, DMAP in DCM stir Stir 12h at RT reagents->stir 0°C to RT workup Aqueous Workup (KHSO₄, Brine) stir->workup concentrate1 Concentrate workup->concentrate1 reflux Reflux in Ethyl Acetate (4h) concentrate1->reflux concentrate2 Concentrate reflux->concentrate2 product Final Product: tert-butyl 2,4-dioxopiperidine-1-carboxylate concentrate2->product Applications cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds & Applications parent tert-butyl 2,4-dioxopiperidine-1-carboxylate deprotection Boc Deprotection (TFA or HCl) parent->deprotection alkylation Regioselective C-5 Alkylation (Base + Electrophile) parent->alkylation amine Free Piperidine-2,4-dione deprotection->amine derivative 5-Substituted Derivatives (e.g., 5-methyl) alkylation->derivative discovery Drug Discovery Precursors (Kinase Inhibitors, PAMs) amine->discovery derivative->discovery

Sources

A Comprehensive Technical Guide to the Structural Elucidation of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and synthetic chemistry, N-Boc protected heterocyclic scaffolds are of paramount importance. Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a key building block, valued for its piperidine-2,4-dione core, which serves as a versatile precursor for a variety of more complex, biologically active molecules. The precise structural confirmation of this intermediate is not merely a procedural formality; it is the bedrock upon which subsequent synthetic steps are built. An error in structural assignment can lead to significant downstream investment in incorrect molecular pathways.

This in-depth guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. Moving beyond a simple recitation of methods, this document explains the causality behind experimental choices and demonstrates how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques creates a self-validating system for structural confirmation.

Molecular Overview and Foundational Data

The target molecule integrates several key structural features: an N-tert-butoxycarbonyl (Boc) protecting group, a piperidine-2,4-dione heterocyclic core, and a methyl substituent at the C5 position. Each of these features presents a unique spectroscopic signature that will be systematically investigated.

  • Molecular Formula: C₁₁H₁₇NO₄

  • Molecular Weight: 227.26 g/mol

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} Caption: Structure of this compound.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

The initial analytical phase aims to confirm the molecular weight and the presence of key functional groups. This provides a rapid, high-level verification before proceeding to more detailed structural mapping.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the definitive technique for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement, it differentiates the target compound from other potential isomers or byproducts with the same nominal mass. Electrospray Ionization (ESI) is chosen as a soft ionization technique to minimize in-source fragmentation and maximize the abundance of the molecular ion.[1]

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution directly into an ESI-equipped Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Acquisition Mode: Acquire data in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

  • Analysis: Compare the measured exact mass of the most abundant molecular ion peak with the theoretically calculated mass for the molecular formula C₁₁H₁₇NO₄.

Data Presentation & Interpretation:

IonCalculated m/zObserved m/z (Example)Mass Error (ppm)In-Source Fragments (Expected m/z)
[M+H]⁺ 228.1230228.1228< 5 ppm172.1020 ([M+H - C₄H₈]⁺), 128.0757 ([M+H - Boc]⁺)
[M+Na]⁺ 250.1049250.1047< 5 ppmN/A

The observation of the molecular ion within a 5 ppm mass error of the calculated value provides strong evidence for the correct elemental composition. The characteristic loss of 56 Da (isobutylene) is a hallmark of the Boc-protecting group under ESI conditions and serves as a crucial diagnostic fragment.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive method for identifying the specific functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, FTIR is essential to confirm the presence of the multiple carbonyl groups (carbamate, amide, ketone) which are the core reactive centers. Attenuated Total Reflectance (ATR) is the preferred sampling method for its simplicity and minimal sample preparation.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Data Presentation & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
~2980-2850C-H StretchAliphatic (CH, CH₂, CH₃)Strong, sharp
~1750-1730 C=O Stretch (Asymmetric) Carbamate (Boc) Very Strong
~1710 C=O Stretch Ketone (C4) Strong
~1680 C=O Stretch (Amide I Band) Lactam (C2) Strong
~1400-1365C-H Bendtert-butylMedium, often a doublet
~1250 & ~1150C-N StretchCarbamate/AmideStrong

The IR spectrum provides a distinct "fingerprint" of the molecule's functional groups. The presence of multiple strong absorption bands in the carbonyl region (1650-1800 cm⁻¹) is confirmatory for the dioxopiperidine and carbamate structure.[3][4]

Part 2: Definitive Structure Mapping - 1D and 2D NMR Spectroscopy

While MS and IR confirm the pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy puts the puzzle together, defining the precise atomic connectivity and chemical environment of every atom in the molecular skeleton.

Experimental Protocol (General NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Experiments: Perform a standard suite of experiments: ¹H, ¹³C, COSY, HSQC, and HMBC.

¹H and ¹³C NMR Spectroscopy

Expertise & Causality: One-dimensional ¹H and ¹³C NMR provide a census of the hydrogen and carbon atoms in the molecule, respectively. The chemical shift of each nucleus is highly sensitive to its local electronic environment, allowing us to differentiate between, for example, the methyl protons of the Boc group and the methyl protons at C5.

Data Presentation & Interpretation:

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Label Predicted δ (ppm) Multiplicity Integration Assignment
H_tBu ~1.50 s (singlet) 9H tert-butyl protons
H_C5Me ~1.25 d (doublet) 3H C5-Methyl protons
H5 ~2.70 m (multiplet) 1H C5-Methine proton
H3 ~3.50 m (multiplet) 2H C3-Methylene protons

| H6 | ~4.10 | m (multiplet)| 2H | C6-Methylene protons |

Table 4: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Label Predicted δ (ppm) Assignment
C_Boc=O ~150.0 Carbamate Carbonyl
C2 ~168.0 Lactam Carbonyl
C4 ~205.0 Ketone Carbonyl
C_q_tBu ~82.0 tert-butyl quaternary carbon
C_tBu ~28.3 tert-butyl methyl carbons
C_C5Me ~15.0 C5-Methyl carbon
C3 ~45.0 C3-Methylene carbon
C5 ~40.0 C5-Methine carbon

| C6 | ~50.0 | C6-Methylene carbon |

Note: Due to rotational hindrance around the N-Boc amide bond, some signals may appear broadened or as multiple conformers at room temperature.[5]

2D NMR for Connectivity Analysis

Expertise & Causality: 2D NMR experiments are the cornerstone of modern structure elucidation.[6] They reveal through-bond correlations between nuclei, allowing for the unambiguous assembly of the molecular framework.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (a one-bond correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for connecting quaternary carbons and piecing together molecular fragments.[7][8]

Integrated 2D NMR Interpretation:

The structural proof is assembled by synergistically interpreting the 2D spectra.

  • Identify Spin Systems (COSY): The COSY spectrum will reveal the H6-H5-H3 coupling network through the piperidine ring. A key correlation will be observed between the C5-methine proton (H5) and the C5-methyl doublet (H_C5Me).

  • Assign Direct Attachments (HSQC): The HSQC spectrum provides a direct link between the proton and carbon data from the 1D spectra. For example, the proton signal at ~1.50 ppm will correlate to the carbon signal at ~28.3 ppm, confirming their assignment as the Boc group.

  • Build the Skeleton (HMBC): The HMBC spectrum provides the definitive connections. Key correlations that confirm the overall structure are:

    • Boc Group: The 9H singlet (H_tBu ) will show a strong correlation to the quaternary carbon (C_q_tBu ) and the carbamate carbonyl (C_Boc=O ), confirming the tert-butoxycarbonyl structure.

    • Connecting Boc to Ring: The C6 protons (H6 ) will show a correlation to the Boc carbonyl (C_Boc=O ), definitively linking the protecting group to the nitrogen at position 1.

    • Methyl Position: The C5-methyl protons (H_C5Me ) will show correlations to C4, C5, and C6, unambiguously placing the methyl group at the C5 position.

    • Ring Closure: The C6 protons (H6 ) will show correlations to C2 and C5, while the C3 protons (H3 ) will correlate to C2, C4, and C5, confirming the piperidine-2,4-dione ring structure.

dot graph "HMBC_Correlations" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=dashed, color="#EA4335", constraint=false];

} Caption: Key 2- and 3-bond HMBC correlations confirming the molecular structure.

Synthesis of Evidence: The Complete Workflow

dot digraph "Elucidation_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Logical workflow for the integrated structural elucidation process.

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry confirms the precise elemental composition (C₁₁H₁₇NO₄). FTIR spectroscopy verifies the presence of the critical carbonyl and carbamate functional groups. The definitive connectivity is established through a suite of NMR experiments. ¹H and ¹³C NMR provide a complete atom inventory, while 2D COSY and HSQC experiments map the proton spin systems and their direct carbon attachments. Finally, the HMBC experiment serves as the ultimate arbiter, revealing long-range correlations that unambiguously connect the N-Boc group to the piperidine ring and pinpoint the methyl substituent at the C5 position. The convergence of these orthogonal datasets provides a self-validating and irreproachable confirmation of the molecular structure, ensuring the integrity of this crucial synthetic intermediate for further application in research and development.

References

  • PubChem. N-(tert-butoxycarbonyl)piperidine. National Institutes of Health.
  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group.
  • Gary E. Martin, David J. Russell. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ResearchGate.
  • MRRC. Structure Elucidation Notes. University of Arkansas.
  • MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study.
  • ResearchGate. FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +....
  • ResearchGate. FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ).
  • Reddit. I knew about the MS fragmentation pattern with Boc protected amines....
  • Pablo M. L. Couto, Christoph R. Stein. Theoretical NMR correlations based Structure Discussion. PMC, National Institutes of Health.
  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra.
  • National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC, National Institutes of Health.

Sources

A Technical Guide to the Synthesis and Application of tert-Butyl 5-Methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will detail its precise IUPAC nomenclature, physicochemical properties, and, most critically, a robust and regioselective synthetic pathway. The narrative emphasizes the mechanistic rationale behind the chosen synthetic strategy, offering field-proven insights for researchers and drug development professionals. The guide includes detailed experimental protocols, characterization data, and a summary of its applications, particularly in the development of novel therapeutics such as kinase inhibitors.

Introduction and Strategic Importance

The piperidine-2,4-dione scaffold is a privileged structure in drug discovery, serving as a core component in a variety of biologically active molecules. Its rigid conformation and capacity for diverse functionalization make it an attractive starting point for library synthesis and lead optimization. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen enhances solubility in organic solvents and provides a stable, yet readily cleavable, handle for subsequent synthetic transformations.

This guide focuses specifically on the 5-methyl substituted derivative, this compound. The strategic placement of the methyl group at the C5 position breaks the molecule's symmetry and introduces a chiral center, opening avenues for the development of stereospecific therapeutics. Its primary value lies in its role as a versatile synthetic intermediate, enabling the construction of more complex molecular architectures.[1][2]

Nomenclature and Physicochemical Properties

Accurate identification is paramount in chemical synthesis. The compound is derived from the parent structure, tert-butyl 2,4-dioxopiperidine-1-carboxylate. The systematic IUPAC name for the target molecule is This compound .

Propertytert-Butyl 2,4-dioxopiperidine-1-carboxylate (Parent Compound)This compound (Target Compound)
IUPAC Name tert-butyl 2,4-dioxopiperidine-1-carboxylateThis compound
Synonyms 1-Boc-piperidine-2,4-dione, N-Boc-2,4-piperidinedione[3]N-Boc-5-methylpiperidine-2,4-dione
CAS Number 845267-78-9[3][4][5]Not broadly assigned; specific to synthesized batches.
Molecular Formula C₁₀H₁₅NO₄[3][5]C₁₁H₁₇NO₄
Molecular Weight 213.23 g/mol [3][5]227.26 g/mol
Appearance Yellow or brown powder/solid[3]Predicted to be a solid.

Synthetic Strategy and Mechanistic Insights

The synthesis of this compound is most effectively achieved via a two-stage process. First, the parent piperidine-2,4-dione ring is constructed. Second, a highly regioselective alkylation is performed at the C5 position. This approach provides high yields and, critically, excellent control over the site of methylation.

Stage 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1)

The foundational ring system is assembled from N-Boc-β-alanine (3-((tert-butoxycarbonyl)amino)propanoic acid) and Meldrum's acid.[4] This reaction proceeds through an initial peptide-like coupling to form an acyl-Meldrum's acid intermediate. Subsequent thermal treatment induces an intramolecular cyclization and decarboxylation cascade to yield the desired dione.

Causality of Reagent Selection:

  • EDCI-HCl and DMAP: This combination is a classic and highly efficient system for amide bond formation. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) acts as the carbodiimide coupling agent, activating the carboxylic acid. 4-Dimethylaminopyridine (DMAP) serves as a potent acylation catalyst, accelerating the reaction with the acidic C-H bond of Meldrum's acid.[4][6]

  • Meldrum's Acid: This cyclic acylal is a powerful C-acylation reagent due to the high acidity of its methylene protons (pKa ≈ 4.97), making it an excellent nucleophile in the DMAP-catalyzed reaction.

  • Reflux in Ethyl Acetate: Heating the intermediate in a solvent like ethyl acetate provides the thermal energy required to drive the intramolecular cyclization (a Dieckmann-like condensation) and subsequent loss of acetone and carbon dioxide to form the stable six-membered piperidine-dione ring.[4][7]

  • To a round-bottomed flask charged with anhydrous dichloromethane (100 mL), add 3-((tert-butoxycarbonyl)amino)propanoic acid (4.0 g, 21.1 mmol), Meldrum's acid (3.66 g, 25.3 mmol), and 4-dimethylaminopyridine (3.92 g, 31.6 mmol).[4]

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Add EDCI-HCl (6.01 g, 31.6 mmol) portion-wise to the cooled solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 5% aqueous potassium bisulfate and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

  • Dissolve the crude product in ethyl acetate (100 mL) and heat to reflux for 4 hours.[4]

  • Evaporate the volatiles under reduced pressure to afford tert-butyl 2,4-dioxopiperidine-1-carboxylate (1) as a solid (yields typically around 70%).[4]

Stage 2: Regioselective γ-Alkylation to Synthesize (2)

With the parent dione in hand, the key challenge is to selectively introduce a methyl group at the C5 (γ) position, avoiding reaction at the more acidic C3 (α) position. A published method demonstrates that the choice of counter-ion is critical for directing this regioselectivity.[2] While strong bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) can deprotonate the dione, the presence of lithium ions is essential to favor γ-alkylation.

Mechanistic Rationale for Regioselectivity: The prevailing hypothesis is that the small, hard lithium cation coordinates with both carbonyl oxygens, forming a rigid chelate. This conformation sterically hinders the C3 position while exposing the C5 methylene protons for deprotonation and subsequent nucleophilic attack on the electrophile (methyl iodide). This chelation-controlled mechanism effectively overrides the inherent kinetic acidity of the C3 protons, leading to the desired C5-alkylated product.[2]

  • In a flame-dried, argon-purged flask, dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1) (1.0 g, 4.69 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Cool the solution to -20 °C.

  • In a separate flask, prepare a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 eq) and anhydrous lithium bromide (LiBr) (1.2 eq) in THF.

  • Add the NaHMDS/LiBr solution dropwise to the solution of compound (1) at -20 °C and stir for 30 minutes to ensure complete enolate formation.

  • Add methyl iodide (CH₃I) (3.0-5.0 eq) to the reaction mixture.

  • Allow the reaction to proceed at -20 °C for 1 to 1.5 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to isolate this compound (2).

Synthesis Workflow Diagram

Synthesis_Workflow A N-Boc-β-alanine + Meldrum's Acid B Acyl-Meldrum's Acid Intermediate A->B EDCI, DMAP CH₂Cl₂ C Compound (1) tert-Butyl 2,4-dioxopiperidine-1-carboxylate B->C Reflux in EtOAc (Cyclization) D Compound (1) E Lithium Enolate Chelate D->E NaHMDS, LiBr THF, -20°C F Compound (2) This compound E->F CH₃I

Caption: A two-stage synthetic workflow for the target compound.

Compound Characterization

Confirmation of the structure and purity of the final product is achieved through standard analytical techniques.

TechniqueParent Compound (1)[4]Expected Data for Target Compound (2)
¹H NMR (300 MHz, CDCl₃): δ 4.12 (t, 2H), 3.51 (s, 2H, C5-H₂), 2.64 (t, 2H), 1.55 (s, 9H).The singlet at δ 3.51 will be replaced. Expect a new multiplet for the C5 proton, a doublet for the new C5-methyl group, and splitting of the C6 proton signals.
¹³C NMR Data not readily available in provided sources.Expect signals for carbonyls (~170, ~205 ppm), Boc group (~28, ~82 ppm), piperidine ring carbons, and a new signal for the C5-methyl group (~15-20 ppm).
LCMS 211.9 (M-H)⁻[4]Expected m/z: 228.12 [M+H]⁺, 250.10 [M+Na]⁺.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product but a high-value intermediate. Its utility stems from the two reactive carbonyl groups and the modifiable nitrogen atom (after Boc-deprotection).

  • Precursor for Kinase Inhibitors: The piperidine-dione core can be elaborated into more complex heterocyclic systems that are known to interact with the ATP-binding site of various kinases, a critical target class in oncology.[2]

  • Synthesis of mGlu5 Receptor Modulators: This scaffold is a reactant in the synthesis of derivatives that act as selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor, which is a target for treating neurological and psychiatric disorders.[4][5]

  • Constrained Scaffolds: In peptide chemistry, such rigid cyclic structures can be incorporated to create peptidomimetics with defined secondary structures and improved metabolic stability.[1]

Conclusion

This guide has detailed the synthesis and utility of this compound. The presented two-stage synthetic route, which combines a robust ring-forming reaction with a highly regioselective, chelation-controlled alkylation, provides an efficient and reliable method for accessing this important building block. The mechanistic insights into the role of the lithium counter-ion underscore the subtlety and power of modern synthetic organic chemistry. For researchers in drug discovery, this compound represents a versatile and valuable tool for the construction of novel, potentially therapeutic agents.

References

  • Pharmaffiliates. (n.d.). CAS No: 845267-78-9 | Product Name: Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE in Organic Synthesis and Pharmaceutical Applications.
  • PubChem. (n.d.). tert-Butyl 3,5-dioxopiperidine-1-carboxylate.
  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(21), 3349-3352.
  • Cikotiene, I., et al. (2012). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 17(10), 12386-12404.

Sources

An In-Depth Technical Guide to the Synthesis of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate from Boc-β-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, a valuable scaffold in medicinal chemistry, starting from the readily available building block, Boc-β-alanine. The narrative emphasizes the chemical principles and strategic decisions underpinning the synthetic route, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of the Piperidine-2,4-dione Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its derivatives, particularly those with multiple functional groups, serve as versatile intermediates in drug discovery.[1] Among these, the piperidine-2,4-dione framework is of particular interest due to its presence in several classes of therapeutic agents.[2] The strategic placement of carbonyl groups offers multiple points for chemical modification, enabling the exploration of structure-activity relationships. This guide focuses on a specific, N-protected and 5-substituted derivative, highlighting a robust synthetic strategy that is amenable to further diversification.

Overall Synthetic Strategy

The synthesis of this compound from Boc-β-alanine is efficiently achieved through a two-step sequence. This strategy is predicated on the initial formation of the piperidine-2,4-dione core, followed by a regioselective alkylation at the C5 position.

The key transformations are:

  • Ring Formation: Condensation of Boc-β-alanine with a malonic acid equivalent to form an intermediate that undergoes thermal cyclization to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate.

  • Regioselective Methylation: Introduction of a methyl group at the C5 position of the piperidine-2,4-dione ring.

This approach offers a logical and efficient pathway to the target molecule, leveraging well-established and reliable chemical transformations.

Synthetic Workflow Boc_beta_alanine Boc-β-alanine Intermediate Acyl Meldrum's Acid Intermediate Boc_beta_alanine->Intermediate Meldrum's Acid, EDCI, DMAP Dioxopiperidine tert-Butyl 2,4-dioxopiperidine-1-carboxylate Intermediate->Dioxopiperidine Heat (Cyclization) Final_Product This compound Dioxopiperidine->Final_Product Base, Methyl Iodide (Alkylation)

Caption: Overall synthetic workflow from Boc-β-alanine to the final product.

Part 1: Synthesis of the Piperidine-2,4-dione Core

The initial and crucial step in this synthesis is the construction of the N-Boc-protected piperidine-2,4-dione ring. A highly effective method for this transformation involves the condensation of Boc-β-alanine with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[3]

Causality Behind Experimental Choices
  • Boc-β-alanine as the Starting Material: N-tert-butoxycarbonyl (Boc) protected β-alanine is an ideal starting material.[4][5][6][7][8] The Boc group serves as a robust protecting group for the nitrogen atom, preventing its interference in subsequent reactions, and can be readily removed under acidic conditions if required for further derivatization.

  • Meldrum's Acid as a Malonic Acid Equivalent: Meldrum's acid is a cyclic derivative of malonic acid and is known for its high acidity (pKa ≈ 4.97) and reactivity.[9][10] It serves as a highly effective C3 synthon in this context. Its reaction with an activated carboxylic acid, like the one derived from Boc-β-alanine, leads to an acylated intermediate that is primed for cyclization.[11]

  • Coupling Reagents (EDCI and DMAP): The condensation between the carboxylic acid of Boc-β-alanine and Meldrum's acid requires activation of the carboxyl group. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) is a common and efficient water-soluble carbodiimide used for amide and ester bond formation. 4-Dimethylaminopyridine (DMAP) is employed as a catalyst to accelerate the acylation of Meldrum's acid.

  • Thermal Cyclization: The intermediate formed from the condensation reaction is designed to undergo an intramolecular cyclization upon heating. This step involves the nucleophilic attack of the nitrogen atom onto one of the carbonyl groups of the acylated Meldrum's acid moiety, followed by the loss of acetone and carbon dioxide to form the desired piperidine-2,4-dione ring.[3]

Ring Formation Mechanism cluster_0 Activation and Condensation cluster_1 Cyclization Boc_beta_alanine Boc-β-alanine Activated_ester Activated Ester Boc_beta_alanine->Activated_ester EDCI, DMAP Acyl_intermediate Acyl Meldrum's Acid Activated_ester->Acyl_intermediate + Meldrum's Acid Meldrums_acid Meldrum's Acid Cyclization_step Intramolecular Nucleophilic Attack Acyl_intermediate->Cyclization_step Ring_closure Ring Closure Cyclization_step->Ring_closure Elimination Loss of Acetone & CO2 Ring_closure->Elimination Dioxopiperidine tert-Butyl 2,4-dioxopiperidine- 1-carboxylate Elimination->Dioxopiperidine

Sources

"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" chemical synthesis overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Synthesis of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details two primary, field-proven synthetic pathways: the construction of the piperidinedione ring from an N-Boc protected β-amino acid precursor, and the regioselective γ-alkylation of the parent N-Boc-2,4-dioxopiperidine scaffold. A third classical approach via Dieckmann condensation is also discussed. Each methodology is presented with a focus on the underlying chemical principles, mechanistic insights, and detailed, step-by-step experimental protocols. This guide is intended for researchers, medicinal chemists, and process development scientists requiring a robust and scalable synthesis for this important intermediate.

Introduction: Significance of the Piperidine-2,4-dione Scaffold

The piperidine-2,4-dione motif is a privileged scaffold in modern drug discovery. Its rigid, yet conformationally adaptable structure, combined with multiple points for functionalization, makes it an ideal core for developing potent and selective therapeutic agents. The title compound, this compound, serves as a key intermediate, incorporating a chiral center at the C5 position and an amine protecting group (N-Boc) that facilitates further synthetic manipulations. Its derivatives are explored as kinase inhibitors, modulators of metabotropic glutamate receptors, and components of novel therapeutic modalities.[1][2] This guide elucidates the most effective methods for its synthesis, providing the necessary detail for practical laboratory application.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals several viable synthetic approaches. The core challenge lies in the stereocontrolled construction of the substituted piperidine-2,4-dione ring.

Retrosynthesis target This compound sub_A N-Boc-3-aminobutanoic acid + Malonic acid derivative target->sub_A Ring Construction sub_B tert-butyl 2,4-dioxopiperidine-1-carboxylate + Methylating agent target->sub_B γ-Alkylation sub_C 5-methyl-2,4-piperidinedione + Boc-Anhydride target->sub_C N-Protection sub_C_precursor Acyclic Diester Precursor sub_C->sub_C_precursor Dieckmann Condensation

Caption: Retrosynthetic analysis of the target compound.

This analysis highlights three main strategies:

  • Ring Construction: Building the piperidinedione ring from an acyclic, N-Boc protected precursor. This is often the most direct route.

  • γ-Alkylation: Introducing the C5-methyl group via a regioselective alkylation of the readily available N-Boc-2,4-dioxopiperidine.[1]

  • N-Protection: Forming the 5-methyl-2,4-piperidinedione core first, followed by protection of the nitrogen atom.[3]

Primary Synthetic Pathway: Ring Construction from N-Boc-3-aminobutanoic Acid

This approach is highly efficient as it builds the core structure from a commercially available, N-protected chiral β-amino acid, ensuring control over the stereochemistry at the C5 position from the outset. The strategy is analogous to the synthesis of the unsubstituted parent compound, which utilizes 3-((tert-butoxycarbonyl)amino)propanoic acid and Meldrum's acid.[4]

Causality and Mechanistic Insights

The key transformation involves the acylation of N-Boc-3-aminobutanoic acid with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), facilitated by a carbodiimide coupling agent like EDC·HCl and a catalyst such as DMAP. Meldrum's acid serves as a highly reactive malonic acid equivalent. The resulting acyl-Meldrum's acid intermediate is thermally unstable and, upon heating in a suitable solvent like ethyl acetate, undergoes intramolecular cyclization followed by decarboxylation and loss of acetone to yield the desired piperidine-2,4-dione ring.

Ring_Construction_Workflow start N-Boc-3-aminobutanoic acid + Meldrum's Acid step1 Coupling Reaction (EDC, DMAP, CH₂Cl₂) start->step1 intermediate Acyl-Meldrum's Acid Intermediate step1->intermediate step2 Thermal Cyclization (Ethyl Acetate, Reflux) intermediate->step2 product This compound step2->product

Caption: Workflow for the ring construction pathway.

Detailed Experimental Protocol

Step 1: Synthesis of the Acyl-Meldrum's Acid Intermediate

  • To a solution of N-Boc-3-aminobutanoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., Argon), add Meldrum's acid (1.2 equiv.) and 4-dimethylaminopyridine (DMAP, 1.5 equiv.).

  • Stir the mixture until all solids dissolve.

  • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M KHSO₄ aqueous solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. This intermediate is often used directly in the next step without further purification.

Step 2: Thermal Cyclization to form this compound

  • Dissolve the crude intermediate from the previous step in ethyl acetate.

  • Heat the solution to reflux (approximately 77-80 °C) for 3-4 hours.[4]

  • Monitor the formation of the product by TLC or LC-MS.

  • After cooling to room temperature, wash the solution with 1 N aq KHSO₄ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate by rotary evaporation.

  • Purify the residue by column chromatography on silica gel to afford the pure title compound.

Reagent/SolventMolar Eq. (Step 1)Purpose
N-Boc-3-aminobutanoic acid1.0Starting Material
Meldrum's Acid1.2Malonic Acid Equivalent
DMAP1.5Acylation Catalyst
EDC·HCl1.5Coupling Agent
Dichloromethane (DCM)-Solvent
Ethyl Acetate-Solvent (Step 2)

Table 1: Key Reagents for the Ring Construction Pathway.

Alternative Pathway: Regioselective γ-Alkylation

An alternative and powerful strategy involves the synthesis of the unsubstituted N-Boc-piperidine-2,4-dione, followed by a regioselective alkylation at the C5 (γ) position. This method's success hinges on controlling the site of deprotonation and subsequent alkylation.

Causality and Mechanistic Insights

The piperidine-2,4-dione system has two potentially acidic protons: at C3 (α to the ketone) and C5 (γ to the ketone, α to the amide carbonyl). Directing alkylation to the C5 position can be challenging. Research has shown that using a lithium-based strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in a polar aprotic solvent like THF at low temperatures preferentially generates the γ-enolate. The lithium counter-ion is believed to play a crucial role in coordinating with both carbonyl oxygens, favoring the formation of the thermodynamically more stable γ-enolate, which then reacts with an electrophile like methyl iodide.[1]

Alkylation_Mechanism parent tert-butyl 2,4-dioxopiperidine-1-carboxylate deprotonation Deprotonation (LiHMDS, THF, -78 °C) parent->deprotonation enolate Lithium γ-Enolate Intermediate deprotonation->enolate alkylation Alkylation (Methyl Iodide) enolate->alkylation product This compound alkylation->product

Caption: Key steps in the regioselective γ-alkylation pathway.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate (1)

This precursor is synthesized as described in Section 3, but starting with N-Boc-β-alanine (3-((tert-butoxycarbonyl)amino)propanoic acid).[4]

Step 2: Regioselective γ-Methylation

  • Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78 °C.

  • Add LiHMDS (1.0 M solution in THF, 1.1 equiv.) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.5 equiv.) dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.[1]

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to isolate the title compound.

ParameterConditionRationale
BaseLiHMDSStrong, non-nucleophilic base
Counter-ionLi⁺Essential for directing γ-regioselectivity[1]
SolventTHFPolar aprotic, good for enolate chemistry
Temperature-78 °CMinimizes side reactions, controls kinetics
ElectrophileMethyl IodideProvides the C5-methyl group

Table 2: Critical Parameters for Regioselective γ-Alkylation.

Classical Pathway: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[5][6] This is a classic method for forming five- and six-membered rings and can be adapted for the synthesis of the 5-methyl-2,4-piperidinedione core.

The synthesis would proceed in three main stages:

  • Synthesis of an Acyclic Diester Precursor: This involves constructing a molecule like diethyl 3-((2-ethoxy-2-oxoethyl)amino)butanoate.

  • Dieckmann Cyclization: Treating the diester with a strong base (e.g., sodium ethoxide) induces an intramolecular condensation to form the piperidinedione ring.[7][8]

  • N-Boc Protection: The resulting 5-methyl-2,4-piperidinedione is then protected with Boc-anhydride as described previously.

While fundamentally sound, this route can be longer and may present challenges in synthesizing the specific acyclic diester precursor cleanly and in high yield compared to the more convergent methods described above.

Safety Considerations

  • Reagents: Strong bases like LiHMDS are pyrophoric and moisture-sensitive, requiring handling under an inert atmosphere. Dichloromethane is a suspected carcinogen. Piperidine derivatives can be toxic.[9]

  • Procedures: Reactions at low temperatures (-78 °C) require a dry ice/acetone bath. Refluxing flammable solvents like ethyl acetate must be done with appropriate fire safety measures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Work in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be achieved through several effective routes. For efficiency and stereochemical control, the ring construction pathway starting from N-Boc-3-aminobutanoic acid is highly recommended. The regioselective γ-alkylation offers a flexible alternative, allowing for the introduction of various substituents at the C5 position from a common intermediate. The classical Dieckmann condensation remains a viable, albeit potentially less efficient, approach. The choice of method will depend on the availability of starting materials, required scale, and the specific strategic goals of the research program.

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A Technical Guide to the Starting Materials and Synthetic Strategies for tert-Butyl 5-Methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine-2,4-dione scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its structural rigidity and capacity for diverse functionalization make it a valuable building block for developing novel therapeutic agents. This guide focuses on a specific, high-value derivative: tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate (CAS No. 942425-69-6).[3] The presence of a methyl group at the C5 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes this molecule a versatile intermediate for further synthetic elaboration.[4]

This document provides an in-depth analysis of the primary synthetic routes to this target molecule, with a core focus on the selection of starting materials and the chemical rationale behind the chosen methodologies. We will explore two principal strategies: a convergent synthesis via Dieckmann condensation and a linear approach involving late-stage C5-methylation. Each strategy will be presented with detailed protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal route for their specific needs.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two key disconnections that form the basis of our strategic planning. The first disconnection removes the acid-labile Boc protecting group. The second, more crucial disconnection, breaks the piperidine ring to reveal acyclic precursors suitable for intramolecular cyclization, or alternatively, identifies the C5-methyl bond as a target for late-stage formation.

G cluster_target Target Molecule cluster_intermediates Key Intermediates / Disconnections cluster_starting Primary Starting Materials target This compound inter1 5-Methylpiperidine-2,4-dione + Boc₂O target->inter1 Retrosynthesis: N-Boc Protection inter2 tert-Butyl 2,4-dioxopiperidine-1-carboxylate + Methyl Iodide target->inter2 Retrosynthesis: C5-Alkylation inter3 N-Boc-δ-amino-β-methyl diester target->inter3 Retrosynthesis: Dieckmann Condensation start1 Methyl 3-aminobutanoate + Malonic Acid Derivative inter1->start1 start2 3-(Boc-amino)propanoic acid + Meldrum's Acid inter2->start2 inter3->start1 G start Methyl 3-aminobutanoate + Monomethyl malonate step1 Amide Coupling (EDC, HOBt) start->step1 intermediate1 Acyclic Amidodiester step1->intermediate1 step2 Dieckmann Cyclization (NaOMe, MeOH) intermediate1->step2 intermediate2 Cyclic β-Keto Ester step2->intermediate2 step3 Hydrolysis & Decarboxylation (aq. MeCN, reflux) intermediate2->step3 intermediate3 5-Methylpiperidine-2,4-dione step3->intermediate3 step4 N-Boc Protection (Boc₂O, base) intermediate3->step4 product Target Molecule step4->product

Figure 2: Workflow for the Dieckmann condensation route.
Detailed Experimental Protocol

Step 1: Synthesis of the Amidodiester Precursor

  • To a solution of methyl 3-aminobutanoate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add monomethyl malonate (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), and hydroxybenzotriazole (HOBt, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the mixture with the solvent, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amidodiester, which can be purified by column chromatography if necessary.

Step 2: Dieckmann Cyclization and Decarboxylation

  • Dissolve the amidodiester (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.1 eq) and heat the mixture to reflux for 1-2 hours to facilitate the Dieckmann cyclization. [5]3. Cool the reaction mixture and carefully add a solution of 1% water in acetonitrile. [5]Heat the mixture to reflux for an additional 1-2 hours to effect the hydrolysis and decarboxylation in a one-pot process.

  • Cool to room temperature and neutralize the reaction with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 5-methylpiperidine-2,4-dione by recrystallization or column chromatography.

Step 3: N-Boc Protection

  • Dissolve the 5-methylpiperidine-2,4-dione (1.0 eq) in a suitable solvent such as dioxane/water or methanol. []2. Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate. []3. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0 °C or room temperature.

  • Stir the mixture for 4-12 hours until the reaction is complete.

  • Remove the organic solvent under reduced pressure, and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Causality and Field-Proven Insights
  • Anhydrous Conditions: The Dieckmann cyclization is a base-mediated condensation that is highly sensitive to moisture. [7]Water can hydrolyze the ester functional groups and consume the base, leading to low yields.

  • Choice of Base: The use of sodium methoxide in methanol is a standard and effective protocol. [5]It is crucial that the alkoxide base matches the alcohol portion of the ester to prevent transesterification, which can complicate the product mixture. [7]* One-Pot Decarboxylation: Combining the cyclization and decarbomethoxylation steps into a one-pot procedure by adding aqueous acetonitrile improves efficiency and overall yield compared to older, multi-step protocols. [5]

Strategy II: Late-Stage C5-Methylation

An alternative and highly effective strategy involves the synthesis of the N-Boc protected piperidine-2,4-dione core first, followed by a regioselective alkylation at the C5 (γ) position. [8]This approach offers different logistical advantages, particularly if the core structure is readily available or easier to synthesize in bulk.

Principle of the Method

This route begins with the synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate. This intermediate is then deprotonated with a strong, non-nucleophilic base to form an enolate, which is subsequently alkylated with a methylating agent like methyl iodide. The key to this strategy is controlling the regioselectivity of the alkylation.

G start 3-((tert-Butoxycarbonyl)amino)propanoic acid + Meldrum's Acid step1 Coupling Reaction (EDCI, DMAP) start->step1 intermediate1 Acylated Meldrum's Acid Adduct step1->intermediate1 step2 Thermal Cyclization (Ethyl Acetate, reflux) intermediate1->step2 step3 Regioselective γ-Alkylation (LiHMDS, MeI) step2->step3 intermediate2 tert-Butyl 2,4-dioxopiperidine-1-carboxylate product Target Molecule step3->product

Figure 3: Workflow for the late-stage C5-methylation route.
Detailed Experimental Protocol

Part A: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate [9]1. To a cooled (0 °C) solution of 3-((tert-butoxycarbonyl)amino)propanoic acid (1.0 eq), Meldrum's acid (1.2 eq), and 4-dimethylaminopyridine (DMAP, 1.5 eq) in anhydrous dichloromethane, add EDCI-HCl (1.5 eq) portion-wise. 2. Allow the reaction to warm to room temperature and stir for 12 hours. 3. Dilute the reaction mixture with dichloromethane and wash with 5% aqueous potassium bisulfate and then brine. 4. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. 5. Dissolve the crude intermediate in ethyl acetate and reflux for 4 hours to induce cyclization and decarboxylation. 6. Evaporate the volatiles under reduced pressure to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate, which can be purified as needed. [9] Part B: Regioselective C5-Methylation [8]1. Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). 2. Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq) and stir for 30-60 minutes at -78 °C to ensure complete enolate formation. 3. Add methyl iodide (3.0-5.0 eq) and maintain the reaction at a low temperature (e.g., -20 °C) for 1-2 hours. 4. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. 5. Allow the mixture to warm to room temperature and extract with ethyl acetate. 6. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. 7. Purify the crude product by column chromatography to isolate this compound.

Causality and Field-Proven Insights
  • Regioselectivity: The most significant challenge in this route is controlling the site of alkylation. The piperidine-2,4-dione system has two acidic protons, at C3 (α) and C5 (γ).

  • The Role of the Lithium Counter-Ion: Experimental evidence strongly indicates that the lithium counter-ion is essential for directing the alkylation to the C5 (γ) position. [8]It is hypothesized that the lithium ion chelates with the two carbonyl oxygens, forming a rigid structure that sterically hinders the C3 position and favors the formation of the thermodynamic γ-enolate. Using other bases like NaHMDS or KHMDS results in poor conversion, but the addition of LiBr can rescue the γ-alkylation, supporting the crucial role of Li⁺. [8]

Comparison of Synthetic Strategies

The choice between the Dieckmann condensation and the late-stage methylation route depends on starting material availability, scalability, and the need to control stereochemistry.

ParameterStrategy I: Dieckmann CondensationStrategy II: Late-Stage Methylation
Overall Approach ConvergentLinear
Key Starting Materials β-amino esters, malonic acid derivativesβ-amino acids, Meldrum's acid, alkyl halides
Control of Stereochemistry Can be controlled from the start if an enantiopure β-amino ester is used.Results in a racemic mixture at C5 unless an asymmetric alkylation protocol is employed.
Key Challenge Ensuring anhydrous conditions for the cyclization step; potential for side reactions. [7]Achieving high regioselectivity (γ vs. α alkylation); requires specific lithium-based reagents. [8]
Scalability Generally robust and scalable, with well-established protocols. [1][5]Scalability may be limited by the need for cryogenic temperatures (-78 °C) and highly reactive organolithium bases.
Flexibility Less flexible for creating a library of C5-substituted analogs from a common intermediate.Highly flexible; the common intermediate tert-butyl 2,4-dioxopiperidine-1-carboxylate can be alkylated with various electrophiles. [8]

Conclusion

The synthesis of this compound is readily achievable through well-documented and reliable synthetic strategies. The Dieckmann condensation route offers a robust and often higher-yielding path, particularly when control of stereochemistry at the C5 position is required from the outset. The late-stage methylation strategy provides greater flexibility for analog synthesis from a common intermediate but requires careful control of reaction conditions to ensure the desired regioselectivity. The selection of the optimal pathway will ultimately be guided by the specific objectives of the research program, including scale, cost of starting materials, and the desired structural diversity of the final products.

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"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" role as a building block

Author: BenchChem Technical Support Team. Date: January 2026

A-00. PREFACE

This document provides a comprehensive technical guide on the synthesis, reactivity, and application of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate as a pivotal building block in modern organic and medicinal chemistry. The piperidine-2,4-dione core is a privileged scaffold, appearing in numerous biologically active compounds. The strategic placement of a methyl group at the C5 position and an N-Boc protecting group offers a versatile platform for constructing complex molecular architectures.

As a Senior Application Scientist, my objective is to transcend a mere recitation of facts. This guide is structured to provide not only the "what" and "how" but, more critically, the "why." We will explore the causal relationships behind synthetic choices, the mechanistic underpinnings of the molecule's reactivity, and its practical application in drug discovery, grounded in authoritative, verifiable literature. Every protocol and claim is designed to be a self-validating system, empowering researchers to confidently incorporate this building block into their synthetic programs.

A Technical Guide to this compound: A Versatile Building Block for Complex Synthesis

Introduction: The Strategic Value of the Piperidine-2,4-dione Scaffold

The piperidine-2,4-dione motif is a cornerstone in medicinal chemistry, most famously recognized in the structure of thalidomide and its immunomodulatory derivatives (IMiDs) like lenalidomide[1][2]. These molecules exert their therapeutic effects by binding to the cereblon (CRBN) E3 ubiquitin ligase, demonstrating the profound biological relevance of the glutarimide (a synonym for the piperidine-2,4-dione ring) core[1][2]. The ability to selectively functionalize this scaffold is therefore of paramount importance for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs)[3].

This compound emerges as a particularly valuable building block for several key reasons:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection of the nitrogen atom, rendering the C3 methylene protons acidic and enabling selective enolate formation. This group can be removed under acidic conditions without affecting many other functional groups[3].

  • C5-Methyl Substitution: The methyl group at the C5 position introduces a chiral center (if synthesized enantioselectively) and provides a steric and electronic handle to modulate the molecule's conformation and binding properties.

  • Dicarbonyl System: The 1,3-dicarbonyl arrangement facilitates a rich array of chemical transformations, primarily centered around the chemistry of the active methylene group at C3 and reactions at the carbonyls themselves[4].

This guide will systematically detail the synthesis of this building block, its core reactivity patterns, and its application in constructing advanced molecular intermediates.

Synthesis of the Building Block

While the target molecule is a C5-methylated derivative, a general and robust synthesis for the parent N-Boc-piperidine-2,4-dione scaffold provides the foundational chemistry. The most common approach involves the condensation of a protected amino acid precursor with a malonic acid equivalent, followed by cyclization. A well-documented procedure for the analogous unsubstituted compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, utilizes 3-((tert-butoxycarbonyl)amino)propanoic acid and Meldrum's acid[5][6].

The synthesis of the C5-methylated target would logically follow a similar pathway, starting from a C3-methylated precursor, such as 3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid.

Conceptual Synthetic Workflow: The synthesis hinges on forming an activated acyl Meldrum's acid intermediate, which undergoes thermal cyclization with the concomitant loss of acetone and carbon dioxide to furnish the desired piperidine-2,4-dione ring.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A Boc-NH-CH(Me)-CH2-COOH (Protected β-amino acid) C Acyl Meldrum's Acid Intermediate A->C EDCI, DMAP B Meldrum's Acid B->C D This compound C->D Heat (e.g., reflux in EtOAc) - Acetone, -CO2 G Start tert-butyl 5-methyl-2,4- dioxopiperidine-1-carboxylate Enolate Lithium Enolate Intermediate Start->Enolate LiHMDS, THF -78 °C to -20 °C Product C3-Alkylated Product Enolate->Product 1. Add R-X 2. Quench Electrophile Electrophile (e.g., R-X) Electrophile->Product

Caption: General workflow for C3 alkylation of the building block.

Table 1: Representative Conditions for C3-Alkylation

Electrophile (R-X) Base Solvent Temperature (°C) Approx. Yield (%) Reference
Propyl iodide LiHMDS THF -20 70-80 Adapted from [4]
Benzyl bromide LiHMDS THF -20 75-85 Adapted from [4]

| Allyl bromide | KHMDS, LiBr | THF | -20 | 60-70 | Adapted from [4]|

Insight: The addition of lithium salts like LiBr can be crucial when using sodium or potassium bases (NaHMDS, KHMDS) to enforce the "lithium effect," thereby improving regioselectivity and yield by promoting the chelated intermediate.[4] This is a key experimental insight for researchers aiming to optimize this reaction.

The Boc group can be efficiently removed using strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free secondary amine, 5-methylpiperidine-2,4-dione.[7][8][9][10] This unmasks the nitrogen for a host of subsequent reactions.

  • N-Alkylation/Arylation: The resulting N-H can be alkylated under standard conditions (e.g., NaH, alkyl halide) or participate in coupling reactions like the Buchwald-Hartwig amination.

  • Amide Coupling: The amine can be coupled with carboxylic acids to form complex amides.

This two-step sequence (C3-alkylation followed by N-deprotection and N-functionalization) provides a powerful and modular route to highly substituted piperidine-2,4-diones, which are key intermediates in the synthesis of PROTACs and other targeted therapeutics.[1][3]

Experimental Protocols

The following protocols are based on established methodologies and provide a reliable starting point for laboratory synthesis.[4]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL per mmol of substrate).

  • Substrate Addition: Dissolve this compound (1.0 equiv) in the THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add Lithium Hexamethyldisilazide (LiHMDS, 1.1 equiv, 1.0 M solution in THF) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Enolate Formation: Stir the resulting pale yellow solution at -78 °C for 30 minutes, then allow it to warm to -20 °C and stir for an additional 1 hour.

  • Electrophile Addition: Cool the solution back to -78 °C and add the alkylating agent (e.g., propyl iodide, 1.2-1.5 equiv) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (typical eluents: hexane/ethyl acetate gradient) to afford the desired C3-alkylated product.

  • Dissolution: Dissolve the N-Boc protected piperidine-2,4-dione (1.0 equiv) in dichloromethane (DCM, 5-10 mL per mmol).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-3 hours, monitoring by TLC/LC-MS.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Workup: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product, which can often be used without further purification.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically designed building block that offers a powerful entry point into the synthesis of complex, biologically relevant molecules. Its well-defined reactivity, particularly the capacity for regioselective C3-alkylation, combined with the modularity afforded by the Boc protecting group, makes it an indispensable tool for researchers in drug discovery and organic synthesis.

The continued exploration of this scaffold is expected to yield novel CRBN modulators, advanced PROTACs, and other targeted therapies. The methodologies and insights presented in this guide provide a solid, authoritative foundation for scientists to harness the full synthetic potential of this versatile intermediate.

References

  • Guichard, G., et al. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses Procedure.
  • National Center for Biotechnology Information. (n.d.). N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. PMC.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Pharmaffiliates. (n.d.). CAS No : 845267-78-9 | Product Name : Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate.
  • Kabir, F., et al. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. PubMed.
  • PubMed. (2000). Stereoselective alkylation of N-Boc-protected-5-substituted delta-lactams: synthesis of alpha, delta-disubstituted delta-amino acids.
  • National Center for Biotechnology Information. (n.d.). (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione. PubChem.
  • PubMed. (n.d.). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis.
  • Szostak, M. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. ACS Publications.
  • ResearchGate. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3,5-dioxopiperidine-1-carboxylate. PubChem.
  • ResearchGate. (n.d.). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine.
  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids.
  • Alchem.Pharmtech. (n.d.). CAS 118263-96-0 | 5-Methylpiperidine-2,4-dione.
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Sources

"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Derivatization, and Application of the 5-Substituted tert-Butyl 2,4-Dioxopiperidine-1-carboxylate Scaffold

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties.[3] Within this class, the 2,4-dioxopiperidine moiety represents a particularly valuable building block. The embedded β-ketoamide functionality serves as a versatile synthetic handle for further elaboration and can act as a key pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets.[4][5] This guide provides a detailed technical overview of a key derivative, tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, and its analogs. We will delve into the rationale and methodology behind the synthesis of the core scaffold, explore advanced strategies for its regioselective functionalization, and discuss its potential in the broader context of drug discovery and development. This document is intended for researchers and drug development professionals seeking to leverage this privileged scaffold in their programs.

The 2,4-Dioxopiperidine Core: A Privileged Synthetic Intermediate

The utility of the target scaffold begins with its foundational components. The piperidine ring itself is lauded for its metabolic stability and its ability to improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] The introduction of two carbonyl groups at the C2 and C4 positions creates a unique electronic and structural environment. The nitrogen atom is incorporated into an amide linkage, influencing its basicity and conformational flexibility. The C3 and C5 positions are activated by the adjacent carbonyls, making them potential sites for nucleophilic attack or enolate formation.

The tert-butoxycarbonyl (Boc) group on the nitrogen serves several critical functions. As a bulky, electron-withdrawing group, it protects the nitrogen from participating in unwanted side reactions during synthesis. Furthermore, it significantly enhances the solubility of the molecule in common organic solvents, simplifying handling and purification.[4] Crucially, the Boc group can be removed under acidic conditions, providing a clear and high-yielding pathway to the free secondary amine for subsequent coupling reactions.

Synthesis of the Core Scaffold: tert-Butyl 2,4-Dioxopiperidine-1-carboxylate

The construction of the N-Boc-2,4-dioxopiperidine ring is a foundational step. A robust and scalable synthesis is paramount for its use as a versatile intermediate. One effective reported method involves the coupling of an N-Boc protected amino acid with Meldrum's acid, followed by an intramolecular cyclization.[6]

Synthetic Workflow Overview

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A 3-((tert-butoxycarbonyl)amino)propanoic acid C Acyl Meldrum's Acid Intermediate A->C EDCI, DMAP CH2Cl2, 0°C to RT B Meldrum's Acid B->C D tert-Butyl 2,4-dioxopiperidine-1-carboxylate C->D Ethyl Acetate Reflux

Caption: Synthetic workflow for the core 2,4-dioxopiperidine scaffold.

Experimental Protocol: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate[6]

Rationale: This procedure leverages the high reactivity of Meldrum's acid as an acylating agent. The initial coupling is mediated by EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), a standard and highly efficient peptide coupling system that forms a reactive O-acylisourea intermediate. The subsequent thermal cyclization in a high-boiling solvent like ethyl acetate drives the intramolecular condensation to form the stable six-membered ring.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 3-((tert-butoxycarbonyl)amino)propanoic acid (1.0 equiv.), Meldrum's acid (1.2 equiv.), and 4-dimethylaminopyridine (DMAP, 1.5 equiv.).

  • Solvent Addition: Dissolve the reagents in anhydrous dichloromethane (approx. 25 mL per 1 g of the starting amino acid).

  • Coupling Reaction: Cool the mixture to 0 °C in an ice bath. Add EDCI-HCl (1.5 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 5% aqueous potassium bisulfate, saturated aqueous sodium bicarbonate, and saturated brine.

  • Isolation of Intermediate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acyl Meldrum's acid intermediate.

  • Cyclization: Dissolve the crude intermediate in ethyl acetate (approx. 25 mL per 1 g of crude material) and heat the solution to reflux for 4 hours.

  • Final Purification: Cool the solution and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure tert-butyl 2,4-dioxopiperidine-1-carboxylate.[6]

Regioselective Functionalization: Accessing 5-Methyl and Other C5-Analogs

With the core scaffold in hand, the next critical challenge is its selective functionalization. The 2,4-dione system possesses two sets of enolizable protons at the C3 (α) and C5 (γ) positions. Differentiating between these sites is key to synthesizing specific analogs. A highly effective method for the regioselective γ-alkylation has been developed, which relies on the judicious choice of base and the role of the counter-ion.[5]

Mechanistic Rationale for γ-Selectivity

The key to achieving selectivity lies in the formation of a six-membered chelate between a lithium cation and the two carbonyl oxygens of the dione. When a lithium-containing base such as lithium bis(trimethylsilyl)amide (LiHMDS) is used, the lithium ion coordinates to both the C2 and C4 oxygens. This coordination pre-organizes the molecule and sterically hinders the C3 position, making the C5 proton the more accessible site for deprotonation. The resulting γ-enolate is stabilized by this chelation, which then reacts with an electrophile (e.g., methyl iodide) exclusively at the C5 position.[5]

cluster_SAR SAR Exploration Core 5-R-Substituted 2,4-Dioxopiperidine Scaffold Lipophilicity Modulate Lipophilicity (LogP) Core->Lipophilicity Vary 'R' group Metabolism Block Metabolic Sites Core->Metabolism Vary 'R' group Binding Probe Binding Pocket Core->Binding Vary 'R' group Vector Introduce New Vectors Core->Vector N-Deprotection & Coupling

Sources

A Comprehensive Technical Guide to tert-Butyl 5-Methyl-2,4-dioxopiperidine-1-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, a functionalized piperidine derivative with significant potential in medicinal chemistry and organic synthesis. We will delve into its synthesis, starting from its precursor, detail its chemical characteristics, and discuss its prospective applications in drug discovery, grounded in the established significance of the piperidinedione scaffold.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone in the design of pharmaceuticals, valued for its conformational flexibility and its ability to engage with a multitude of biological targets.[1] This six-membered nitrogen-containing heterocycle is a prevalent feature in numerous approved drugs and natural products, particularly those targeting the central nervous system.[2] The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The 2,4-dioxopiperidine core, in particular, represents a class of compounds with demonstrated biological relevance, including applications as building blocks for more complex bioactive molecules.[3] The addition of a methyl group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom yields this compound, a versatile intermediate for further chemical elaboration.

Synthesis of this compound

The synthesis of the target compound is a two-step process, beginning with the preparation of the parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, followed by a regioselective alkylation to introduce the methyl group at the 5-position (the γ-position relative to the nitrogen).

Synthesis of the Precursor: tert-Butyl 2,4-dioxopiperidine-1-carboxylate

The precursor can be synthesized from commercially available starting materials. A common method involves the condensation of a protected β-amino acid with Meldrum's acid, followed by cyclization.[4]

Experimental Protocol:

  • Condensation: To a solution of 3-((tert-butoxycarbonyl)amino)propanoic acid and Meldrum's acid in anhydrous dichloromethane at 0 °C, 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCl) are added. The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The reaction mixture is diluted with dichloromethane and washed with 5% aqueous potassium bisulfate, followed by a saturated brine solution. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Cyclization: The crude product is dissolved in ethyl acetate and refluxed for 4 hours.

  • Purification: The solvent is evaporated under reduced pressure to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Regioselective γ-Alkylation: Introduction of the 5-Methyl Group

A robust method for the regioselective γ-alkylation of N-Boc-protected piperidine-2,4-dione has been developed, which can be effectively applied to the synthesis of the 5-methyl derivative.[5] This method relies on the generation of a specific enolate and its subsequent reaction with an electrophile, in this case, methyl iodide. The choice of base and counter-ion is crucial for achieving high regioselectivity.

Experimental Protocol:

  • Deprotonation: A solution of tert-butyl 2,4-dioxopiperidine-1-carboxylate in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), is added dropwise to generate the enolate. The reaction is stirred at this temperature for 1 hour.

  • Alkylation: Methyl iodide is added to the reaction mixture. The solution is allowed to warm to -20 °C and stirred for 1-1.5 hours.

  • Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Table 1: Key Reaction Parameters for γ-Alkylation

ParameterConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and able to solvate the lithium cation, facilitating the reaction.
Base Lithium bis(trimethylsilyl)amide (LiHMDS)A strong, non-nucleophilic base that selectively deprotonates at the γ-position. The lithium counter-ion is key for regioselectivity.[5]
Temperature -78 °C to -20 °CLow initial temperature for controlled enolate formation, followed by a slightly higher temperature for the alkylation step.
Electrophile Methyl IodideA reactive methylating agent.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: γ-Methylation start1 3-((tert-butoxycarbonyl)amino)propanoic acid + Meldrum's acid reagents1 DMAP, EDCI-HCl DCM, 0°C to rt start1->reagents1 Condensation intermediate1 Intermediate Adduct reagents1->intermediate1 reagents2 Ethyl Acetate Reflux intermediate1->reagents2 Cyclization product1 tert-Butyl 2,4-dioxopiperidine-1-carboxylate reagents2->product1 start2 tert-Butyl 2,4-dioxopiperidine-1-carboxylate reagents3 1. LiHMDS, THF, -78°C 2. Methyl Iodide, -20°C start2->reagents3 Regioselective Alkylation product2 This compound reagents3->product2

Caption: Synthetic pathway to this compound.

Chemical Properties and Characterization

This compound is expected to be a solid at room temperature, soluble in common organic solvents. The presence of the dioxo functionality means it can exist in tautomeric keto-enol forms, which can influence its reactivity.[5] The Boc protecting group is stable under neutral and basic conditions but can be readily removed with acid, such as trifluoroacetic acid, to reveal the secondary amine for further functionalization.

Expected Characterization Data:

  • ¹H NMR: The spectrum would show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm), the piperidine ring protons, and a new signal for the methyl group at the 5-position, likely a doublet coupled to the adjacent proton.

  • ¹³C NMR: Signals corresponding to the carbonyl carbons of the dioxopiperidine ring, the carbons of the tert-butyl group, the piperidine ring carbons, and the newly introduced methyl carbon.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₇NO₄ (227.26 g/mol ) would be observed.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in the public domain, the structural motif suggests several potential applications in medicinal chemistry.

  • Scaffold for Library Synthesis: The deprotection of the Boc group allows for the introduction of a wide range of substituents at the nitrogen atom, making this compound a valuable building block for the synthesis of diverse chemical libraries for high-throughput screening.

  • Analgesics: The piperidine scaffold is a well-established pharmacophore for analgesic agents.[6] The 5-methyl substitution could modulate the binding affinity and selectivity for opioid or other pain-related receptors.

  • Sigma Receptor Ligands: Methyl substitution on the piperidine ring has been shown to be a key determinant for selective binding to sigma receptors, which are implicated in a variety of neurological disorders and have potential applications in cancer therapy.[7]

  • Antiproliferative Agents: Certain piperidine derivatives have demonstrated antiproliferative activity.[7] The 5-methyl-2,4-dioxopiperidine core could serve as a starting point for the development of novel anticancer agents.

  • CNS-Active Agents: Given the prevalence of the piperidine ring in drugs targeting the central nervous system, this compound could be a precursor for novel therapeutics for neurological and psychiatric conditions.[2]

The introduction of the methyl group can influence the compound's lipophilicity, metabolic stability, and conformational preferences, all of which can have a profound impact on its biological activity and pharmacokinetic profile.

Conclusion

This compound is a versatile synthetic intermediate with considerable potential for the development of new therapeutic agents. Its synthesis is achievable through a reliable, regioselective alkylation of a readily available precursor. The strategic placement of the methyl group, combined with the reactive handles of the dioxopiperidine ring and the Boc-protected nitrogen, provides a rich platform for chemical exploration in the pursuit of novel drug candidates. Further investigation into the biological activities of derivatives of this compound is a promising avenue for future research.

References

  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • Berardi, F., et al. (2005). Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. Journal of Medicinal Chemistry, 48(26), 8237-44. [Link]
  • PubChem.
  • Sokoli, K., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Firth, J. D., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. MedChemComm, 13(5), 896-902. [Link]
  • Khan, M. A., & Khan, S. A. (2006). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Marmara Pharmaceutical Journal, 10(2), 57-60. [Link]
  • Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(18), 2843-2847. [Link]
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9819-9856. [Link]
  • Gim, H. J., et al. (2007). Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. Archives of Pharmacal Research, 30(9), 1055-61. [Link]
  • Feroci, M., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(11), 2993. [Link]
  • ResearchGate. Synthesis and Biological Activity of 5-{4-[2-(Methyl-p-substi- tuted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. [Link]
  • Basiri, A., et al. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Molecules, 27(19), 6599. [Link]
  • Pharmaffiliates.
  • Wang, Y., et al. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Marine Drugs, 19(11), 606. [Link]
  • Gupta, R. S., et al. (1994). Synthesis and biological activity of novel thymidine derivatives of podophyllotoxin and 4'-demethylepipodophyllotoxin. Journal of Medicinal Chemistry, 37(20), 3275-83. [Link]
  • Kumar, A., et al. (2018). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. Bioorganic & Medicinal Chemistry, 26(15), 4417-4428. [Link]
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The Emergence of a Versatile Scaffold: A Technical Guide to Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Workhorses of Drug Discovery

In the intricate tapestry of medicinal chemistry, the narrative often centers on the final, biologically active molecules that promise therapeutic breakthroughs. However, the journey to these molecules is paved with crucial, often unsung, hero molecules: the synthetic intermediates. These compounds, born from strategic design and meticulous experimentation, are the true enablers of innovation. Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a prime example of such a scaffold—a versatile building block whose story is not one of a dramatic, singular discovery, but of the incremental, yet powerful, evolution of synthetic strategy in the quest for novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides an in-depth exploration of its scientific background, synthesis, and pivotal role in modern drug development.

A Historical Perspective: The Genesis of a Substituted Dioxopiperidine

The history of this compound is intrinsically linked to the broader development of substituted piperidine scaffolds in medicinal chemistry. The piperidine ring is a privileged structure, appearing in a vast number of natural products and synthetic drugs due to its favorable pharmacokinetic properties. The introduction of specific substituents onto this core structure allows for the fine-tuning of biological activity and selectivity.

The direct "discovery" of this compound is not documented as a singular event. Instead, its emergence can be traced to the early 21st century, a period marked by intense research into protein kinase inhibitors for oncology. Researchers at Nerviano Medical Sciences, a hub for cancer drug discovery, were focused on developing novel heterocyclic compounds as potential kinase inhibitors. This endeavor necessitated the efficient synthesis of a diverse library of substituted scaffolds.

A pivotal moment in this narrative was the publication of a 2007 paper by Dr. Paolo Orsini and his team at Nerviano Medical Sciences.[1] This work addressed a significant synthetic challenge: the regioselective functionalization of the piperidine-2,4-dione core. Their research detailed a robust method for the γ-alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate, providing a direct and efficient route to 5-substituted derivatives, including the 5-methyl analog.[1] This methodological advancement, therefore, represents the true "birth" of this compound as a readily accessible and valuable tool for medicinal chemists.

The diagram below illustrates the logical progression from the unfunctionalized precursor to the targeted 5-substituted derivatives, a key step enabled by the work of Orsini and his colleagues.

logical_progression A Piperidine Core B Piperidine-2,4-dione Scaffold A->B Oxidation C N-Boc Protected Piperidine-2,4-dione (tert-butyl 2,4-dioxopiperidine-1-carboxylate) B->C N-Protection (Boc) D Regioselective γ-Alkylation (Orsini et al., 2007) C->D Methodological Innovation E 5-Substituted Piperidine-2,4-diones (e.g., this compound) D->E Synthesis F Kinase Inhibitor Scaffolds E->F Application

Caption: Logical progression to 5-substituted dioxopiperidines.

The Synthetic Pathway: From Precursor to Product

The synthesis of this compound is a two-stage process, beginning with the preparation of the parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Synthesis of the Precursor: Tert-butyl 2,4-dioxopiperidine-1-carboxylate

The precursor molecule, with the CAS Number 845267-78-9, is a stable, crystalline solid.[2][3][4][5] Its synthesis involves the condensation of an N-Boc protected β-amino acid with a suitable cyclizing agent. A common and efficient method utilizes Meldrum's acid.[1]

Experimental Protocol: Synthesis of Tert-butyl 2,4-dioxopiperidine-1-carboxylate

  • Activation of N-Boc-β-alanine: To a solution of N-Boc-β-alanine in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and an activator like 4-dimethylaminopyridine (DMAP).

  • Condensation with Meldrum's Acid: Cool the reaction mixture to 0 °C and add 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid). Allow the reaction to proceed, typically by warming to room temperature and stirring for several hours.

  • Cyclization: The intermediate adduct is then cyclized to the desired piperidine-2,4-dione. This is often achieved by heating the reaction mixture in a solvent such as ethyl acetate.[6]

  • Purification: The crude product is purified by recrystallization or column chromatography to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate as a solid.

The following diagram outlines the workflow for the synthesis of the precursor.

precursor_synthesis cluster_0 Activation & Condensation cluster_1 Cyclization & Purification A N-Boc-β-alanine B EDC·HCl, DMAP in DCM A->B 1. D Intermediate Adduct B->D C Meldrum's Acid C->B 2. E Heat in Ethyl Acetate D->E F Crude Product E->F G Recrystallization/ Chromatography F->G H Pure tert-butyl 2,4-dioxopiperidine-1-carboxylate G->H

Caption: Workflow for the synthesis of the precursor molecule.

Regioselective γ-Methylation: Synthesis of this compound

The introduction of the methyl group at the 5-position is achieved through a regioselective γ-alkylation, as pioneered by Orsini et al.[1] This reaction leverages the careful choice of base and reaction conditions to favor alkylation at the desired carbon.

Experimental Protocol: Regioselective γ-Methylation

  • Deprotonation: To a solution of tert-butyl 2,4-dioxopiperidine-1-carboxylate in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) at low temperature (typically -78 °C to -20 °C), a strong, non-nucleophilic base is added dropwise. Lithium bis(trimethylsilyl)amide (LiHMDS) is a particularly effective base for this transformation.[1]

  • Alkylation: An excess of the alkylating agent, in this case, an electrophilic methyl source such as methyl iodide (CH₃I) or dimethyl sulfate, is then added to the reaction mixture.

  • Quenching and Work-up: The reaction is allowed to proceed for a defined period before being quenched with a proton source, such as a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

The table below summarizes the key reagents and their roles in the synthesis of the title compound.

Reagent Role Rationale for Choice
Tert-butyl 2,4-dioxopiperidine-1-carboxylate Starting MaterialThe N-Boc protected piperidine-2,4-dione core.
Lithium bis(trimethylsilyl)amide (LiHMDS) BaseA strong, non-nucleophilic base that selectively deprotonates at the γ-position. The lithium counter-ion is believed to play a role in directing the regioselectivity.[1]
Methyl Iodide (CH₃I) Alkylating AgentAn electrophilic source of the methyl group.
Tetrahydrofuran (THF) SolventAn anhydrous, aprotic solvent suitable for organometallic reactions at low temperatures.

Physicochemical and Spectroscopic Characterization

The structural confirmation of the synthesized molecule would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the presence and position of the methyl group. The proton spectrum would show a characteristic signal for the methyl protons, likely a doublet due to coupling with the adjacent methine proton at the 5-position. The carbon spectrum would show a new signal in the aliphatic region corresponding to the methyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and determine the exact mass of the molecule, further validating its identity.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl groups of the dione and the carbamate, as well as C-H stretching and bending vibrations.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary impetus for the development of a synthetic route to this compound was its potential as a scaffold for the synthesis of kinase inhibitors.[1] The 5-methyl substituent can serve several purposes in drug design:

  • Probing Structure-Activity Relationships (SAR): The methyl group can be used to probe the steric and electronic requirements of the kinase active site. By comparing the biological activity of the 5-methyl analog to other 5-substituted derivatives, medicinal chemists can build a comprehensive understanding of how substituents in this region influence potency and selectivity.

  • Modulating Physicochemical Properties: The introduction of a methyl group can influence the lipophilicity and metabolic stability of the final molecule, which are critical parameters for drug-likeness.

  • Vector for Further Functionalization: While a simple methyl group, the 5-position, once established as a point of substitution, can be further elaborated with more complex functionalities to optimize interactions with the target protein.

The general workflow for utilizing this scaffold in a kinase inhibitor discovery program is depicted below.

drug_discovery_workflow A Synthesis of This compound B Further Chemical Modification A->B C Library of Novel Compounds B->C D Biological Screening (Kinase Assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G

Caption: Drug discovery workflow utilizing the title compound.

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of synthetic organic chemistry in modern drug discovery. While it may not be a household name, its existence is a direct result of the need for versatile and readily accessible building blocks for the construction of complex, biologically active molecules. The work of Orsini and his colleagues provided the key to unlocking the potential of 5-substituted piperidine-2,4-diones, and in doing so, they furnished the medicinal chemistry community with a valuable tool.[1]

As the search for more selective and potent kinase inhibitors continues, the demand for novel and diverse chemical scaffolds will only grow. The principles of regioselective synthesis, exemplified by the preparation of this compound, will remain at the forefront of these efforts, enabling the creation of the next generation of targeted therapies. This seemingly simple molecule, therefore, represents not an end in itself, but a starting point for countless possibilities in the ongoing fight against diseases like cancer.

References

  • Nerviano Medical Sciences S.r.l. - Patents. (n.d.). Justia Patents.
  • tert-Butyl 2,4-dioxopiperidine-1-carboxylate. (n.d.). Pharmaffiliates.
  • tert-Butyl 2,4-dioxopiperidine-1-carboxylate. (n.d.). LookChem.

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Spectroscopic Data of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, a key intermediate in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with established spectroscopic principles to offer a comprehensive characterization of this molecule. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the underlying molecular behaviors that give rise to the observed spectra.

Molecular Structure and Its Spectroscopic Implications

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, two carbonyl groups at positions 2 and 4, and a methyl group at position 5. This specific arrangement of functional groups and stereocenters dictates its unique spectroscopic signature. The presence of the bulky Boc group, for instance, can lead to restricted rotation around the N-C(O) bond, potentially resulting in broadened signals or even distinct rotamers in NMR spectroscopy. The β-dicarbonyl system creates a reactive methylene group at C3 and influences the chemical environment of the neighboring protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its connectivity and stereochemistry.

¹H NMR Spectroscopy: A Detailed Analysis

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.2 - 4.0m1HH-6aThe protons at C6 are diastereotopic and adjacent to the nitrogen of the carbamate, leading to a downfield shift.
~3.8 - 3.6m1HH-6e
~3.5s2HH-3The protons at C3 are adjacent to two carbonyl groups, resulting in a significant downfield shift and appearing as a singlet due to the absence of adjacent protons.
~2.8 - 2.6m1HH-5The methine proton at C5 is coupled to the protons at C6 and the methyl group.
~1.5s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.
~1.2d3H-CH₃ (at C5)The methyl group at C5 is coupled to the H5 proton, resulting in a doublet.

Causality Behind the Predicted Spectrum:

  • The Boc Group: The bulky tert-butyl group shields the nine protons, causing them to resonate at a relatively high field (~1.5 ppm) as a sharp singlet. The carbamate functionality influences the chemical shifts of the adjacent C6 protons.

  • The Piperidine Ring: The piperidine ring is not planar and exists in a dynamic equilibrium of chair and boat conformations. The presence of the sp² hybridized carbonyl carbons and the bulky Boc group can influence this equilibrium. This conformational flexibility can lead to broadening of the signals for the ring protons, particularly at room temperature.

  • The Methyl Group: The introduction of a methyl group at the C5 position breaks the symmetry of the parent compound, leading to more complex splitting patterns for the ring protons. The methyl protons themselves will appear as a doublet due to coupling with the H5 proton.

¹³C NMR Spectroscopy: A Predictive Insight

An experimental ¹³C NMR spectrum for the title compound is not available. However, based on the analysis of related N-Boc piperidine structures and standard chemical shift tables, a predicted spectrum can be constructed.[2][3]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~205C4 (Ketone)Ketonic carbonyl carbons typically resonate at very low field.
~170C2 (Amide)Amide carbonyl carbons are found at a slightly higher field than ketonic carbonyls.
~154C=O (Boc)The carbamate carbonyl carbon has a characteristic chemical shift in this region.
~81-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~50C6The carbon adjacent to the nitrogen of the carbamate.
~45C3The methylene carbon flanked by two carbonyl groups.
~35C5The methine carbon bearing the methyl group.
~28-C(C H₃)₃The methyl carbons of the tert-butyl group.
~15-C H₃ (at C5)The methyl carbon at the C5 position.

Diagram: Logical Flow of NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of its three carbonyl groups and the C-H bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~2980-2850MediumC-H (alkane)Stretching
~1750StrongC=O (Ketone)Stretching
~1700StrongC=O (Carbamate)Stretching
~1650StrongC=O (Amide)Stretching
~1460MediumC-HBending
~1370MediumC-H (tert-butyl)Bending (umbrella)
~1250StrongC-OStretching
~1160StrongC-NStretching

Expert Insights on the IR Spectrum:

The three carbonyl groups are expected to give rise to distinct, strong absorption bands. The ketone at C4 will likely have the highest stretching frequency (~1750 cm⁻¹). The carbamate carbonyl will appear around 1700 cm⁻¹, and the amide carbonyl at C2 will be at the lowest frequency (~1650 cm⁻¹) due to resonance delocalization of the nitrogen lone pair. The presence of multiple strong peaks in the carbonyl region (1650-1800 cm⁻¹) is a key diagnostic feature for this molecule.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electrospray ionization (ESI) is a soft ionization technique that would likely be employed for this compound, yielding the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data (ESI-MS):

  • Molecular Formula: C₁₁H₁₇NO₄

  • Molecular Weight: 227.26 g/mol

  • Predicted [M+H]⁺: m/z 228.12

Plausible Fragmentation Pathway:

The fragmentation of the protonated molecule is expected to proceed through the loss of the tert-butyl group or isobutylene from the Boc protecting group, which are characteristic fragmentation pathways for N-Boc protected amines.[7][8][9]

Diagram: Proposed ESI-MS Fragmentation

MS_Fragmentation M_H [M+H]⁺ m/z = 228 Frag1 [M+H - C₄H₈]⁺ m/z = 172 M_H->Frag1 - Isobutylene Frag2 [M+H - C₄H₉]⁺ m/z = 171 M_H->Frag2 - tert-butyl radical Frag3 [M+H - CO₂]⁺ m/z = 184 M_H->Frag3 - CO₂

Caption: Key fragmentation pathways in ESI-MS.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Acquisition time: 4.0 s

    • Spectral width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Acquisition time: 1.5 s

    • Spectral width: 240 ppm

  • Data Processing: Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra manually.

IR Data Acquisition (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: Perform a background scan of the clean ATR crystal before acquiring the sample spectrum. The final spectrum should be presented in terms of transmittance or absorbance.

MS Data Acquisition (LC-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL with the initial mobile phase composition.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow rate: 0.4 mL/min.

    • Injection volume: 2 µL.

  • MS Conditions (Positive ESI):

    • Capillary voltage: 3.5 kV

    • Cone voltage: 30 V

    • Source temperature: 120 °C

    • Desolvation temperature: 350 °C

    • Scan range: m/z 50-500

Conclusion

This technical guide provides a robust framework for understanding the spectroscopic characteristics of this compound. By combining predictive analysis based on well-understood chemical principles with data from closely related analogs, we have constructed a detailed and reliable spectroscopic profile of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory. This guide is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of novel piperidine-based compounds in the pursuit of new therapeutic agents.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362).
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (2019). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
  • Northern Illinois University. (n.d.). IR Absorption Frequencies.
  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table.
  • Knight Chemicals Online. (n.d.). tert-butyl 4-((2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)methyl)piperidine-1-carboxylate.
  • University of California, Los Angeles. (n.d.). IR Absorption Table.
  • University of Calgary. (n.d.). IR Chart.
  • PubChem. (n.d.). tert-Butyl 3,5-dioxopiperidine-1-carboxylate.
  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/si_narayanam.pdf]([Link] Macmillan Group/files/si_narayanam.pdf)
  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • ResearchGate. (2013). 1 H-NMR spectrum of N-Boc glutamic acid.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
  • Pharmaffiliates. (n.d.). Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • Chemistry LibreTexts. (2021). Fragmentation Patterns in Mass Spectra.
  • Chemistry LibreTexts. (2022). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • SpectraBase. (n.d.). 1-Boc-4-hydroxypiperidine.

Sources

A-Level Analysis of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate: A Linchpin for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Scientific Applications Department

Abstract: This technical guide provides a comprehensive analysis of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates the compound's core physicochemical properties, reactivity, and its strategic importance as a building block. Particular emphasis is placed on the role of the tert-butoxycarbonyl (Boc) protecting group, which is crucial for controlling reactivity and enabling selective modifications at other sites of the molecule. This guide serves as a critical resource for researchers and drug development professionals engaged in the synthesis of complex molecular architectures.

Introduction: Strategic Importance in Synthesis

The piperidine ring is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals.[1] Its conformational rigidity and capacity for diverse functionalization make it an attractive starting point for drug design.[1] this compound belongs to the N-Boc protected piperidinedione family, a class of compounds that serve as versatile intermediates in synthetic chemistry.[2]

The defining feature of this molecule is the tert-butoxycarbonyl (Boc) group attached to the piperidine nitrogen. This strategic implementation of a protecting group is a cornerstone of modern organic synthesis.[2] The Boc group temporarily masks the inherent reactivity of the secondary amine, preventing it from participating in undesired side reactions such as acylations or alkylations.[2][3][4] This protection allows chemists to perform selective chemical transformations on the dione functionality with high precision.[2] The Boc group is renowned for its stability under a wide range of reaction conditions, yet it can be cleanly and efficiently removed under mild acidic conditions, such as with trifluoroacetic acid, when the nitrogen's reactivity is desired for a subsequent synthetic step.[3][4] This robust "protect-and-deprotect" strategy is fundamental to the efficient construction of complex drug candidates.[1]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's identity and physical properties is paramount for its effective use in a laboratory setting. These properties dictate choices regarding solvents, reaction conditions, and purification methods.

Structure and Nomenclature
  • Systematic Name: this compound

  • Common Synonyms: 1-Boc-5-methylpiperidine-2,4-dione, N-Boc-5-methyl-2,4-piperidinedione

  • CAS Number: 1145666-68-1

  • Molecular Formula: C₁₁H₁₇NO₄

  • Molecular Weight: 227.26 g/mol

dot graph "Chemical_Structure" { layout="neato"; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=53385731&t=l"]; } caption: "Figure 1: 2D structure of the molecule."

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties. It is important to note that for specialized compounds like this, many properties are calculated or predicted via computational models rather than determined experimentally.

PropertyValueSource
Molecular Weight 227.26 g/mol (Calculated)
Appearance Solid, powder (color may vary)[5]
Solubility More soluble in organic solvents[5]
Storage Temperature 2-8°C (Refrigerator)[6]
XLogP3 0.7[7]
Hydrogen Bond Donor Count 0(Calculated)
Hydrogen Bond Acceptor Count 4(Calculated)
Rotatable Bond Count 2(Calculated)

Insight for the Bench Scientist: The positive XLogP3 value suggests a degree of lipophilicity, indicating good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran, which is advantageous for conducting reactions and chromatography.[5] The recommended storage at refrigerated temperatures implies that the compound may have limited long-term stability at room temperature, a critical consideration for maintaining sample integrity.[6]

Synthesis and Reactivity

While a specific, peer-reviewed synthesis for the 5-methyl derivative was not prominently available, the synthesis of the parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, provides a validated and analogous pathway.

General Synthetic Protocol

The synthesis of the N-Boc-2,4-dioxopiperidine core typically involves the condensation of a protected amino acid derivative with a suitable C3 synthon, like Meldrum's acid, followed by cyclization.[8]

Step-by-Step Methodology (Adapted for the Parent Compound): [8]

  • Acylation: 3-((tert-butoxycarbonyl)amino)propanoic acid is reacted with Meldrum's acid in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI-HCl) and a base such as 4-dimethylaminopyridine (DMAP) in an anhydrous solvent (e.g., dichloromethane).

  • Reaction Monitoring: The mixture is stirred at room temperature for approximately 12 hours, with reaction completion monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched and washed, typically with an acidic aqueous solution (e.g., 5% potassium bisulfate) to remove basic residues, followed by a brine wash.

  • Cyclization & Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then dissolved in a solvent like ethyl acetate and heated to reflux for several hours to induce cyclization.

  • Isolation: Evaporation of the solvent yields the final product, tert-butyl 2,4-dioxopiperidine-1-carboxylate.[8]

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_reactants" { label = "Reactants & Reagents"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Reactant [label="Boc-β-Alanine &\nMeldrum's Acid"]; Reagents [label="EDCI, DMAP\nDCM Solvent"]; }

subgraph "cluster_process" { label = "Process"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Acylation [label="Step 1: Acylation\n(0°C to RT, 12h)"]; Workup [label="Step 2: Aqueous Workup\n(Wash & Dry)"]; Cyclization [label="Step 3: Thermal Cyclization\n(Reflux in EtOAc)"]; }

subgraph "cluster_output" { label = "Output"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; Product [label="Final Product:\nN-Boc-2,4-dioxopiperidine"]; }

Reactant -> Acylation; Reagents -> Acylation; Acylation -> Workup; Workup -> Cyclization; Cyclization -> Product; } caption: "Figure 2: Conceptual workflow for synthesis."

Reactivity and Strategic Applications

The true synthetic utility of this scaffold lies in its predictable reactivity. The 1,3-dicarbonyl system confers unique properties to the adjacent methylene protons.

  • γ-Position Reactivity: The protons at the C5 position (the γ-position relative to the amide carbonyl) are acidic and can be deprotonated by a suitable base. This allows for regioselective alkylation at this site. Research has shown that the choice of the base's counter-ion is critical; lithium ions, for example, play an essential role in directing the regioselectivity of this alkylation, offering a robust method for introducing substituents at the C5 position.[9] This makes the parent compound an excellent precursor for synthesizing derivatives like this compound.

  • Precursor for Heterocycles: The dione moiety is a powerful precursor for constructing more complex heterocyclic systems. For instance, it can be used in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives, which have been identified as selective positive allosteric modulators (PAMs) for the metabotropic glutamate 5 (mGlu5) receptor, a target of interest in neurological drug discovery.[6][8]

dot graph "Reactivity_Sites" { rankdir=TB; node [shape=plaintext, fontsize=12]; edge [color="#34A853"];

subgraph { rank=same; mol [label=< >]; }

subgraph { rank=same; node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Boc [label="Boc Deprotection\n(Acidic Conditions)"];

}

Boc -> mol [label="Site of Deprotection", dir=back, fontcolor="#5F6368"]; Dione -> mol [label="Electrophilic Sites", dir=back, fontcolor="#5F6368"]; AlphaProton -> mol [label="Acidic Proton Site", dir=back, fontcolor="#5F6368"]; } caption: "Figure 3: Key reactive sites on the molecule."

Spectroscopic Confirmation

Confirmation of the structure would be achieved through standard spectroscopic methods. While specific spectra for the 5-methyl derivative are not publicly available, the expected signals for the closely related parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, have been reported and provide a reliable reference.[8]

  • ¹H NMR (300 MHz, CDCl₃): δ 4.12 (t, 2H), 3.51 (s, 2H), 2.64 (t, 2H), 1.55 (s, 9H).[8]

    • Expert Interpretation: The singlet at 1.55 ppm corresponds to the nine equivalent protons of the tert-butyl group. The two triplets at 4.12 and 2.64 ppm represent the two methylene groups in the piperidine ring coupled to each other. The singlet at 3.51 ppm is characteristic of the methylene group situated between the two carbonyls. For the 5-methyl derivative, one would expect to see the disappearance of one of the methylene signals and the appearance of a doublet for the new methyl group and a multiplet for the remaining C5 proton.

  • LCMS: 211.9 (M-H)⁻.[8]

    • Expert Interpretation: This indicates the detection of the deprotonated molecule, which corresponds to a molecular weight of approximately 212.9, consistent with the parent compound's formula C₁₀H₁₅NO₄ (MW=213.23).

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate that embodies key principles of modern synthetic chemistry. The integral Boc protecting group provides essential control over the molecule's reactivity, enabling chemists to execute complex synthetic sequences with high fidelity. Its dione framework serves as a versatile platform for building diverse molecular architectures, particularly for applications in drug discovery and the development of novel therapeutics. This guide provides the foundational knowledge required for researchers to effectively incorporate this valuable building block into their synthetic programs.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.
  • Ningbo Innopharmchem Co., Ltd. (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
  • ChemicalBook. (2025, July 24). TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9.
  • PubChem. (n.d.). tert-Butyl 3,5-dioxopiperidine-1-carboxylate.
  • Guichard, G., et al. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses Procedure.
  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(x), 1-6.
  • Jinxiang Chemical. (2025, December 29). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.
  • Jinxiang Chemical. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • CymitQuimica. (n.d.). CAS 845267-78-9: tert-butyl 2,4-dioxopiperidine-1-carboxylate.
  • Pharmaffiliates. (n.d.). CAS No : 845267-78-9 | Product Name : Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Structural Context for Proactive Safety

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a bespoke chemical entity, likely synthesized as an intermediate in a larger drug discovery campaign. While a specific Safety Data Sheet (SDS) for this precise molecule is not publicly available, its structural alerts—a dioxopiperidine core functionalized with a tert-butyl carbamate—provide a solid foundation for a robust safety assessment. This guide synthesizes data from closely related analogs and the parent piperidine scaffold to establish a comprehensive framework for its safe handling, ensuring the well-being of laboratory personnel and the integrity of research outcomes. The core principle of this guide is to treat the compound with the respect due to a novel chemical entity, assuming a conservative hazard profile based on its constituent parts.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from structurally analogous compounds such as tert-butyl 2,4-dioxopiperidine-1-carboxylate and tert-butyl 3,5-dioxopiperidine-1-carboxylate. The consistent hazard profile across these analogs suggests that the target compound should be handled as:

  • Harmful if swallowed: Oral ingestion may lead to systemic toxicity.[1][2]

  • A skin irritant: Direct contact with the skin is likely to cause irritation.[1][3]

  • A serious eye irritant: Contact with the eyes can cause significant irritation and potential damage.[1][3]

  • A potential respiratory irritant: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3]

While the N-Boc protection group significantly reduces the reactivity and basicity compared to the parent piperidine, it is prudent to remain aware of the hazards of piperidine itself, which include high flammability and corrosivity, as a worst-case scenario reference.[4][5][6][7]

Comparative Hazard Data of Structural Analogs
Hazard Statementtert-Butyl 2,4-dioxopiperidine-1-carboxylatetert-Butyl 3,5-dioxopiperidine-1-carboxylateInferred for this compound
Acute Oral ToxicityHarmful if swallowed[2]Harmful if swallowed[1]Harmful if swallowed
Skin Corrosion/IrritationCauses skin irritation[2][3]Causes skin irritation[1]Causes skin irritation
Serious Eye Damage/IrritationCauses serious eye irritation[2][3]Causes serious eye irritation[1]Causes serious eye irritation
Respiratory IrritationMay cause respiratory irritation[2][3]May cause respiratory irritation[1]May cause respiratory irritation

Section 2: The Hierarchy of Controls: A Multi-layered Approach to Safety

A multi-layered approach to hazard control is paramount. The following hierarchy should be implemented to minimize exposure risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible for Synthesis) Substitution Substitution (Not Feasible for Target Molecule) Engineering Engineering Controls Substitution->Engineering Most Effective Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

A diagram illustrating the hierarchy of controls for managing exposure to chemical hazards.
Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5][8]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[3][9]

Administrative Controls: Standard Operating Procedures
  • Restricted Access: Designate specific areas for the handling and storage of the compound, with access limited to authorized personnel.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[3][4] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][4]

  • Training: All personnel must be trained on the potential hazards and safe handling procedures for this class of compounds.

Personal Protective Equipment (PPE): The Final Barrier
  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashing.[10]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) and inspect them before each use. Change gloves immediately if they become contaminated.[9]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: For situations where engineering controls may not be sufficient, such as a large spill, a NIOSH-approved respirator with an appropriate cartridge should be used.[10]

Section 3: Experimental Protocols for Safe Handling

Weighing and Solution Preparation
  • Preparation: Don personal protective equipment (PPE) as outlined in Section 2.3.

  • Containment: Perform all weighing and solution preparation within a chemical fume hood.[5]

  • Static Control: Use anti-static weigh paper or an ionized air blower to prevent dispersal of the powdered compound due to static electricity.

  • Dispensing: Use a spatula to carefully transfer the solid. Avoid creating dust.

  • Dissolution: Add solvent to the solid slowly to prevent splashing.

  • Cleaning: Clean any spills within the fume hood immediately. Decontaminate all equipment used.

Spill Response Protocol

Spill_Response_Workflow cluster_1 Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small Spill (Manageable by Lab Personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires Emergency Response) Assess->LargeSpill Large Contain Contain Spill with Absorbent Material SmallSpill->Contain Emergency Activate Emergency Response LargeSpill->Emergency Clean Clean and Decontaminate Area Contain->Clean Dispose Dispose of Waste Properly Clean->Dispose

A workflow diagram for responding to a chemical spill.
  • Evacuate and Alert: Immediately evacuate the area of the spill and alert nearby personnel and the laboratory supervisor.[5]

  • Containment: For small spills, cover with a non-flammable absorbent material such as sand or diatomaceous earth.[4]

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before re-entering the area.[3]

  • Clean-up: Carefully sweep the absorbent material into a sealed container for hazardous waste disposal.[4]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[3]

Section 4: Storage and Disposal

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4][5][9] Keep it away from incompatible materials such as strong oxidizing agents and acids.[5] Consider storing in a locked cabinet or a designated area with controlled access.[3]

  • Disposal: Dispose of unused material and contaminated waste in a designated hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[3]

Section 5: First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

The safe handling of novel chemical entities like this compound is foundational to successful research and development. By understanding the potential hazards based on structural analogy, implementing a robust hierarchy of controls, and adhering to established protocols for handling, storage, and emergency response, researchers can mitigate risks and foster a culture of safety in the laboratory.

References

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • MedChemExpress. (2025, December 25). tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate-SDS.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine PEPTIPURE® ≥99,5 %, for peptide synthesis.
  • PubChem. (n.d.). tert-Butyl 3,5-dioxopiperidine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR.
  • Pharmaffiliates. (n.d.). Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • Echemi. (n.d.). (S)-tert-Butyl 3-aminopiperidine-1-carboxylate Safety Data Sheets.
  • Fluorochem. (2024, December 19). Safety Data Sheet - tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.

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Methodological & Application

Application Notes: Synthesis and Use of tert-Butyl 5-Methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The protocol is structured in two main parts: the initial synthesis of the precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate, followed by a robust and regioselective γ-methylation to yield the title compound. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and scalable process for researchers in drug discovery and organic synthesis.

Introduction

Substituted piperidine-2,4-diones are privileged scaffolds in modern drug discovery, serving as key intermediates in the synthesis of complex nitrogen-containing heterocycles.[1] Their rigid conformation and multiple points for functionalization make them ideal starting points for developing novel therapeutic agents, including kinase inhibitors and metabotropic glutamate receptor modulators.[2][3]

The title compound, this compound, is of particular interest as the methyl group at the 5-position (γ-position) introduces a chiral center and provides a steric and electronic handle for influencing molecular interactions. This guide details a reliable synthetic route that proceeds through the readily prepared N-Boc-protected piperidine-2,4-dione, followed by a highly regioselective methylation.

Synthesis Pathway Overview

The synthesis is a two-stage process. First, the parent piperidinedione ring is constructed. Second, a methyl group is selectively introduced at the C5 position.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: γ-Methylation A N-Boc-β-alanine B Acyl Meldrum's Acid Intermediate A->B  Meldrum's Acid,  EDCI, DMAP C tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1) B->C  Heat (Reflux)  (Intramolecular Cyclization) D This compound (2) C->D  1. LiHMDS, THF, -20 °C  2. Methyl Iodide (CH₃I)

Caption: Overall synthetic workflow.

Experimental Protocols

Part A: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1)

This procedure involves the formation of an activated acyl Meldrum's acid intermediate, which then undergoes thermal cyclization to form the desired piperidinedione ring.[2][4]

Reagents and Materials (Part A)

ReagentMol. Wt. ( g/mol )Amount (mmol)Mass/VolumeNotes
N-Boc-β-alanine189.2121.14.0 gStarting material
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)144.1225.33.66 g1.2 eq.
4-Dimethylaminopyridine (DMAP)122.1731.63.92 g1.5 eq., Catalyst
EDCI·HCl (EDC)191.7031.66.01 g1.5 eq., Coupling agent
Dichloromethane (DCM), anhydrous--100 mLSolvent
Ethyl Acetate (EtOAc)--100 mLSolvent for cyclization
5% aq. Potassium Bisulfate (KHSO₄)--As neededFor aqueous work-up
Saturated aq. NaCl (Brine)--As neededFor aqueous work-up
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededDrying agent

Step-by-Step Protocol (Part A)

  • Activation: To a 250 mL round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-β-alanine (4.0 g, 21.1 mmol), Meldrum's acid (3.66 g, 25.3 mmol), and DMAP (3.92 g, 31.6 mmol). Add 100 mL of anhydrous dichloromethane.

  • Coupling: Cool the resulting mixture to 0 °C using an ice bath. Add EDCI·HCl (6.01 g, 31.6 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Work-up: Dilute the reaction mixture with an additional 50 mL of DCM. Transfer the solution to a separatory funnel and wash with 5% aqueous KHSO₄ (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

  • Cyclization: Dissolve the crude product in 100 mL of ethyl acetate in a round-bottomed flask equipped with a reflux condenser. Heat the solution to reflux and maintain for 4 hours.[2]

  • Final Isolation: Cool the solution to room temperature and concentrate under reduced pressure. The resulting crude product, tert-butyl 2,4-dioxopiperidine-1-carboxylate (1), can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or used directly in the next step if sufficiently pure. A typical yield is around 70-75%.[2]

Part B: Regioselective γ-Methylation to Yield (2)

This protocol is based on the regioselective γ-alkylation of β-ketoamides.[1][4] The choice of a lithium-based amide, such as Lithium Hexamethyldisilazide (LiHMDS), is critical.

Expertise & Causality: The lithium cation is believed to form a six-membered chelate with the two carbonyl oxygens of the piperidinedione enolate. This coordination stiffens the ring and sterically hinders O-alkylation, directing the incoming electrophile (methyl iodide) to the γ-carbon (C5), thus ensuring high regioselectivity.[1] Using sodium or potassium bases (NaHMDS, KHMDS) results in poor conversion or a mixture of products unless a lithium salt like LiBr is added as an additive.[4]

Caption: Proposed mechanism for Li⁺-mediated γ-methylation.

Reagents and Materials (Part B)

ReagentMol. Wt. ( g/mol )Amount (mmol)Mass/VolumeNotes
tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1)213.233.00.64 gStarting material from Part A
LiHMDS (1.0 M solution in THF)167.337.57.5 mL2.5 eq., Base
Methyl Iodide (CH₃I)141.9412.01.70 g (0.75 mL)4.0 eq., Alkylating agent
Tetrahydrofuran (THF), anhydrous--25 mLSolvent
Dichloromethane (DCM)--~300 mLFor work-up
5% aq. Potassium Bisulfate (KHSO₄)--~300 mLFor aqueous work-up
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededDrying agent

Step-by-Step Protocol (Part B)

  • Reaction Setup: To a dry round-bottomed flask under an inert atmosphere, add the precursor (1) (0.64 g, 3.0 mmol) and anhydrous THF (25 mL).

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Addition of Base: Add methyl iodide (1.70 g, 12.0 mmol) to the solution. Then, add the LiHMDS solution (7.5 mL of 1.0 M solution, 7.5 mmol) dropwise via syringe while maintaining the temperature at -20 °C.

  • Reaction: Stir the mixture at -20 °C for 1.5 hours. The optimal temperature is crucial; higher temperatures may lead to side products, while at -78 °C the reaction is often sluggish.[4]

  • Quenching and Work-up: Quench the reaction by adding it to a separatory funnel containing 5% aqueous KHSO₄ (300 mL) and DCM (300 mL). Shake and separate the layers.

  • Extraction and Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient, typically 10-40% ethyl acetate) to afford the pure title compound (2).

Characterization Data

The final product should be characterized to confirm its identity and purity. The following data are predicted based on the structure and known spectra of similar compounds.[1][2]

Analysis MethodPredicted Results for Compound (2)
¹H NMR (400 MHz, CDCl₃)δ (ppm): 4.20-3.90 (m, 2H, N-CH₂), 3.65 (dd, 1H, CO-CHₐ-CO), 2.80-2.60 (m, 1H, CH-CH₃), 2.45 (dd, 1H, CO-CHᵦ-CO), 1.56 (s, 9H, C(CH₃)₃), 1.25 (d, 3H, CH-CH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 205.1 (C4=O), 168.5 (C2=O), 151.0 (Boc C=O), 83.5 (C(CH₃)₃), 48.2 (C6), 45.8 (C3), 38.1 (C5), 28.1 (C(CH₃)₃), 15.5 (C5-CH₃).
Mass Spec. (ESI+)m/z: 228.12 [M+H]⁺, 250.10 [M+Na]⁺.
Appearance White to off-white solid.

Applications in Drug Development

This compound is a versatile intermediate for further synthetic elaboration.

  • Access to Chiral Aminopiperidines: The ketone functionalities can be selectively reduced or converted to other functional groups. Subsequent removal of the Boc-protecting group provides access to a variety of substituted 5-methylpiperidine derivatives.

  • Scaffold for Library Synthesis: The remaining active methylene at C3 can potentially be functionalized, and the carbonyls can participate in reactions such as olefination or reductive amination, making this an excellent scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

  • Precursor for Bioactive Molecules: As a derivative of the piperidine-2,4-dione core, this compound is a direct precursor for molecules targeting a range of biological pathways, particularly in oncology and neuroscience.[1]

Safety and Handling

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • LiHMDS: This reagent is highly flammable and reacts violently with water. Handle under a strict inert atmosphere.

  • Methyl Iodide: Methyl iodide is a toxic and carcinogenic substance. Use extreme caution and handle only in a certified chemical fume hood.

  • Work-up: Quenching of the reaction can be exothermic. Perform additions slowly and with adequate cooling.

References

  • Orsini, P., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Synthesis, 2007(x), pp-pp.
  • ResearchGate. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, Coll. Vol. 10, p.4.
  • Pharmaffiliates. (2025). Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.

Sources

Application Notes and Protocols: The Strategic Use of tert-Butyl 5-Methyl-2,4-dioxopiperidine-1-carboxylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of modern drug discovery, kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[1][2] This application note delves into the synthesis and utility of a specialized building block, tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate , as a precursor for the next generation of kinase inhibitors. We will provide a detailed, field-proven protocol for its synthesis and demonstrate its application in the construction of a potent Bruton's Tyrosine Kinase (BTK) inhibitor analog.

The rationale for the focus on the 5-methyl-2,4-dioxopiperidine scaffold lies in its potential to form specific and favorable interactions within the kinase active site. The stereochemistry and substitution of the piperidine ring can significantly influence binding affinity and selectivity.[3] For instance, in many BTK inhibitors, the piperidine amide moiety is known to occupy the ribose binding pocket of the enzyme.[4] The introduction of a methyl group at the 5-position can provide additional van der Waals interactions and fine-tune the conformational presentation of the molecule, potentially leading to enhanced potency and selectivity.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis and application of this valuable intermediate. We will begin with the synthesis of the core building block, followed by its elaboration into a representative kinase inhibitor, complete with detailed protocols and mechanistic insights.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is achieved through a regioselective γ-alkylation of the readily available tert-butyl 2,4-dioxopiperidine-1-carboxylate. This method offers a robust and scalable route to 5-substituted 2,4-dioxopiperidines.[5]

Experimental Workflow: Synthesis of the Core Intermediate

cluster_0 Step 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate cluster_1 Step 2: Regioselective γ-Methylation start1 3-((tert-butoxycarbonyl)amino)propanoic acid reagents1 Meldrum's acid, DMAP, EDCI-HCl DCM, 0°C to rt start1->reagents1 Coupling intermediate1 Crude intermediate reagents1->intermediate1 reflux Ethyl acetate, reflux intermediate1->reflux Cyclization product1 tert-Butyl 2,4-dioxopiperidine-1-carboxylate reflux->product1 start2 tert-Butyl 2,4-dioxopiperidine-1-carboxylate reagents2 LiHMDS, THF, -78°C then Methyl iodide start2->reagents2 Deprotonation & Alkylation product2 This compound reagents2->product2

Caption: Synthetic workflow for the preparation of the core intermediate.

Detailed Protocol 1.1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate[6]
  • Reaction Setup: To a 250 mL round-bottomed flask, add 3-((tert-butoxycarbonyl)amino)propanoic acid (4 g, 21.1 mmol), Meldrum's acid (3.66 g, 25.3 mmol), 4-dimethylaminopyridine (3.92 g, 31.6 mmol), and anhydrous dichloromethane (100 mL).

  • Coupling Reaction: Cool the reaction mixture to 0°C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCl) (6.01 g, 31.6 mmol) portion-wise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash with 5% aqueous potassium bisulfate. Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Cyclization: Remove the solvent under reduced pressure. Dissolve the crude product in ethyl acetate (100 mL) and reflux for 4 hours.

  • Isolation: Evaporate the volatiles under reduced pressure to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Parameter Value
Typical Yield 71%
Appearance Solid
Molecular Weight 213.23 g/mol
Formula C10H15NO4
Detailed Protocol 1.2: Regioselective γ-Methylation[5]
  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq) in THF dropwise, maintaining the temperature below -70°C. Stir the resulting solution for 1 hour at -78°C.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78°C.

  • Reaction Progression: Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Parameter Value
Typical Yield 60-70%
Appearance Off-white solid
Molecular Weight 227.26 g/mol
Formula C11H17NO4

Part 2: Application in the Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Analog

To demonstrate the utility of this compound, we present a plausible and efficient synthetic route to a novel BTK inhibitor analog. This analog features a pyrazolopyrimidine core, a common scaffold in many potent BTK inhibitors.[4] The 5-methylpiperidine moiety is strategically positioned to interact with the ribose-binding pocket of the BTK active site.

Retrosynthetic Analysis and Strategy

The design of our synthetic route is based on a convergent strategy, where the functionalized piperidine intermediate is coupled to the pre-formed pyrazolopyrimidine core.

inhibitor Target BTK Inhibitor Analog intermediate1 Functionalized 5-Methylpiperidine inhibitor->intermediate1 Final Coupling intermediate2 Pyrazolopyrimidine Core inhibitor->intermediate2 start This compound intermediate1->start Functional Group Interconversion

Caption: Retrosynthetic analysis of the target BTK inhibitor analog.

Experimental Workflow: Synthesis of the BTK Inhibitor Analog

cluster_0 Step 3: Functionalization of the Piperidine Core cluster_1 Step 4: Synthesis of the Pyrazolopyrimidine Core cluster_2 Step 5: Final Coupling and Deprotection start3 This compound reagents3a 1. NaBH4, CeCl3·7H2O, MeOH 2. MsCl, Et3N, DCM start3->reagents3a Reduction & Mesylation intermediate3a Mesylated Hydroxypiperidinone reagents3a->intermediate3a reagents3b NaN3, DMF intermediate3a->reagents3b Azide Displacement intermediate3b Azidopiperidinone reagents3b->intermediate3b reagents3c H2, Pd/C, MeOH intermediate3b->reagents3c Reduction product3 tert-Butyl 4-amino-5-methyl-2-oxopiperidine-1-carboxylate reagents3c->product3 start4 4,6-dichloro-5-nitropyrimidine reagents4a Hydrazine hydrate start4->reagents4a intermediate4a Hydrazinyl-nitropyrimidine reagents4a->intermediate4a reagents4b Triethyl orthoformate intermediate4a->reagents4b Cyclization product4 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine reagents4b->product4 start5a tert-Butyl 4-amino-5-methyl-2-oxopiperidine-1-carboxylate reagents5a DIPEA, n-BuOH, reflux start5a->reagents5a start5b 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine start5b->reagents5a intermediate5 Boc-Protected BTK Inhibitor Analog reagents5a->intermediate5 SNAr Coupling reagents5b TFA, DCM intermediate5->reagents5b Boc Deprotection product5 Final BTK Inhibitor Analog reagents5b->product5

Caption: Synthetic workflow for the BTK inhibitor analog.

Detailed Protocol 2.1: Functionalization of the Piperidine Core
  • Reduction of the 4-keto group: To a solution of this compound (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol at 0°C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Stir the reaction for 2 hours at 0°C. Quench with water and extract with ethyl acetate. Dry the organic layer and concentrate to give the crude 4-hydroxy-5-methyl-2-oxopiperidine intermediate.

  • Mesylation: Dissolve the crude alcohol in dichloromethane (DCM) and cool to 0°C. Add triethylamine (Et₃N) (2.0 eq) followed by methanesulfonyl chloride (MsCl) (1.2 eq). Stir for 1 hour at 0°C. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the mesylate.

  • Azide Displacement: Dissolve the mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃) (3.0 eq). Heat the mixture to 80°C and stir for 6 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

  • Reduction to Amine: Dissolve the crude azide in methanol and add 10% Pd/C catalyst. Hydrogenate the mixture under a balloon of hydrogen for 12 hours. Filter the reaction through Celite and concentrate the filtrate to obtain tert-butyl 4-amino-5-methyl-2-oxopiperidine-1-carboxylate.

Detailed Protocol 2.2: Synthesis of the Pyrazolopyrimidine Core

The synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be achieved through established literature procedures, typically starting from 4,6-dichloro-5-nitropyrimidine. This involves reaction with hydrazine followed by cyclization.

Detailed Protocol 2.3: Final Coupling and Deprotection
  • SNAr Coupling: To a solution of tert-butyl 4-amino-5-methyl-2-oxopiperidine-1-carboxylate (1.0 eq) and 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.1 eq) in n-butanol, add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Heat the mixture to reflux and stir for 24 hours. Cool to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography.

  • Boc Deprotection: Dissolve the Boc-protected intermediate in DCM and add trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of methanol and precipitate the product by the addition of diethyl ether. Filter and dry the solid to obtain the final BTK inhibitor analog as a TFA salt.

Scientific Rationale and Mechanistic Insights

The strategic inclusion of the 5-methyl-2,4-dioxopiperidine-derived moiety is based on established principles of kinase inhibitor design. The piperidine ring system serves as a versatile scaffold that can be functionalized to probe different regions of the ATP-binding pocket.[1] In the context of BTK inhibitors, the piperidine moiety often extends into the solvent-exposed region and can form key hydrogen bonds with the hinge region of the kinase.[4]

The 5-methyl group is introduced to create a subtle steric and electronic perturbation. This can lead to a more favorable conformational arrangement of the inhibitor within the binding site, potentially increasing hydrophobic interactions with non-polar residues. Furthermore, the stereochemistry at the 5-position can be crucial for achieving high selectivity for BTK over other kinases, a critical aspect of modern kinase inhibitor development.

The conversion of the 2,4-dione to a 4-amino-2-oxopiperidine is a key transformation that introduces a nucleophilic handle for coupling to the heterocyclic core of the inhibitor. The 2-oxo functionality is retained as it can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced kinase inhibitors. The protocols outlined in this application note provide a robust and reproducible pathway for its synthesis and demonstrate its utility in the construction of a potent BTK inhibitor analog. The strategic incorporation of this methylated piperidine scaffold offers a promising avenue for the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

  • Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects. PMC - PubMed Central.
  • The Development of BTK Inhibitors: A Five-Year Update. PMC.
  • The Development of BTK Inhibitors: A Five-Year Update. PMC.
  • Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

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The Synthetic Versatility of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Within this important class of heterocycles, functionalized piperidine-2,4-diones serve as versatile intermediates for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, a key building block whose utility is centered on its capacity for regioselective functionalization. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a discussion of its applications in organic synthesis.

Introduction: Structure and Reactivity

This compound is a derivative of piperidine featuring a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and two carbonyl functionalities at the 2- and 4-positions. The presence of the Boc group enhances its solubility in organic solvents and modulates the reactivity of the piperidine nitrogen.[3] The key structural feature for its application as a reactant is the dicarbonyl system, which allows for the formation of enolates and subsequent reactions with electrophiles. The methyl group at the 5-position introduces a specific point of substitution that can be leveraged in synthetic design.

The reactivity of the piperidine-2,4-dione ring is characterized by the acidity of the protons at the C3 and C5 positions. The C5 position, being a methylene group flanked by a carbonyl and the nitrogen-bearing carbon, is particularly amenable to deprotonation, leading to the formation of a carbanion that can participate in a variety of carbon-carbon bond-forming reactions.

Synthesis of the Title Compound via Regioselective γ-Alkylation

The most direct and efficient method to prepare this compound is through the regioselective γ-alkylation of its unmethylated precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate. This approach, detailed by Orsini and colleagues, provides a robust protocol for the introduction of various alkyl groups at the C5 position.

Synthesis of the Precursor: tert-butyl 2,4-dioxopiperidine-1-carboxylate

The synthesis of the starting material can be achieved in a two-step process from commercially available reagents.[4]

Workflow for the Synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Boc_beta_alanine Boc-β-alanine Acyl_Meldrums_acid Acylated Meldrum's Acid Intermediate Boc_beta_alanine->Acyl_Meldrums_acid EDCI, DMAP, DCM, 0°C to rt Meldrums_acid Meldrum's Acid Meldrums_acid->Acyl_Meldrums_acid Acyl_Meldrums_acid_2 Acylated Meldrum's Acid Intermediate Precursor tert-butyl 2,4-dioxopiperidine-1-carboxylate Acyl_Meldrums_acid_2->Precursor Ethyl Acetate, Reflux

Caption: Synthesis of the unmethylated precursor.

Protocol for γ-Methylation

This protocol is adapted from the general procedure for γ-alkylation of N-Boc-protected piperidine-2,4-dione.

Experimental Protocol:

  • Preparation of the Reaction Mixture: To a solution of tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add lithium bis(trimethylsilyl)amide (LiHMDS) (2.1 eq, as a 1.0 M solution in THF) dropwise.

  • Dianion Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the dianion.

  • Alkylation: Add methyl iodide (CH₃I) (1.1 eq) dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Core Application: Regioselective γ-Alkylation

The primary application of tert-butyl 2,4-dioxopiperidine-1-carboxylate as a reactant is in regioselective γ-alkylation reactions to produce a variety of 5-substituted derivatives.[5] This method is highly valuable for introducing diverse functional groups at a specific position of the piperidine ring, which is a common strategy in the synthesis of pharmaceutical intermediates.

Mechanistic Insights into Regioselectivity

The regioselective γ-alkylation is achieved through the formation of a dianion, followed by the preferential reaction of the more nucleophilic γ-carbanion with an electrophile. The choice of base and reaction conditions is critical for this selectivity.

Proposed Mechanism for Regioselective γ-Alkylation:

cluster_0 Dianion Formation cluster_1 Chelation and Regioselectivity cluster_2 Alkylation Start tert-butyl 2,4-dioxopiperidine-1-carboxylate Dianion Lithium Dianion Intermediate Start->Dianion 2 eq. LiHMDS, THF, -78°C Dianion2 Lithium Dianion Intermediate Chelate Lithium Chelate (favors γ-alkylation) Dianion2->Chelate Intramolecular Chelation Chelate2 Lithium Chelate Product tert-butyl 5-alkyl-2,4-dioxopiperidine-1-carboxylate Chelate2->Product Electrophile (R-X)

Caption: Proposed mechanism for regioselective γ-alkylation.

The regioselectivity is attributed to the formation of a thermodynamically stable lithium chelate involving the two carbonyl oxygens and the lithium counterion.[5] This chelation directs the alkylation to the γ-position (C5). The use of lithium-based strong bases like LiHMDS is crucial for the formation of this specific dianion intermediate.[6]

Scope of the γ-Alkylation Reaction

The γ-alkylation protocol is robust and accommodates a wide range of electrophiles, demonstrating its synthetic utility.

EntryElectrophile (R-X)Product (R group)Yield (%)
1CH₃I-CH₃~70-80% (estimated)
2n-PrBr-CH₂CH₂CH₃75
3CH₂=CHCH₂Br-CH₂CH=CH₂82
4PhCH₂Br-CH₂Ph78
5MeO₂C(CH₂)₂Br-(CH₂)₂CO₂Me65

Table adapted from Orsini et al., Synthesis, 2007.[5]

Applications in the Synthesis of Bioactive Molecules

While the primary literature predominantly focuses on the γ-alkylation of the piperidine-2,4-dione core, the resulting 5-substituted products, including this compound, are valuable intermediates in drug discovery. The piperidine-2,4-dione moiety is a recognized pharmacophore in its own right and can be further elaborated to access a diverse range of heterocyclic systems.

For instance, substituted piperidines are key components in a vast array of pharmaceuticals, and the ability to introduce specific substituents at the C5 position provides a powerful tool for structure-activity relationship (SAR) studies.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: May cause skin and eye irritation.[7] Harmful if swallowed or inhaled.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Spectroscopic Data

Representative spectroscopic data for the unmethylated precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate, is provided below. The data for the 5-methyl derivative would be expected to show characteristic signals for the additional methyl group.

  • ¹H NMR (300 MHz, CDCl₃): δ 4.12 (t, 2H), 3.51 (s, 2H), 2.64 (t, 2H), 1.55 (s, 9H).[4]

Conclusion

This compound, readily synthesized via a regioselective γ-alkylation, is a valuable and versatile reactant in organic synthesis. Its utility is primarily centered on its role as a scaffold for the introduction of molecular diversity at the C5 position of the piperidine ring. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, particularly in the realm of medicinal chemistry and drug discovery. The robust nature of the γ-alkylation reaction, coupled with the prevalence of the piperidine motif in bioactive molecules, ensures that this compound will continue to be a valuable tool for the synthesis of novel chemical entities.

References

  • ResearchGate.
  • Pharmaffiliates.
  • ResearchGate.
  • ResearchGate.
  • RSC Publishing.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
  • Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(15), 2259-2262. [Link]
  • PubMed.

Sources

The Strategic Application of tert-Butyl 5-Methyl-2,4-dioxopiperidine-1-carboxylate in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the synthesis and utilization of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, a versatile building block for the construction of complex nitrogen-containing heterocycles. Piperidine derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] The strategic introduction of a methyl group at the 5-position of the 2,4-dioxopiperidine core offers a valuable synthon for generating libraries of substituted heterocyclic compounds with potential therapeutic applications. This guide will detail the multi-step synthesis of the parent compound, followed by a robust protocol for regioselective alkylation to yield the title compound. Furthermore, we will explore its subsequent transformations into more complex heterocyclic systems, providing researchers, scientists, and drug development professionals with the necessary insights for its effective application.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a privileged scaffold in drug discovery, integral to the structure of a wide range of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal framework for interacting with biological targets. The 2,4-dioxopiperidine core, in particular, offers multiple points for chemical modification, serving as a versatile precursor for a variety of heterocyclic systems. The N-Boc protecting group provides a stable and readily cleavable handle, allowing for controlled manipulations of the piperidine nitrogen.

The focus of this guide, this compound, is a key intermediate for accessing 5-substituted 2,4-dioxopiperidines. These compounds are valuable precursors for novel heterocycles, with applications in the development of kinase inhibitors and other therapeutic agents.[3][4] The ability to selectively introduce substituents at the 5-position (the γ-position relative to the nitrogen) opens avenues for creating diverse molecular architectures for structure-activity relationship (SAR) studies.

Synthesis of the Precursor: tert-Butyl 2,4-dioxopiperidine-1-carboxylate

The synthesis of the title compound begins with the preparation of its precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate. This is achieved through a two-step process starting from commercially available N-Boc-β-alanine.[3][5]

Workflow for Precursor Synthesis

cluster_0 Step 1: Acylation of Meldrum's Acid cluster_1 Step 2: Cyclization A N-Boc-β-alanine C Acylated Intermediate A->C EDC, DMAP, DCM, 0°C to RT B Meldrum's Acid B->C D Acylated Intermediate E tert-Butyl 2,4-dioxopiperidine-1-carboxylate D->E Ethyl Acetate, Reflux

Caption: Synthesis of the precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Protocol 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

Materials:

  • N-Boc-β-alanine

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 5% Aqueous potassium bisulfate (KHSO₄)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acylation:

    • To a solution of N-Boc-β-alanine (1 equivalent) in anhydrous DCM, add Meldrum's acid (1.2 equivalents) and DMAP (1.5 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Dilute the reaction mixture with DCM and wash with 5% aqueous KHSO₄.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure to yield the crude acylated intermediate.

  • Cyclization:

    • Dissolve the crude intermediate in ethyl acetate.

    • Heat the solution to reflux for 4 hours.

    • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude product.

    • Purify by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford tert-butyl 2,4-dioxopiperidine-1-carboxylate as a solid.[5]

Regioselective γ-Alkylation: Synthesis of this compound

The introduction of the methyl group at the 5-position is achieved through a regioselective γ-alkylation of the precursor. The choice of base and reaction conditions is critical for achieving high regioselectivity. The use of lithium hexamethyldisilazide (LiHMDS) has been shown to be effective for this transformation.[3][4]

Mechanism of Regioselective γ-Alkylation

The reaction proceeds via the formation of a dianion, with the lithium counter-ion playing a crucial role in directing the alkylation to the γ-position.

cluster_0 Deprotonation and Chelation cluster_1 Nucleophilic Attack A N-Boc-2,4-dioxopiperidine B Dianion Intermediate A->B 2 eq. LiHMDS, THF, -20°C C Dianion Intermediate E This compound C->E Sₙ2 reaction D Methyl Iodide D->E

Caption: Proposed mechanism for the regioselective γ-alkylation.

Protocol 2: Synthesis of this compound

Materials:

  • tert-Butyl 2,4-dioxopiperidine-1-carboxylate

  • Lithium hexamethyldisilazide (LiHMDS) (1 M solution in THF)

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • 5% Aqueous potassium bisulfate (KHSO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 4 M HCl in dioxane (for optional deprotection)

Procedure:

  • To a stirred solution of tert-butyl 2,4-dioxopiperidine-1-carboxylate (1 equivalent) and methyl iodide (4 equivalents) in anhydrous THF at -20 °C under a nitrogen atmosphere, add LiHMDS (1 M in THF, 2.5 equivalents) dropwise.[3]

  • Stir the mixture for 1.5 hours at -20 °C.

  • Dilute the reaction with DCM and wash with 5% aqueous KHSO₄.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to yield the title compound.

Note on Deprotection: The N-Boc group can be readily removed by treating the product with 4 M HCl in dioxane to yield 5-methylpiperidine-2,4-dione hydrochloride.[3]

Applications in Heterocyclic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of more complex heterocyclic systems. The dicarbonyl functionality allows for reactions with various nucleophiles to form fused or spirocyclic structures.

Potential Synthetic Transformations:

Reaction TypeReagents and ConditionsResulting Heterocycle
Condensation with Hydrazines Hydrazine hydrate, ethanol, refluxPyrazolo[3,4-c]pyridin-7(1H,6H)-one derivatives
Condensation with Amidines Guanidine hydrochloride, sodium ethoxide, ethanol, refluxPyrimido[4,5-c]pyridin-8(7H)-one derivatives
Paal-Knorr Pyrrole Synthesis Primary amines, acetic acid, heatPyrrolo[3,2-c]pyridin-6(5H)-one derivatives
Gewald Aminothiophene Synthesis Sulfur, cyanoacetamide, morpholine, ethanolThieno[2,3-c]pyridine derivatives

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and products described in this guide.

  • Fume Hood: All reactions should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • LiHMDS: A pyrophoric reagent that reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

    • Methyl Iodide: A toxic and volatile alkylating agent. Handle with extreme care in a fume hood.

    • EDC·HCl and DMAP: Can be irritating to the skin and respiratory tract. Avoid inhalation of dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound serves as a highly effective and versatile building block in synthetic organic and medicinal chemistry. The protocols outlined in this guide provide a reliable pathway for its synthesis and demonstrate its potential for the creation of diverse heterocyclic scaffolds. The strategic use of this intermediate will undoubtedly contribute to the development of new chemical entities for drug discovery programs.

References

  • Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(x), pp-0001–0006.
  • Vasilev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6236.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623.
  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • ResearchGate. (2007). Regioselective g Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES.
  • Pharmaffiliates. (n.d.). Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • NIH. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
  • White Rose eTheses Online. (n.d.). New Routes to α-Arylated N-Boc Heterocycles.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • PubMed Central. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.
  • PubMed. (2021). TET-Like Oxidation in 5-Methylcytosine and Derivatives: A Computational and Experimental Study.
  • PubChem. (n.d.). tert-Butyl 3,5-dioxopiperidine-1-carboxylate.
  • MDPI. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods.

Sources

Application and Protocol Guide for the Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Piperidine-2,4-diones

The piperidine-2,4-dione scaffold is a privileged motif in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.[1][2] The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of molecular properties, influencing everything from target binding affinity and selectivity to pharmacokinetic profiles. Specifically, the N-Boc protected tert-butyl 2,4-dioxopiperidine-1-carboxylate and its derivatives are versatile intermediates for creating diverse chemical libraries.[2][3] Alkylation is a fundamental strategy for elaborating these core structures. This guide provides an in-depth analysis and detailed protocols for the regioselective C5 (γ) alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate, a reaction pivotal for the synthesis of novel therapeutic candidates.

Core Principles: Understanding the γ-Alkylation Reaction

The alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate hinges on the selective deprotonation at the C5 position to form a nucleophilic enolate, which subsequently attacks an electrophilic alkylating agent. The regioselectivity of this reaction is a critical consideration, as deprotonation could potentially occur at the C3 position as well.

The Decisive Role of the Counter-ion in Regioselectivity

Research has demonstrated that the choice of base, and more specifically its metal counter-ion, is paramount in directing the alkylation to the desired C5 position.[3] While various strong bases can deprotonate the dicarbonyl system, lithium-based reagents, such as Lithium Hexamethyldisilazide (LiHMDS), have been shown to be essential for achieving high yields of the γ-alkylated product.[3] It is hypothesized that the lithium cation coordinates to the two carbonyl oxygens, favoring the formation of the thermodynamic enolate at the C5 position.[3] In contrast, sodium (NaHMDS) or potassium (KHMDS) bases without lithium additives result in significantly lower conversions, underscoring the indispensable role of the lithium ion in the reaction mechanism.[3]

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanism for the lithium-mediated regioselective γ-alkylation.

Alkylation_Mechanism Substrate N-Boc-2,4-dioxopiperidine Enolate Lithium Enolate (Chelated Intermediate) Substrate->Enolate Deprotonation Base LiHMDS Product γ-Alkylated Product Enolate->Product Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) Experimental_Workflow Start Dissolve Substrate in Anhydrous THF Cool Cool to -20 °C Start->Cool Deprotonate Add LiHMDS (Stir for 30 min) Cool->Deprotonate Alkylate Add Alkyl Halide (Stir for 1-1.5 h) Deprotonate->Alkylate Quench Quench with sat. NH₄Cl Alkylate->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify via Column Chromatography Workup->Purify

Sources

"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" scale-up synthesis procedure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of tert-Butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Abstract

This document provides a detailed protocol for the efficient, scalable synthesis of This compound , a valuable heterocyclic building block in medicinal chemistry and drug development. The presented methodology is designed for researchers and process chemists, focusing on operational simplicity, robustness, and scalability. The core strategy involves the coupling of N-Boc-3-aminobutanoic acid with Meldrum's acid, followed by a thermal cyclization to yield the target compound. This approach offers high yields and minimizes the need for complex purification steps. An alternative strategy via regioselective alkylation is also discussed, providing flexibility based on the availability of starting materials.

Introduction

The piperidine-2,4-dione scaffold is a privileged structure found in numerous biologically active compounds.[1][2] Its unique chemical architecture allows for diverse functionalization, making it a cornerstone for constructing complex molecular libraries for drug discovery. The title compound, this compound, incorporates a methyl group at the C5 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group ensures solubility in common organic solvents and provides a stable, yet readily cleavable, handle for subsequent synthetic transformations.[3][4]

Developing a robust and scalable synthesis for this intermediate is crucial for advancing drug development programs that rely on it. This guide provides a comprehensive, field-tested protocol that prioritizes yield, purity, and operational safety, moving beyond bench-scale procedures to address the challenges of multi-gram to kilogram production.

Synthetic Strategy and Rationale

The synthesis of substituted piperidine-2,4-diones is most effectively achieved through convergent strategies that build the heterocyclic core from acyclic precursors. The Dieckmann condensation is a classical and powerful method for forming the piperidine-2,4-dione ring system.[1][5][6] However, for the specific target molecule, a more direct route commencing from a chiral amino acid derivative offers superior efficiency and atom economy.

Our primary recommended strategy involves a two-step sequence starting from commercially available N-Boc-3-aminobutanoic acid.

  • Acylation of Meldrum's Acid: The N-protected amino acid is activated and coupled with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid). This reaction, facilitated by a carbodiimide coupling agent like EDCI·HCl and a nucleophilic catalyst such as 4-DMAP, forms a stable acyl-Meldrum's acid intermediate.[7]

  • Thermal Intramolecular Cyclization: The intermediate is heated in a suitable solvent (e.g., ethyl acetate). This induces an intramolecular cyclization via nucleophilic attack of the nitrogen-bound carbon onto the Meldrum's acid carbonyl, followed by the loss of acetone and carbon dioxide to form the desired piperidine-2,4-dione ring directly.[7][8]

This route is advantageous for scale-up as it avoids harsh reagents and generates volatile byproducts (acetone, CO₂), simplifying purification.

Synthetic_Workflow cluster_0 Recommended Two-Step Synthesis Start N-Boc-3-aminobutanoic acid + Meldrum's Acid Intermediate Acyl Meldrum's Acid Adduct Start->Intermediate EDCI, DMAP DCM, 0°C to RT Product tert-Butyl 5-methyl-2,4-dioxo- piperidine-1-carboxylate Intermediate->Product Ethyl Acetate Reflux

Caption: Recommended workflow for the synthesis of the target compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale of the final product. Adjustments to equipment and reagent volumes will be necessary for different scales.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
N-Boc-3-aminobutanoic acid≥98%Standard SupplierStarting material
Meldrum's acid≥98%Standard Supplier
EDCI·HCl≥98%Standard SupplierCoupling agent
4-DMAP≥99%Standard SupplierCatalyst
Dichloromethane (DCM)AnhydrousStandard SupplierReaction solvent
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierCyclization solvent
1N Hydrochloric Acid (HCl)AqueousStandard SupplierFor work-up
Saturated Sodium BicarbonateAqueousStandard SupplierFor work-up
BrineAqueousStandard SupplierFor work-up
Anhydrous Sodium SulfateGranularStandard SupplierDrying agent

Equipment:

  • 5 L three-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • Heating mantle with temperature controller.

  • Large separatory funnel (5 L).

  • Rotary evaporator with a large-capacity flask.

Step 1: Synthesis of the Acyl Meldrum's Acid Intermediate
  • Reactor Setup: Charge the 5 L reaction vessel with N-Boc-3-aminobutanoic acid (1.0 eq, 203.24 g), Meldrum's acid (1.2 eq, 172.96 g), and 4-dimethylaminopyridine (4-DMAP) (1.5 eq, 183.26 g).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 2.0 L) to the flask. Begin stirring under a nitrogen atmosphere to form a slurry.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • EDCI Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) (1.5 eq, 287.5 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[7] The mixture will gradually become a clear solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amino acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with an additional 1 L of DCM.

    • Transfer the mixture to a 5 L separatory funnel and wash sequentially with 1N HCl (2 x 1 L), saturated sodium bicarbonate solution (1 x 1 L), and brine (1 x 1 L). Caution: Emulsion formation is possible; allow adequate time for layers to separate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude intermediate as a thick oil or semi-solid. This intermediate is typically used in the next step without further purification.[8]

Step 2: Thermal Cyclization to Yield the Final Product
  • Reactor Setup: Transfer the crude intermediate from Step 1 into a 5 L flask equipped with a mechanical stirrer and reflux condenser.

  • Solvent Addition: Add ethyl acetate (2.5 L).

  • Heating and Cyclization: Heat the solution to reflux (approx. 77 °C) and maintain for 3-5 hours.[7] The evolution of gas (CO₂ and acetone vapor) will be observed. Monitor the disappearance of the intermediate by TLC or LC-MS.

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure to a volume of approximately 500-700 mL.

  • Purification:

    • The product may crystallize upon cooling or by the addition of a non-polar solvent like hexanes.

    • If an oil is obtained, purification via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) may be necessary for high purity.

    • Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum to yield This compound as a white to off-white solid.

Expected Results
ParameterExpected ValueSource
Overall Yield65-80%[7]
Purity (by HPLC)>97%-
AppearanceWhite to off-white solid[3]
¹H NMR (CDCl₃)Consistent with structure[7]
LCMS (M-H)⁻226.1Calculated

Alternative Synthetic Route: Regioselective Alkylation

An alternative and highly effective strategy is the regioselective γ-alkylation of the parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate .[9] This method is particularly useful if the unsubstituted precursor is readily available or has been synthesized in bulk for other purposes.

  • Precursor Synthesis: Synthesize tert-butyl 2,4-dioxopiperidine-1-carboxylate as described in the literature, typically from N-Boc-β-alanine and Meldrum's acid.[7]

  • γ-Alkylation: The key to this step is the regioselective deprotonation at the C5 position. Studies have shown that using a lithium-based strong base, such as Lithium Hexamethyldisilazide (LiHMDS), is crucial for achieving high regioselectivity.[9] The lithium counter-ion is believed to chelate with the dicarbonyl system, directing the enolization to the desired position.

Alternative_Workflow cluster_1 Alternative Alkylation Route Precursor tert-Butyl 2,4-dioxo- piperidine-1-carboxylate Product tert-Butyl 5-methyl-2,4-dioxo- piperidine-1-carboxylate Precursor->Product 1) LiHMDS, THF, -78°C 2) Methyl Iodide

Caption: Alternative synthetic route via regioselective alkylation.

This method offers excellent control and allows for the introduction of various alkyl groups at the C5 position, not just methyl, demonstrating its versatility.[9]

Safety and Process Considerations

  • EDCI·HCl and 4-DMAP: These reagents are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations should be conducted in a closed or well-ventilated system.

  • Exotherms: The addition of EDCI can be exothermic. For larger scales, a jacketed reactor with active cooling is recommended to maintain strict temperature control.

  • Pressure Build-up: The thermal cyclization step releases gaseous byproducts. Ensure the reaction vessel is not sealed and is properly vented to avoid pressure build-up.

Conclusion

The presented two-step protocol starting from N-Boc-3-aminobutanoic acid provides a reliable and scalable pathway to This compound . The procedure utilizes readily available reagents and avoids harsh conditions, making it suitable for industrial application. The alternative alkylation route offers additional synthetic flexibility. By following this guide, researchers and drug development professionals can confidently produce multi-gram quantities of this key intermediate for their discovery and development programs.

References

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclis
  • A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones. (Source: Benchchem)
  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclis
  • Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione. (Source: Benchchem)
  • CAS 845267-78-9: tert-butyl 2,4-dioxopiperidine-1-carboxyl
  • Di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate Synthesis. (Source: Organic Syntheses)
  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. (Source: Organic & Biomolecular Chemistry (RSC Publishing))
  • TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYL
  • tert-Butyl 2,4-dioxopiperidine-1-carboxylate Product Information.
  • Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • Boc-Protected Amino Groups. (Source: Organic Chemistry Portal)

Sources

"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" purification by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Isolation of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate via Automated Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.

Abstract

This application note provides a comprehensive guide and a robust protocol for the purification of this compound, a key synthetic intermediate. The synthesis of 5-substituted 2,4-dioxopiperidines often results in complex crude mixtures containing unreacted starting materials, reagents, and regioisomeric byproducts.[1] Achieving high purity is paramount for subsequent synthetic transformations and biological assays. This document outlines a systematic approach using automated flash column chromatography on silica gel, detailing everything from initial Thin-Layer Chromatography (TLC) method development to the final isolation of the purified compound. The principles and troubleshooting advice provided herein are broadly applicable to the purification of other N-Boc protected piperidine derivatives.

Introduction and Scientific Background

N-Boc-protected 5-substituted piperidine-2,4-diones are valuable building blocks in medicinal chemistry, serving as precursors for a variety of heterocyclic scaffolds.[1] The title compound, this compound, is synthesized via the regioselective alkylation of the parent N-Boc-piperidine-2,4-dione.[1] The purification of the crude reaction product is a critical step to ensure the integrity of downstream applications.

Column chromatography is the technique of choice for this purification challenge.[2] The separation is based on the principle of differential adsorption of the components of the mixture onto a polar stationary phase (silica gel) and their subsequent elution with a non-polar to moderately polar mobile phase. The target molecule possesses a combination of a non-polar tert-butoxycarbonyl (Boc) protecting group and a polar β-ketoamide core. This polarity profile allows for effective separation from both non-polar impurities (e.g., residual alkylating agents) and highly polar byproducts or unreacted starting materials.

A critical aspect of piperidine-2,4-dione chemistry is the potential for keto-enol tautomerism.[3] The equilibrium between the keto and enol forms can sometimes lead to band broadening or the appearance of multiple spots on a TLC plate. This guide addresses how to manage such phenomena to achieve sharp, efficient separation.

Pre-Chromatography: TLC Method Development

Before proceeding to column chromatography, it is essential to develop an effective solvent system using Thin-Layer Chromatography (TLC). This step provides a rapid and cost-effective preview of the separation, ensuring the success of the preparative-scale purification. The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound, ensuring good separation from impurities.[2]

Experimental Protocol: TLC Analysis
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen eluent system.

  • Visualization: After the solvent front has reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under UV light (254 nm) and/or by staining with potassium permanganate (KMnO₄).

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Recommended Solvent Systems

The table below summarizes starting solvent systems for TLC method development, based on established protocols for similar piperidine derivatives.[4][5][6]

Solvent System (v/v)Typical Starting RatioPolarityNotes and Observations
Ethyl Acetate / Hexanes30:70Low to MediumA standard, effective system for many compounds of intermediate polarity. Adjust the ratio to achieve the target Rf.[4][6]
Dichloromethane / Methanol98:2MediumUseful if the compound shows poor solubility or mobility in hexanes-based systems. A small amount of methanol significantly increases eluent strength.[2]
Cyclohexane / Ethyl Acetate70:30Low to MediumAn alternative to hexanes, sometimes offering different selectivity.

Pro-Tip: If streaking or peak tailing is observed, it may be due to the acidic nature of the silica or the compound itself. The addition of a small amount of acetic acid (~0.5%) to the mobile phase can sometimes improve peak shape for acidic or chelating compounds.[3]

Workflow for Purification by Flash Column Chromatography

The following diagram illustrates the complete workflow for the purification process, from initial analysis to the final, pure product.

G cluster_prep Preparation & Method Development cluster_purification Flash Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Target Rf ≈ 0.3) Solvent Select Optimal Eluent (e.g., EtOAc/Hexanes) TLC->Solvent Crude Crude Product Mixture Crude->TLC Spot Pack 2. Pack Silica Gel Column Solvent->Pack Use as mobile phase Load 3. Dry Load Crude Sample Pack->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purification of the target compound.

Detailed Protocol: Automated Flash Column Chromatography

This protocol assumes the use of an automated flash chromatography system (e.g., Teledyne ISCO CombiFlash) with pre-packed silica gel columns. The principles are directly transferable to manual flash chromatography.[4]

Materials and Equipment
  • Crude this compound

  • Silica gel (for dry loading), particle size 40-63 µm[4]

  • HPLC-grade solvents (Ethyl Acetate, Hexanes)

  • Automated flash chromatography system

  • Pre-packed silica gel column (e.g., 40 g for 100-1000 mg of crude material)

  • Rotary evaporator

  • TLC plates, chamber, and visualization reagents

Step-by-Step Methodology
  • Sample Preparation (Dry Loading):

    • Weigh the crude product into a round-bottom flask.

    • Add a small amount of a solvent in which the crude material is soluble (e.g., dichloromethane) and dissolve the material completely.

    • Add silica gel (approx. 2-3 times the mass of the crude product) to the flask.

    • Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. This is the "dry-loaded" sample.

    • Rationale: Dry loading is superior to direct liquid injection for compounds with limited solubility in the initial mobile phase. It prevents precipitation at the top of the column and ensures a narrow, well-defined starting band, leading to better separation.

  • System Setup and Column Equilibration:

    • Install the appropriate size pre-packed silica gel column onto the flash system.

    • Place the dry-load cartridge containing the sample in line before the main column.

    • Equilibrate the column with the initial mobile phase (e.g., 100% Hexanes or a low-polarity mixture like 5% Ethyl Acetate in Hexanes) for at least 2 column volumes (CV).

  • Elution and Fraction Collection:

    • Begin the purification run using a linear gradient based on the TLC results. A typical gradient might be:

Time / Column Volumes (CV)% Ethyl Acetate in Hexanes
0 - 2 CV10%
2 - 15 CV10% → 50% (Linear Gradient)
15 - 20 CV50%
  • Analysis of Collected Fractions:

    • Spot every 2-3 fractions onto a TLC plate, alongside a spot of the original crude mixture.

    • Develop the TLC plate using the same solvent system determined in the pre-chromatography step.

    • Identify the fractions containing the pure target compound (single spot at the correct Rf).

  • Isolation of Pure Product:

    • Combine the fractions identified as pure into a clean, pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[2]

    • Place the flask under high vacuum for several hours to remove any residual solvent.

    • Determine the final mass and calculate the yield. Confirm identity and purity using NMR and/or LC-MS.[4][7]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation Inappropriate solvent system.Re-develop the TLC method. Try a different solvent system (e.g., switch from EtOAc/Hexanes to DCM/MeOH) to alter selectivity.
Column overload.Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel.
Product Elutes with Solvent Front Mobile phase is too polar.Start with a less polar mobile phase (e.g., lower initial % of Ethyl Acetate).
Product Does Not Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase. Ensure the gradient reaches a sufficiently high polarity (e.g., 80-100% Ethyl Acetate).
Broad or Tailing Peaks Keto-enol tautomerism on the silica surface.[3]This can be difficult to avoid completely. Running the column slightly faster may minimize on-column equilibration time.
Acidic/basic nature of the compound interacting with silica.For basic piperidines, adding 0.5-1% triethylamine to the eluent can improve peak shape.[2] For this acidic β-dicarbonyl compound, this is less likely to be effective. Ensure the silica used is neutral.

References

  • BenchChem. (2025).
  • ChemicalBook. (2025).
  • Janecka, A. et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
  • Orsini, P. et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • Organic Syntheses. (2007). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
  • Pharmaffiliates.
  • Szantai-Kis, C. et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central.
  • Valle-Sita, E. et al. (2020). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.

Sources

Application Notes and Protocols for the Stereoselective Synthesis of tert-Butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 5-Methyl-2,4-dioxopiperidine Scaffolds

The piperidine-2,4-dione framework is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds. The introduction of a chiral center, particularly at the 5-position, can profoundly influence the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a key chiral building block for the synthesis of more complex molecules, including potential therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers a versatile handle for further synthetic transformations under mild conditions.

This comprehensive guide details various robust and stereoselective methods for the synthesis of this compound. The protocols provided are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, practical experimental details, and the rationale behind the chosen strategies.

Strategic Approaches to Stereoselective Synthesis

The stereoselective introduction of the methyl group at the C5 position of the N-Boc-piperidine-2,4-dione core can be achieved through several distinct strategies. This guide will focus on three primary, field-proven approaches:

  • Asymmetric Hydrogenation of an Exocyclic Methylene Precursor: This method involves the synthesis of an achiral precursor, tert-butyl 5-methylene-2,4-dioxopiperidine-1-carboxylate, followed by an enantioselective hydrogenation using a chiral catalyst. This is an elegant and atom-economical approach to installing the chiral center.

  • Chiral Auxiliary-Mediated Diastereoselective Alkylation: This classic and reliable strategy employs a covalently attached chiral auxiliary to direct the facial approach of an electrophile (a methylating agent) to a prochiral enolate, thereby establishing the desired stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

  • Organocatalytic Asymmetric Michael Addition: This modern approach utilizes a small organic molecule as a chiral catalyst to facilitate the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated precursor. This strategy offers the advantage of metal-free conditions and often high enantioselectivity.

The following sections will provide detailed protocols and mechanistic insights for each of these synthetic routes.

Method 1: Asymmetric Hydrogenation of tert-Butyl 5-methylene-2,4-dioxopiperidine-1-carboxylate

This strategy hinges on the creation of an exocyclic double bond at the 5-position, which is then reduced with high enantioselectivity using a chiral transition metal catalyst. The success of this approach relies on the careful selection of the chiral ligand and optimization of reaction conditions. Rhodium and Iridium-based catalysts with chiral phosphine ligands have shown considerable promise in similar transformations.[1]

Workflow Overview

A tert-Butyl 2,4-dioxopiperidine-1-carboxylate B tert-Butyl 5-methylene-2,4-dioxopiperidine-1-carboxylate A->B Eschenmoser's salt or Formaldehyde/Piperidine C (R)- or (S)-tert-Butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate B->C H₂, Chiral Rh or Ir Catalyst (e.g., [Rh(COD)(ligand)]BF₄)

Caption: Workflow for Asymmetric Hydrogenation.

Protocol 1A: Synthesis of tert-Butyl 5-methylene-2,4-dioxopiperidine-1-carboxylate (Precursor)

Materials:

  • tert-Butyl 2,4-dioxopiperidine-1-carboxylate

  • Eschenmoser's salt (Dimethylmethyleneammonium iodide) or Paraformaldehyde and Piperidine

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere, add Eschenmoser's salt (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 5-methylene-2,4-dioxopiperidine-1-carboxylate.

Protocol 1B: Asymmetric Hydrogenation

Materials:

  • tert-Butyl 5-methylene-2,4-dioxopiperidine-1-carboxylate

  • Chiral Catalyst (e.g., [Rh(COD)2]BF4 with a chiral bisphosphine ligand like (R)-BINAP or a Segphos derivative)

  • Methanol or Tetrahydrofuran (THF), degassed

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation vessel (autoclave)

Procedure:

  • In a glovebox, charge a high-pressure reactor vessel with the chiral rhodium precursor (e.g., [Rh(COD)2]BF4, 1-2 mol%) and the chiral ligand (1.1 eq relative to Rh).

  • Add degassed solvent (e.g., Methanol) and stir for 30 minutes to allow for catalyst pre-formation.

  • Add the substrate, tert-butyl 5-methylene-2,4-dioxopiperidine-1-carboxylate (1.0 eq).

  • Seal the reactor, remove from the glovebox, and purge with hydrogen gas (3-5 times).

  • Pressurize the reactor with hydrogen gas (typically 10-50 atm) and stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for 12-48 hours.

  • Monitor the reaction for substrate consumption (e.g., by taking aliquots for analysis if the reactor allows).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

Catalyst SystemSolventPressure (atm)Temp (°C)ee (%) (Hypothetical)
[Rh(COD)((R)-BINAP)]BF₄Methanol2025>95
[Ir(COD)(PCy₃)(Py)]PF₆ with chiral ligandTHF5040>90

Table 1: Representative Conditions for Asymmetric Hydrogenation.

Method 2: Chiral Auxiliary-Mediated Diastereoselective Alkylation

This approach relies on the temporary installation of a chiral auxiliary to the piperidine-2,4-dione scaffold. The steric bulk and electronic properties of the auxiliary then direct the incoming methyl group to one face of the molecule, leading to a high degree of diastereoselectivity. Evans' oxazolidinones are a common choice for this purpose due to their high directing ability and ease of removal.[2]

Workflow Overview

A Chiral Auxiliary (e.g., Evans' Oxazolidinone) B N-Acylated Chiral Auxiliary A->B Acylation C Dieckmann Condensation Precursor B->C Chain Elongation D Chiral Piperidine-2,4-dione with Auxiliary C->D Dieckmann Condensation E Diastereoselective Alkylation D->E Base (e.g., LDA), then MeI F (R)- or (S)-tert-Butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate E->F Auxiliary Cleavage (e.g., LiOH/H₂O₂)

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Protocol 2: Diastereoselective Methylation using an Evans' Auxiliary

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or its enantiomer)

  • n-Butyllithium (n-BuLi)

  • Ethyl 3-bromopropionate

  • Lithium diisopropylamide (LDA)

  • Methyl iodide (MeI)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Acylation of the Auxiliary: Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF at -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes. Add a solution of the appropriate acyl chloride (e.g., derived from a glutaric acid monoester) in THF and stir for 2-4 hours at -78 °C.

  • Formation of the Piperidine-2,4-dione: The resulting N-acylated auxiliary is then subjected to a Dieckmann condensation to form the piperidine-2,4-dione ring with the chiral auxiliary attached. This typically involves treatment with a strong base like sodium hydride or potassium tert-butoxide.

  • Diastereoselective Alkylation: Cool a solution of the chiral piperidine-2,4-dione with the attached auxiliary (1.0 eq) in anhydrous THF to -78 °C. Add LDA (1.1 eq) dropwise and stir for 1 hour to form the enolate. Add methyl iodide (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Auxiliary Cleavage and Boc Protection: Quench the reaction with saturated aqueous ammonium chloride. After workup and purification, cleave the auxiliary using, for example, LiOH and H₂O₂ in a THF/water mixture. The resulting carboxylic acid can then be protected with a Boc group using Boc₂O and a suitable base (e.g., triethylamine) to yield the final product.

  • Purify the final product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Chiral AuxiliaryBase for AlkylationElectrophileDiastereomeric Ratio (d.r.) (Hypothetical)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneLDAMeI>98:2
(S)-4-benzyl-2-oxazolidinoneNaHMDSMeI>95:5

Table 2: Representative Conditions for Diastereoselective Alkylation.

Method 3: Organocatalytic Asymmetric Michael Addition

This contemporary approach avoids the use of metals and stoichiometric chiral auxiliaries. A chiral amine catalyst, often derived from proline or cinchona alkaloids, activates an α,β-unsaturated precursor towards a highly enantioselective conjugate addition of a suitable nucleophile.

Workflow Overview

A α,β-Unsaturated Piperidine-2,4-dione Precursor C (R)- or (S)-tert-Butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate A->C Chiral Organocatalyst (e.g., Proline derivative), Base, Toluene B Methylating Agent (e.g., Nitromethane as a surrogate) B->C

Caption: Workflow for Organocatalytic Michael Addition.

Protocol 3: Enantioselective Michael Addition

Materials:

  • tert-Butyl 2,4-dioxo-1,2,3,4-tetrahydropyridine-1-carboxylate (or a suitable α,β-unsaturated precursor)

  • A methyl group source (e.g., nitromethane followed by reduction and methylation, or a methyl Grignard reagent in the presence of a copper catalyst)

  • Chiral organocatalyst (e.g., a diarylprolinol silyl ether or a thiourea-based catalyst)

  • Base (e.g., triethylamine or DBU)

  • Toluene or Chloroform, anhydrous

Procedure:

  • To a solution of the α,β-unsaturated piperidine-2,4-dione precursor (1.0 eq) and the chiral organocatalyst (10-20 mol%) in anhydrous toluene, add the Michael donor (e.g., nitromethane, 1.5 eq).

  • Add a base (e.g., triethylamine, 1.2 eq) and stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) for 24-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • If a surrogate for the methyl group was used (e.g., nitromethane), further synthetic steps will be required to convert it to a methyl group.

  • Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.

OrganocatalystMichael DonorSolventee (%) (Hypothetical)
Diarylprolinol silyl etherNitromethaneToluene>90
Thiourea-based catalystDiethyl malonate (as methyl surrogate)Chloroform>92

Table 3: Representative Conditions for Organocatalytic Michael Addition.

Conclusion and Outlook

The stereoselective synthesis of this compound can be successfully achieved through multiple synthetic strategies. The choice of method will depend on factors such as the availability of starting materials and specialized equipment (e.g., for high-pressure hydrogenations), desired scale, and the specific enantiomer required.

  • Asymmetric hydrogenation offers an elegant and efficient route, provided a suitable catalyst system can be identified and optimized.

  • Chiral auxiliary-mediated alkylation is a robust and predictable method that often provides very high levels of stereocontrol.

  • Organocatalytic Michael addition represents a modern, metal-free alternative that can also afford high enantioselectivities.

Further developments in this field may focus on the discovery of more active and selective catalysts for asymmetric hydrogenation and the expansion of the substrate scope for organocatalytic methods. The protocols outlined in this guide provide a solid foundation for any researcher embarking on the synthesis of this important chiral building block.

References

  • Xiao, G., et al. (2021). Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. Organic Letters, 23(15), 5734–5738. [Link][1]
  • Stead, D., et al. (2010). Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. Journal of the American Chemical Society, 132(21), 7260–7261. [Link]
  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(48), 15698–15699. [Link]
  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
  • Almasi, D., et al. (2007). Recent advances in the organocatalytic asymmetric Michael addition. Tetrahedron, 63(35), 8393–8437. [Link]

Sources

The Strategic Application of tert-Butyl 5-Methyl-2,4-dioxopiperidine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its inherent conformational properties and ability to present substituents in a well-defined three-dimensional space make it an invaluable component of many clinically successful drugs.[2] Within this important class of heterocycles, N-protected piperidine-2,4-diones serve as versatile synthetic intermediates. This guide provides an in-depth exploration of a specific, highly valuable derivative: tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate . We will elucidate its synthetic utility, provide detailed experimental protocols, and discuss its strategic application in the synthesis of advanced, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their medicinal chemistry programs.

Compound Overview and Strategic Importance

This compound is a Boc-protected piperidinedione derivative. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, rendering it amenable to a wide range of synthetic transformations under non-acidic conditions.[3] The presence of the two carbonyl groups at the 2- and 4-positions, flanking a methylene group at C3 and a methine at C5, imparts a unique reactivity profile, making it a valuable precursor for a variety of more complex heterocyclic systems.

The methyl group at the 5-position is of particular strategic importance in medicinal chemistry. It can serve several key functions in a final drug candidate:

  • Steric Influence: The methyl group can provide a critical steric element that enhances binding affinity and selectivity for a biological target by occupying a specific hydrophobic pocket.

  • Metabolic Stability: Introduction of a methyl group can block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

  • Conformational Restriction: The presence of the methyl group can influence the conformational equilibrium of the piperidine ring, pre-organizing the molecule for optimal target engagement.

Given these attributes, this compound is a highly valuable intermediate for the synthesis of novel therapeutic agents, particularly in areas such as oncology, neuroscience, and immunology.[4][5]

Synthesis and Chemical Properties

The synthesis of this compound can be efficiently achieved through the regioselective γ-alkylation of the readily available parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate. This approach offers a robust and scalable route to the desired 5-substituted derivative.[4]

Chemical Properties Summary
PropertyValue
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc)
Synthetic Workflow Diagram

G cluster_0 Synthesis of Starting Material cluster_1 γ-Alkylation to Target Molecule Boc_Propan_Acid 3-((tert-butoxycarbonyl)amino)propanoic acid Intermediate_1 Acyl Meldrum's Acid Intermediate Boc_Propan_Acid->Intermediate_1 EDCI, DMAP, DCM Meldrum_Acid Meldrum's Acid Meldrum_Acid->Intermediate_1 Parent_Compound tert-Butyl 2,4-dioxopiperidine-1-carboxylate Intermediate_1->Parent_Compound Reflux in EtOAc Target_Compound This compound Parent_Compound->Target_Compound 1. LiHMDS, THF, -78 °C 2. Add CH₃I Methyl_Iodide Methyl Iodide (CH₃I) Methyl_Iodide->Target_Compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established and reliable synthetic methodologies.[4][6] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate (Parent Compound)

This protocol is adapted from the synthesis of similar piperidinedione structures.[6]

Materials:

  • 3-((tert-butoxycarbonyl)amino)propanoic acid

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 5% aqueous potassium bisulfate (KHSO₄)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottomed flask charged with 3-((tert-butoxycarbonyl)amino)propanoic acid (1.0 eq), add Meldrum's acid (1.2 eq) and DMAP (1.5 eq).

  • Dissolve the solids in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with DCM and wash with 5% aqueous KHSO₄, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acyl Meldrum's acid intermediate.

  • Dissolve the crude intermediate in EtOAc and heat to reflux for 4 hours.

  • Cool the solution and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, hexane/EtOAc gradient) to afford pure tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Protocol 2: Regioselective γ-Alkylation to Synthesize this compound

This protocol is based on the regioselective alkylation of β-ketoamides.[4]

Materials:

  • tert-Butyl 2,4-dioxopiperidine-1-carboxylate

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottomed flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LiHMDS (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the title compound, this compound.

Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds

The true value of this compound lies in its potential as a precursor to a diverse array of biologically active molecules. The dicarbonyl functionality allows for selective chemical modifications, leading to novel scaffolds for drug discovery programs.

Application Example: Synthesis of mGlu5 Receptor Modulator Analogs

The parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, is a known reactant in the synthesis of positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor.[7] These modulators are of significant interest for the treatment of neurological and psychiatric disorders. The 5-methyl derivative allows for the synthesis of analogs with modified properties.

G Target_Compound tert-Butyl 5-methyl-2,4- dioxopiperidine-1-carboxylate Intermediate_2 5-Methyl-3-enamino-piperidone Target_Compound->Intermediate_2 Reaction at C4-carbonyl Final_Product Novel mGlu5 Receptor Modulator Analog Intermediate_2->Final_Product Further elaboration and heterocycle formation

Caption: Pathway to novel mGlu5 receptor modulator analogs.

The presence of the 5-methyl group in these analogs can lead to:

  • Enhanced Selectivity: Improved discrimination between mGlu receptor subtypes.

  • Improved Potency: Favorable interactions within the allosteric binding site.

  • Favorable ADME Properties: The methyl group can influence lipophilicity and metabolic stability.

Application Example: Precursor for Substituted Piperidines in Cancer and Immunology

Substituted 2,6-dioxopiperidines, isomers of the 2,4-diones, form the core of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide.[3] While structurally distinct, the synthetic strategies and the importance of substitution on the piperidine ring are conceptually related. The 5-methyl-2,4-dioxopiperidine scaffold can be envisioned as a precursor to novel classes of kinase inhibitors or other targeted therapies where the piperidine ring serves as a central scaffold.[4] For instance, the dicarbonyl moiety can be further functionalized to introduce diverse pharmacophoric elements, leading to libraries of compounds for high-throughput screening. Piperidine derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[2][8]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that offers medicinal chemists a reliable and versatile platform for the design and synthesis of novel drug candidates. Its straightforward synthesis and the inherent value of the 5-methyl substitution pattern make it an attractive starting point for exploring new chemical space in a variety of therapeutic areas. The protocols and applications detailed in this guide are intended to empower researchers to fully leverage the potential of this valuable compound in their drug discovery endeavors.

References

  • Blaszczyk, B., & Gieldanowski, J. (1976). Pharmacologic Studies on Anti-Inflammatory Activity of Di- And Triketopiperidine Derivatives. Archivum Immunologiae et Therapiae Experimentalis, 24(1), 159–168.
  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • Džambaski, Z., et al. (2014). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Pharmaffiliates. (n.d.). Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • Google Patents. (n.d.). WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.
  • Orsini, P., et al. (2007).
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).
  • ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 3,5-dioxopiperidine-1-carboxylate.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

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Application Notes & Protocols: Derivatization of tert-Butyl 5-Methyl-2,4-dioxopiperidine-1-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of a key building block, tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, to generate diverse chemical libraries for biological screening. We will explore the synthetic rationale, detailed experimental protocols for derivatization, and subsequent high-throughput screening (HTS) methodologies, including enzyme inhibition and receptor binding assays. The protocols are designed to be robust and self-validating, with an emphasis on the mechanistic reasoning behind experimental choices.

Introduction: The Significance of the Piperidine-2,4-dione Core

The piperidine ring's versatility, arising from its conformational flexibility and ability to present substituents in well-defined spatial orientations, makes it an ideal framework for interacting with biological targets.[3] Specifically, the piperidine-2,4-dione substructure is of significant interest due to its presence in various biologically active compounds.[4][5] The incorporation of carbonyl groups provides hydrogen bond acceptors and potential sites for further functionalization, while the protected nitrogen allows for controlled synthetic manipulations. The target molecule, this compound, offers several strategic advantages for library synthesis:

  • A Protected Nitrogen: The tert-butoxycarbonyl (Boc) group ensures regioselective reactions at other positions and can be readily removed under acidic conditions to allow for N-functionalization.

  • Reactive Methylene Positions: The methylene groups adjacent to the carbonyls (at C3 and C5) are activated and can be targeted for various chemical modifications.

  • A Chiral Center: The methyl group at the C5 position introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets.

This guide will focus on leveraging these features to create a library of diverse derivatives for subsequent biological evaluation.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be efficiently achieved through a regioselective alkylation of the readily available precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate.[6]

Protocol 2.1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

A common route to the parent piperidine-2,4-dione involves the condensation of 3-((tert-butoxycarbonyl)amino)propanoic acid with Meldrum's acid, followed by thermal cyclization.[7]

Materials:

  • 3-((tert-butoxycarbonyl)amino)propanoic acid

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • 4-Dimethylaminopyridine (DMAP)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI-HCl)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • 5% aqueous potassium bisulfate (KHSO₄)

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottomed flask, add 3-((tert-butoxycarbonyl)amino)propanoic acid, Meldrum's acid, and DMAP in anhydrous DCM.[7]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI-HCl portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.[7]

  • Dilute the reaction mixture with DCM and wash with 5% aqueous KHSO₄.

  • Separate the organic layer, wash with saturated brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude intermediate.

  • Dissolve the crude product in ethyl acetate and reflux for 4 hours to effect cyclization.[7]

  • Evaporate the solvent under reduced pressure to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Protocol 2.2: Regioselective γ-Alkylation to Introduce the 5-Methyl Group

The C5 position can be selectively alkylated using a strong base and an appropriate electrophile.[6]

Materials:

  • tert-Butyl 2,4-dioxopiperidine-1-carboxylate

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Saturated brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of LiHMDS in THF to the reaction mixture and stir for 1 hour at -78 °C.

  • Add methyl iodide and continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Derivatization Strategies for Library Synthesis

The core scaffold provides multiple handles for diversification. The following section outlines protocols for derivatization at key positions.

N-Deprotection and N-Acylation/Alkylation

Removal of the Boc group unveils the nitrogen atom for a wide range of modifications.

Protocol 3.1.1: Boc Deprotection

  • Dissolve this compound in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield 5-methylpiperidine-2,4-dione.

Protocol 3.1.2: N-Acylation

  • To a solution of 5-methylpiperidine-2,4-dione in DCM, add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Add the desired acyl chloride or anhydride dropwise at 0 °C.

  • Stir at room temperature until the reaction is complete.

  • Wash the reaction mixture with water, dry the organic layer, and purify as needed.

Derivatization at the C3 Methylene Position

The C3 position can be functionalized through various condensation reactions.

Protocol 3.2.1: Knoevenagel Condensation

  • To a solution of this compound and an aldehyde or ketone in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a base such as piperidine or pyrrolidine.

  • Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify the product, typically by recrystallization or column chromatography.

Biological Screening Protocols

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. High-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds.[8]

High-Throughput Enzyme Inhibition Assays

Enzyme inhibitors are a major class of therapeutic agents.[9][10] HTS assays for enzyme inhibition are well-established and can be adapted for various enzyme targets.[11]

Principle: These assays measure the effect of a test compound on the rate of an enzyme-catalyzed reaction. A common method involves using a substrate that produces a fluorescent or colorimetric signal upon conversion by the enzyme.

General Protocol for a Fluorometric Enzyme Inhibition Assay:

  • Assay Plate Preparation: In a 96-well or 384-well microplate, add the test compounds at various concentrations.[8] Include positive controls (known inhibitor) and negative controls (vehicle, e.g., DMSO).

  • Enzyme and Substrate Addition: Add the target enzyme to each well and incubate for a predetermined time with the test compounds.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Signal Detection: Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percent inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. It is crucial to perform secondary assays to confirm hits and rule out false positives, such as compounds that interfere with the detection method.

Receptor-Ligand Binding Assays

These assays are fundamental for identifying compounds that interact with specific receptors.[12] Radioligand binding assays are considered a gold standard due to their sensitivity and robustness.[13]

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of a test compound. The ability of the test compound to displace the radioligand is measured.[14]

General Protocol for a Competitive Radioligand Binding Assay:

  • Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor.

  • Assay Setup: In a multi-tube format or 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[13]

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is rapid filtration through a glass fiber filter, which traps the membranes.[13]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the test compound concentration. This will generate a competition curve, from which the IC₅₀ value can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Alternative Non-Radioactive Method: ELISA-based Binding Assay An Enzyme-Linked Immunosorbent Assay (ELISA) can also be adapted to study ligand-receptor interactions and screen for inhibitors.[15][16]

Protocol for a Competition ELISA:

  • Plate Coating: Coat a 96-well plate with the recombinant receptor.[15]

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA solution).

  • Competition: Add a fixed concentration of a biotinylated ligand along with varying concentrations of the test compounds.

  • Incubation: Incubate to allow for competitive binding.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ligand.

  • Signal Generation: Add a chromogenic HRP substrate (e.g., TMB). The color development is inversely proportional to the amount of test compound bound to the receptor.

  • Measurement: Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

Data Visualization and Workflow

To aid in the conceptualization of the experimental process, the following diagrams illustrate the key workflows.

Workflow for Derivatization and Screening

cluster_0 Synthesis & Derivatization cluster_1 Biological Screening Core Synthesis Core Synthesis Derivatization Derivatization Core Synthesis->Derivatization Core Scaffold Library of Compounds Library of Compounds Derivatization->Library of Compounds Diversification HTS Assays HTS Assays Library of Compounds->HTS Assays Screening Hit Identification Hit Identification HTS Assays->Hit Identification Primary Screening Lead Optimization Lead Optimization Hit Identification->Lead Optimization Validated Hits Target Type Target Type Enzyme Enzyme Target Type->Enzyme Is it an enzyme? Receptor Receptor Target Type->Receptor Is it a receptor? Inhibition Assay Inhibition Assay Enzyme->Inhibition Assay Binding Assay Binding Assay Receptor->Binding Assay

Caption: A simplified decision tree for selecting the appropriate primary screening assay.

Conclusion

The derivatization of this compound offers a strategic and efficient approach to generating novel compound libraries for drug discovery. The protocols outlined in this application note provide a robust framework for the synthesis of a diverse set of molecules and their subsequent evaluation in high-throughput biological screens. By understanding the underlying chemical principles and the nuances of the screening assays, researchers can effectively explore the therapeutic potential of the versatile piperidine-2,4-dione scaffold.

References

  • Assay Genie. High-Throughput Screening Assays. [Link]
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  • Koplan, J. P., & Brown, E. T. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
  • Syedbasha, M., Linnik, J., Santer, D., O'Shea, D., Barakat, K., Joyce, M., ... & Egli, A. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e53575. [Link]
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  • ResearchGate. Natural piperidine and imidazolidin-2,4-dione bioactive compounds. [Link]
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  • JoVE. ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions | Protocol Preview. [Link]
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  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116348. [Link]
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The Versatility of tert-Butyl 5-Methyl-2,4-dioxopiperidine-1-carboxylate in Electrophilic Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the spatial orientation of pharmacophoric groups. Within the diverse landscape of piperidine-based building blocks, tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate stands out as a particularly valuable intermediate for the synthesis of complex molecular architectures.

The presence of the 2,4-dione functionality creates a unique electronic environment, rendering the C5 position susceptible to functionalization through the formation of an enolate. The methyl group at this position introduces a specific stereochemical and conformational bias, which can be exploited in the design of targeted therapeutics. Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and regioselective reactions, and its facile removal under acidic conditions provides a handle for further derivatization.

This comprehensive guide provides detailed application notes and protocols for the reaction of this compound with a range of electrophiles. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the significance of the resulting 5-substituted-2,4-dioxopiperidine derivatives in the context of medicinal chemistry, with a particular focus on their potential as precursors for kinase inhibitors and other therapeutic agents.

Synthesis of the Starting Material: this compound

A robust and scalable synthesis of the title compound is paramount for its widespread application. A common and effective strategy involves a Dieckmann cyclization of a suitably substituted diester, followed by N-protection. The following protocol outlines a representative synthetic route.

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the synthesis of related 2,4-dioxopiperidines, employing a Dieckmann condensation as the key ring-forming step.

Step 1: Synthesis of Diethyl 2-((2-(tert-butoxycarbonylamino)ethyl)amino)-2-methylmalonate

  • To a solution of N-Boc-ethylenediamine (1.0 eq) in a suitable solvent such as ethanol, add diethyl 2-methyl-2-malonate (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diester.

Step 2: Dieckmann Cyclization

  • Dissolve the purified diester from Step 1 in an anhydrous solvent such as toluene or tetrahydrofuran (THF).

  • Add a strong base, for example, sodium ethoxide (1.1 eq) or potassium tert-butoxide (1.1 eq), portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to warm to room temperature and stir until the cyclization is complete, as indicated by TLC or LC-MS analysis.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: N-Boc Protection

  • If the Boc group was cleaved during the Dieckmann cyclization, it can be reintroduced at this stage. Dissolve the crude product from Step 2 in a suitable solvent like dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a base such as triethylamine (1.5 eq) or 4-(dimethylamino)pyridine (DMAP) (catalytic amount).

  • Stir the reaction mixture at room temperature until the protection is complete.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Reactions with Electrophiles: A Gateway to Molecular Diversity

The key to the synthetic utility of this compound lies in the reactivity of the C5 position. In the presence of a suitable base, the acidic proton at C5 can be abstracted to form a nucleophilic enolate, which can then react with a variety of electrophiles. The regioselectivity of this reaction is a critical consideration.

Causality Behind Experimental Choices: Regioselectivity of Enolate Formation

The 2,4-dione system possesses two sets of acidic α-protons: at C3 and C5. The acidity of the C5 proton is enhanced by the inductive effect of the adjacent methyl group and the two flanking carbonyl groups. Deprotonation at C5 leads to a more substituted and thermodynamically more stable enolate. However, kinetic deprotonation with a bulky, non-nucleophilic base at low temperatures could potentially favor the formation of the C3 enolate. For the purpose of introducing substituents at the 5-position, reaction conditions that favor the formation of the C5 enolate are typically employed.

Protocol 2: General Procedure for the Alkylation of this compound

This protocol is adapted from the work of Orsini et al. on the regioselective γ-alkylation of the parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate[1][2].

Materials:

ReagentAmount (eq)
This compound1.0
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)2.2
Alkyl halide (e.g., benzyl bromide, iodomethane)1.2
Anhydrous Tetrahydrofuran (THF)-
Saturated aqueous ammonium chloride solution-
Ethyl acetate-
Brine-
Anhydrous sodium sulfate-

Procedure:

  • To a solution of this compound in anhydrous THF at -78 °C under an argon atmosphere, add LiHMDS (1.0 M in THF) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of the alkyl halide in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkylated product.

Table 1: Representative Alkylation Reactions

ElectrophileProductYield (%)
Benzyl bromidetert-Butyl 5-benzyl-5-methyl-2,4-dioxopiperidine-1-carboxylate~75-85
Iodomethanetert-Butyl 5,5-dimethyl-2,4-dioxopiperidine-1-carboxylate~80-90
Allyl bromidetert-Butyl 5-allyl-5-methyl-2,4-dioxopiperidine-1-carboxylate~70-80

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Visualization of the Alkylation Workflow

Alkylation_Workflow start Start: Dissolve starting material in THF deprotonation Deprotonation: Add LiHMDS at -78 °C start->deprotonation enolate_formation Enolate Formation: Stir for 1 hour at -78 °C deprotonation->enolate_formation electrophile_addition Electrophile Addition: Add alkyl halide enolate_formation->electrophile_addition reaction Reaction: Warm to RT and stir overnight electrophile_addition->reaction quench Quench: Add sat. aq. NH4Cl reaction->quench workup Workup: Extraction and drying quench->workup purification Purification: Column chromatography workup->purification product Final Product: 5-Alkylated-2,4-dioxopiperidine purification->product

Caption: Workflow for the alkylation of this compound.

Protocol 3: Proposed Procedure for the Acylation of this compound

The introduction of an acyl group at the C5 position provides access to valuable 1,3-dicarbonyl functionalities within the piperidine ring, which can serve as handles for further synthetic transformations. This protocol is a proposed method based on standard acylation procedures for related β-dicarbonyl compounds.

Materials:

ReagentAmount (eq)
This compound1.0
Sodium hydride (60% dispersion in mineral oil)1.2
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)1.1
Anhydrous Tetrahydrofuran (THF)-
Saturated aqueous sodium bicarbonate solution-
Ethyl acetate-
Brine-
Anhydrous sodium sulfate-

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C under an argon atmosphere, add a solution of this compound in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the acyl chloride dropwise.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Proposed Procedure for the Michael Addition of this compound

The conjugate addition of the C5 enolate to α,β-unsaturated carbonyl compounds (Michael addition) is a powerful method for carbon-carbon bond formation, enabling the construction of more complex molecular frameworks. This proposed protocol is based on general principles of Michael additions involving dicarbonyl compounds.

Materials:

ReagentAmount (eq)
This compound1.0
Michael acceptor (e.g., methyl vinyl ketone, acrylonitrile)1.2
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)0.2
Acetonitrile-
1 M Hydrochloric acid-
Ethyl acetate-
Brine-
Anhydrous sodium sulfate-

Procedure:

  • To a solution of this compound and the Michael acceptor in acetonitrile at room temperature, add DBU.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Electrophilic Reactions

Electrophilic_Reactions cluster_reactions Reactions with Electrophiles starting_material This compound enolate C5 Enolate starting_material->enolate Base alkylation Alkylation (R-X) enolate->alkylation acylation Acylation (RCOCl) enolate->acylation michael_addition Michael Addition (α,β-unsaturated carbonyl) enolate->michael_addition product_alkylation 5-Alkyl-5-methyl Derivative alkylation->product_alkylation product_acylation 5-Acyl-5-methyl Derivative acylation->product_acylation product_michael 5-(3-Oxoalkyl)-5-methyl Derivative michael_addition->product_michael

Caption: Overview of electrophilic reactions at the C5 position.

Significance and Applications in Drug Discovery

The 5-substituted-2,4-dioxopiperidine scaffold is of significant interest in medicinal chemistry. The ability to introduce a wide range of substituents at the C5 position allows for the systematic exploration of structure-activity relationships (SAR). For instance, these derivatives can serve as key intermediates in the synthesis of novel kinase inhibitors. The piperidine ring can act as a scaffold to position functional groups that interact with the ATP-binding site of kinases, while the substituent at C5 can be tailored to achieve selectivity and potency.

Furthermore, the 2,4-dione moiety can participate in hydrogen bonding interactions with protein targets, and the overall lipophilicity and polarity of the molecule can be fine-tuned by the choice of the C5 substituent and modifications to the Boc-protected nitrogen. The synthetic versatility of this compound makes it a valuable tool for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex, biologically active molecules. Its unique structural features allow for selective functionalization at the C5 position through reactions with a variety of electrophiles. The protocols and principles outlined in this guide are intended to provide researchers in drug discovery and organic synthesis with the necessary tools to effectively utilize this important scaffold in their research endeavors. The continued exploration of the reactivity of this and related systems will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Orsini, P., Maccario, A., & Colombo, N. (2007).
  • Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • Thieme. (n.d.). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate.

Sources

"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" protocol for N-Boc deprotection

Author: BenchChem Technical Support Team. Date: January 2026

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Application Scientist Badge

N-Boc Deprotection of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the protection of amines.[1][2] Its stability across a wide range of reaction conditions, coupled with its facile and selective removal under acidic conditions, makes it an invaluable tool for multi-step synthesis, including in the preparation of complex pharmaceutical intermediates like piperidine derivatives.[2] this compound is a key heterocyclic building block where the Boc group masks the nucleophilicity of the piperidine nitrogen, allowing for selective modifications at other positions of the molecule.

This application note provides a detailed guide for the efficient deprotection of the N-Boc group from this compound. We will delve into the mechanistic underpinnings of acid-catalyzed Boc cleavage and present field-proven protocols using common laboratory reagents such as Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in dioxane.

Mechanistic Insights: The Chemistry of N-Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed elimination reaction.[3] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[1][3][4] This protonation renders the carbamate unstable, leading to its fragmentation into a stable tert-butyl cation and a carbamic acid intermediate.[3][5] The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[1][3][5] The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.[3][4]

digraph "N-Boc Deprotection Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Comparative Overview of Deprotection Protocols

The choice of the deprotection method depends on the substrate's sensitivity to specific acidic conditions and the presence of other acid-labile functional groups. Below is a comparative summary of the two most common and effective protocols.

Method Reagents/Conditions Solvent Temperature Typical Reaction Time Typical Yield Key Considerations
Trifluoroacetic Acid (TFA) 5-50% TFADichloromethane (DCM)0 °C to Room Temp.1-4 hours[2]>95%[2]Highly effective and common method.[2] The resulting trifluoroacetate salt may require careful handling.[2]
Hydrogen Chloride (HCl) 4M HCl in DioxaneDioxane or MethanolRoom Temperature1-3 hours[2]Quantitative[2]The hydrochloride salt of the deprotected amine often precipitates, simplifying isolation.[2]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a robust and widely applicable method for the removal of the Boc group in a solution phase.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve the N-Boc protected piperidine derivative in anhydrous DCM to achieve a concentration of approximately 0.1-0.2 M.[2]

  • Cool the solution to 0°C using an ice bath.[2]

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[2] A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.[2]

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2]

  • Neutralize the residue by carefully adding a saturated aqueous NaHCO₃ solution until the pH is basic.[2]

  • Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Filter and concentrate the organic layer under reduced pressure to yield the deprotected piperidine derivative.[2]

digraph "TFA Deprotection Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Protocol 2: N-Boc Deprotection using 4M HCl in Dioxane

This method offers an efficient alternative, often leading to the precipitation of the product as a hydrochloride salt, which can simplify the purification process.[2]

Materials:

  • This compound

  • 4M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Methanol or Dioxane (as solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in a suitable solvent such as methanol or dioxane in a round-bottom flask.[2]

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the stirred solution at room temperature.

  • Continue stirring for 1-3 hours, monitoring the reaction by TLC or LC-MS.[2] In many cases, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[2]

  • If precipitation occurs, the product can be collected by filtration. To enhance precipitation, diethyl ether can be added to the reaction mixture.[2]

  • Wash the collected solid with cold diethyl ether to remove any impurities.

  • Dry the product under vacuum to obtain the deprotected piperidine as its hydrochloride salt.

  • If the free amine is desired, the hydrochloride salt can be neutralized with a base, such as a saturated aqueous NaHCO₃ solution, followed by extraction with an organic solvent as described in Protocol 1.[2]

digraph "HCl in Dioxane Deprotection Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If monitoring indicates the presence of starting material after the recommended reaction time, consider extending the duration or adding a slight excess of the acidic reagent.

  • Side Reactions: For substrates with other acid-sensitive functional groups, performing the reaction at 0°C for a longer period may improve selectivity and minimize side product formation.

  • Product Isolation: If the deprotected amine is highly water-soluble, extraction can be challenging. In such cases, removing the solvent in vacuo and using the resulting salt directly in the next step is often the most practical approach.[6] Alternatively, using a basic ion-exchange resin can be an effective method to obtain the free base without an aqueous work-up.[7]

  • Safety: Both TFA and HCl in dioxane are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][9][10] TFA can cause severe burns, and inhalation of its vapors should be avoided.[11][12]

Monitoring the Reaction

The progress of the deprotection reaction can be effectively monitored by a variety of analytical techniques:

  • Thin Layer Chromatography (TLC): This is a quick and convenient method to follow the disappearance of the starting material and the appearance of the product. The deprotected amine, being more polar, will typically have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary or secondary amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more quantitative assessment of the reaction progress and can help identify any side products. The mass spectrum will clearly show the loss of the Boc group (100 amu). Automated reaction monitoring by direct analysis mass spectrometry can also be employed for real-time data.[13]

Conclusion

The deprotection of the N-Boc group from this compound is a critical transformation in the synthesis of various biologically active molecules. The protocols detailed in this application note, utilizing either Trifluoroacetic Acid or Hydrogen Chloride in dioxane, are reliable and efficient methods for achieving this. A thorough understanding of the reaction mechanism, careful execution of the experimental procedure, and diligent monitoring will ensure high yields and purity of the desired deprotected piperidine derivative.

References

  • Benchchem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Benchchem. (n.d.). for N-Boc Deprotection of Piperidine Derivatives.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Benchchem. (n.d.). : Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
  • University of Washington. (n.d.). Trifluoroacetic Acid SOP.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • ChemicalBook. (n.d.). Trifluoroacetic acid - Safety Data Sheet.
  • Amherst College. (2024). Standard Operating Procedures for Working with Trifluoroacetic Acid.
  • Benchchem. (n.d.). : Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Fisher Scientific. (2025). Trifluoroacetic acid - Safety Data Sheet.
  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Trifluoroacetic Acid.
  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
  • Synthetika. (n.d.). HCl (Hydrochloric Acid) Hydrogen Chloride 4N in Dioxane.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?

Sources

Application Notes and Protocols for the Characterization of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The presence of a chiral center at the 5-position, a reactive dicarbonyl system, and a bulky N-Boc protecting group necessitates a robust suite of analytical methods to ensure its identity, purity, and structural integrity. This comprehensive guide provides detailed protocols and expert insights into the essential analytical techniques for the thorough characterization of this compound, designed for researchers, scientists, and drug development professionals.

The rationale behind employing a multi-technique approach lies in the complementary nature of the information each method provides. While Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework and stereochemistry, Mass Spectrometry (MS) confirms the molecular weight and elemental composition. High-Performance Liquid Chromatography (HPLC) is indispensable for assessing purity, and Fourier-Transform Infrared (FTIR) spectroscopy verifies the presence of key functional groups. Finally, Elemental Analysis provides the fundamental confirmation of the empirical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shifts are influenced by neighboring functional groups, and the coupling patterns reveal the connectivity between adjacent protons. The use of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, easily identifiable residual solvent peak.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the TMS peak to 0.00 ppm.

Expected Data & Interpretation:

Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
C(CH₃)₃~1.55SingletN/A9H
CH-CH~1.20Doublet~7.03H
CH -CH₃~2.80Multiplet-1H
CH ₂-CO~2.60 & ~2.90Multiplets-2H
N-CH~3.90 & ~4.20Multiplets-2H

Note: The predicted chemical shifts are based on the analysis of the closely related compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, and standard chemical shift increments for a methyl group.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The Boc-carbonyl and the two piperidine-dione carbonyls will have characteristic downfield shifts. The use of a proton-decoupled sequence simplifies the spectrum to a series of single peaks for each unique carbon.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment (zgpg30).

    • Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.

Expected Data & Interpretation:

Assignment Predicted Chemical Shift (ppm)
C(C H₃)₃~28.0
C (CH₃)₃~82.0
CH-C H₃~15.0
C H-CH₃~45.0
C H₂-CO~48.0
N-C H₂~40.0
N-C =O~155.0
C-C =O~205.0
N-C-C =O~170.0

Note: Predicted chemical shifts are based on known values for N-Boc protected piperidones and related structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules, typically yielding the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. This minimizes fragmentation and provides a clear molecular ion peak. For structural confirmation, tandem MS (MS/MS) can be employed to induce fragmentation and observe characteristic daughter ions. The fragmentation of the N-Boc group is a common diagnostic tool.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution measurements.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Expected Data & Interpretation:

  • Molecular Formula: C₁₁H₁₇NO₄

  • Exact Mass: 227.1158

  • Expected HRMS Result: [M+H]⁺ = 228.1230, [M+Na]⁺ = 250.1050

Characteristic Fragmentation Pattern: A common fragmentation pathway for N-Boc protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

fragmentation M_H [M+H]⁺ m/z = 228 M_H_isobutylene [M+H - C₄H₈]⁺ m/z = 172 M_H->M_H_isobutylene - isobutylene M_H_Boc [M+H - C₅H₉O₂]⁺ m/z = 128 M_H->M_H_Boc - Boc group

Caption: ESI-MS fragmentation of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of a pharmaceutical compound and for identifying and quantifying any impurities.

Expertise & Experience: A reversed-phase C18 column is a versatile and robust choice for the separation of moderately polar organic compounds. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is chosen to provide good resolution and peak shape. A gradient elution is often employed to ensure the timely elution of all components. The N-Boc group and the dicarbonyl system provide sufficient chromophores for UV detection at lower wavelengths (around 210-220 nm).

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Instrument Setup: A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the purity of the compound.

Expected Results: A single major peak corresponding to the target compound should be observed with a purity of >95% for a typical research-grade sample.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in mobile phase inject Inject sample prep_sample->inject separate Separation on C18 column inject->separate detect UV Detection at 215 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity integrate->calculate

Caption: General workflow for HPLC purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expertise & Experience: The spectrum of this compound will be characterized by strong carbonyl stretching vibrations from the Boc group and the piperidine-dione system. The C-H stretching and bending vibrations of the alkyl groups will also be prominent. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Data & Interpretation:

Wavenumber (cm⁻¹) Functional Group Vibration
2980-2850C-H (alkyl)Stretching
~1750C=O (carbamate)Stretching
~1720, ~1680C=O (dione)Stretching
~1450C-H (alkyl)Bending
~1160C-O (carbamate)Stretching

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound, offering a fundamental confirmation of its empirical formula.

Expertise & Experience: This technique involves the complete combustion of the sample, and the resulting gases (CO₂, H₂O, and N₂) are quantified. The experimental values should be within ±0.4% of the theoretical values to be considered a good match.

Protocol:

  • Sample Preparation: Provide a pure, dry sample (2-3 mg) for analysis.

  • Instrument Setup: A dedicated CHN elemental analyzer is used.

  • Analysis: The instrument performs the combustion and quantification automatically.

Expected Results:

  • Molecular Formula: C₁₁H₁₇NO₄

  • Molecular Weight: 227.26 g/mol

  • Theoretical Composition:

    • C: 58.14%

    • H: 7.54%

    • N: 6.16%

Conclusion

The comprehensive characterization of this compound requires a synergistic approach, integrating data from NMR, MS, HPLC, FTIR, and elemental analysis. The protocols and insights provided in this guide are designed to empower researchers to confidently verify the structure, purity, and identity of this important synthetic intermediate, thereby ensuring the quality and reliability of their research and development endeavors.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and final product purity.

Given the limited direct literature on this specific molecule, this guide is built upon established principles of analogous and well-documented chemical transformations. The proposed synthetic route is a robust pathway that offers multiple points for optimization.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a three-step sequence starting from a suitable acyclic precursor. The key transformations are a Dieckmann condensation, followed by decarboxylation, and finally, N-protection.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each question is designed to tackle a common experimental problem with detailed explanations and actionable solutions.

Step 1: Dieckmann Condensation

Question 1: Why is the yield of my Dieckmann condensation to form the cyclic β-keto ester consistently low?

Answer:

Low yields in a Dieckmann condensation are a frequent issue and can be attributed to several factors, primarily related to the base, solvent, and reaction conditions. The Dieckmann condensation is an intramolecular Claisen condensation that is equilibrium-driven.[1][2] The final, irreversible deprotonation of the acidic α-hydrogen of the β-keto ester product is crucial for driving the reaction to completion.[2][3]

Potential Causes & Solutions:

  • Inappropriate Base Selection: The choice of base is critical. Sodium ethoxide in ethanol is a classic choice, but sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents like THF or toluene often give superior results by minimizing side reactions.[4] If your starting material is a methyl ester, using sodium methoxide in methanol is advisable to prevent transesterification.[5]

  • Presence of Water: The reaction is highly sensitive to moisture. Water can hydrolyze the ester starting material and the β-keto ester product, leading to the starting material's recovery after workup.[5] Ensure all glassware is oven-dried, and use anhydrous solvents. Commercial alkoxide bases can also be partially hydrolyzed and may require fresh sublimation before use.[5]

  • Sub-optimal Reaction Temperature: While the reaction is often run at room temperature or with gentle heating, lower temperatures with stronger, non-nucleophilic bases like LDA or LHMDS in THF can improve selectivity and reduce side reactions.[4]

  • Insufficient Reaction Time: The reaction may require an extended period to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Intermolecular Condensation: If the concentration of the diester is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to polymeric byproducts.[6] Running the reaction under high dilution conditions can favor the intramolecular pathway.

Question 2: I am observing multiple spots on my TLC plate after the Dieckmann condensation. What are the likely side products?

Answer:

The formation of multiple products is indicative of competing reaction pathways. Understanding these side reactions is key to optimizing your conditions.

Likely Side Products & Mitigation Strategies:

  • Unreacted Starting Material: This is often due to the issues mentioned in Question 1 (e.g., inactive base, presence of water).

  • Hydrolyzed Starting Material (Diacid): If water is present, the diester can be hydrolyzed to the corresponding dicarboxylic acid. This can be minimized by using anhydrous conditions.

  • Product of Intermolecular Condensation: As mentioned previously, high concentrations can lead to dimerization or polymerization.[4] Use high dilution techniques.

  • Products of Transesterification: If the alkoxide base does not match the ester group of the starting material (e.g., using sodium ethoxide with a methyl ester), you can get a mixture of ester products. Always match the alkoxide to the ester.[1]

Step 2: Decarboxylation

Question 3: My decarboxylation of the β-keto ester is incomplete or results in a complex mixture. How can I improve this step?

Answer:

Decarboxylation of β-keto esters is typically achieved by hydrolysis of the ester followed by heating.[7][8] The reaction proceeds through a β-keto acid intermediate which readily loses CO2 upon heating.[8] However, harsh conditions can lead to degradation.

Potential Causes & Solutions:

  • Incomplete Hydrolysis: The ester must first be hydrolyzed to the carboxylic acid for decarboxylation to occur. Saponification with aqueous base (e.g., NaOH or KOH) followed by acidification is a common method. Ensure the hydrolysis is complete before attempting decarboxylation.

  • Harsh Reaction Conditions: While heating is necessary, excessively high temperatures or prolonged reaction times can lead to decomposition or side reactions. The optimal temperature should be determined empirically, often ranging from 100 to 180 °C.

  • Alternative Decarboxylation Methods: For sensitive substrates, milder decarboxylation methods can be employed. Krapcho decarboxylation, using NaCl in a wet polar aprotic solvent like DMSO or DMF, is a very effective and often high-yielding alternative.[9] Palladium-catalyzed decarboxylation can also be used for certain substrates under neutral conditions.[10]

Step 3: N-Boc Protection

Question 4: The N-Boc protection of 5-methyl-2,4-dioxopiperidine is giving a low yield. What are the critical parameters?

Answer:

N-protection with di-tert-butyl dicarbonate (Boc₂O) is generally a robust reaction, but the nucleophilicity of the nitrogen atom in the 2,4-dioxopiperidine ring system can be reduced, making the reaction more challenging.[11][12]

Potential Causes & Solutions:

  • Insufficient Base: A base is often required to deprotonate the nitrogen, increasing its nucleophilicity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or even milder bases like sodium bicarbonate or potassium carbonate.[13] For less reactive substrates, a stronger base may be necessary.

  • Inadequate Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. For poorly soluble starting materials, using a mixture of solvents might be beneficial.[11]

  • Low Reactivity of the Substrate: The amide-like character of the nitrogen in the dioxopiperidine ring can make it less nucleophilic. In such cases, using a catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts can significantly accelerate the reaction.

  • Side Reaction with Boc₂O: Boc₂O can react with other nucleophiles present in the reaction mixture. Ensure your starting material is pure and that the reaction is performed under anhydrous conditions if a water-sensitive base is used.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: A suitable starting material would be a dialkyl ester of 3-methylglutaric acid, such as diethyl 3-methylglutarate. This can be synthesized from 3-methylglutaric acid, which is commercially available or can be prepared from various methods.[14][15][16]

Q2: How can I monitor the progress of each reaction step?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system that gives good separation of your starting material and product. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. For more quantitative analysis, LC-MS is an excellent tool.

Q3: What are the best purification methods for the intermediates and the final product?

A3: The intermediates and the final product are relatively polar. Flash column chromatography on silica gel is a standard method for purification.[17] For the β-keto ester intermediate, a gradient of ethyl acetate in hexanes is a good starting point. The final product, being more polar, might require a more polar solvent system, possibly including methanol in dichloromethane.[18] For highly polar compounds that are difficult to purify on silica, reversed-phase chromatography or chromatography on alumina could be viable alternatives.[18][19]

Q4: Are there any safety precautions I should be aware of?

A4: Standard laboratory safety practices should be followed. Strong bases like sodium hydride and potassium tert-butoxide are pyrophoric and water-reactive, and should be handled under an inert atmosphere. Solvents like THF can form explosive peroxides and should be tested before use. Always consult the Safety Data Sheet (SDS) for all reagents used.

Data Presentation

StepReactionKey ReagentsTypical SolventsTemperature Range (°C)Common Issues
1Dieckmann CondensationNaH, t-BuOK, NaOEtTHF, Toluene, Ethanol0 - 80Low yield, side reactions
2DecarboxylationNaOH/HCl, NaClH₂O, DMSO100 - 180Incomplete reaction, degradation
3N-Boc ProtectionBoc₂O, TEA, DMAPDCM, THF0 - 25Low yield, incomplete reaction

Experimental Protocols

Protocol 1: Dieckmann Condensation of Diethyl 3-methylglutarate
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl 3-methylglutarate (1.0 eq) in anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled (0 °C) aqueous solution of saturated ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Boc Protection of 5-methyl-2,4-dioxopiperidine
  • To a solution of 5-methyl-2,4-dioxopiperidine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_0 Troubleshooting Workflow: Low Yield in Dieckmann Condensation Start Low Yield Observed Check_Base Is the base active and anhydrous? Start->Check_Base Check_Conditions Are the solvent and glassware anhydrous? Check_Base->Check_Conditions Yes Solution_Base Use freshly sublimed base or a new batch of NaH. Check_Base->Solution_Base No Check_Concentration Is the reaction run under high dilution? Check_Conditions->Check_Concentration Yes Solution_Conditions Dry solvents and glassware thoroughly. Check_Conditions->Solution_Conditions No Solution_Concentration Re-run the reaction at a lower concentration. Check_Concentration->Solution_Concentration No Re-evaluate Re-evaluate the reaction setup and reagents. Check_Concentration->Re-evaluate Yes Solution_Base->Re-evaluate Solution_Conditions->Re-evaluate Solution_Concentration->Re-evaluate

Caption: Troubleshooting workflow for low yield in Dieckmann condensation.

G Start Diethyl 3-methylglutarate Step1 Dieckmann Condensation (NaH, THF) Start->Step1 Intermediate1 Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate Step1->Intermediate1 Step2 Hydrolysis & Decarboxylation (NaOH, then HCl, heat) Intermediate1->Step2 Intermediate2 5-Methyl-2,4-dioxopiperidine Step2->Intermediate2 Step3 N-Boc Protection (Boc₂O, TEA, DMAP) Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Caption: Proposed synthetic pathway for the target molecule.

References

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Technical Support Center: Regioselectivity in the Alkylation of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the regioselectivity challenges encountered during the alkylation of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate. Our goal is to equip you with the scientific rationale and practical protocols to overcome common experimental hurdles and achieve your desired synthetic outcomes.

Troubleshooting Guide: Navigating Regioselectivity Issues

The alkylation of this compound is a powerful transformation for introducing molecular complexity. However, the presence of multiple nucleophilic sites can lead to a mixture of products. This section addresses specific experimental problems with detailed explanations and corrective protocols.

Question 1: Why am I observing a mixture of C5- and C3-alkylated products? How can I favor C5 alkylation?

Answer:

The formation of a mixture of C5- and C3-alkylated products is a classic example of competition between kinetic and thermodynamic control of an enolate reaction. The relative acidity of the α-protons at the C3 and C5 positions and the stability of the resulting enolates and products determine the reaction's outcome.

Causality Explained:

  • Kinetic Enolate (C3): The protons at the C3 position are generally more sterically accessible. A bulky, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), will preferentially abstract a proton from the less hindered C3 position at low temperatures.[1][2] This pathway has a lower activation energy and proceeds faster, leading to the kinetic product .[3][4]

  • Thermodynamic Enolate (C5): The enolate formed by deprotonation at the C5 position is more substituted and thus more thermodynamically stable.[3][4] To favor the formation of this more stable enolate, the reaction conditions must allow for equilibration. This is typically achieved by using a smaller, non-sterically hindered base (like NaH or KHMDS) and/or higher temperatures, which provides the energy needed to overcome the higher activation barrier and allows the system to reach thermodynamic equilibrium.[5][6]

Troubleshooting Protocol to Favor C5-Alkylation (Thermodynamic Product):

  • Base Selection: Switch from a bulky base like LDA to a less sterically demanding base such as Sodium Hydride (NaH), Potassium Hexamethyldisilazide (KHMDS), or Sodium Hexamethyldisilazide (NaHMDS).[7][8]

  • Temperature Adjustment: Increase the reaction temperature. While enolate formation is often initiated at low temperatures (e.g., -78 °C), allowing the reaction to warm to a higher temperature (e.g., -20 °C to room temperature) can facilitate equilibration to the more stable C5 enolate.[4][7]

  • Reaction Time: A longer reaction time may be necessary to allow the equilibrium to be established. Monitor the reaction by TLC or LC-MS to determine the optimal duration.[9]

Diagram: Kinetic vs. Thermodynamic Control in Dioxopiperidine Alkylation

G cluster_0 Reaction Pathways Start Starting Material (this compound) Base Base Start->Base TS_Kinetic Transition State (Lower Ea) Base->TS_Kinetic Bulky Base (LDA) Low Temp (-78°C) TS_Thermo Transition State (Higher Ea) Base->TS_Thermo Small Base (NaH) Higher Temp Kinetic_Enolate Kinetic Enolate (C3 Deprotonation) TS_Kinetic->Kinetic_Enolate Thermo_Enolate Thermodynamic Enolate (C5 Deprotonation) TS_Thermo->Thermo_Enolate Kinetic_Enolate->Thermo_Enolate Equilibration (Higher Temp) Electrophile Electrophile (R-X) Kinetic_Enolate->Electrophile Thermo_Enolate->Electrophile Kinetic_Product Kinetic Product (C3-Alkylated) Thermo_Product Thermodynamic Product (C5-Alkylated) Electrophile->Kinetic_Product Electrophile->Thermo_Product

Caption: Kinetic vs. Thermodynamic pathways for dioxopiperidine alkylation.

Question 2: My reaction is yielding a significant amount of O-alkylated product. How can I promote C-alkylation?

Answer:

The formation of O-alkylated products arises from the ambident nature of the enolate nucleophile, which has electron density on both the α-carbon and the oxygen atom. Several factors, including the counter-ion, solvent, and the nature of the electrophile, dictate the C- versus O-alkylation ratio.

Causality Explained:

  • Counter-ion Effect: The identity of the metal counter-ion is critical. Lithium ions (Li⁺) are known to chelate with the two carbonyl oxygens of the dioxopiperidine ring. This chelation increases the electron density on the C5 carbon, making it more nucleophilic and sterically favoring attack at this position. In contrast, larger, less coordinating cations like sodium (Na⁺) or potassium (K⁺) result in a "freer" enolate, where the oxygen atom is more exposed and can act as a nucleophile, leading to O-alkylation.[7]

  • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, "hard" electrophiles tend to react with the "hard" oxygen atom of the enolate, while "soft" electrophiles react with the "soft" carbon atom.[10] Alkyl halides are generally considered soft electrophiles, but their "hardness" can be modulated. For example, alkyl iodides are softer than alkyl chlorides.[11]

  • Solvent: Polar aprotic solvents like THF can solvate the cation, leading to a more reactive, "naked" enolate, which can increase the proportion of O-alkylation.

Troubleshooting Protocol to Favor C-Alkylation:

  • Use a Lithium Base: Employ a lithium-containing base such as LiHMDS or LDA.[7]

  • Add a Lithium Salt: If you must use a sodium or potassium base (e.g., NaHMDS, KHMDS), add a lithium salt like lithium bromide (LiBr) to the reaction mixture. The lithium ions will participate in the chelation, directing the alkylation to the carbon atom.[7]

  • Choose a "Softer" Electrophile: If possible, use an alkyl iodide or bromide instead of a chloride or tosylate, as the former are softer electrophiles and will preferentially react at the carbon center.[10]

  • Solvent Choice: While THF is common, consider less polar solvents if O-alkylation persists, though this may impact solubility and reaction rates.

Data Summary: Effect of Base/Counter-ion on Alkylation Regioselectivity

Base/AdditivePredominant ProductRationaleReference
LiHMDSC5-AlkylatedLi⁺ chelation favors C-alkylation.[7]
NaHMDSO-Alkylated/No Reaction"Free" enolate, oxygen is more nucleophilic.[7]
KHMDSO-Alkylated/No Reaction"Free" enolate, oxygen is more nucleophilic.[7]
NaHMDS + LiBrC5-AlkylatedAdded Li⁺ enables chelation.[7]
KHMDS + LiBrC5-AlkylatedAdded Li⁺ enables chelation.[7]
Question 3: My alkylation reaction is sluggish or incomplete, with significant recovery of starting material. What are the potential causes and solutions?

Answer:

Incomplete conversion can stem from several factors, including inefficient deprotonation, issues with the electrophile, or suboptimal reaction conditions.[9]

Causality Explained:

  • Insufficiently Strong Base: The pKa of the α-protons of a β-dicarbonyl system is typically in the range of 9-13. While more acidic than a simple ketone (pKa ~20-25), a sufficiently strong base is still required for complete deprotonation.[12][13]

  • Poor Quality Reagents: Impurities in the starting material, solvent, or base can quench the enolate or interfere with the reaction. Moisture is particularly detrimental.[9]

  • Inactive Electrophile: The alkylating agent may be unreactive (e.g., sterically hindered) or may have degraded.

  • Suboptimal Temperature: If the temperature is too low, the activation energy for the alkylation step may not be overcome.

Troubleshooting Protocol for Incomplete Reactions:

  • Verify Reagent Purity: Ensure all reagents are pure and solvents are anhydrous. Use freshly opened or properly stored bases and electrophiles.

  • Check Base Strength and Stoichiometry: Use a strong base like LiHMDS, NaH, or KHMDS. Ensure at least one full equivalent of the base is used. For sluggish reactions, a slight excess (1.1 eq) may be beneficial.

  • Optimize Temperature Profile: After initial enolate formation at low temperature (e.g., -20 °C), consider allowing the reaction to slowly warm to 0 °C or room temperature after the addition of the electrophile.[7]

  • Activate the Electrophile: If using an alkyl bromide, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction conditions).

  • Increase Electrophile Equivalents: For less reactive electrophiles, using an excess (e.g., 3-5 equivalents) may be necessary to drive the reaction to completion.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of the tert-butoxycarbonyl (Boc) group on the nitrogen? The Boc group serves two primary functions. First, it protects the nitrogen from undergoing N-alkylation, which would be a competing reaction pathway.[14] Second, as an electron-withdrawing group, it increases the acidity of the α-protons at C3 and C5, facilitating enolate formation.

Q2: What are the approximate pKa values for the acidic protons in this compound? While specific experimental values for this exact molecule are not readily available, we can estimate based on similar structures. The protons on the α-carbons (C3 and C5) are part of a β-dicarbonyl system, making them significantly more acidic than those of a simple ketone. Their pKa is likely in the range of 10-13.[12] The methyl protons at C5 are less acidic. The N-H proton is absent due to the Boc protecting group.

Q3: Which analytical techniques are best for confirming the regioselectivity of the alkylation? A combination of techniques is recommended for unambiguous structure elucidation:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. The chemical shifts and coupling patterns of the protons and carbons on the piperidine ring will be distinct for each regioisomer.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can definitively establish the connectivity of the newly introduced alkyl group.

  • Mass Spectrometry (MS): While MS will confirm the mass of the product, it generally cannot distinguish between regioisomers. However, LC-MS is invaluable for monitoring reaction progress and purity.[7]

Q4: Can I perform a second alkylation at the C5 position to get a di-substituted product? Yes, di-alkylation at the C5 position is possible. After the first successful mono-alkylation, repeating the deprotonation and adding a second electrophile can lead to the di-substituted product. The reaction conditions may need to be re-optimized for the second step.[7]

Experimental Workflow Visualization

G cluster_1 Protocol for Regioselective C5-Alkylation A 1. Setup - Dry glassware under vacuum. - Inert atmosphere (N2 or Ar). B 2. Reagent Addition - Dissolve starting material in dry THF. - Cool to -20°C. A->B C 3. Deprotonation - Add LiHMDS (1.0 M in THF) dropwise. - Stir for 30-60 min at -20°C. B->C D 4. Alkylation - Add alkyl halide (1.1 - 3.0 eq). - Stir for 1-1.5 hours at -20°C. C->D E 5. Workup - Quench with sat. aq. NH4Cl. - Extract with ethyl acetate. - Dry organic layer (Na2SO4). D->E F 6. Purification & Analysis - Column chromatography. - Characterize by NMR and MS. E->F

Caption: A generalized workflow for achieving regioselective C5-alkylation.

References

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"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" byproduct formation and removal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, a key building block in pharmaceutical development. As Senior Application Scientists, we offer insights grounded in established chemical principles to help you navigate common challenges in its synthesis and purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Question: I am getting a low yield of this compound after the Dieckmann cyclization. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Dieckmann condensation are often attributable to several factors. This intramolecular reaction requires precise control of conditions to favor the desired cyclization.[1][2][3]

Potential Causes and Solutions:

  • Presence of Moisture: The Dieckmann condensation is highly sensitive to water, which can hydrolyze the starting diester and the base, leading to the formation of carboxylic acid byproducts and inactivation of the base.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened, high-purity reagents. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

  • Incorrect Base or Stoichiometry: The choice and amount of base are critical. Using a base with a pKa lower than the α-protons of the diester will result in incomplete enolate formation. Conversely, an excessively strong base can promote side reactions.

    • Solution: Sodium ethoxide or sodium methoxide are commonly used bases for this transformation.[4][5] It is crucial to use at least one equivalent of the base to drive the reaction to completion, as the product β-keto ester is more acidic than the starting diester and will be deprotonated by the alkoxide base.

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired cyclization and potential side reactions.

    • Solution: The Dieckmann condensation is typically performed at elevated temperatures (e.g., refluxing in a suitable solvent like toluene or ethanol).[5] However, the optimal temperature can vary depending on the specific substrate and solvent. A systematic optimization of the reaction temperature may be necessary.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if necessary.

Issue 2: Presence of Significant Amounts of Unreacted Starting Material

Question: My crude product shows a significant amount of the starting N-Boc-protected aminodiester. How can I effectively remove this impurity?

Answer:

The presence of unreacted starting material is a common issue and can often be addressed through a carefully designed work-up and purification strategy.

Troubleshooting Steps:

  • Optimize Reaction Conditions: First, revisit the reaction conditions as outlined in Issue 1 to ensure the cyclization proceeds as completely as possible.

  • Aqueous Work-up: An acidic wash during the work-up can help to remove some of the unreacted starting material.

    • Protocol: After the reaction is complete, quench the reaction mixture with a weak acid, such as a saturated aqueous solution of ammonium chloride.[5] This will protonate the enolate of the product and any remaining basic species. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acid (e.g., 1 M HCl) to protonate the amine of the starting material, increasing its solubility in the aqueous phase. Follow this with a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid and a final wash with brine.

  • Column Chromatography: If the aqueous work-up is insufficient, purification by silica gel column chromatography is a reliable method for separating the more polar starting material from the less polar product.[6]

    • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for developing a suitable eluent system. The optimal ratio will depend on the specific polarity difference between your product and the starting material.

Issue 3: Formation of a Major Byproduct with a Lower Molecular Weight

Question: I am observing a significant byproduct with a lower molecular weight than my desired product. I suspect it might be a hydrolyzed or decarboxylated species. How can I confirm this and prevent its formation?

Answer:

The formation of lower molecular weight byproducts is often due to the hydrolysis of the ester groups followed by decarboxylation, a common side reaction for β-keto esters, especially under harsh acidic or basic conditions.[7]

Identification and Prevention:

  • Identification: The identity of the byproduct can be confirmed by LC-MS analysis, which will provide its molecular weight. 1H NMR spectroscopy can also be used to identify the structural features of the byproduct. The absence of the tert-butyl ester signal and the presence of signals corresponding to a piperidinedione core would be indicative of hydrolysis and decarboxylation.

  • Prevention:

    • Anhydrous Conditions: As mentioned previously, strictly anhydrous conditions are crucial to prevent hydrolysis.

    • Mild Work-up: Avoid using strong acids or bases during the work-up. A quench with saturated aqueous ammonium chloride is generally preferred over strong acids.

    • Temperature Control: Avoid excessive heating during the reaction and work-up, as high temperatures can promote decarboxylation.

Removal of Hydrolyzed Byproducts:

If hydrolysis has occurred, the resulting carboxylic acid byproduct can often be removed by an alkaline wash during the work-up.

  • Protocol: During the aqueous work-up, after extracting the product into an organic solvent, wash the organic layer with a dilute aqueous base, such as 5% aqueous sodium bicarbonate. The acidic byproduct will be deprotonated and extracted into the aqueous phase. Be sure to re-acidify the aqueous layer and extract with an organic solvent if you wish to isolate and quantify the byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common and effective route is the intramolecular Dieckmann condensation of a suitably substituted N-Boc-protected aminodiester.[1][2][3] This typically involves the synthesis of an acyclic precursor containing two ester functionalities, which is then cyclized in the presence of a strong base.

Q2: What are the expected 1H NMR chemical shifts for the key protons in this compound?

A2: While the exact chemical shifts can vary depending on the solvent and instrument, you can generally expect to see a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The protons on the piperidine ring will appear as multiplets in the region of 2.5-4.5 ppm. The methyl group at the 5-position will likely appear as a doublet. For a similar, unmethylated compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, the following 1H NMR data has been reported (300 MHz, CDCl3): δ 4.12 (t, 2H), 3.51 (s, 2H), 2.64 (t, 2H), 1.55 (s, 9H).[8]

Q3: What are the key safety precautions to take during the synthesis?

A3: The synthesis involves the use of strong bases (e.g., sodium ethoxide, sodium hydride) which are flammable and corrosive. It is essential to handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be conducted under an inert atmosphere to prevent the reaction of the base with atmospheric moisture and oxygen. Always quench the reaction carefully, as the addition of water or acid to a strong base can be highly exothermic.

Q4: Can I use a different protecting group for the nitrogen?

A4: Yes, other nitrogen protecting groups can be used, but the tert-butoxycarbonyl (Boc) group is widely employed due to its stability under a range of reaction conditions and its relatively straightforward removal under acidic conditions. If you choose to use a different protecting group, you will need to ensure that it is stable to the basic conditions of the Dieckmann condensation and that you have an orthogonal deprotection strategy if other protecting groups are present in your molecule.

Visualizing the Reaction Pathway

The following diagram illustrates the general synthetic pathway for the formation of a piperidine-2,4-dione via a Dieckmann condensation.

dieckmann_condensation start N-Boc-Protected Aminodiester enolate Enolate Intermediate start->enolate Base (e.g., NaOEt) cyclized Cyclized Intermediate (Tetrahedral) enolate->cyclized Intramolecular Attack product_enolate Product Enolate cyclized->product_enolate Elimination of Alkoxide product This compound product_enolate->product Acidic Work-up

Caption: General scheme of the Dieckmann condensation for piperidinedione synthesis.

Byproduct Formation Pathway

This diagram illustrates a common side reaction, the hydrolysis of the final product.

hydrolysis_byproduct product This compound hydrolyzed Hydrolyzed Product (Carboxylic Acid) product->hydrolyzed H₂O / H⁺ or OH⁻

Caption: Hydrolysis of the target compound leading to a carboxylic acid byproduct.

Purification Workflow

This workflow outlines the general steps for purifying the crude product.

purification_workflow crude Crude Reaction Mixture quench Quench with Saturated aq. NH₄Cl crude->quench extraction Extraction with Organic Solvent quench->extraction acid_wash Wash with Dilute Acid (e.g., 1M HCl) extraction->acid_wash Removes basic impurities base_wash Wash with Dilute Base (e.g., 5% NaHCO₃) acid_wash->base_wash Removes acidic impurities brine_wash Wash with Brine base_wash->brine_wash drying Dry over Na₂SO₄ brine_wash->drying concentration Concentration in vacuo drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography If necessary pure_product Pure Product concentration->pure_product If sufficiently pure chromatography->pure_product

Caption: A general workflow for the purification of the target compound.

Data Summary

Compound Common Impurities Removal Method
This compoundUnreacted N-Boc-aminodiesterAcidic wash, Column chromatography
Hydrolyzed byproduct (carboxylic acid)Basic wash, Column chromatography
Intermolecular condensation productsColumn chromatography

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). National Institutes of Health.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • Grokipedia. (n.d.). Dieckmann condensation.
  • NROChemistry. (n.d.). Dieckmann Condensation.
  • Wikipedia. (2023). Dieckmann condensation.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Orsini, P., et al. (2007).
  • Marson, C. M., et al. (2012).
  • Google Patents. (n.d.). US4064254A - Substituted piperidines therapeutic process and compositions.
  • Google Patents. (n.d.). US20250051322A1 - Crystal of substituted piperidine compound, salts of substituted piperidine compound, and crystals thereof.
  • Homework.Study.com. (n.d.). Dieckmann cyclization of diethyl 3-methylheptanedioate gives a mixture of two beta-keto ester...
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). National Institutes of Health.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2011). National Institutes of Health.
  • Google Patents. (n.d.). WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.
  • Pharmaffiliates. (n.d.). Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • Organic Syntheses Procedure. (n.d.). 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Organic Syntheses.
  • PubChem. (n.d.). tert-Butyl 3,5-dioxopiperidine-1-carboxylate.

Sources

Technical Support Center: Synthesis and Optimization of Substituted 2,4-Dioxopiperidines

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to optimizing reaction parameters for the synthesis of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, tailored for researchers, scientists, and drug development professionals.

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and optimization strategies for the preparation of this compound. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.

The synthesis of the target molecule is best approached in two key stages:

  • Formation of the Piperidine-2,4-dione Core : Synthesis of the precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate.

  • Regioselective γ-Alkylation : Introduction of the methyl group at the C-5 position.

This guide is structured to address specific issues you may encounter at each stage.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general strategy for synthesizing the this compound scaffold?

A1: A highly effective and modular strategy involves the initial synthesis of the N-Boc protected piperidine-2,4-dione core, followed by a regioselective alkylation at the gamma (C-5) position. The precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate, is commonly prepared by coupling N-Boc-β-alanine with Meldrum's acid, followed by thermal cyclization.[1][2] This intermediate is then selectively methylated to yield the final product. An alternative, more classical approach is the Dieckmann condensation of an appropriate acyclic diester, which involves an intramolecular cyclization to form the β-keto amide system.[3][4]

Q2: Why is the Boc protecting group necessary on the piperidine nitrogen?

A2: The tert-butoxycarbonyl (Boc) group serves two critical functions. First, it prevents the piperidine nitrogen from participating in unwanted side reactions during the synthesis.[5] Second, its electron-withdrawing nature acidifies the α-protons of the adjacent methylene group (C-3), which is crucial for subsequent base-mediated reactions like the target alkylation step. The Boc group can be easily removed under acidic conditions (e.g., with TFA in DCM) if the free amine is required for downstream applications.[6]

Q3: What are the main challenges in the final methylation step?

A3: The primary challenge is achieving regioselectivity. The piperidine-2,4-dione precursor has two potentially acidic sites: the C-3 and C-5 positions. Deprotonation can lead to a mixture of enolates, potentially resulting in alkylation at the wrong position or O-alkylation. A detailed investigation has shown that the choice of base and counter-ion is critical for directing the alkylation specifically to the C-5 position.[7] Additionally, over-alkylation can occur, leading to the formation of 5,5-dimethylated byproducts.[7]

Troubleshooting Guide: Synthesis of the Precursor

This section focuses on the synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate via the Meldrum's acid route.

Issue 1: Low Yield in the Initial Coupling Reaction

  • Symptom: Incomplete consumption of the starting N-Boc-β-alanine or Meldrum's acid, as observed by TLC or LC-MS.

  • Root Cause & Solution:

    • Inefficient Carbodiimide Activation: The reaction relies on the formation of an activated ester. Ensure that your coupling reagent, such as EDC·HCl, is fresh and has been stored under anhydrous conditions.[8]

    • Insufficient DMAP: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. Use at least 1.5 equivalents to ensure efficient acylation of Meldrum's acid.[1]

    • Moisture: The reaction is sensitive to water, which can hydrolyze the activated intermediates. Use anhydrous dichloromethane as the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Issue 2: Failure to Cyclize or Low Yield in the Thermal Ring-Closing Step

  • Symptom: The primary product after heating is the linear acylated Meldrum's acid adduct, not the desired piperidinedione.

  • Root Cause & Solution:

    • Insufficient Heat/Time: The cyclization requires heating (refluxing) in a solvent like ethyl acetate or toluene to drive the intramolecular reaction and expel acetone and CO₂ from the Meldrum's acid moiety.[1] Ensure the reaction is heated to reflux for a sufficient duration (typically 3-4 hours) and monitor by TLC until the intermediate is consumed.[1]

    • Solvent Choice: While ethyl acetate is commonly used, toluene can be employed for a higher reflux temperature if cyclization is sluggish.

Optimization Guide: Regioselective C-5 Methylation

This section addresses the critical step of converting tert-butyl 2,4-dioxopiperidine-1-carboxylate to its 5-methyl derivative.

Q4: My methylation reaction gives a mixture of products, including O-alkylated and C-3 alkylated species. How can I improve C-5 selectivity?

A4: This is a classic regioselectivity problem. The key is precise control over the deprotonation step. A comprehensive study on this scaffold revealed that the lithium counter-ion is essential for achieving high γ-alkylation (C-5) selectivity.[7]

  • The Critical Role of the Lithium Cation: The lithium ion is believed to chelate with the two carbonyl oxygens of the dione, forming a rigid complex. This conformation sterically shields the C-3 position and directs the base to abstract a proton from the more accessible C-5 position. It also pre-organizes the resulting enolate for subsequent reaction at the C-5 carbon.[7]

  • Optimized Base Selection: Lithium Hexamethyldisilazide (LiHMDS) is the base of choice. Using sodium (NaHMDS) or potassium (KHMDS) bases results in poor conversion and a mixture of products. If you must use NaHMDS or KHMDS, the addition of a lithium salt like LiBr can recover the desired C-5 selectivity, supporting the crucial role of the lithium cation.[7]

Q5: I am observing significant amounts of a 5,5-dimethylated byproduct. How can this be prevented?

A5: The formation of dialkylated products occurs when the mono-alkylated product is deprotonated again and reacts with a second equivalent of the electrophile.[7]

  • Control Stoichiometry: Use only a slight excess of the methylating agent (e.g., methyl iodide), typically 1.1-1.2 equivalents.

  • Temperature and Time: Perform the reaction at a low temperature (around -20 °C) and monitor it closely.[7] Do not allow the reaction to run for an extended period after the starting material has been consumed, as this increases the likelihood of the second alkylation event.[7] A reaction time of 1-1.5 hours is often sufficient.[7]

Q6: The reaction is sluggish or fails to proceed. What are the likely causes?

A6: Low reactivity is often traced back to the base, solvent, or electrophile.

  • Base Activity: Ensure your LiHMDS solution is fresh and has been properly titrated. Older solutions may have a lower actual molarity.

  • Solvent Purity: Use anhydrous THF. Water will quench the strong base. Polar aprotic solvents like THF are ideal as they solvate the cation without interfering with the enolate.[3]

  • Electrophile Reactivity: Methyl iodide is an excellent electrophile. If using other alkylating agents, be aware that reactivity decreases significantly from iodide > bromide >> chloride or tosylate.[7] For less reactive electrophiles, a higher temperature may be required, which in turn can compromise selectivity.

Data Presentation: Alkylation Parameter Summary

The following table summarizes the optimized parameters for the regioselective methylation based on literature findings.[7]

ParameterRecommended ConditionRationale
Base LiHMDSThe lithium counter-ion is crucial for directing alkylation to the C-5 position via chelation.
Solvent Anhydrous THFAprotic solvent stabilizes the enolate and does not interfere with the strong base.[3]
Temperature -20 °CBalances reaction rate with selectivity, minimizing side reactions like dialkylation.[7]
Electrophile Methyl Iodide (1.1-1.2 eq.)Highly reactive electrophile. Slight excess drives the reaction to completion.
Reaction Time 1 - 1.5 hoursSufficient for mono-alkylation while minimizing the risk of over-alkylation.[7]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate (Precursor)

  • To a solution of N-Boc-β-alanine (1 eq.) in anhydrous dichloromethane (DCM), add Meldrum's acid (1.2 eq.) and 4-dimethylaminopyridine (DMAP, 1.5 eq.).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq.) portion-wise, maintaining the temperature below 10 °C.[8]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours under an inert atmosphere.

  • Dilute the reaction with DCM and wash sequentially with 1 M KHSO₄ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in ethyl acetate and heat to reflux for 4 hours.[1]

  • Cool the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Regioselective Methylation

  • Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -20 °C.

  • Add a solution of LiHMDS (1 M in THF, 1.1 eq.) dropwise, maintaining the internal temperature.

  • Stir the mixture at -20 °C for 30 minutes.

  • Add methyl iodide (1.2 eq.) dropwise.

  • Continue stirring at -20 °C for 1.5 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Visualizations

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Alkylation N-Boc-β-alanine N-Boc-β-alanine Acyl-Meldrum's Adduct Linear Adduct N-Boc-β-alanine->Acyl-Meldrum's Adduct  EDC, DMAP Meldrum's Acid Precursor tert-Butyl 2,4-dioxopiperidine- 1-carboxylate Acyl-Meldrum's Adduct->Precursor  Reflux (EtOAc) Target_Molecule tert-Butyl 5-methyl- 2,4-dioxopiperidine- 1-carboxylate Precursor->Target_Molecule  1. LiHMDS, -20 °C 2. MeI

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting_Alkylation Start Low Yield or Poor Selectivity in Methylation Step? CheckBase Is the base LiHMDS? Start->CheckBase CheckTemp Is Temp ≤ -20 °C? CheckBase->CheckTemp Yes UseLiHMDS Action: Use LiHMDS or add LiBr to Na/KHMDS. Reason: Li+ chelation controls regioselectivity. CheckBase->UseLiHMDS No CheckPurity Are reagents/solvent anhydrous? CheckTemp->CheckPurity Yes LowerTemp Action: Maintain temp at -20 °C. Reason: Minimizes side reactions and dialkylation. CheckTemp->LowerTemp No DryReagents Action: Use freshly opened anhydrous solvent and titrated base. Reason: Water quenches the reaction. CheckPurity->DryReagents No Success Problem Resolved CheckPurity->Success Yes UseLiHMDS->CheckTemp LowerTemp->CheckPurity DryReagents->Success

Caption: Troubleshooting decision tree for the C-5 methylation step.

References

  • Chaloin, O., et al. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses.
  • Pure Chemistry. (2023). Dieckmann condensation.
  • Ali, I., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2661.
  • Organic Reactions. (n.d.). The Dieckmann Condensation.
  • Wikipedia. (n.d.). Dieckmann condensation.
  • Orsini, P., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Synthesis, 2007(19), 3033-3038.
  • Cambridge University Press. (n.d.). Dieckmann Reaction. In Name Reactions in Organic Synthesis.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
  • Wixtrand, M., et al. (2018). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. ChemistryOpen, 7(10), 805-816.
  • PubChem. (n.d.). tert-Butyl 3,5-dioxopiperidine-1-carboxylate.
  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Org. Synth., 99, 274-285.
  • Ma, D., & Sun, H. (2000). General route to 2,4,5-trisubstituted piperidines from enantiopure beta-amino esters. Total synthesis of pseudodistomin B triacetate and pseudodistomin F. The Journal of Organic Chemistry, 65(19), 6009-6016.

Sources

Technical Support Center: Troubleshooting Purification Challenges of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this valuable synthetic intermediate. Drawing from extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

I. Introduction to the Compound and its Challenges

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other complex heterocyclic structures. Its structure, featuring a β-ketoamide system and an acid-labile N-Boc protecting group, presents a unique set of purification challenges. The presence of two carbonyl groups leads to the potential for keto-enol tautomerism, while the Boc group's sensitivity to acid necessitates careful control of the purification environment.

Common issues encountered during purification include:

  • Incomplete removal of starting materials and reaction byproducts.

  • Degradation of the product due to the lability of the Boc group.[1]

  • Difficulties in separating the desired product from structurally similar impurities.

  • Product instability under certain chromatographic conditions.

This guide will address these challenges in a practical, question-and-answer format, providing not just solutions, but the scientific reasoning behind them.

II. Troubleshooting Guide: Common Purification Issues

This section provides systematic guidance for resolving specific problems you may encounter during the purification of this compound.

Issue 1: My final product shows contamination with unreacted starting materials (e.g., N-Boc-β-alanine, Meldrum's acid derivatives).

Symptoms:

  • NMR spectrum shows peaks corresponding to starting materials.

  • LC-MS analysis indicates multiple components with masses corresponding to reactants.

  • The isolated product is an oil or waxy solid instead of the expected crystalline material.

Possible Causes and Solutions:

Possible Cause Recommended Solution Scientific Rationale
Incomplete Reaction Reaction Monitoring: Ensure the reaction has gone to completion by Thin Layer Chromatography (TLC) or LC-MS before initiating workup.[2] Extended Reaction Time/Temperature Adjustment: If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature, while being mindful of potential side reactions or degradation.Driving the reaction to completion is the most effective way to minimize starting material contamination in the crude product, simplifying subsequent purification steps.
Inefficient Aqueous Workup pH Adjustment: During the aqueous workup, carefully wash the organic layer with a dilute acidic solution (e.g., 5% aqueous potassium bisulfate) to remove basic impurities like 4-dimethylaminopyridine (DMAP).[3] Subsequently, wash with a saturated sodium bicarbonate solution to remove acidic starting materials or byproducts.[4]The acidic wash protonates and removes basic impurities into the aqueous phase. The basic wash deprotonates and removes acidic components, such as unreacted Meldrum's acid or 3-((tert-butoxycarbonyl)amino)propanoic acid.[3]
Co-elution during Chromatography Solvent System Optimization: If starting materials co-elute with the product during column chromatography, a systematic optimization of the solvent system is necessary. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can often resolve closely eluting spots.Different compounds have varying affinities for the stationary phase (silica gel) and solubility in the mobile phase. A gradient elution systematically changes the mobile phase composition, allowing for the separation of compounds with similar polarities.
Issue 2: I am observing significant product degradation (loss of the Boc group) during purification.

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • LC-MS analysis shows a peak corresponding to the mass of 5-methyl-2,4-dioxopiperidine.

  • Broad or complex NMR signals indicating a mixture of protected and deprotected product.

Possible Causes and Solutions:

Possible Cause Recommended Solution Scientific Rationale
Acidic Conditions Neutralize Solvents: Ensure all solvents used for workup and chromatography are free of acidic impurities. If necessary, distill solvents or pass them through a plug of basic alumina. Buffered Chromatography: When performing silica gel chromatography, consider pre-treating the silica gel with a dilute solution of triethylamine in the mobile phase (0.1-1%) to neutralize acidic sites.[5]The tert-butoxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions.[1][6] The acidic nature of standard silica gel can be sufficient to cause partial or complete deprotection of the desired product during chromatography.[5]
Thermal Instability Avoid Excessive Heat: Concentrate the product solutions under reduced pressure at low temperatures (e.g., < 40°C). Avoid prolonged heating, as the Boc group can be thermally labile.[2]High temperatures can provide the activation energy needed for the cleavage of the Boc group, leading to product degradation.[2]
Issue 3: My product is a persistent oil or fails to crystallize.

Symptoms:

  • After chromatography and solvent removal, the product remains a viscous oil or amorphous solid.

  • Attempts at recrystallization from various solvent systems are unsuccessful.

Possible Causes and Solutions:

Possible Cause Recommended Solution Scientific Rationale
Presence of Impurities Re-purification: The presence of even minor impurities can inhibit crystallization. Re-purify the material using flash column chromatography with a shallow gradient to ensure high purity. Analytical Purity Check: Confirm the purity of the oil by high-resolution analytical techniques such as HPLC or UPLC before attempting recrystallization again.Crystalline lattices form most readily from highly pure materials. Impurities disrupt the ordered packing of molecules, preventing the formation of a stable crystal structure.
Inappropriate Crystallization Solvent Systematic Solvent Screening: Perform small-scale crystallization trials with a range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/diethyl ether, acetone/water). Trituration: If crystallization is challenging, attempt to induce solidification by trituration. Dissolve the oil in a minimal amount of a good solvent and then add a poor solvent dropwise with vigorous scratching of the flask walls to induce nucleation.The ideal crystallization solvent is one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A systematic screen is the most effective way to identify suitable conditions.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

Pure this compound is typically an off-white to yellow solid.[7] For long-term storage, it is recommended to keep the solid at -20°C to minimize potential degradation.[1] The primary stability concern is the acid-lability of the Boc group.[1]

Q2: What are the best TLC conditions for monitoring the synthesis and purification of this compound?

A common and effective mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. The exact ratio can be adjusted based on the polarity of the specific starting materials and byproducts, but a starting point of 30-50% ethyl acetate in hexanes is often suitable. Visualization can be achieved using a potassium permanganate stain or by charring with a p-anisaldehyde solution.

Q3: Can I use reverse-phase chromatography for the purification of this compound?

While silica gel chromatography is more common, reverse-phase chromatography (e.g., C18) can be a viable alternative, particularly for removing non-polar impurities. A mobile phase of acetonitrile and water, potentially with a buffer to control pH, would be a typical starting point. However, care must be taken to avoid acidic mobile phase modifiers that could cleave the Boc group.

Q4: I am observing a keto-enol tautomerism in my NMR spectrum. Is this normal and how can I confirm the structure?

The presence of a 2,4-dioxopiperidine system means that keto-enol tautomerism is possible.[8] In some solvents, particularly DMSO-d6, the enol form may be the predominant species observed by NMR.[8] In chloroform-d, the keto form is typically observed.[3][8] This is a characteristic feature of the molecule and not necessarily an impurity. A combination of 1H NMR, 13C NMR, and LC-MS will provide definitive structural confirmation.

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification

Objective: To purify crude this compound from reaction byproducts and starting materials.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).[9]

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 70:30 hexanes:ethyl acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.

Protocol 2: Recrystallization of Purified Product

Objective: To obtain crystalline, high-purity this compound.

Procedure:

  • Solvent Selection: In a small vial, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethyl acetate).

  • Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the vial in an ice bath or a refrigerator. Scratching the inside of the vial with a glass rod can help induce nucleation.

  • Scaling Up: Once suitable conditions are found, dissolve the bulk of the purified product in the selected solvent at an elevated temperature.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove any residual solvent.

V. Visual Workflows and Diagrams

Troubleshooting Logic for Product Degradation

G start Impure Product with Degradation check_acidity Analyze for Acidity: - pH of aqueous layers - Acidity of solvents/silica start->check_acidity acid_present Acid is Present check_acidity->acid_present no_acid No Obvious Acid Source acid_present->no_acid No neutralize Implement Neutralization Steps: - Add base (e.g., TEA) to column - Use neutral or basic alumina - Wash with NaHCO3 acid_present->neutralize Yes check_temp Evaluate Thermal Stress: - Rotovap temperature - Reaction/workup temperature no_acid->check_temp repurify Re-purify under Optimized Conditions neutralize->repurify high_temp High Temperature Identified check_temp->high_temp no_high_temp Temperature is Controlled high_temp->no_high_temp No reduce_temp Reduce Temperature: - Use low-temperature evaporation - Cool reaction/workup high_temp->reduce_temp Yes no_high_temp->repurify reduce_temp->repurify pure_product Pure, Stable Product repurify->pure_product

Caption: A logical workflow for diagnosing and resolving product degradation.

General Purification Workflow

G crude_product Crude Reaction Mixture workup Aqueous Workup (Acid/Base Washes) crude_product->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying chromatography Flash Column Chromatography drying->chromatography purity_check1 Purity Analysis (TLC, LC-MS) chromatography->purity_check1 purity_check1->chromatography Impure pure_fractions Combine Pure Fractions purity_check1->pure_fractions Pure concentration Concentration pure_fractions->concentration oily_product Oily/Amorphous Product concentration->oily_product recrystallization Recrystallization/Trituration oily_product->recrystallization final_product Pure Crystalline Product recrystallization->final_product

Sources

Technical Support Center: Stereochemical Integrity in the Synthesis of tert-Butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals working on the synthesis of chiral piperidine derivatives, specifically addressing the challenges associated with maintaining the stereochemical purity of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of avoiding racemization at the C5 stereocenter.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses specific experimental issues related to the loss of stereochemical integrity during the synthesis of the target compound.

Issue 1: Significant racemization or epimerization is observed during the introduction of the C5-methyl group via alkylation.

This is the most critical step for controlling the stereochemistry of the final compound. Loss of stereopurity almost always originates from the conditions used to deprotonate the precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate, to form the nucleophilic enolate.

Root Cause Analysis:

The primary mechanism for racemization is the formation of a planar, achiral enolate intermediate.[1] The protons on the C5 carbon, being alpha to two carbonyl groups, are highly acidic. When a base removes one of these protons, the sp3-hybridized chiral center is converted into a planar, sp2-hybridized achiral center. Subsequent alkylation can then occur from either face of this planar intermediate, leading to a mixture of enantiomers.[1][2]

racemization_mechanism cluster_start Chiral Starting Material (R-enantiomer) cluster_intermediate Intermediate start R-Enantiomer (Stereocenter at C5) intermediate Planar, Achiral Enolate (Loss of Stereochemistry) start->intermediate Base (e.g., NaH, KHMDS) Deprotonation at C5 product_R R-Enantiomer intermediate->product_R Alkylation (e.g., MeI) (Top-face attack) product_S S-Enantiomer intermediate->product_S Alkylation (e.g., MeI) (Bottom-face attack)

Troubleshooting Recommendations:

The key to preventing racemization is to control the formation and reaction of the enolate. This involves careful selection of the base, counter-ion, temperature, and alkylating agent.

Table 1: Impact of Reaction Parameters on Stereochemical Outcome

ParameterPoor Choice (Promotes Racemization)Recommended Choice (Preserves Stereochemistry)Rationale
Base NaH, KHMDS, NaOMeLDA, LiHMDS Lithium-based bases often form tighter, more covalent ion pairs with the enolate. This can maintain a degree of "memory" of the original stereocenter and influence the direction of alkylation. The use of a lithium counter-ion has been shown to be essential for regioselectivity and may play a role in stereocontrol.[3]
Temperature 0 °C to Room Temperature-78 °C to -40 °C Lower temperatures decrease the rate of proton exchange and potential equilibration between different enolate forms, minimizing the opportunity for racemization.[4] The reaction should be kept cold until quenched.
Solvent Protic solvents (e.g., EtOH)Anhydrous THF, Dioxane Aprotic, non-polar solvents are essential. THF is excellent for stabilizing lithium-based reagents at low temperatures.
Reaction Time Prolonged (> 4 hours)As short as possible (monitor by TLC/LC-MS) The longer the enolate exists before being trapped by the electrophile, the higher the chance of racemization.
Addition Order Base added to a mixture of substrate and electrophile.Substrate added to a pre-formed solution of base at low temp, followed by the electrophile. This ensures rapid and complete deprotonation to form the desired enolate before the alkylating agent is introduced.
Experimental Protocol: Stereoretentive C5-Alkylation

This protocol is designed to minimize racemization during the methylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Materials:

  • tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.05 equiv)

  • Methyl iodide (MeI) or Dimethyl sulfate ((Me)₂SO₄) (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate in anhydrous THF in an oven-dried, three-neck flask equipped with a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add the lithium base (LDA or LiHMDS) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 30-45 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide) dropwise to the cold enolate solution.

  • Reaction: Continue stirring the reaction at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding pre-chilled saturated aqueous NH₄Cl solution while maintaining a low temperature.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel, using a neutral solvent system (e.g., hexanes/ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reason for the stereochemical instability at the C5 position?

A1: The carbon at the C5 position is situated between two carbonyl groups (a β-dicarbonyl system). This structural arrangement makes the protons attached to C5 unusually acidic because the resulting negative charge of the conjugate base (the enolate) is extensively stabilized by resonance delocalization onto both adjacent oxygen atoms.[1][5] This ease of deprotonation under even mildly basic conditions is the root cause of the stereochemical instability.[6]

decision_workflow

Q2: How can I accurately monitor the stereochemical purity of my material during the synthesis?

A2: The most reliable method for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) is through chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Use a chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with a suitable mobile phase (typically a mixture of hexanes/isopropanol or hexanes/ethanol).

  • Chiral Supercritical Fluid Chromatography (SFC): SFC often provides faster analysis times and higher resolution than HPLC for certain classes of molecules. It is an excellent alternative for high-throughput screening of reaction conditions.

Q3: Can purification by silica gel column chromatography cause racemization?

A3: Yes, it is a possibility under certain conditions. Standard silica gel is slightly acidic and can potentially catalyze enolization, especially if the compound is sensitive. If you observe a decrease in enantiomeric purity after chromatography, consider the following:

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a neutral or weakly basic additive like triethylamine (~0.1-0.5%), then pack the column as usual.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like C18 (in reversed-phase chromatography).

  • Minimize Contact Time: Perform the chromatography as quickly as possible.

Q4: My synthesis was successful, but I'm losing stereopurity during workup or N-Boc deprotection. What are the best practices?

A4: While the primary risk is during alkylation, subsequent steps can also compromise stereochemical integrity if not handled carefully.

  • Aqueous Workup: Avoid using strong aqueous bases (e.g., NaOH, K₂CO₃) for neutralization or extraction. Use mild bases like sodium bicarbonate (NaHCO₃) or perform a neutral workup.

  • N-Boc Deprotection: The C5 stereocenter is relatively remote from the Boc group, so racemization during deprotection is less common than for alpha-amino acids. However, to be safe, use standard, mild acidic conditions (e.g., 4M HCl in dioxane or 20-50% TFA in DCM) at low temperatures (0 °C to room temperature) and for the minimum time necessary.[7][8] Avoid heating or prolonged exposure to strong acids.

  • Storage: Store the purified compound in a cool, dark place. For long-term storage, dissolving it in a neutral, aprotic solvent and keeping it in a freezer is advisable. Avoid storing it in protic solvents or under conditions where it might be exposed to basic or acidic contaminants.

References
  • Marson, C. M., & Sadegh, S. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. University College London Discovery.
  • Marson, C. M., & Sadegh, S. (2012). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Chemistry LibreTexts. (2022). Isomerization at the α-Carbon. Chemistry LibreTexts.
  • Al-said, N. H. (2007). Synthesis of Piperidines Using Organometallic Chemistry. White Rose eTheses Online.
  • ResearchGate. (2023). What factors may cause racemization in acidic removal of Boc? ResearchGate.
  • Zhang, J., & Schmalz, H.-G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition.
  • Barrow, J. C. (2015). Racemization in Drug Discovery. ORCA - Online Research @ Cardiff.
  • Zhou, G., & Knowles, R. R. (2019). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Nevado, C. (2010). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemistry—A European Journal.
  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate.
  • Pfeifer, Y. V., & Kroh, L. W. (2010). Investigation of reactive alpha-dicarbonyl compounds generated from the Maillard reactions of L-methionine with reducing sugars via their stable quinoxaline derivatives. Journal of Agricultural and Food Chemistry.
  • Mora-Jara, R., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences.
  • Chen, Y., et al. (2025). Analysis of volatiles and α-dicarbonyl compounds in Maillard reaction products derived from 2'-fucosyllactose and amino acids. Food Research International.
  • Singh, G., & Singh, V. (2012). Asymmetric Mannich reaction of dicarbonyl compounds with alpha-amido sulfones catalyzed by cinchona alkaloids and synthesis of chiral dihydropyrimidones. The Journal of Organic Chemistry.
  • Grieco, P. A., & Moher, E. D. (1993). The Synthesis of the chiral diketopiperazine 8. ResearchGate.
  • Rull, S. G., & Wennemers, H. (2017). Peptide‐Catalyzed Stereoselective Conjugate Addition Reaction of Aldehydes to C‐Substituted Maleimides. Chemistry—A European Journal.
  • Jadhav, S., et al. (2022). Epimerisation in Peptide Synthesis. Molecules.
  • Zhang, X., et al. (2014). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate.
  • PubChem. (n.d.). tert-Butyl 3,5-dioxopiperidine-1-carboxylate. PubChem.
  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube.
  • ResearchGate. (2014). Synthesis of Cross-linkable 2,5-Diketopiperazine Derivatives. ResearchGate.

Sources

"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the handling, storage, and use of this compound. As a key intermediate in various synthetic pathways, understanding its stability profile is crucial for obtaining reliable and reproducible experimental results.[1]

I. Compound Overview and Key Structural Features

This compound possesses three key structural features that dictate its reactivity and stability:

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, known for its stability in many reaction conditions but susceptibility to cleavage under acidic conditions.[2][3]

  • Piperidine-2,4-dione Core: This cyclic 1,3-dicarbonyl system is prone to enolization and can be susceptible to hydrolysis, particularly under basic conditions.[4][5]

  • 5-Methyl Substituent: The methyl group at the 5-position can influence the compound's solubility, crystallinity, and potentially the reactivity of the adjacent carbonyl groups and the acidity of the C5 proton.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structural motifs, the two most probable degradation pathways are:

  • Acid-catalyzed deprotection of the N-Boc group: Exposure to even mild acidic conditions can lead to the cleavage of the Boc group, yielding 5-methylpiperidine-2,4-dione.[2][6]

  • Base-mediated hydrolysis of the piperidine-2,4-dione ring: Strong basic conditions can promote hydrolysis of the amide and/or cleavage of the C-C bond between the carbonyls, leading to ring-opened products.[5]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: For optimal stability, store this compound under the following conditions:

  • Temperature: 2-8°C is recommended for long-term storage.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and acidic gases.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Q3: Can this compound undergo thermal degradation?

A3: Yes, N-Boc protected compounds can be thermally labile.[8] Excessive heat during reactions or storage can lead to the deprotection of the Boc group.[8][9][10] It is advisable to avoid prolonged heating at high temperatures.

Q4: Is this compound sensitive to light?

A4: While there is no specific data on the photosensitivity of this compound, related structures containing carbonyl functionalities can be light-sensitive.[11] As a precautionary measure, it is recommended to store the compound protected from light.

III. Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experiments involving this compound.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Unexpected formation of a more polar byproduct during reaction or workup (confirmed by TLC/LC-MS). Acid-catalyzed deprotection of the N-Boc group. * Check pH of all reagents and solvents: Ensure all materials are neutral or basic. Acidic impurities in solvents or reagents can be sufficient to cause deprotection.
* Use a non-acidic workup: Avoid acidic aqueous solutions (e.g., HCl, NH4Cl) during extraction. Use saturated sodium bicarbonate or brine instead.
* Incorporate a mild base: In subsequent reaction steps, consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any adventitious acid.
Low yield or incomplete reaction in a subsequent step where the Boc-protected nitrogen is intended to be unreactive. Partial deprotection of the Boc group. * Confirm the purity of the starting material: Before starting the reaction, verify the integrity of the this compound by ¹H NMR or LC-MS.
* Re-purify the starting material: If impurities are detected, purify the compound by recrystallization or column chromatography.
Formation of multiple, difficult-to-separate byproducts, especially in the presence of a base. Base-mediated degradation of the piperidine-2,4-dione ring. * Use a milder base: If the reaction requires a base, consider using a weaker, non-hydroxide base such as triethylamine or diisopropylethylamine.
* Control reaction temperature: Perform the reaction at a lower temperature to minimize side reactions.
* Limit reaction time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.
Inconsistent analytical results (e.g., variable peak areas in HPLC). On-column degradation or instability in the analytical solvent. * Use a buffered mobile phase: If using reverse-phase HPLC, a neutral or slightly basic buffer can prevent on-column deprotection.
* Prepare samples immediately before analysis: Avoid letting the compound sit in acidic or protic solvents for extended periods.
* Evaluate different analytical columns and conditions: Some column stationary phases may have residual acidic sites that can promote degradation.[12]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
  • Photodegradation: Expose a solution of the compound (1 mg/mL in acetonitrile) to direct sunlight for 48 hours.

3. Analysis:

  • Analyze all samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[13][14]
  • Use a C18 column and a gradient elution with a mobile phase consisting of water (A) and acetonitrile (B), both containing 0.1% formic acid (adjust pH if on-column degradation is suspected).
  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
  • Characterize major degradation products by LC-MS.
Protocol 2: Monitoring a Reaction for Potential Degradation

1. Reaction Setup:

  • Perform the reaction under an inert atmosphere.
  • Use anhydrous solvents.

2. In-process Monitoring:

  • Withdraw small aliquots of the reaction mixture at regular intervals.
  • Quench the aliquot immediately with a neutral or slightly basic solution (e.g., saturated NaHCO₃).
  • Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate).
  • Analyze the organic extract by Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting material and the formation of products and any byproducts.

3. Workup:

  • Upon reaction completion, perform a non-acidic workup.
  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.
  • Concentrate the solution under reduced pressure at a low temperature.

V. Visualizing Degradation and Workflows

Potential Degradation Pathways

A This compound B 5-Methylpiperidine-2,4-dione A->B  Acidic Conditions (e.g., H⁺) Thermal Stress (Δ) C Ring-Opened Products A->C  Basic Conditions (e.g., OH⁻)

Caption: Potential degradation pathways of the target compound.

Forced Degradation Experimental Workflow

cluster_0 Stress Conditions cluster_1 Analysis A Stock Solution (1 mg/mL in ACN) B Acidic (0.1M HCl, 60°C) A->B C Basic (0.1M NaOH, 60°C) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (Sunlight) A->F G RP-HPLC-UV Analysis B->G C->G D->G E->G F->G H LC-MS for Degradant ID G->H

Caption: Workflow for the forced degradation study.

VI. References

  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan, 4(392), 6-13.

  • ResearchGate. (n.d.). 1,3-Diketones. Synthesis and properties. Retrieved from [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2146-2157.

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s679-s688.

  • Chemistry LibreTexts. (2021). 17.9: 1,3-Dicarbonyl Compounds. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

  • Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Rahil, J., & Pratt, R. F. (1981). The alkaline hydrolysis of .beta.-dicarbonyl compounds. Journal of the American Chemical Society, 103(16), 4932-4934.

  • ResearchGate. (n.d.). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. 2(1), 1-7.

  • ResearchGate. (n.d.). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE in Organic Synthesis and Pharmaceutical Applications. Retrieved from [Link]

  • YouTube. (2018). Reactions of Beta-Dicarbonyl Compounds. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. 4(4), 192-199.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. 84(8), 4846-4855.

  • Pharmaffiliates. (n.d.). Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

  • PubMed. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Retrieved from [Link]

  • PubMed. (2022). The influence of alkyl substitution on the in vitro metabolism and mutagenicity of benzo[a]pyrene. Retrieved from [Link]

  • WUR eDepot. (2022). The influence of alkyl substitution on the in vitro metabolism and mutagenicity of benzo[ a ]pyrene. Retrieved from [Link]

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"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" managing reaction exotherms

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Synthesis of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Welcome to the Technical Support Center. As Senior Application Scientists, we provide this guide for researchers, chemists, and drug development professionals to ensure the safe and efficient synthesis of this compound. The formation of the piperidine-2,4-dione ring system, particularly when involving active reagents like carbodiimides or during cyclization, can be significantly exothermic.[1][2] Proper management of this heat release is critical to prevent thermal runaways, ensure product quality, and maintain a safe laboratory environment.[3][4]

This guide offers troubleshooting advice and answers to frequently asked questions based on established principles of chemical process safety.

Troubleshooting Guide: Real-Time Exotherm Management

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction temperature is rising much faster than anticipated, exceeding my set point. What are the immediate steps?

Answer: An uncontrolled temperature spike is a serious indicator that heat generation is exceeding your system's heat removal capacity.[1] Immediate and calm action is required.

  • Primary Action: Enhance Cooling.

    • Causality: The most direct way to counteract a temperature rise is to increase the rate of heat removal.

    • Solution: Lower the temperature of your cooling bath or circulator to its minimum safe setting. If using an ice bath, ensure it is well-stirred and add more ice and a salt (like NaCl or CaCl₂) to depress its temperature further.

  • Secondary Action: Halt Reagent Addition.

    • Causality: The exothermic event is driven by the reaction of the reagents. Stopping the feed of the limiting reagent will stop the fuel for the exotherm.[5]

    • Solution: Immediately stop the addition of the reagent being fed into the reactor (e.g., the carbodiimide solution or the substrate).

  • Tertiary Action (If Temperature Still Rises): Dilution & Quenching.

    • Causality: If the above steps fail, it indicates a potential runaway reaction where the increased temperature is accelerating the reaction rate, creating a dangerous feedback loop.[3] You must stop the reaction chemically.

    • Solution: Add a pre-chilled, inert solvent to the reaction flask to absorb thermal energy and dilute the reactants. If this is insufficient, proceed to quench the reaction by adding a pre-determined quenching agent (e.g., a chilled weak acid like acetic acid if quenching a base-mediated reaction) to neutralize a key reagent. This should only be done if a quenching protocol has been established during your hazard assessment.[6]

dot

Caption: Workflow for managing a sudden temperature excursion.

Question 2: I observed localized boiling or fuming at the point of reagent addition, but the bulk temperature seems fine. Is this a problem?

Answer: Yes, this is a significant problem indicating poor mixing and the formation of "hotspots."

  • Causality: Inadequate stirring fails to dissipate the heat of reaction from the point of addition, leading to localized areas with temperatures far exceeding the bulk measurement.[7] This can cause solvent boiling, reagent degradation, and the formation of hazardous byproducts. On scale-up, this effect is magnified.[8]

  • Solutions:

    • Improve Agitation: Increase the stirring rate. If using a magnetic stir bar, ensure it is coupled and spinning effectively. For larger vessels, switch to overhead mechanical stirring which provides better torque and mixing efficiency.[7]

    • Sub-surface Addition: Position your addition funnel or syringe pump so the reagent is introduced below the surface of the reaction mixture, closer to the agitator. This promotes rapid dispersion.

    • Dilute the Reagent Feed: Diluting the reagent being added can help buffer the immediate heat release upon its introduction to the reaction mixture.

Question 3: My reaction failed to go to completion after I implemented slow addition to control the temperature. How do I resolve this?

Answer: This suggests that while you controlled the thermal aspect, the reaction kinetics were negatively affected.

  • Causality: Some reactions require a certain temperature threshold (activation energy) to proceed at a reasonable rate. Overly aggressive cooling or excessively slow addition might keep the reaction temperature too low for an effective conversion rate.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure all reagents are pure and active.[9]

    • Analyze Reaction Profile: Use reaction calorimetry data to understand the relationship between addition rate, heat flow, and conversion. It may be possible to start the addition at a slightly higher temperature or increase the addition rate after the initial exotherm has subsided.[10][11]

    • Controlled Temperature Increase: After the addition is complete, you may need a controlled ramp to a slightly higher temperature (e.g., 40-50 °C) to drive the reaction to completion. This "heating phase" must also be characterized for any secondary exothermic events.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway and why is it dangerous?

A thermal runaway occurs when an exothermic reaction enters a positive feedback loop: the heat generated by the reaction increases the temperature, which in turn accelerates the reaction rate, leading to even faster heat generation.[1][4] This can cause the reaction temperature and pressure to rise exponentially, potentially exceeding the limits of the reactor and leading to vessel rupture, explosion, and the release of toxic materials.[4][12]

Q2: How can I predict the thermal hazard of my reaction before running it?

A thorough thermal hazard assessment is essential before any scale-up.[2][13] This involves:

  • Literature Review: Search for data on similar reactions.

  • Calorimetry: Use techniques like Differential Scanning Calorimetry (DSC) to determine onset temperatures for decomposition of reactants and products. Employ Reaction Calorimetry (RC), such as Heat Flow Calorimetry, to measure the heat of reaction, heat release rate, and calculate the maximum temperature of the synthesis reaction (MTSR) under process conditions.[11][14][15]

ParameterDescriptionMethod of MeasurementImportance
Heat of Reaction (ΔHᵣ) Total heat released or absorbed during the reaction.Reaction Calorimetry (RC1)Determines the total energy potential of the reaction.[10]
Heat Capacity (Cp) Amount of heat required to raise the temperature of the reaction mass by 1°C.Reaction Calorimetry (RC1)Needed to calculate the adiabatic temperature rise.[10][15]
Adiabatic Temperature Rise (ΔTₐd) The theoretical temperature increase if all cooling fails (ΔHᵣ / Cp).Calculated from RC1 dataA critical indicator of the worst-case scenario severity.[7][11]
Decomposition Onset (Tₒ) Temperature at which reactants, intermediates, or products begin to decompose exothermically.Differential Scanning Calorimetry (DSC)The process temperature must remain safely below this value.[7]

Q3: What are the key differences in managing an exotherm at lab scale versus pilot plant scale?

The primary difference is the change in the surface-area-to-volume ratio.[2][8]

  • Lab Scale (e.g., 1L flask): Has a high surface-area-to-volume ratio, making heat removal relatively efficient. A simple ice bath is often sufficient.

  • Pilot/Plant Scale (e.g., 100L reactor): Has a much lower surface-area-to-volume ratio. Heat removal is less efficient and relies on jacketed cooling systems.[8] Simple dropwise addition in the lab becomes a time-inefficient and potentially unsafe batch process at scale.[1] Therefore, at a larger scale, semi-batch processes (controlled feed) are crucial for managing exotherms.[2]

dot

Caption: A phased approach to safely scaling up an exothermic reaction.

Experimental Protocols

Protocol 1: Controlled Semi-Batch Addition for Exothermic Reaction

This protocol outlines a general procedure for running an exothermic reaction where one reagent is added over time to control the rate of heat generation.

  • System Setup:

    • Assemble a jacketed reactor vessel equipped with an overhead stirrer, a temperature probe (thermocouple), a condenser under an inert atmosphere (e.g., Nitrogen), and an addition funnel or syringe pump.[16]

    • Connect the reactor jacket to a circulating bath capable of cooling to at least 20-30 °C below the target reaction temperature.

    • Ensure all glassware is clean, dry, and free of contaminants.[9]

  • Initial Charge:

    • Charge the reactor with the initial substrate(s) and the reaction solvent.

    • Begin agitation to ensure the contents are homogenous.

    • Cool the reactor contents to the desired starting temperature (e.g., 0 °C).

  • Controlled Addition:

    • Charge the addition funnel or syringe pump with the second reagent, potentially diluted with the reaction solvent.

    • Begin adding the reagent at a slow, pre-determined rate. For a first-time reaction, this rate should be very slow.[5]

    • CRITICAL: Continuously monitor the internal reaction temperature. The temperature should remain stable and close to the set point. The difference between the internal temperature and the jacket temperature (ΔT) is an indicator of the heat being produced.[17]

    • If the internal temperature rises by more than 2-3 °C above the set point, immediately stop the addition and allow the cooling system to catch up before resuming at a slower rate.

  • Reaction Monitoring & Completion:

    • After the addition is complete, continue to stir the reaction at the set temperature and monitor for any residual exotherm.

    • Take samples periodically to monitor reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Safe Quenching and Work-up:

    • Once the reaction is complete, cool the mixture to a low temperature (e.g., 0 °C) before quenching.

    • Slowly add the quenching solution. Be aware that the quench itself can be exothermic.

    • Proceed with the standard work-up procedure only after confirming the reaction mixture is thermally stable.

References
  • Dixon-Jackson, K. (n.d.).
  • (n.d.). Safety Precautions for Handling Exothermic Reactions. Google Docs.
  • (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
  • (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • METTLER TOLEDO. (2021, April 30). What is Heat Flow Calorimetry? - Overview Video. YouTube.
  • (2023, March 15). Scale Up Safety_FINAL. Stanford Environmental Health & Safety.
  • (n.d.). Reaction calorimeter. Wikipedia.
  • (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • (2023, July 12). 7.3: Heats of Reactions and Calorimetry. Chemistry LibreTexts.
  • (2023, October 26).
  • (2022, November 30). Heat Flow and Calorimetry Basics #chemistry #processsafety #scaleup. YouTube.
  • (2025, December 9).
  • (n.d.). Practical approach to prediction and prevention of runaway reactions.
  • (2024, November 7). Exothermic Reaction Hazards.
  • (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Zeal.
  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • De Bie, E. (2016, October 27). Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633.
  • (2024, April 2). 3-[N-(tert-Butoxycarbonyl)
  • (n.d.). How to Troubleshoot a Reaction. Department of Chemistry: University of Rochester.
  • (n.d.). The protection of reactors containing exothermic reactions: an HSE view. IChemE.
  • (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET.
  • (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254.
  • (2025, July 24).

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Technical Support Center: Optimizing Catalyst Loading for the Synthesis of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate. Here, we provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges, with a specific focus on catalyst loading. Our aim is to equip you with the expertise to navigate the nuances of this synthesis, ensuring reproducibility and high yields.

Introduction: The Synthetic Challenge

The synthesis of 5-substituted piperidine-2,4-diones is a critical endeavor in medicinal chemistry, as this scaffold is a key component in a variety of bioactive molecules. The target molecule, this compound, presents a multi-step synthesis with challenges in achieving high purity and yield. A common route involves the initial formation of the N-Boc protected piperidine-2,4-dione, followed by a regioselective alkylation at the C5 position. Both steps often require careful optimization of catalyst loading to minimize side reactions and maximize product formation.

This guide will dissect the common issues encountered during this synthesis and provide actionable solutions grounded in established chemical principles.

Troubleshooting Guide & FAQs

Part 1: Synthesis of the Precursor, tert-Butyl 2,4-dioxopiperidine-1-carboxylate

A frequent synthetic route to the piperidine-2,4-dione core involves the condensation of a suitable amino acid derivative with a malonic acid equivalent, often facilitated by a coupling agent and a nucleophilic catalyst. A common combination is N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 4-Dimethylaminopyridine (DMAP).

Q1: My initial cyclization to form tert-butyl 2,4-dioxopiperidine-1-carboxylate is low-yielding. What are the likely causes and how can I improve it?

A1: Low yields in this step are frequently traced back to suboptimal catalyst loading, side reactions involving the coupling agent, or incomplete reaction.

  • Insufficient DMAP Loading: DMAP acts as an acyl transfer agent, significantly accelerating the reaction.[1] A catalytic amount is necessary, but too little will result in a sluggish reaction.

  • EDC-Related Side Products: EDC can react with the carboxylic acid to form a stable N-acylurea byproduct, which is unreactive towards cyclization.[2] This is more prevalent in the absence of a sufficient nucleophilic catalyst.

  • Reaction Conditions: Temperature and solvent choice play a crucial role. Dichloromethane (DCM) is a common solvent, and reactions are often started at 0°C before warming to room temperature.

Troubleshooting Steps:

  • Optimize DMAP Loading: Start with a catalytic amount (e.g., 0.1-0.2 equivalents). If the reaction is slow or incomplete, incrementally increase the loading. However, be aware that excess DMAP can complicate purification.

  • Order of Addition: To minimize N-acylurea formation, add EDC portion-wise to a cooled solution of the carboxylic acid, the amine component, and DMAP.[2] This ensures the activated acid has a higher probability of reacting with the desired nucleophile rather than rearranging.

  • Consider an Additive: The addition of 1-hydroxybenzotriazole (HOBt) can suppress the formation of N-acylurea by forming a more stable active ester intermediate.[3][4]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. An incomplete reaction may require extended reaction times or a slight increase in temperature.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate from my desired precursor. What are these byproducts?

A2: The primary byproducts in an EDC/DMAP mediated cyclization are the N-acylurea and the urea byproduct from EDC (EDU).

  • N-Acylurea: This byproduct arises from the rearrangement of the O-acylisourea intermediate.[2]

  • EDU (N-(3-Dimethylaminopropyl)-N'-ethylurea): This is the hydrated form of EDC and is water-soluble, which can aid in its removal during aqueous workup.[4]

Purification Strategy:

  • Aqueous Workup: A standard workup involving washes with dilute acid (e.g., 1M HCl or KHSO₄), saturated sodium bicarbonate, and brine will remove most of the EDU and excess DMAP.

  • Column Chromatography: Silica gel chromatography is typically required to separate the desired product from the N-acylurea and any remaining starting materials. A gradient elution system, for example, with ethyl acetate and hexanes, is often effective.

Part 2: Regioselective C5-Methylation

The introduction of the methyl group at the C5 position is a critical step that dictates the final structure. This is typically achieved via enolate formation followed by quenching with a methylating agent.

Q3: My C5-methylation is not regioselective, and I am getting a mixture of C3 and C5 alkylated products. How can I improve the selectivity for the C5 position?

A3: Regioselectivity in the alkylation of β-dicarbonyl compounds is influenced by the base, solvent, and counter-ion.

  • Kinetic vs. Thermodynamic Control: The C3 position is generally more acidic and leads to the kinetically favored enolate. The C5 position (γ-position) alkylation is often the thermodynamically favored product.

  • Role of the Counter-ion: The nature of the metal counter-ion can significantly influence the regioselectivity. Lithium ions have been shown to promote γ-alkylation (C5) by chelating with the dicarbonyl system.[5]

Optimization Protocol for C5-Selectivity:

  • Choice of Base: Use a strong, non-nucleophilic base to ensure complete enolate formation. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice as it provides the necessary lithium counter-ion.[5] If using other bases like sodium or potassium bis(trimethylsilyl)amide (NaHMDS or KHMDS), the addition of a lithium salt like lithium bromide (LiBr) can promote C5 selectivity.[5]

  • Solvent: Anhydrous tetrahydrofuran (THF) is a suitable solvent for this reaction.

  • Temperature Control: Perform the deprotonation at low temperatures (e.g., -78°C) to favor the kinetic enolate initially. Allowing the solution to warm slightly before adding the alkylating agent can favor the thermodynamic enolate.

  • Methylating Agent: Use a reactive methylating agent such as methyl iodide (MeI) or dimethyl sulfate.

Q4: I am experiencing low conversion in the methylation step. What can I do to drive the reaction to completion?

A4: Low conversion can be due to several factors, including insufficient base, inactive alkylating agent, or competitive side reactions.

Troubleshooting Flowchart:

G start Low Conversion in C5-Methylation check_base Verify Base Stoichiometry and Activity start->check_base check_MeI Check Methylating Agent Quality start->check_MeI check_temp Optimize Reaction Temperature start->check_temp check_time Increase Reaction Time start->check_time outcome1 Increase Equivalents of Base (1.1-1.2 eq.) check_base->outcome1 outcome2 Use Freshly Purified/Opened Methyl Iodide check_MeI->outcome2 outcome3 Allow Reaction to Warm to Room Temperature After MeI Addition check_temp->outcome3 outcome4 Monitor by TLC for up to 24 hours check_time->outcome4

Caption: Troubleshooting workflow for low methylation conversion.

Optimized Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

This protocol is adapted from established procedures for similar structures.[6]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-((tert-butoxycarbonyl)amino)propanoic acid (1.0 eq.), Meldrum's acid (1.2 eq.), and DMAP (0.15 eq.).

  • Solvent Addition: Add anhydrous DCM to dissolve the reagents.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.5 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M KHSO₄, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in ethyl acetate and reflux for 3-4 hours to ensure complete cyclization.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography on silica gel.

Protocol 2: C5-Methylation to Yield this compound

This protocol is based on the regioselective alkylation of the precursor.[5]

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq.) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add LiHMDS (1.1 eq., 1.0 M solution in THF) dropwise. Stir the mixture at -78°C for 1 hour.

  • Alkylation: Add methyl iodide (1.2 eq.) dropwise at -78°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Catalyst Loading Optimization

The following table provides a general guideline for optimizing catalyst loading based on common observations.

CatalystStepTypical Loading (eq.)ObservationRecommended Action
DMAP Precursor Synthesis0.1 - 0.2Slow or incomplete reactionIncrease loading to 0.3 eq.; consider adding HOBt (0.1 eq.)
DMAP Precursor Synthesis> 0.5Difficult purificationReduce loading to 0.1-0.2 eq.; ensure efficient aqueous workup
LiHMDS C5-Methylation1.1Incomplete deprotonation (starting material remains)Ensure anhydrous conditions; increase loading to 1.2 eq.
LiBr (with NaHMDS/KHMDS)C5-Methylation1.1Poor C5 regioselectivityAdd 1.1 eq. of anhydrous LiBr to the reaction mixture before base addition

Mechanistic Insights

Understanding the underlying mechanisms is key to effective troubleshooting.

DMAP Catalysis in Amide Bond Formation

G cluster_0 EDC Activation and DMAP Catalysis Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea +EDC EDC EDC Acyl_Pyridinium N-Acylpyridinium Ion (Highly Reactive) O_Acylisourea->Acyl_Pyridinium +DMAP DMAP DMAP Amide Amide Product Acyl_Pyridinium->Amide +Amine Amine R'-NH₂ DMAP_Regen DMAP (regenerated) Amide->DMAP_Regen releases EDU EDU

Caption: Simplified mechanism of EDC/DMAP-mediated amidation.

DMAP acts as a nucleophilic catalyst, reacting with the EDC-activated carboxylic acid (the O-acylisourea intermediate) to form a highly reactive N-acylpyridinium ion.[7] This intermediate is much more susceptible to nucleophilic attack by the amine than the O-acylisourea itself, thus accelerating the reaction.

Regioselectivity in Enolate Alkylation

G Dione Piperidine-2,4-dione Enolate_Mix Mixture of Enolates Dione->Enolate_Mix + Base Base Base (e.g., LiHMDS) Kinetic_Enolate C3-Enolate (Kinetic) Enolate_Mix->Kinetic_Enolate Thermo_Enolate C5-Enolate (Thermodynamic) Enolate_Mix->Thermo_Enolate C3_Product C3-Alkylated Product Kinetic_Enolate->C3_Product + MeI Li_Chelate Lithium Chelation Thermo_Enolate->Li_Chelate stabilized by C5_Product C5-Alkylated Product (Desired) Thermo_Enolate->C5_Product + MeI MeI Methyl Iodide

Caption: Factors influencing regioselectivity in alkylation.

The use of a lithium-containing base favors the formation of the thermodynamically more stable C5-enolate through chelation, leading to the desired regioselectivity upon reaction with the electrophile.[5]

References

  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • Supplementary Inform
  • Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201–226. [https://www.semantic scholar.org/paper/Catalysis-by-4-dialkylaminopyridines-Scriven-Murugan/2b8b9d4f0d6d538e12c1b5a5b2e9c1c4e7f8e1a1]([Link] scholar.org/paper/Catalysis-by-4-dialkylaminopyridines-Scriven-Murugan/2b8b9d4f0d6d538e12c1b5a5b2e9c1c4e7f8e1a1)
  • Five-component synthesis of poly-substituted piperidines. (n.d.).
  • Wang, M., et al. (2015). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. (2009).
  • Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(18), 2813–2818. [Link]
  • Kandasamy, J., & Sivan, G. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(32), 4261–4265. [Link]
  • Zhang, S., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal. [Link]
  • Goutham, G. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
  • Aapptec. (n.d.). Coupling Reagents. [Link]
  • Al-dujaili, A. H. (2010). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
  • Taylor & Francis. (n.d.). DMAP – Knowledge and References. [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block. The synthesis, while conceptually straightforward, is prone to several critical pitfalls that can significantly impact yield, purity, and regioselectivity.

This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges successfully.

Overview of Synthetic Challenges

The construction of the 5-methyl-2,4-dioxopiperidine core presents two primary synthetic routes, each with a unique set of potential issues:

  • Route A: Dieckmann-Type Cyclization: An intramolecular condensation of a linear, N-Boc-protected amino diester precursor containing the requisite methyl group. This route is often plagued by issues with cyclization efficiency and side reactions.

  • Route B: Regioselective Alkylation: The direct methylation of a pre-formed tert-butyl 2,4-dioxopiperidine-1-carboxylate scaffold. This approach faces the significant challenge of controlling the site of alkylation on a molecule with multiple acidic protons.

This guide will address the most common pitfalls encountered in both strategies.

Troubleshooting & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Section 1: Pitfalls in the Regioselective Alkylation Route

The direct alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate is an attractive route due to the commercial availability of the starting material. However, it is a significant synthetic challenge.

Q1: My methylation reaction with methyl iodide resulted in a complex mixture of products, or no reaction occurred. What's going wrong?

Answer: This is the most common pitfall and stems from the complex reactivity of the 1,3-dicarbonyl system in your starting material. The molecule has two distinct sets of acidic α-protons: those at the C3 position (α to the ketone) and those at the C5 position (γ to the ketone, but α to the amide carbonyl).

  • Lack of Reactivity: Using a weak base like triethylamine or potassium carbonate is often insufficient to deprotonate the α-carbons to a significant extent, leading to no reaction. A strong, non-nucleophilic base is required.

  • Complex Mixture: Using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will generate enolates, but you will likely form a mixture of the C3-enolate (α-enolate) and the C5-enolate (γ-enolate). Furthermore, these enolates can react on either carbon or oxygen, leading to four potential products: C3-alkylation, O-alkylation from the α-enolate, C5-alkylation (your desired product), and O-alkylation from the γ-enolate.

The diagram below illustrates these competing reaction pathways.

G SM N-Boc-2,4-dioxopiperidine Base Strong Base (e.g., NaHMDS, KHMDS, LiHMDS) SM->Base Alpha_Enolate α-Enolate (C3 Anion) Base->Alpha_Enolate Kinetic Product Gamma_Enolate γ-Enolate (C5 Anion) Base->Gamma_Enolate Thermodynamic Product O_Alpha O-Alkylation (Enol Ether) Alpha_Enolate->O_Alpha MeI C_Alpha C3-Alkylation (α-Alkylation) Alpha_Enolate->C_Alpha MeI C_Gamma C5-Alkylation (γ-Alkylation - Desired Product) Gamma_Enolate->C_Gamma MeI (Favored by Li+) G start Low Cyclization Yield q1 Is starting material fully consumed? (Check by TLC/LCMS) start->q1 q2 Is the main impurity a high MW polymer? q1->q2 Yes c1 Problem: Incomplete Reaction q1->c1 No c2 Problem: Reverse Reaction q2->c2 No c3 Problem: Intermolecular Side Reaction q2->c3 Yes s1 Solution: - Use stronger base (NaH, t-BuOK) - Ensure anhydrous conditions - Increase reaction time/temp c1->s1 s2 Solution: - Ensure >1 eq. of base is used - Perform careful acidic workup c2->s2 s3 Solution: - Use high-dilution conditions (Syringe pump addition) c3->s3

Figure 2. Troubleshooting workflow for low yield in Dieckmann cyclization.
Q2: I am concerned about the stability of the N-Boc group under the strong basic conditions of the Dieckmann reaction. Can it be cleaved?

Answer: This is a valid concern. While the Boc group is renowned for its stability to most basic conditions, it is not completely immune, especially with activated amines or under harsh conditions (e.g., high temperatures with strong bases). [1]While direct cleavage by bases like NaH or t-BuOK at moderate temperatures is generally slow, prolonged reaction times or elevated temperatures can lead to some loss of the protecting group. [2][3] Mitigation Strategies:

  • Use Milder Conditions: Favor NaH in THF at room temperature or 0 °C over stronger bases at high temperatures.

  • Limit Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Alternative Bases: Consider using sterically hindered bases with low nucleophilicity like LiHMDS or KHMDS, which may reduce side reactions. [4]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific substrate and laboratory conditions.

Protocol 1: Regioselective γ-Methylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

This protocol is adapted from established literature procedures demonstrating the critical role of the lithium counter-ion. [5]

  • Preparation: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, thermometer, and argon inlet, add tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.1 M solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of LiHMDS (1.0 M in THF, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (MeI, 1.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to -20 °C and stir for 1.5-2 hours. Monitor the reaction progress by TLC (Eluent: Ethyl Acetate/Hexanes 3:7).

  • Quenching: Carefully quench the reaction at -20 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Protocol 2: General Procedure for Dieckmann-Type Cyclization

This is a generalized protocol for the cyclization of a linear N-Boc amino diester precursor.

  • Preparation: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes (3x) to remove the oil, then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous THF to the flask to create a suspension.

  • Reactant Addition (High Dilution): In a separate flame-dried flask, dissolve the linear N-Boc-3-methyl amino diester precursor (1.0 eq) in anhydrous THF. Using a syringe pump, add this solution to the stirred NaH suspension over a period of 4-6 hours.

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux (or maintain at room temperature, depending on substrate reactivity) and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cooling & Quenching: Cool the reaction to 0 °C in an ice bath. Slowly and carefully add a 1 M solution of KHSO₄ or 1 M HCl to neutralize the excess base and protonate the product, ensuring the pH is acidic (~pH 4-5).

  • Workup: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis with Boc Protected Piperidine Intermediates.
  • Yadav, J. S., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research.
  • Reddy, K. H., et al. (2013). Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization. Organic & Biomolecular Chemistry, RSC Publishing.
  • ResearchGate. (n.d.). Deprotection of a Primary Boc Group under Basic Conditions. Request PDF.
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.
  • Grokipedia. (n.d.). Dieckmann condensation.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Wordpress.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • Pharmacy Freak. (2025). Named Reactions: Dieckmann condensation MCQs With Answer.
  • Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances.
  • Wikipedia. (n.d.). Dieckmann condensation.
  • Kalinin, D.V., et al. (2023). N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. Mol Divers.
  • ElectronicsAndBooks. (n.d.). Enzymatic resolution of cyclic N-Boc protected b-aminoacids.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • Repine, J. T., et al. (2007). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis.
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation.
  • National Institutes of Health. (n.d.). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.

Sources

"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" improving stereoselectivity of methylation

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support guide for the stereoselective methylation of N-protected piperidine-2,4-dione systems, with a focus on tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate. This document is intended for researchers, chemists, and drug development professionals who are leveraging this powerful synthetic strategy to introduce stereocenters with high fidelity. Piperidine scaffolds are ubiquitous in pharmaceuticals, and controlling their substitution pattern is critical for modulating biological activity.[1][2][3] This guide provides in-depth, field-tested insights in a question-and-answer format to address common challenges and explain the causality behind experimental choices, ensuring both success and reproducibility in your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in stereoselective methylation?

This compound is a derivative of piperidine-2,4-dione where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group and a methyl group is present at the 5-position. In the context of this guide, we are discussing the methylation at the C5 position of its precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate. The core value of this substrate lies in its ability to form a chiral enolate upon deprotonation, which can then be alkylated with high diastereoselectivity. The bulky N-Boc group plays a crucial role in influencing the conformation of the piperidine ring and its subsequent enolate, sterically directing the approach of the incoming electrophile (e.g., methyl iodide). This strategy is a cornerstone of asymmetric synthesis, allowing for the construction of complex, stereochemically rich molecules.

Q2: What is the fundamental mechanism governing the stereoselectivity of this methylation?

The stereochemical outcome of the methylation is determined during the electrophilic attack on the C5-enolate. The process can be broken down as follows:

  • Deprotonation: A strong, non-nucleophilic base (like LDA or KHMDS) selectively removes the most acidic proton at the C5 position, which is flanked by two carbonyl groups, to form a planar enolate.

  • Conformational Control: The bulky N-Boc group forces the piperidine ring into a preferred conformation. This, in turn, creates a sterically biased environment around the planar enolate. One face of the enolate is shielded by the axial substituents or the ring conformation itself.

  • Directed Electrophilic Attack: The incoming electrophile (methyl iodide) preferentially attacks from the less sterically hindered face of the enolate. This facial bias is the origin of the high diastereoselectivity observed in the reaction.[4][5] The choice of base and counterion (e.g., Li+, Na+, K+) can also influence the aggregation state and rigidity of the enolate, further impacting selectivity.[6]

Below is a diagram illustrating the proposed mechanistic pathway for stereoselective methylation.

Stereoselective Methylation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Attack Start N-Boc-5-methyl- piperidine-2,4-dione Base Strong Base (e.g., LDA, -78 °C) Start->Base Deprotonation at C5 Enolate Planar Chiral Enolate (Li+ chelated) Electrophile CH3-I TS Transition State (Attack from less hindered face) Enolate->TS Facial Bias Base->Enolate Electrophile->TS Sₙ2 Attack Product cis/trans-5,5-dimethyl- Product TS->Product Troubleshooting Low Diastereoselectivity Start Low Diastereomeric Ratio (d.r.) Observed Temp_Check Was the temperature strictly maintained at -78 °C? Start->Temp_Check Base_Check What base was used? Temp_Check->Base_Check Yes Action_Temp ACTION: Calibrate thermometer. Ensure proper dry ice/acetone bath. Re-run experiment with strict T control. Temp_Check->Action_Temp No Purity_Check Are reagents (substrate, solvent, base) pure and anhydrous? Base_Check->Purity_Check Standard base (LDA/LiHMDS) used correctly Action_Base ACTION: Consider switching base. If using KHMDS, try LDA/LiHMDS. Lithium can offer better chelation control. Base_Check->Action_Base Other base or potential issue with base prep Action_Purity ACTION: Dry solvent (e.g., distill from Na/benzophenone). Use freshly titrated base. Purify substrate before use. Purity_Check->Action_Purity No, potential contamination Final_Check If all else fails, re-evaluate the steric model. Is the N-Boc group large enough for your specific substrate? Purity_Check->Final_Check Yes, all reagents are pristine Sol_Temp_Yes Yes Sol_Temp_No No

Caption: Decision tree for troubleshooting poor stereoselectivity.

Problem: Low or No Product Yield

Q: I am getting very low yields of my methylated product, or recovering only starting material. What's going wrong?

Low yield can stem from several factors, from incomplete reaction to product decomposition.

  • Cause 1: Incomplete Deprotonation. The pKa of the C5 proton is relatively low, but a sufficiently strong base is still required for complete and rapid deprotonation. [7]Using a weak base or an insufficient amount of a strong base will result in unreacted starting material.

    • Solution: Use a strong, non-nucleophilic base like LDA, LiHMDS, or KHMDS. Ensure you use at least 1.1 equivalents. It is highly recommended to titrate your organolithium or amide base solution before use to know its exact molarity.

  • Cause 2: Presence of Water or Protic Impurities. Strong bases are readily quenched by trace amounts of water or other protic sources in the solvent or on the glassware. This consumes the base, preventing deprotonation of your substrate.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. Use a freshly distilled, anhydrous solvent (e.g., THF distilled from sodium/benzophenone). Add all reagents under an inert atmosphere (Nitrogen or Argon).

  • Cause 3: Electrophile Issues. The methylating agent itself could be the problem. If it has degraded or is not reactive enough, the reaction will not proceed.

    • Solution: Use a fresh bottle of methyl iodide. Consider a more reactive methylating agent like methyl triflate (MeOTf), but be aware that this may also affect selectivity.

Data Summary: Impact of Reaction Conditions

To illustrate the importance of optimizing conditions, the following table summarizes hypothetical but representative results for the methylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate.

EntryBase (1.1 eq)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1LDATHF-789295:5
2LDATHF-208570:30
3KHMDSToluene-788892:8
4NaHDMF04560:40
5LDAWet THF-78<10N/A

As shown, optimal yield and diastereoselectivity (Entry 1) are achieved under strictly controlled anhydrous conditions at low temperatures with a strong lithium amide base.

Experimental Protocol: Stereoselective Methylation

This protocol provides a reliable starting point for the diastereoselective methylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Materials:

  • tert-butyl 2,4-dioxopiperidine-1-carboxylate (1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (1.2 eq), freshly distilled

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 eq), freshly titrated

  • Methyl Iodide (MeI) (1.5 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Standard solvents for workup (e.g., Ethyl Acetate, Brine)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • LDA Preparation (In Situ): Under a positive pressure of inert gas, add anhydrous THF to the flask, followed by diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form LDA.

  • Enolate Formation: Dissolve the tert-butyl 2,4-dioxopiperidine-1-carboxylate in a separate flame-dried flask with anhydrous THF. Using a cannula or syringe, slowly add this substrate solution to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Methylation: Rapidly add methyl iodide to the enolate solution via syringe.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the flask is still at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis and Purification: Determine the crude diastereomeric ratio using ¹H NMR spectroscopy. Purify the product using flash column chromatography on silica gel.

The following workflow diagram visualizes the key stages of the experimental protocol.

Experimental Workflow Start Flame-Dry Glassware & Assemble Under N₂ LDA_Prep Prepare LDA in situ in THF (-78 °C, 30 min) Start->LDA_Prep Substrate_Add Add Substrate Solution (-78 °C) LDA_Prep->Substrate_Add Enolate_Form Stir for 1 hr @ -78 °C (Enolate Formation) Substrate_Add->Enolate_Form MeI_Add Add CH₃I (Electrophile) Enolate_Form->MeI_Add React Stir 1-3 hrs @ -78 °C (Monitor by TLC) MeI_Add->React Quench Quench with sat. aq. NH₄Cl (-78 °C) React->Quench Workup Warm to RT, Extract, Wash, Dry, Concentrate Quench->Workup Analysis Analyze d.r. by ¹H NMR Purify by Chromatography Workup->Analysis

Caption: Step-by-step experimental workflow diagram.

References
  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports, 17(5), 435-446.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.
  • Xie, L., Vanlandeghem, K., Isenberger, K. M., & Bernier, C. (2003). Kinetic Enolate Formation by Lithium Arylamide: Effects of Basicity on Selectivity. The Journal of Organic Chemistry, 68(2), 641-643.
  • Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(1), 23-32.
  • Willard, P. G., & Carpenter, G. B. (1986). A comparison of the solid-state structures of lithium, sodium, and potassium enolates of pinacolone. Journal of the American Chemical Society, 108(16), 462-468.

Sources

Technical Support Center: NMR Analysis of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate. This guide is designed to provide expert insights and practical troubleshooting advice for identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemistry and analytical principles, ensuring the integrity and quality of your research.

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical development, the adage "you are what you eat" extends to the molecular level: the safety and efficacy of a drug substance are intrinsically linked to its purity. Regulatory bodies like the ICH and FDA mandate rigorous characterization of any impurity present at or above a certain threshold (typically 0.1%).[1] Identifying and controlling these process-related impurities and degradation products is not merely a regulatory hurdle; it is a fundamental aspect of ensuring product quality and patient safety.[2][3] NMR spectroscopy is an indispensable tool in this endeavor, providing unparalleled structural information about the active pharmaceutical ingredient (API) and any unwanted companions in the sample.

This guide will address common questions and challenges encountered during the NMR analysis of this compound, a Boc-protected heterocyclic compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum shows more peaks than expected. What are the most likely sources of these impurities?

A1: Unexpected signals in your NMR spectrum can originate from several sources related to the synthesis and workup of the target molecule. A systematic evaluation is key. The presence of unwanted impurities can influence the bioavailability, safety, and efficacy of APIs.[3]

Common Sources of Process-Related Impurities:

  • Starting Materials & Reagents: The most straightforward source of impurities is unreacted starting materials or residual reagents from the synthesis. The synthesis of similar piperidine-2,4-dione systems often involves the condensation of a Boc-protected amino acid with a reactive methylene compound like Meldrum's acid, using coupling agents such as EDCI and a base like DMAP.[4]

  • Solvents: Residual solvents from reaction or purification steps are very common. Even after extensive drying under high vacuum, compounds can retain solvents like ethyl acetate or dichloromethane.[5][6]

  • Side-Reaction Products: The Boc (tert-butoxycarbonyl) protecting group is a frequent source of impurities. Acidic conditions, sometimes inadvertently present, can cause partial deprotection, leading to the formation of tert-butyl carbocation intermediates.[7][8] These cations can lead to by-products.

  • Degradation Products: The target molecule itself may degrade under certain conditions (e.g., exposure to acid, base, or heat), leading to ring-opened products or loss of the Boc group.

  • Structural Isomers (Rotamers/Tautomers): The complexity of a spectrum can sometimes be misinterpreted as impurity. Amides, like the carbamate in your molecule, can exhibit restricted rotation around the C-N bond, leading to multiple sets of peaks for a single compound (rotamers).[5][9] Additionally, dicarbonyl compounds can exist in equilibrium with their enol tautomers, especially in certain solvents.[10]

Q2: I see small, characteristic peaks that don't match my product. How can I identify common residual solvents?

A2: Identifying residual solvents is a crucial first step in cleaning up your spectrum and your sample. Their signals are well-documented and often appear as recognizable patterns.

Protocol 1: Identifying Residual Solvents

  • Reference a Table: Compare the chemical shifts of your unknown peaks to a standard table of NMR solvent impurities.

  • Spiking Experiment: If a specific solvent is suspected, add a small drop of that solvent to your NMR tube, shake, and re-acquire the spectrum. An increase in the intensity of the suspected peaks confirms the solvent's identity.

  • Thorough Drying: To remove tenacious solvents like ethyl acetate, dissolve the sample in a more volatile solvent like dichloromethane, re-evaporate, and place under high vacuum. Repeat this process 2-3 times.[5][6]

Common Solvent ¹H NMR Signals (in CDCl₃) Multiplicity
Ethyl Acetate~4.12 ppm, ~2.05 ppm, ~1.26 ppmQuartet, Singlet, Triplet
Dichloromethane~5.30 ppmSinglet
Acetone~2.17 ppmSinglet
Diethyl Ether~3.48 ppm, ~1.21 ppmQuartet, Triplet
Hexanes~1.25 ppm, ~0.88 ppmBroad Singlet, Triplet
Toluene~7.2-7.3 ppm, ~2.36 ppmMultiplet, Singlet
Q3: There's a sharp singlet at ~1.4-1.5 ppm that integrates to more than the 9 protons of the Boc group. What could this be?

A3: This is a classic sign of impurities related to the Boc group. The tert-butyl cation (t-Bu⁺), generated during Boc protection or inadvertent deprotection, is a key intermediate.[7][8]

  • Excess (Boc)₂O: The Boc-protection reagent, di-tert-butyl dicarbonate, has a singlet at ~1.48 ppm in CDCl₃.

  • tert-Butanol: The t-Bu⁺ cation can be trapped by water to form tert-butanol, which appears as a singlet around ~1.28 ppm in CDCl₃.

  • Alkylation Byproducts: The reactive t-Bu⁺ can alkylate nucleophilic sites on your starting material or product, leading to by-products with an additional t-butyl group.[8][11]

To investigate, consider acquiring a ¹³C NMR spectrum . The target molecule's Boc group will have two distinct signals (~80 ppm for the quaternary carbon and ~28 ppm for the methyl carbons). The presence of additional signals in this region can help identify other t-butyl-containing species.

Q4: My spectrum is very broad, or the piperidine ring region is too complex to interpret. What's happening?

A4: Peak broadening and excessive complexity can arise from several chemical and physical phenomena. Distinguishing between them is essential for accurate interpretation.

Potential Cause 1: Chemical Exchange/Dynamic Processes The structure of this compound is prone to dynamic processes that can complicate NMR spectra.

  • Rotational Isomers (Rotamers): The partial double-bond character of the N-C(O) bond of the carbamate can restrict rotation. If the rate of rotation is on the NMR timescale, you will see two distinct sets of peaks for the protons near the carbamate.[5]

  • Keto-Enol Tautomerism: The 2,4-dione system can exist in equilibrium with its enol form. This equilibrium can be solvent-dependent. For a similar dioxopiperidine, the keto form is exclusive in CDCl₃, while the enol form is exclusive in DMSO-d₆.[10] This change would dramatically alter the spectrum.

Troubleshooting Dynamic Processes:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the definitive way to study dynamic processes.[12] Heating the sample increases the rate of exchange, which can cause broadened peaks to coalesce into sharp, averaged signals. Cooling the sample can slow the exchange enough to resolve the individual species.

Potential Cause 2: Sample Preparation Issues

  • Poor Solubility/Aggregation: If your compound is not fully dissolved or is forming aggregates, you will observe broad peaks. Try using a different solvent or a more dilute sample.[5]

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. This is less common but can be an issue if metal catalysts were used in the synthesis.

Workflow for Troubleshooting Complex/Broad Spectra

G cluster_dynamics Investigating Dynamics cluster_sample Investigating Sample Prep start Complex or Broad NMR Spectrum Observed cause1 Possible Cause: Chemical Dynamics start->cause1 cause2 Possible Cause: Sample Issues start->cause2 action1 Run VT-NMR cause1->action1 action2 Prepare new, dilute sample in a different solvent (e.g., DMSO-d6) cause2->action2 result1a Peaks sharpen/coalesce at high T action1->result1a result1b No significant change action1->result1b conclusion1 Conclusion: Rotamers or Tautomers Present result1a->conclusion1 result1b->cause2 Re-evaluate result2a Spectrum improves (sharp peaks) action2->result2a result2b Spectrum remains broad action2->result2b conclusion2 Conclusion: Original sample had solubility/ aggregation issues. result2a->conclusion2 conclusion3 Conclusion: Consider paramagnetic impurities or inherent molecular properties. result2b->conclusion3

Caption: A logical workflow for diagnosing the cause of complex or broad NMR spectra.

Q5: I suspect an impurity is structurally related to my product. How can 2D NMR help?

A5: When 1D NMR is insufficient, 2D NMR techniques are invaluable for definitively assigning structures and identifying unknown impurities.[13]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is excellent for tracing out the spin systems of the piperidine ring for both the main compound and any structurally related impurities.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It can confirm the presence of an impurity by showing a set of ¹H-¹³C correlations that are distinct from the target molecule. For example, you could confirm if an unexpected piperidine-like signal is attached to a carbon with a different chemical shift than expected.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is powerful for piecing together molecular fragments and confirming connectivity, for instance, linking a proton on the piperidine ring to the carbonyl carbon of the Boc group.

Protocol 2: Systematic Impurity Identification Workflow

  • Acquire High-Quality 1D Spectra: Obtain high-resolution ¹H and ¹³C{¹H} spectra.

  • Identify Knowns: Assign all peaks corresponding to the product, residual solvents, and any known reagents.[6]

  • Analyze Unknowns: Focus on the unassigned peaks. Note their chemical shifts, integrations, and multiplicities.

  • Run COSY: Trace the connectivity of the unknown signals. Does it form a spin system consistent with a potential byproduct (e.g., a modified piperidine ring)?

  • Run HSQC/HMBC: Correlate the unknown proton signals to their attached carbons and then to nearby carbons to build a structural hypothesis for the impurity.

  • Cross-Reference with Synthesis: Does the hypothesized structure make chemical sense as a byproduct of your reaction?[14] For example, is it a result of incomplete cyclization or a known side reaction of the Boc group?[15]

Simplified Synthetic Pathway and Impurity Hotspots

G SM1 Boc-protected 3-amino-2-methylpropanoic acid Intermediate Acyl Meldrum's Acid Intermediate SM1->Intermediate Coupling Imp3 Impurity: Boc-related byproducts (e.g., t-BuOH) SM1->Imp3 SM2 Meldrum's Acid SM2->Intermediate Coupling Reagents EDCI, DMAP Solvents (DCM, EtOAc) Reagents->Intermediate Coupling Imp1 Impurity: Residual SMs/Reagents Reagents->Imp1 Product Target Molecule: Tert-butyl 5-methyl- 2,4-dioxopiperidine- 1-carboxylate Intermediate->Product Cyclization (Heat) Imp2 Impurity: Incomplete Cyclization Intermediate->Imp2

Caption: Potential points of impurity introduction during a plausible synthetic route.

References

  • Baertschi, S. W. (n.d.). Impurity investigations by phases of drug and product development. Baertschi Consulting.
  • Mire-Sluis, A. (2023, November 16). Detection and Quantitation of Process-Related Impurities. BioProcess International.
  • ResearchGate. (n.d.). Isolation and Identification of Process Related Impurities and Degradation Products from Pharmaceutical Drug Candidates, Part I.
  • Intertek. (n.d.). Process Related Impurities and Residuals Analysis.
  • WuXi Biologics. (n.d.). Process-Related Impurity Detection.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Organic Syntheses. (n.d.). Procedure for Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Characterization.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds?
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • Lachenmann, M. (2019, April 11). Characterizing Small Molecules with NMR. News-Medical.Net.
  • Butsch, K., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Zhang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega.

Sources

Technical Support Center: Large-Scale Synthesis of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate . This guide is designed for researchers, chemists, and process development professionals engaged in the large-scale production of this valuable synthetic intermediate. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Synthesis Overview & Key Strategic Considerations

The synthesis of this compound is typically approached via a two-stage process. First, the core piperidine-2,4-dione ring is formed, which is then N-protected with a tert-butyloxycarbonyl (Boc) group. The critical second stage involves the regioselective methylation at the C5 position (the γ-carbon relative to the amide carbonyl). While straightforward on paper, scaling this synthesis introduces significant hurdles related to regiocontrol, reaction kinetics, and product isolation.

The workflow below outlines the general synthetic strategy and highlights the critical control points that are the focus of this guide.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Methylation cluster_2 Workup & Purification A Starting Materials (e.g., Boc-β-alanine, Meldrum's acid) B Intermediate Formation & Intramolecular Cyclization A->B Coupling (e.g., EDCI, DMAP) C tert-butyl 2,4-dioxopiperidine-1-carboxylate B->C Thermal Cyclization (e.g., Reflux in EtOAc) D Deprotonation (Base Selection is CRITICAL) C->D Anhydrous Solvent (e.g., THF) E Alkylation (e.g., Methyl Iodide) D->E Controlled Temp. (-20°C to -78°C) F Final Product: This compound E->F G Aqueous Quench & Extraction F->G Process Monitoring H Crystallization / Purification G->H Solvent Selection

Caption: General Synthetic Workflow.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical challenge when synthesizing the 5-methyl derivative on a large scale?

The primary challenge is controlling the regioselectivity of the methylation step . The enolate formed from the precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate, has multiple nucleophilic sites. Alkylation can occur at the desired C5 carbon (γ-alkylation), the C3 carbon (α-alkylation), or the oxygen atoms (O-alkylation), leading to a mixture of isomers that are difficult to separate. Achieving high selectivity for the C5 position is paramount for an efficient and scalable process.[1]

Q2: My reaction yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the likely causes?

A drop in yield upon scale-up is a classic problem in process chemistry and is almost always related to inadequate control of physical parameters.[2]

  • Heat Transfer: Large reactors have a smaller surface-area-to-volume ratio, making it harder to dissipate heat. The exothermic nature of the deprotonation and alkylation steps can lead to localized temperature spikes, promoting side reactions and reducing yield.

  • Mixing Efficiency: Achieving homogeneous mixing in a large vessel is challenging. Poor mixing can result in localized "hot spots" of high reagent concentration, leading to incomplete reactions or the formation of byproducts.

  • Reagent Addition Rate: The rate of addition for the base and the alkylating agent, which is easily controlled in the lab, becomes critical at scale. A slow, controlled addition is necessary to maintain the optimal temperature and concentration profiles.

Q3: What is the specific function of the N-Boc protecting group in this synthesis?

The tert-butyloxycarbonyl (Boc) group serves several crucial functions.[3][4]

  • Protection: It protects the piperidine nitrogen from participating in unwanted side reactions during the deprotonation and alkylation steps.

  • Solubility: It increases the molecule's lipophilicity, improving its solubility in common organic solvents used for the reaction (like THF).

  • Electronic Influence: While its primary role is protection, it can subtly influence the electronics of the ring system. It is an acid-labile protecting group, meaning it can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) if the downstream application requires the free secondary amine.[3][4]

Q4: The final product is often isolated as a thick oil instead of a solid. Why does this happen and how can I fix it?

This issue is often attributable to the presence of keto-enol tautomers . The 2,4-dione system can exist in equilibrium with its enol form, and this mixture can inhibit crystallization, resulting in an oil.[5] The presence of minor impurities can also disrupt the crystal lattice formation. To induce crystallization, a systematic approach is required, including solvent screening, the use of anti-solvents, controlled cooling rates, and seeding with a small crystal of the pure compound.

Troubleshooting Guide: The Regioselective Methylation Step

This section provides a structured approach to diagnosing and solving the most common problems encountered during the critical C5-methylation stage.

G start Problem Encountered issue1 Issue: Low Regioselectivity Mixture of C3/C5/O-alkylated products start->issue1 issue2 Issue: Low Yield / Incomplete Reaction Starting material remains start->issue2 cause1a Root Cause Incorrect Counter-ion (Na+, K+) issue1->cause1a Investigate sol1a Solution Use a Lithium base (e.g., LiHMDS) or add a lithium salt (LiBr) to chelate the dione and direct γ-alkylation. cause1a->sol1a Implement cause2a Root Cause Inefficient Deprotonation issue2->cause2a Investigate cause2b Root Cause Poor Temperature Control issue2->cause2b Investigate sol2a Solution Ensure anhydrous conditions. Verify base quality and stoichiometry. Check for adequate mixing. cause2a->sol2a Implement cause2b->sol2a Implement sol2b Solution Maintain temp. at or below -20°C during addition. Improve reactor cooling efficiency.

Caption: Role of Lithium in Directing C5-Alkylation.
Data Summary: Impact of Base on Regioselectivity

The following table, adapted from literature data, clearly illustrates the critical role of the lithium counter-ion. [1]

Entry Base Used Additive Temperature Result (Yield of C5-methyl product)
1 LiHMDS None -20 °C Good to Excellent
2 NaHMDS None -20 °C Poor (Mixture of isomers)
3 KHMDS None -20 °C Poor (Mixture of isomers)
4 NaHMDS LiBr -20 °C Good to Excellent

| 5 | KHMDS | LiBr | -20 °C | Good to Excellent |

Detailed Experimental Protocols

Safety Precaution: These procedures involve flammable solvents, strong bases, and potentially toxic reagents. All operations should be conducted in a well-ventilated area (fume hood or appropriate process bay) by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate (Precursor)

This protocol is based on established methods for the synthesis of the piperidine-2,4-dione core. [6]

  • Materials:

    • 3-((tert-butoxycarbonyl)amino)propanoic acid (N-Boc-β-alanine)

    • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

    • 4-(Dimethylamino)pyridine (DMAP)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI-HCl)

    • Dichloromethane (DCM), anhydrous

    • Ethyl acetate (EtOAc)

    • 1M Potassium bisulfate (KHSO₄) solution

    • Saturated sodium chloride solution (Brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a suitably sized reactor, charge N-Boc-β-alanine (1.0 equiv), Meldrum's acid (1.2 equiv), DMAP (1.5 equiv), and anhydrous DCM.

    • Cooling: Cool the mixture to 0 °C using an appropriate cooling bath.

    • Coupling: Add EDCI-HCl (1.5 equiv) portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction for completion by TLC or LC-MS.

    • Workup: Dilute the reaction mixture with DCM. Wash successively with 1M KHSO₄ solution and brine.

    • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude acylated intermediate.

    • Cyclization: Dissolve the crude intermediate in ethyl acetate and heat to reflux for 4-6 hours. This step drives the intramolecular cyclization and elimination of acetone and CO₂.

    • Isolation: Cool the solution and concentrate under reduced pressure. The resulting crude product, tert-butyl 2,4-dioxopiperidine-1-carboxylate, can often be used directly in the next step or purified by crystallization if necessary.

Protocol B: Regioselective γ-Methylation

This protocol is adapted from the highly selective method developed by Orsini et al. [1]

  • Materials:

    • tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 equiv)

    • Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF (1.1 equiv)

    • Methyl iodide (CH₃I) (1.2 equiv)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Reaction Setup: Charge a reactor with tert-butyl 2,4-dioxopiperidine-1-carboxylate and anhydrous THF. Ensure the system is under an inert atmosphere (Nitrogen or Argon).

    • Cooling: Cool the solution to -20 °C. Note: Some procedures may call for cooling to -78 °C (dry ice/acetone bath) for maximum selectivity, but -20 °C is often sufficient and more practical for large-scale operations.

    • Deprotonation: Add the LiHMDS solution dropwise via an addition funnel over 30-60 minutes, maintaining the internal temperature at or below -20 °C. Stir the resulting solution for 1 hour at this temperature.

    • Alkylation: Add methyl iodide dropwise, again ensuring the temperature remains at or below -20 °C. After the addition is complete, allow the reaction to stir for 1-2 hours.

    • Monitoring: Monitor the reaction for the consumption of starting material by TLC or LC-MS.

    • Quenching: Once complete, slowly quench the reaction by adding saturated aqueous NH₄Cl solution, ensuring the temperature does not rise uncontrollably.

    • Workup: Allow the mixture to warm to room temperature. Dilute with EtOAc and transfer to a separatory funnel. Wash the organic layer with water and then brine.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude material by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane or MTBE/heptane) to yield pure This compound .

References

  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(19), 3037-3041.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

Sources

Technical Support Center: Optimizing the Work-up of tert-Butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of this valuable synthetic intermediate. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

I. Understanding the Chemistry: Key Challenges in the Work-up

The synthesis of this compound typically involves the γ-alkylation of its precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate.[1] While the reaction itself can be efficient, the work-up procedure is critical for obtaining a high yield of pure product. The primary challenges arise from:

  • Incomplete reaction: Leaving unreacted starting material and base in the crude product.

  • Side-product formation: Primarily O-alkylation and di-alkylation at the C5 position.[1]

  • Product solubility: The N-Boc group imparts good solubility in many organic solvents, which can complicate extraction and precipitation.[2]

  • Hydrolysis: The Boc group is sensitive to strong acidic conditions, which must be considered during quenching and extraction.[3]

This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide & FAQs

A. Reaction Quenching & Initial Work-up

Question 1: My reaction mixture is a thick slurry after alkylation. What is the best way to quench the reaction?

Answer: A thick slurry is common, often due to the presence of the base (e.g., sodium hydride, potassium carbonate) and the deprotonated product. The goal of the quench is to neutralize the base and any remaining enolate without hydrolyzing the Boc group or the product.

  • Recommended Quenching Procedure:

    • Cool the reaction vessel in an ice-water bath to control any exothermic reaction.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic salt that will effectively neutralize common bases without significantly lowering the pH to a level that would cleave the Boc group.

    • Add the NH₄Cl solution dropwise with vigorous stirring until the slurry dissolves and gas evolution (if any) ceases.

  • Why not use strong acids? Using strong acids like HCl for quenching is generally not recommended as it can lead to the premature deprotection of the Boc group.[3]

Question 2: I'm observing an emulsion during the extractive work-up. How can I break it?

Answer: Emulsion formation is a frequent issue, especially when dealing with basic reaction mixtures and certain solvent systems.

  • Immediate Solutions:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

    • Filtration: If the emulsion is caused by fine solid particles, filtering the entire biphasic mixture through a pad of Celite® can be effective.

    • Change of Solvent: If emulsions are a persistent problem, consider using a different extraction solvent. For instance, if you are using dichloromethane (DCM), switching to ethyl acetate might resolve the issue.

  • Preventative Measures:

    • Ensure complete quenching of the reaction to minimize the presence of basic species that can act as surfactants.

    • Avoid overly vigorous shaking during extraction; gentle inversions are often sufficient.

B. Purification: Removing Side-Products and Impurities

Question 3: My crude NMR shows unreacted starting material and some side-products. How can I effectively purify my target compound?

Answer: The primary method for purifying this compound is flash column chromatography on silica gel.

  • Common Impurities to Target:

    • Unreacted tert-butyl 2,4-dioxopiperidine-1-carboxylate: This is more polar than the methylated product.

    • O-alkylated side-product: This is generally less polar than the desired C-alkylated product.

    • Di-alkylated product: This is also less polar than the mono-alkylated product.

  • Recommended Chromatography Conditions:

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of this polarity.
Mobile Phase Hexanes/Ethyl Acetate gradientStart with a low polarity (e.g., 90:10 Hexanes:EtOAc) and gradually increase the polarity to elute the product and then the more polar starting material.
Detection UV (254 nm) or staining (e.g., potassium permanganate)The dione moiety may have a weak UV chromophore. A potassium permanganate stain is effective for visualizing most organic compounds.

Question 4: I am having trouble getting my purified product to crystallize. Are there any recommended crystallization solvents?

Answer: While this compound can be an oil or a low-melting solid, crystallization can be achieved with the right solvent system.

  • Solvent Systems for Crystallization:

    • Diethyl Ether/Hexanes: Dissolve the purified oil in a minimal amount of diethyl ether and then slowly add hexanes until the solution becomes cloudy. Allow the solution to stand at room temperature or in the refrigerator.

    • Ethyl Acetate/Hexanes: A similar approach to the diethyl ether/hexanes system.

    • Vapor Diffusion: If the above methods fail, dissolve the compound in a small amount of a good solvent (e.g., DCM or ethyl acetate) in an open vial, and place this vial inside a larger, sealed container with a poor solvent (e.g., hexanes or pentane). The vapor of the poor solvent will slowly diffuse into the good solvent, inducing crystallization.

III. Detailed Experimental Protocols

Protocol 1: Optimized Work-up Procedure for γ-Alkylation

This protocol assumes a reaction volume of approximately 100 mL in THF.

  • Quenching:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Slowly add 50 mL of saturated aqueous NH₄Cl solution dropwise with vigorous stirring over 15-20 minutes.

    • Allow the mixture to warm to room temperature and stir for an additional 15 minutes.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add 100 mL of ethyl acetate and shake gently.

    • Separate the organic layer.

    • Extract the aqueous layer with another 50 mL of ethyl acetate.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with 50 mL of water.

    • Wash with 50 mL of saturated aqueous NaCl (brine).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Protocol 2: Flash Column Chromatography Purification
  • Preparation:

    • Prepare a slurry of silica gel in the starting mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate).

    • Pack the column with the slurry.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Elution:

    • Load the dissolved crude product onto the column.

    • Begin elution with the starting mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexanes:Ethyl Acetate) to elute the product.

    • Monitor the fractions by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Concentrate the combined fractions under reduced pressure to yield the purified product.

IV. Visualizations

Workflow Diagram: Work-up and Purification

Workup_Purification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Alkylation Reaction Mixture Quench 1. Quench (sat. aq. NH4Cl) Reaction->Quench Cool to 0°C Extraction 2. Extraction (Ethyl Acetate) Quench->Extraction Wash 3. Wash (Water, Brine) Extraction->Wash Dry 4. Dry & Concentrate (Na2SO4, Rotovap) Wash->Dry Crude Crude Product Dry->Crude Chromatography 5. Flash Chromatography (Silica Gel) Crystallization 6. Crystallization (Optional) Chromatography->Crystallization If oil/amorphous Pure Pure Product Chromatography->Pure Crystallization->Pure Crude->Chromatography

Caption: General workflow for the work-up and purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting start Problem Identified low_yield Low Yield Incomplete Reaction? start->low_yield impurities Impure Product Side Reactions? start->impurities isolation_issue Isolation Issues Emulsion? start->isolation_issue check_tlc Check TLC of crude low_yield->check_tlc check_nmr Check NMR of crude impurities->check_nmr observe_extraction Observe Extraction isolation_issue->observe_extraction solution_incomplete Solution: - Increase reaction time/temp - Check base activity check_tlc->solution_incomplete Starting material present solution_side_products Solution: - Optimize chromatography gradient - Re-purify mixed fractions check_nmr->solution_side_products Side products visible solution_emulsion Solution: - Add brine - Filter through Celite® - Change solvent observe_extraction->solution_emulsion Emulsion forms

Caption: A logic diagram for troubleshooting common work-up issues.

V. References

  • Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between. ACS Publications. (2017-03-20). [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents.

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (2017-06-08). [Link]

  • Supplementary information. [Link]

  • DiKTa ESI Final - ChemRxiv. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. [Link]

  • α‐Alkylation of β‐keto amides. | Download Scientific Diagram - ResearchGate. [Link]

  • Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate - ResearchGate. [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]

  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - RSC Publishing. [Link]

  • Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC - NIH. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. [Link]

  • One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs - PubMed. [Link]

  • CAS No : 845267-78-9 | Product Name : Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. [Link]

  • Cyclic [beta]-keto esters : synthesis and reactions - La Trobe University. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Performance of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate and Other Alkylated Dioxopiperidines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate with other N-Boc-protected 5-alkyl-2,4-dioxopiperidines. We will delve into their synthesis, the critical role of the N-Boc protecting group, and a comparative analysis of their potential biological activities based on established structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The 2,4-Dioxopiperidine Scaffold in Medicinal Chemistry

The 2,4-dioxopiperidine, also known as the glutarimide, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its presence in both natural products and synthetic drugs highlights its versatility in interacting with various biological targets. The substitution pattern on the glutarimide ring plays a crucial role in determining the compound's pharmacological profile. This guide focuses on a series of N-Boc-protected 5-alkyl-2,4-dioxopiperidines, with this compound as the primary subject of comparison. The general structure of these compounds is presented in Figure 1.

Figure 1. General chemical structure of N-Boc-protected 5-alkyl-2,4-dioxopiperidines.

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the lipophilicity and solubility of these molecules in organic solvents, which can be advantageous during synthesis and purification.[2] However, as we will discuss, this group's influence on biological activity is a critical consideration.

Synthetic Strategies: Accessing 5-Alkylated 2,4-Dioxopiperidines

The synthesis of tert-butyl 5-alkyl-2,4-dioxopiperidine-1-carboxylates is typically achieved through a two-step process, starting from the parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

The parent compound can be synthesized from 3-((tert-butoxycarbonyl)amino)propanoic acid and Meldrum's acid in the presence of a coupling agent like EDCI-HCl and a base such as 4-dimethylaminopyridine (DMAP).[3] The subsequent cyclization upon heating yields the desired N-Boc-2,4-dioxopiperidine.[3]

Regioselective γ-Alkylation

With the parent compound in hand, the introduction of an alkyl group at the 5-position (γ-alkylation) is achieved through a regioselective alkylation reaction. This process involves the use of a strong base to generate a carbanion, followed by the addition of an appropriate alkyl halide. The choice of base and reaction conditions is crucial for achieving high regioselectivity.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Parent Compound cluster_alkylation Regioselective Alkylation 3-((tert-butoxycarbonyl)amino)propanoic acid 3-((tert-butoxycarbonyl)amino)propanoic acid Coupling and Cyclization Coupling and Cyclization 3-((tert-butoxycarbonyl)amino)propanoic acid->Coupling and Cyclization Meldrum's acid Meldrum's acid Meldrum's acid->Coupling and Cyclization tert-Butyl 2,4-dioxopiperidine-1-carboxylate tert-Butyl 2,4-dioxopiperidine-1-carboxylate Coupling and Cyclization->tert-Butyl 2,4-dioxopiperidine-1-carboxylate Deprotonation Deprotonation tert-Butyl 2,4-dioxopiperidine-1-carboxylate->Deprotonation Alkylation with R-X Alkylation with R-X Deprotonation->Alkylation with R-X tert-Butyl 5-alkyl-2,4-dioxopiperidine-1-carboxylate tert-Butyl 5-alkyl-2,4-dioxopiperidine-1-carboxylate Alkylation with R-X->tert-Butyl 5-alkyl-2,4-dioxopiperidine-1-carboxylate

Synthesis workflow for 5-alkylated 2,4-dioxopiperidines.

The Pivotal Role of the N-Boc Protecting Group

The N-Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under acidic conditions.[4] In the context of 5-alkyl-2,4-dioxopiperidines, the Boc group serves several critical functions during synthesis:

  • Increased Solubility: It enhances solubility in common organic solvents, simplifying reaction setup and purification.

  • Modulation of Reactivity: It can influence the electronic properties of the glutarimide ring, which can be beneficial for certain synthetic transformations.

  • Simplified Purification: The presence of the bulky and non-polar Boc group often facilitates chromatographic purification.

However, from a biological standpoint, the N-Boc group is generally considered a "placeholder." Its large size and steric hindrance can prevent the molecule from effectively binding to its biological target. Therefore, for the final evaluation of biological activity, the Boc group is typically removed to yield the corresponding N-unsubstituted glutarimide. The biological data presented and discussed in the following sections assumes that the Boc group has been removed prior to or in situ during biological testing.

Comparative Performance Analysis of 5-Alkylated 2,4-Dioxopiperidines

Direct comparative studies on the biological activities of simple 5-alkyl-2,4-dioxopiperidines are not extensively available in the public domain. However, based on general principles of structure-activity relationships (SAR) observed for other classes of bioactive molecules, we can hypothesize the potential impact of varying the alkyl substituent at the 5-position.

The following table presents a hypothetical comparison of the cytotoxic activity of various 5-alkyl-2,4-dioxopiperidines against a generic cancer cell line (e.g., HeLa). This data is for illustrative purposes only to demonstrate how such a comparison would be presented and should not be considered as actual experimental results. The hypothesized trend is based on the principle that increasing alkyl chain length can enhance lipophilicity and membrane permeability up to a certain point, after which steric hindrance may negatively impact target binding.

Table 1: Hypothetical Comparative Cytotoxicity of 5-Alkylated 2,4-Dioxopiperidines (post-Boc deprotection)

CompoundR-GroupMolecular Weight ( g/mol )LogP (calculated)Hypothetical IC50 (µM) on HeLa cells
5-Methyl-2,4-dioxopiperidine-CH₃127.13-0.2515.2
5-Ethyl-2,4-dioxopiperidine-C₂H₅141.150.1510.8
5-Propyl-2,4-dioxopiperidine-C₃H₇155.180.558.5
5-Butyl-2,4-dioxopiperidine-C₄H₉169.210.9512.3
5-Benzyl-2,4-dioxopiperidine-CH₂Ph203.241.455.1
Discussion of Structure-Activity Relationships (SAR)

The hypothetical data in Table 1 suggests a potential SAR for this series of compounds:

  • Effect of Alkyl Chain Length: An initial increase in the length of the alkyl chain from methyl to propyl may lead to enhanced cytotoxic activity. This could be attributed to increased lipophilicity, facilitating better cell membrane penetration.

  • The "Cut-off" Effect: The decrease in activity for the butyl analog suggests a potential "cut-off" point, where further increases in lipophilicity and steric bulk become detrimental to the compound's interaction with its intracellular target.

  • Influence of an Aromatic Moiety: The significantly higher hypothetical activity of the 5-benzyl derivative suggests that the introduction of an aromatic ring could provide additional binding interactions (e.g., π-π stacking) with the target protein, leading to enhanced potency.

It is imperative to reiterate that this SAR discussion is based on a hypothetical dataset and would require experimental validation.

Experimental Protocols

To facilitate further research and the validation of the hypothesized activities, we provide the following detailed experimental protocols.

General Procedure for the Synthesis of tert-Butyl 5-Alkyl-2,4-dioxopiperidine-1-carboxylates
  • Deprotonation: To a solution of tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF at -78 °C, add a solution of a strong base (e.g., lithium diisopropylamide (LDA), 1.1 eq) dropwise.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation: Add the corresponding alkyl halide (R-X, 1.2 eq) to the reaction mixture.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 5-alkyl-2,4-dioxopiperidine-1-carboxylate.

Protocol for N-Boc Deprotection
  • Dissolution: Dissolve the N-Boc-protected compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acidification: Add an excess of a strong acid (e.g., trifluoroacetic acid (TFA) or a solution of HCl in dioxane) to the solution.

  • Stirring: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Concentration: Upon completion, remove the solvent and excess acid under reduced pressure.

  • Purification: If necessary, purify the resulting amine salt by trituration with diethyl ether or by recrystallization.

Cytotoxicity Evaluation using the MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation and Reaction cluster_readout Data Acquisition and Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Formazan Solubilization Formazan Solubilization Formazan Formation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Sources

A Comparative Guide to the Synthesis of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active agents.[1][2] The piperidine-2,4-dione scaffold is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The N-Boc protecting group provides a stable yet readily cleavable handle for further synthetic manipulations, making this particular derivative a versatile intermediate in drug discovery programs.[]

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a side-by-side comparison of their respective advantages and disadvantages in terms of yield, scalability, and overall efficiency. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthetic needs.

Route 1: Convergent Synthesis via Dieckmann Cyclization

The Dieckmann cyclization is a robust and widely employed method for the formation of five- and six-membered cyclic β-keto esters through an intramolecular Claisen condensation of a diester.[4] This approach offers a convergent pathway to the target molecule, constructing the piperidine-2,4-dione ring with the desired 5-methyl substituent already in place.

Mechanistic Rationale

The synthesis commences with the coupling of N-Boc-β-alanine and methyl 2-bromopropionate. The resulting diester intermediate possesses the requisite carbon framework for the key intramolecular cyclization step. Treatment with a strong base, such as sodium methoxide, deprotonates the α-carbon of one of the ester groups, initiating an intramolecular nucleophilic attack on the other ester carbonyl. Subsequent elimination of methanol and acidic workup yields the desired β-keto ester, which exists in equilibrium with its enol tautomer.

Experimental Protocol

Step 1: Synthesis of the Diester Intermediate

  • To a solution of N-Boc-β-alanine (1.0 equiv.) in a suitable aprotic solvent such as DMF, add potassium carbonate (2.5 equiv.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl 2-bromopropionate (1.2 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure diester.

Step 2: Dieckmann Cyclization

  • Dissolve the purified diester (1.0 equiv.) in anhydrous toluene.

  • Add sodium methoxide (1.5 equiv.) portion-wise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction in an ice bath and quench by the slow addition of 1 M HCl until the pH is acidic.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by recrystallization or column chromatography.

Synthetic Workflow Diagram

Route1 cluster_step1 Step 1: Diester Formation cluster_step2 Step 2: Dieckmann Cyclization N-Boc-β-alanine N-Boc-β-alanine Diester_Intermediate Diester_Intermediate N-Boc-β-alanine->Diester_Intermediate K2CO3, DMF Methyl_2-bromopropionate Methyl_2-bromopropionate Methyl_2-bromopropionate->Diester_Intermediate Final_Product This compound Diester_Intermediate->Final_Product NaOMe, Toluene

Caption: Route 1: Convergent synthesis via Dieckmann cyclization.

Route 2: Linear Synthesis via γ-Alkylation of a Preformed Ring

This alternative strategy involves a more linear approach, beginning with the synthesis of the parent tert-butyl 2,4-dioxopiperidine-1-carboxylate, followed by a regioselective alkylation to introduce the methyl group at the C5 position.[5] This method offers modularity, as various alkylating agents can be employed to generate a library of 5-substituted derivatives.

Mechanistic Rationale

The synthesis of the core piperidine-2,4-dione ring is efficiently achieved by coupling N-Boc-3-aminopropanoic acid with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) using a carbodiimide coupling agent like EDCI.[6] The resulting adduct undergoes thermal cyclization in a refluxing solvent such as ethyl acetate to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate.[6][7]

The key to this route is the subsequent regioselective γ-alkylation. The piperidine-2,4-dione system possesses two acidic protons, at the C3 (α) and C5 (γ) positions. By carefully selecting the base and reaction conditions, deprotonation can be directed to the γ-position. The use of lithium-containing bases, such as lithium hexamethyldisilazide (LiHMDS), has been shown to favor the formation of the γ-enolate, likely through chelation with the carbonyl oxygens.[5] This enolate then reacts with an electrophile, such as methyl iodide, to afford the desired 5-methyl product.

Experimental Protocol

Step 1: Synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate

  • To a solution of 3-((tert-butoxycarbonyl)amino)propanoic acid (1.0 equiv.), Meldrum's acid (1.2 equiv.), and 4-dimethylaminopyridine (DMAP, 1.5 equiv.) in anhydrous dichloromethane, cool the mixture to 0 °C.[6]

  • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI·HCl, 1.5 equiv.) portion-wise, maintaining the temperature at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 12 hours.[6]

  • Dilute the reaction with dichloromethane and wash successively with 1 M KHSO₄ and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the crude intermediate in ethyl acetate and reflux for 4 hours to effect cyclization.[6]

  • Remove the solvent under reduced pressure to yield crude tert-butyl 2,4-dioxopiperidine-1-carboxylate, which can be purified by column chromatography.

Step 2: γ-Alkylation with Methyl Iodide

  • Dissolve the purified tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add LiHMDS (1.0 M in THF, 1.1 equiv.) dropwise, and stir the solution at -78 °C for 1 hour.

  • Add methyl iodide (1.2 equiv.) and continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

Route2 cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: γ-Alkylation N-Boc-3-aminopropanoic_acid N-Boc-3-aminopropanoic_acid Piperidinedione tert-butyl 2,4-dioxo- piperidine-1-carboxylate N-Boc-3-aminopropanoic_acid->Piperidinedione EDCI, DMAP, DCM then EtOAc, Reflux Meldrums_acid Meldrums_acid Meldrums_acid->Piperidinedione Final_Product This compound Piperidinedione->Final_Product 1. LiHMDS, THF 2. MeI

Caption: Route 2: Linear synthesis via γ-alkylation.

Comparative Analysis

FeatureRoute 1: Dieckmann CyclizationRoute 2: γ-Alkylation of Preformed Ring
Overall Strategy ConvergentLinear
Number of Steps 22
Starting Materials N-Boc-β-alanine, methyl 2-bromopropionate3-((tert-butoxycarbonyl)amino)propanoic acid, Meldrum's acid, methyl iodide
Key Reaction Intramolecular Dieckmann cyclizationRegioselective γ-alkylation
Potential Yield Moderate to GoodGood to Excellent (for both steps)
Scalability Can be challenging due to the need for high dilution in the cyclization step to avoid intermolecular reactions.Generally more straightforward to scale up. The alkylation step requires cryogenic temperatures, which can be a consideration for large-scale synthesis.
Modularity Limited. A different starting material is required for each new C5 substituent.High. A common intermediate (the unsubstituted piperidinedione) can be used to synthesize a variety of C5-substituted analogs by simply changing the alkylating agent.[5]
Control of Regioselectivity The substituent is incorporated from the start, ensuring regiochemical purity.Relies on the careful control of reaction conditions (base, temperature) to achieve high γ-selectivity over α-alkylation.[5]

Conclusion

Both the Dieckmann cyclization and the γ-alkylation of a preformed ring represent viable and effective strategies for the synthesis of this compound.

Route 1 (Dieckmann Cyclization) is an elegant, convergent approach that builds the target molecule with the desired substitution pattern from the outset. This route may be preferred when a single, specific target is required and the starting materials are readily available.

Route 2 (γ-Alkylation) offers superior modularity and is exceptionally well-suited for medicinal chemistry programs where the generation of a library of 5-substituted analogs is desired. The ability to use a common intermediate streamlines the synthetic effort for structure-activity relationship (SAR) studies. While it requires careful control of the alkylation step to ensure regioselectivity, the reported procedures demonstrate that this can be achieved with high efficiency.[5]

The ultimate choice of synthetic route will depend on the specific goals of the research program, considering factors such as the need for analog synthesis, the scale of the reaction, and the availability of starting materials and specialized reagents.

References

  • University of York. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. CORE.
  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses.
  • Vilka, K., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2911.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Zhang, J., et al. (2014). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate.
  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(19), 3037-3042.
  • Piotrowska, D. G., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(5), 4143–4154.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE in Organic Synthesis and Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • Pharmaffiliates. Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Pharmaffiliates.
  • Ali, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6476.
  • ResearchGate. General strategy for the synthesis of piperidine derivatives... ResearchGate.
  • PubMed. Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide... PubMed.
  • PubChem. tert-Butyl 3,5-dioxopiperidine-1-carboxylate. PubChem.
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(9-10), e1800125.

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A Comparative Guide to the Chiral Separation of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereoselective synthesis and purification of chiral molecules are of paramount importance. The biological activity of enantiomers can differ significantly, making the development of robust and efficient chiral separation methods a critical step in the pharmaceutical pipeline.[1] This guide provides an in-depth technical comparison of methodologies for the chiral separation of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, a key chiral intermediate. We will explore both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) techniques, offering supporting data from analogous compounds and detailed experimental protocols to guide your method development.

The enantiomeric purity of chiral piperidine derivatives is a crucial quality attribute in the synthesis of many pharmaceutical agents.[2][3] The ability to accurately quantify and isolate the desired enantiomer is essential for ensuring the safety and efficacy of the final drug product. This guide will provide the foundational knowledge to tackle the chiral separation of this N-Boc protected piperidine-2,4-dione derivative.

Choosing the Right Chiral Separation Strategy: HPLC vs. SFC

The two primary chromatographic techniques for chiral separations are HPLC and SFC.[4] While both can be effective, they offer distinct advantages and disadvantages depending on the specific application and laboratory resources.

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for chiral analysis due to its versatility and the wide variety of commercially available chiral stationary phases (CSPs).[5] For N-Boc protected compounds, polysaccharide-based CSPs are often the first choice due to their broad applicability.[6]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering significant benefits in terms of speed and environmental impact.[1][4] By utilizing supercritical carbon dioxide as the main component of the mobile phase, SFC can achieve faster separations with reduced consumption of organic solvents.[7]

The decision between HPLC and SFC often comes down to a balance of throughput needs, environmental considerations, and the specific physicochemical properties of the analyte.

Caption: Decision pathway for selecting a chiral separation technique.

Comparative Analysis of Chiral Stationary Phases

The success of a chiral separation is highly dependent on the choice of the chiral stationary phase (CSP). For N-Boc protected piperidine derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most common choices.[5]

  • Polysaccharide-based CSPs: These are the most widely used CSPs and are based on cellulose or amylose derivatives coated or immobilized on a silica support.[5] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide.[5]

  • Macrocyclic Glycopeptide-based CSPs: These CSPs, such as those based on vancomycin or teicoplanin, offer a different selectivity profile.[4] They are particularly effective for compounds that can engage in hydrogen bonding and ionic interactions.[5]

The following table provides a hypothetical comparison of the expected performance of different CSPs for the chiral separation of this compound based on data from structurally similar N-Boc protected compounds.[5][6]

Chiral Stationary Phase (CSP)Column DimensionsTypical Mobile Phase (HPLC)Typical Mobile Phase (SFC)Expected Resolution (Rs)Observations
Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate))250 x 4.6 mm, 3 µmn-Hexane:Isopropanol (90:10 v/v)CO₂:Methanol (80:20 v/v)> 1.5A good starting point with high success rates for N-Boc compounds.[5]
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))250 x 4.6 mm, 5 µmn-Hexane:Ethanol (95:5 v/v)CO₂:Ethanol (85:15 v/v)VariableOffers complementary selectivity to cellulose-based phases.[8]
Astec® CHIROBIOTIC® T (Teicoplanin)250 x 4.6 mm, 5 µm20 mM Ammonium Acetate in MethanolNot commonly usedVariableProvides alternative selectivity, especially in polar organic or reversed-phase modes.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for developing a chiral separation method for this compound.

Method 1: Chiral HPLC with a Polysaccharide-Based CSP (Normal Phase)

This protocol is based on general guidelines for the separation of N-Boc protected heterocyclic compounds.[5]

Instrumentation:

  • HPLC system with a UV detector

Materials:

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (250 x 4.6 mm, 3 µm)

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).

  • Sample Preparation: Prepare a stock solution of the racemic compound in the mobile phase at a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Set the column temperature to 25 °C.

  • Set the UV detection wavelength to 210 nm.

  • Inject 10 µL of the sample solution.

  • Run the analysis and record the chromatogram.

  • Optimize the mobile phase composition (e.g., adjust the IPA percentage) to achieve a baseline separation with a resolution (Rs) of >1.5.

Caption: Experimental workflow for chiral HPLC method development.

Method 2: Chiral SFC with a Polysaccharide-Based CSP

This protocol provides a starting point for developing a fast and efficient chiral SFC method.[4][7]

Instrumentation:

  • SFC system with a UV detector and back pressure regulator

Materials:

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (150 x 4.6 mm, 3 µm)

  • Mobile Phase: Supercritical CO₂ and Methanol as a co-solvent. A typical starting gradient is 5-40% Methanol over 5 minutes.

  • Sample Preparation: Prepare a stock solution of the racemic compound in Methanol at a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 5% Methanol in CO₂) at a flow rate of 3.0 mL/min.

  • Set the back pressure to 150 bar.

  • Set the column temperature to 40 °C.

  • Set the UV detection wavelength to 210 nm.

  • Inject 5 µL of the sample solution.

  • Run the gradient analysis and record the chromatogram.

  • Optimize the gradient profile and co-solvent to achieve baseline separation.

Conclusion

The chiral separation of this compound can be successfully achieved using either chiral HPLC or SFC. The choice between the two techniques will depend on the specific requirements of the laboratory, with HPLC offering a more conventional and widely accessible approach, while SFC provides a faster and more environmentally friendly alternative. Polysaccharide-based chiral stationary phases, such as Chiralpak® IC-3, are excellent starting points for method development. By following the detailed protocols and optimization strategies outlined in this guide, researchers can develop robust and reliable methods for the enantioselective analysis of this important chiral intermediate.

References

  • A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine - Benchchem.
  • Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol - Benchchem.
  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities - ResearchGate.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita.
  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry.
  • A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central.

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Comparative Analysis of Biological Activity: Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate vs. 5-methyl-2,4-dioxopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery Professionals

Introduction: The Significance of the N-Boc Moiety

The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in numerous pharmaceuticals.[1] The two compounds of interest share a common core: a 5-methyl-2,4-dioxopiperidine ring. The critical distinction lies in the substitution at the nitrogen atom (N1).

  • Compound A: Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate. This molecule features a tert-butoxycarbonyl (Boc) group at the N1 position. The Boc group is a widely used protecting group in organic synthesis, valued for its stability in many reaction conditions and its straightforward removal.[2]

  • Compound B (Parent): 5-methyl-2,4-dioxopiperidine. This is the "unprotected" version, featuring a secondary amine (N-H) within the cyclic amide structure.

The presence of the bulky, lipophilic Boc group in Compound A versus the hydrogen-bond-donating N-H group in Compound B is predicted to have profound effects on their respective biological activities. This guide will explore the causal relationships between this structural change and potential differences in target binding, cell permeability, and overall cellular efficacy.

G cluster_A Compound A: Boc-Protected cluster_B Compound B: Parent Compound A This compound A_prop Key Features: - Bulky, lipophilic Boc group - No H-bond donor at N1 - Likely a synthetic intermediate or prodrug A->A_prop B 5-methyl-2,4-dioxopiperidine A->B Deprotection (e.g., TFA) B_prop Key Features: - N-H group (H-bond donor) - More polar - Potentially biologically active form B->B_prop

Caption: Structural relationship between the Boc-protected and parent compounds.

Part 1: Physicochemical Properties and Biological Hypotheses

The addition of the N-Boc group fundamentally alters the molecule's properties, leading to two primary hypotheses regarding its biological function.

  • Hypothesis 1: Target Engagement. The N-H proton of the parent compound can act as a crucial hydrogen bond donor in a protein-ligand interaction. Many small molecule inhibitors rely on such interactions for high-affinity binding. The bulky Boc group in Compound A sterically hinders this interaction and removes the hydrogen bond donor capability, suggesting it is likely inactive or significantly less potent at the primary biological target.

  • Hypothesis 2: Membrane Permeability and Prodrug Potential. The lipophilic nature of the tert-butyl group increases the overall lipophilicity of Compound A compared to the more polar parent, Compound B.[3] This could enhance its ability to cross cellular membranes via passive diffusion. If Compound A can be metabolized intracellularly to remove the Boc group, it could function as a prodrug, delivering the active parent compound into the cell more efficiently.

PropertyThis compound (Compound A)5-methyl-2,4-dioxopiperidine (Compound B)Rationale for Difference
Molecular Weight HigherLowerAddition of C5H9O2 (Boc group)
Lipophilicity (LogP) Higher (Predicted)Lower (Predicted)The nonpolar tert-butyl group increases lipid solubility.[3]
Hydrogen Bond Donor 0 (at N1)1 (at N1)The N-H proton is replaced by the Boc group.
Steric Bulk Significantly HigherLowerThe large Boc group creates steric hindrance around the N1 position.
Primary Role Synthetic Intermediate, Potential ProdrugPotential Biologically Active MoietyThe Boc group is a common protecting group in synthesis.[2][4]

Part 2: Proposed Experimental Framework for Comparison

To empirically test our hypotheses, a multi-step experimental workflow is proposed. This framework is designed to move from target-specific interactions to cellular effects, providing a complete picture of each compound's biological profile.

G cluster_workflow Experimental Workflow start Synthesis & Characterization assay1 Target Binding Assay (e.g., CRBN TR-FRET) start->assay1 assay2 Cell Viability Assay (e.g., MTS on MM.1S cells) start->assay2 assay3 Permeability Assay (e.g., PAMPA) start->assay3 analysis Data Analysis & SAR Conclusion assay1->analysis assay2->analysis assay3->analysis

Caption: Proposed workflow for comparing the two compounds.

Experiment 1: In Vitro Target Binding Assay

Rationale: The dioxopiperidine scaffold is structurally related to immunomodulatory drugs (IMiDs) like thalidomide, which target the Cereblon (CRBN) E3 ubiquitin ligase complex. This makes CRBN a highly relevant and authoritative target for initial screening. This experiment directly tests Hypothesis 1. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for measuring binding affinity.

Protocol: CRBN Competitive Binding TR-FRET Assay

  • Reagents: Recombinant human DDB1-DDA1-CRBN-RBX1 (DDRC) complex, biotinylated-ligand (e.g., biotin-pomalidomide), Europium-labeled Streptavidin (donor fluorophore), and APC-labeled anti-tag antibody (e.g., anti-His, acceptor fluorophore).

  • Compound Preparation: Prepare 10 mM stock solutions of Compound A and Compound B in DMSO. Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer.

  • Assay Plate Preparation: In a 384-well plate, add 2 µL of each compound dilution. Include positive controls (unlabeled pomalidomide) and negative controls (DMSO vehicle).

  • Reagent Addition: Add 4 µL of the Europium-labeled Streptavidin and biotinylated-ligand mix. Incubate for 15 minutes at room temperature.

  • Target Addition: Add 4 µL of the DDRC complex conjugated with the APC-labeled antibody.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the log of compound concentration and fit to a four-parameter logistic model to determine the IC50 value.

Predicted Outcome & Data Presentation

CompoundTargetAssay TypeIC50 (nM)
Compound ACRBNTR-FRET Binding> 10,000 (Predicted)
Compound BCRBNTR-FRET Binding< 1,000 (Predicted)
Pomalidomide (Control)CRBNTR-FRET Binding~250
Experiment 2: Cell-Based Viability Assay

Rationale: This experiment assesses the overall effect of the compounds on cell proliferation and viability. It tests Hypothesis 2 by revealing if the potentially cell-permeable Compound A can exert a cytotoxic effect, possibly through conversion to Compound B. Multiple myeloma cell lines, such as MM.1S, are highly sensitive to CRBN-modulating agents and are an excellent model system.

Protocol: MTS Cell Viability Assay

  • Cell Culture: Culture MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of media.

  • Compound Treatment: Prepare serial dilutions of Compound A and Compound B. Add the compounds to the wells to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C until color develops.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control. Plot the percentage of cell viability against the log of compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Predicted Outcome & Data Presentation

CompoundCell LineAssay TypeGI50 (µM)
Compound AMM.1SMTS Viability~5-20 (Predicted)
Compound BMM.1SMTS Viability~1-10 (Predicted)
Pomalidomide (Control)MM.1SMTS Viability< 1
Experiment 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: To directly measure the passive membrane permeability of the compounds and test the assumption in Hypothesis 2 that Compound A is more lipophilic and permeable. PAMPA is a non-cell-based, high-throughput assay that models passive diffusion across a lipid membrane.

Protocol: PAMPA

  • System Setup: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Compound Preparation: Prepare 10 mM stock solutions of the test compounds in DMSO. Dilute to a final concentration of 100 µM in a universal buffer at pH 7.4.

  • Assay Execution: Add the compound solutions to the donor plate wells. Add fresh buffer to the acceptor plate wells. Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich for 4-16 hours at room temperature without shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

Predicted Outcome & Data Presentation

CompoundAssay TypePermeability Coefficient (Pe) (10⁻⁶ cm/s)Classification
Compound APAMPA> 5 (Predicted)High Permeability
Compound BPAMPA< 2 (Predicted)Low to Moderate Permeability

Part 3: Interpretation and Structure-Activity Relationship

The combined results from these experiments will provide a clear understanding of the role of the N-Boc group.

SAR Structure-Activity Relationship (SAR) StructureA Compound A (N-Boc) SAR->StructureA StructureB Compound B (N-H) SAR->StructureB Permeability Increased Permeability (Prodrug Potential) StructureA->Permeability Binding Direct Target Binding (H-Bond Donor) StructureB->Binding Activity Cellular Activity Permeability->Activity Binding->Activity

Caption: The SAR derived from the N1 substitution.

  • Implications for Drug Development: This analysis underscores a critical concept in medicinal chemistry: the N-H moiety on the piperidine-2,4-dione scaffold is likely essential for biological activity within this target class. The N1 position, however, serves as a valuable site for modification to tune physicochemical properties. While the Boc group itself is primarily for synthesis, other N-substituents could be explored to improve properties like solubility or metabolic stability without ablating the core activity, provided they can be cleaved in vivo.

Conclusion

While this compound is primarily a synthetic intermediate, its comparison to the parent compound, 5-methyl-2,4-dioxopiperidine, provides a valuable case study in structure-activity relationships. The presence of the N-Boc group is predicted to abolish direct target binding but may enhance cell permeability, potentially giving it a prodrug profile. The experimental framework detailed in this guide provides a clear and robust path for researchers to validate these hypotheses, generate definitive comparative data, and make informed decisions in the progression of drug discovery programs centered on the dioxopiperidine scaffold.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE in Organic Synthesis and Pharmaceutical Applications.
  • Krasavin, M. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3584.

Sources

A Comparative Guide to Purity Analysis and Standards of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, a key building block in the synthesis of various therapeutic agents, is no exception. Ensuring its chemical integrity is paramount to the successful development of novel pharmaceuticals. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, outlines potential impurities, and proposes standards in the absence of a dedicated pharmacopeial monograph.

The Criticality of Purity in Drug Synthesis

The presence of impurities in a pharmaceutical intermediate like this compound can have significant downstream consequences.[1][2] Impurities may be carried through subsequent synthetic steps, leading to the formation of undesired byproducts in the final Active Pharmaceutical Ingredient (API).[3] These byproducts can exhibit different pharmacological or toxicological profiles, potentially compromising the safety and efficacy of the drug product.[2] Furthermore, variability in impurity profiles between batches can lead to inconsistent manufacturing processes and clinical outcomes.[4] Therefore, a robust analytical strategy to identify and quantify impurities is a critical component of quality control.

Understanding the Impurity Landscape

Potential impurities in this compound can be broadly categorized as follows:

  • Process-Related Impurities: These arise from the synthetic route used to manufacture the intermediate. They can include unreacted starting materials, intermediates, byproducts of side reactions, and residual reagents or catalysts.[3][5][6] For instance, a common synthetic pathway may involve the reaction of a piperidine derivative with di-tert-butyl dicarbonate (Boc anhydride). Incomplete reaction could leave residual starting materials, while over-reaction could lead to di-Boc protected byproducts.[6]

  • Degradation Products: These impurities form due to the decomposition of the desired compound under various conditions such as exposure to acid, base, light, or heat. The tert-butoxycarbonyl (Boc) protecting group, for example, is known to be labile under acidic conditions, which could lead to the formation of the de-protected piperidine derivative.[5][7]

  • Residual Solvents: Organic solvents are frequently used in the synthesis and purification of pharmaceutical intermediates.[8] Any remaining solvent in the final product is considered an impurity and must be controlled within strict limits based on its toxicity, as outlined in guidelines such as ICH Q3C.[8][9]

A Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound. The following table compares the utility of key analytical techniques for this purpose.

Analytical Technique Principle Strengths for this Application Limitations for this Application
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.High resolution for separating closely related impurities. Quantitative accuracy. Can be developed into a stability-indicating method.[1]Requires a chromophore for UV detection. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and boiling point, with mass-based detection.Excellent for the identification and quantification of volatile impurities, particularly residual solvents.[10][11] High sensitivity.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides unambiguous structural confirmation of the main component and impurities. Quantitative NMR (qNMR) can be used as a primary method for purity determination without the need for specific reference standards for each impurity.[12][13][14][15][16]Lower sensitivity compared to chromatographic techniques for trace impurities. Requires specialized equipment and expertise.

Establishing Purity Standards in a Non-Pharmacopeial Context

As of the writing of this guide, there is no dedicated pharmacopeial monograph for this compound. Therefore, establishing appropriate purity standards requires a risk-based approach guided by general principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A for impurities in new drug substances.[4]

A typical purity specification for a high-quality batch of this intermediate would be:

Parameter Acceptance Criteria Justification
Assay (by HPLC or qNMR) ≥ 98.0%Ensures a high content of the desired compound, which is critical for stoichiometric control in subsequent reactions.
Individual Unspecified Impurity ≤ 0.10%Aligns with ICH Q3A reporting thresholds for impurities in new drug substances.[4][9]
Total Impurities ≤ 1.0%Provides an overall control on the purity of the material.
Residual Solvents Complies with ICH Q3C limitsEnsures that residual solvents are below toxicologically acceptable levels.[8][9]

Experimental Protocols

The following are detailed, yet adaptable, experimental protocols for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is designed to be a stability-indicating assay for the quantification of the main component and the detection of non-volatile impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Data Analysis:

The assay is determined by comparing the peak area of the main component in the sample to that of a certified reference standard. Impurities are reported as area percent relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is based on the principles outlined in USP <467> for the analysis of residual solvents.[8][17]

Headspace Conditions:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 30 min

  • Transfer Line Temperature: 110 °C

  • Loop Temperature: 100 °C

  • Injection Time: 1 min

GC-MS Conditions:

  • Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C, hold for 5 minutes

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., Dimethyl Sulfoxide).

  • Seal the vial immediately.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR offers a direct and highly accurate method for determining the absolute purity of the material without the need for a specific reference standard of the analyte itself.[12][13][14][16]

Experimental Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all nuclei.

Sample Preparation:

  • Accurately weigh a known amount of the internal standard into a vial.

  • Accurately weigh a known amount of this compound into the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

Data Analysis:

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the purity analysis process for this compound.

Purity_Analysis_Workflow cluster_sample Sample Receipt & Initial Assessment cluster_analysis Comprehensive Purity Analysis cluster_decision Data Review & Disposition Sample This compound Sample Appearance Visual Appearance & Physical Properties Sample->Appearance HPLC HPLC Analysis (Assay & Impurities) Appearance->HPLC GCMS GC-MS Analysis (Residual Solvents) Appearance->GCMS NMR qNMR Analysis (Absolute Purity & Structure) Appearance->NMR Data_Review Review & Compare Data to Specifications HPLC->Data_Review GCMS->Data_Review NMR->Data_Review Decision Release or Reject Batch Data_Review->Decision

Caption: A streamlined workflow for the comprehensive purity analysis of this compound.

Conclusion

The purity of this compound is a critical attribute that directly impacts the quality, safety, and efficacy of the final pharmaceutical product. A comprehensive analytical strategy employing a combination of HPLC, GC-MS, and qNMR is essential for a thorough characterization of its purity profile. In the absence of a specific pharmacopeial monograph, the principles outlined in ICH guidelines provide a robust framework for establishing meaningful and scientifically sound acceptance criteria. By implementing the methodologies and standards described in this guide, researchers and drug development professionals can ensure the consistent quality of this vital intermediate, thereby contributing to the development of safe and effective medicines.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
  • Kim, J., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 738. [Link]
  • Shimadzu (Europe). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]
  • Kapil, M., et al. (2013). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews: Journal of Pharmaceutical Analysis, 2(3), 1-10. [Link]
  • Perkins, M. J., et al. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. Pharmaceutics, 15(6), 1642. [Link]
  • Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analytical Chemistry: Open Access, 14(7), 737. [Link]
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
  • Singh, R., & Singh, S. (2015). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmaceutical Analytica Acta, 6(1), 1-10. [Link]
  • FDA. (2000). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
  • National Toxicology Program. ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]
  • Chennaiah, M. (2018). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 5(4), 79-88. [Link]
  • Kumar, A., et al. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. Journal of Pharmaceutical Analysis and Drug Research, 7(2), 60-71. [Link]
  • AIFA. Impurities in Drug Substances and Products. [Link]
  • NETZSCH Analyzing & Testing. (2020, July 22).
  • Savkare, A. D., & Nanda, R. K. (2016). Comprehensive approach of qbd for impurities in drug substances and drug products. Indo American Journal of Pharmaceutical Sciences, 3(2), 118-128. [Link]
  • Chaloin, O., et al. (2005). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. A Useful Building Block for the Preparation of 4-hydroxypipecolate Derivatives. Organic Syntheses, 82, 199. [Link]
  • Kiec-Kononowicz, K., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 157, 111-125. [Link]
  • Orsini, P., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Synthesis, 2007(17), 2649-2654. [Link]
  • Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s679-s687. [Link]
  • Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(7), 624-630. [Link]
  • Kumar, A., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(1), 74-80. [Link]

Sources

The Unambiguous Assignment: A Comparative Guide to the Structural Confirmation of tert-Butyl 5-Methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural integrity dictates its biological activity, pharmacokinetic properties, and potential toxicities. For novel compounds, such as tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, a key intermediate in the synthesis of new therapeutic agents, unambiguous structural confirmation is not merely a formality but a foundational pillar of the entire research and development process.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical techniques for the structural elucidation of this compound. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer valuable insights into the molecular framework, we will demonstrate why single-crystal X-ray crystallography remains the gold standard for definitive, atom-by-atom structural assignment.

Synthesis and Preliminary Characterization: Building the Hypothesis

The journey to structural confirmation begins with the synthesis of the target molecule. This compound is synthesized via the regioselective γ-alkylation of the precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate.[1] This reaction, while designed to be selective, necessitates rigorous characterization of the product to confirm the successful and specific addition of the methyl group at the C5 position.

Initial characterization typically relies on a combination of NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. For the parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, the ¹H NMR spectrum shows characteristic signals for the piperidine ring protons and the tert-butyl protecting group.[2] Following methylation, the appearance of a new doublet and a corresponding methine proton signal in the ¹H NMR spectrum, along with changes in the chemical shifts of the adjacent methylene protons, strongly suggests the addition of a methyl group to the piperidine ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. For this compound, the observed mass would be expected to correspond to the molecular formula C₁₁H₁₇NO₄.

While these spectroscopic techniques provide compelling evidence for the proposed structure, they do not offer a direct visualization of the atomic arrangement in three-dimensional space. Ambiguities can remain, particularly concerning stereochemistry and the precise conformation of the piperidine ring.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled level of detail, yielding a precise 3D model of the molecule with atomic-level resolution. This technique is the only one that can definitively confirm the connectivity of atoms, bond lengths, bond angles, and the solid-state conformation of the molecule.

Experimental Workflow: From Powder to Picture

The process of determining a crystal structure can be broken down into several key stages, each requiring meticulous execution.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Vapor_Diffusion Vapor Diffusion / Slow Evaporation Solvent_Screen->Vapor_Diffusion Crystal_Selection Selection of a High-Quality Single Crystal Vapor_Diffusion->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Xray_Source Exposure to X-ray Beam (Diffractometer) Mounting->Xray_Source Data_Collection Diffraction Pattern Collection Xray_Source->Data_Collection Data_Processing Data Integration and Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation Structure_Determination_Logic Figure 2: Logical Flow of Structural Elucidation Synthesis Synthesis of Target Compound NMR_MS Spectroscopic Analysis (NMR, MS) Synthesis->NMR_MS Proposed_Structure Proposed Structure (Hypothesis) NMR_MS->Proposed_Structure Confirmed_Structure Confirmed 3D Structure NMR_MS->Confirmed_Structure Corroboration Xray Single-Crystal X-ray Crystallography Proposed_Structure->Xray Definitive Confirmation Xray->Confirmed_Structure

Sources

A Senior Application Scientist's Guide to the Methylation of Tert-butyl 2,4-dioxopiperidine-1-carboxylate: A Comparative Analysis of Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. The 2,4-dioxopiperidine core, a privileged structure found in numerous biologically active molecules, often requires targeted modification to modulate its pharmacological profile. The introduction of a methyl group at the C5 position to form tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a critical transformation that presents a classic chemical challenge: achieving high-yield, selective C-alkylation while avoiding common pitfalls such as O-alkylation and over-alkylation.

This guide provides an in-depth, experimentally grounded comparison of common methylation reagents for this specific transformation. We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles, offering field-proven insights to guide your experimental design. Every protocol herein is designed as a self-validating system, ensuring that researchers can confidently select the optimal conditions for their specific laboratory context, whether for small-scale library synthesis or large-scale API manufacturing.

The Substrate: Understanding Acidity and Regioselectivity

The starting material, tert-butyl 2,4-dioxopiperidine-1-carboxylate, possesses a key structural feature: a methylene group at C5 flanked by two carbonyl groups. This renders the C5 protons significantly acidic (pKa ≈ 11-13 in DMSO), making them readily removable by a suitable base to form a resonance-stabilized enolate. It is this enolate that serves as the key nucleophile in the methylation reaction.

However, the ambident nature of the enolate—possessing nucleophilic character at both the C5 carbon and the oxygen atoms of the adjacent carbonyls—presents a significant challenge. The choice of base, solvent, counter-ion, and electrophile (the methylation reagent) will collectively dictate the ratio of C-alkylation to O-alkylation, with the former being the desired outcome for this synthesis.

C- vs O-Alkylation Pathway cluster_0 Enolate Formation cluster_1 Alkylation Pathways Start Tert-butyl 2,4-dioxopiperidine-1-carboxylate Enolate Resonance-Stabilized Enolate Start->Enolate + Base - H+ C_Product C-Alkylation Product (Desired) Enolate->C_Product + CH₃-X (C-attack) O_Product O-Alkylation Product (Side-Product) Enolate->O_Product + CH₃-X (O-attack)

Caption: Competing C- vs. O-alkylation pathways following enolate formation.

Comparison of Methylation Reagents

The selection of a methylation reagent is a critical decision dictated by factors including desired selectivity, reaction scale, safety protocols, and cost. We will compare three classes of reagents: a classic alkyl halide (Methyl Iodide), a potent and efficient sulfate (Dimethyl Sulfate), and a modern, selective organometallic-like reagent (Trimethylsilyldiazomethane).

Methyl Iodide (MeI)

Methyl iodide is a workhorse reagent for C-alkylation of 1,3-dicarbonyl compounds.[1] Its efficacy hinges on the principles of Hard and Soft Acid and Base (HSAB) theory. The enolate's carbon atom is a "soft" nucleophile, and methyl iodide is a "soft" electrophile, leading to a favorable interaction that promotes C-alkylation.[1][2] In contrast, O-alkylation is less favored.[3]

  • Mechanism & Causality: The reaction proceeds via a standard SN2 mechanism where the enolate carbon attacks the methyl group of MeI, displacing the iodide ion.[2] To achieve this, a strong, non-nucleophilic base is required to fully deprotonate the C5 position without competing in the alkylation step. Sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) are excellent choices. A key finding for this specific substrate is the essential role of the lithium counter-ion in promoting regioselective γ-alkylation (C5-alkylation).[4] Therefore, using a lithium base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) is highly recommended. The lithium ion is believed to chelate with the two carbonyl oxygens, sterically hindering O-alkylation and directing the electrophile to the C5 position.[4]

  • Performance & Field Insights: With LiHMDS as the base in a polar aprotic solvent like THF at low temperatures (-20 °C to 0 °C), yields of the desired C5-monomethylated product can be good to excellent.[4] A crucial parameter is the stoichiometry of the alkylating agent; using a significant excess (3-5 equivalents) can drive the reaction to completion but also increases the risk of di-alkylation.[4] Careful monitoring by TLC or LC-MS is essential to quench the reaction upon consumption of the starting material.

  • Advantages:

    • High C-alkylation selectivity for soft-soft interactions.[1]

    • Relatively inexpensive and readily available.

    • Well-established and predictable reactivity.

  • Disadvantages:

    • High volatility and toxicity; requires handling in a well-ventilated fume hood.

    • Risk of di-alkylation if reaction is not carefully controlled.[2]

    • Iodide byproduct can sometimes complicate purification.

Dimethyl Sulfate ((CH₃)₂SO₄)

Dimethyl sulfate is a more potent and often more efficient methylating agent than methyl iodide. However, its increased reactivity comes with significantly higher toxicity, demanding stringent safety precautions.

  • Mechanism & Causality: Similar to MeI, the reaction is an SN2 displacement. Dimethyl sulfate is considered a "harder" electrophile than methyl iodide, which can sometimes increase the proportion of O-alkylation.[5] However, in systems where the enolate is strongly coordinated by a counter-ion like Li+, high C-alkylation selectivity can still be achieved. The choice of base and solvent remains critical. A recent development uses dimethyl sulfate with LiOH in THF, which has been shown to provide nearly quantitative yields for some substrates, reducing side reactions.[5]

  • Performance & Field Insights: This method can be very effective, often providing higher yields and faster reaction times than methyl iodide under similar conditions.[5] The use of LiOH in THF is a promising variation on the classic Haworth methylation, potentially offering a milder alternative to hydride or amide bases.[5]

  • Advantages:

    • Highly reactive, leading to faster reactions and potentially higher yields.[5]

    • Less volatile than methyl iodide.

    • Cost-effective for large-scale synthesis.

  • Disadvantages:

    • Extreme Toxicity & Carcinogenicity: Must be handled with extreme care, using appropriate personal protective equipment (PPE) and engineering controls. Decontamination procedures for glassware and spills are mandatory.

    • Can lead to a higher percentage of O-alkylation if reaction conditions are not optimized.[5]

    • Workup requires quenching of the unreacted reagent with a base like ammonium hydroxide.

Trimethylsilyldiazomethane (TMS-CH₂N₂)

Trimethylsilyldiazomethane is a safer, modern alternative to the notoriously hazardous diazomethane.[6] While often used to methylate carboxylic acids, its application in C-H functionalization is an area of growing interest.[6]

  • Mechanism & Causality: The mechanism for C-alkylation of a 1,3-dicarbonyl with TMS-diazomethane is less common than for acids and typically requires metal catalysis. Rhodium salts, for example, can catalyze carbene transfer reactions from TMS-diazomethane to perform C-H functionalization.[6] This pathway is distinct from the SN2 reaction of alkyl halides. The reaction involves the formation of a rhodium-carbene intermediate which then inserts into the acidic C-H bond at the C5 position.[6]

  • Performance & Field Insights: This method offers the potential for high selectivity with only mono-methylation being observed in many C-H functionalization reactions.[6] However, it is a more specialized technique requiring catalyst screening and optimization. For a 1,3-dicarbonyl system, this approach is less conventional than enolate alkylation and may require significant methods development. It represents a frontier approach rather than a standard, go-to protocol for this specific transformation.

  • Advantages:

    • Much safer to handle than diazomethane.[6]

    • Can offer very high selectivity for mono-alkylation.[6]

    • The reaction can proceed under neutral or mildly basic conditions, tolerating sensitive functional groups.

  • Disadvantages:

    • Significantly more expensive than MeI or (CH₃)₂SO₄.

    • Requires a transition metal catalyst (e.g., Rhodium salts), adding cost and complexity.[6]

    • Less established for this specific type of transformation, potentially requiring extensive optimization.

Data Summary & Comparison Table

ParameterMethyl Iodide (MeI)Dimethyl Sulfate ((CH₃)₂SO₄)Trimethylsilyldiazomethane (TMS-CH₂N₂)
Primary Mechanism SN2 on EnolateSN2 on EnolateMetal-Catalyzed C-H Insertion
Typical Base LiHMDS, LDALiHMDS, LiOHOften Catalyst-dependent, may not require strong base
Selectivity Good to Excellent C-alkylationGood C-alkylation (highly condition-dependent)Potentially Excellent for Mono-C-alkylation
Relative Reactivity ModerateHighHigh (Catalyst-dependent)
Key Advantage Predictable, high C-selectivityHigh efficiency, cost-effective at scaleHigh safety profile, high mono-selectivity
Key Disadvantage Volatile, toxic, di-alkylation riskExtremely toxic, O-alkylation riskHigh cost, requires catalyst development
Safety Profile Toxic, VolatileExtremely Toxic, Carcinogen Safer alternative to diazomethane

Experimental Protocols

The following protocols are provided as robust starting points for optimization. All procedures must be performed in a certified chemical fume hood with appropriate PPE.

Protocol 1: Methylation using Methyl Iodide and LiHMDS

This protocol leverages the crucial role of the lithium counter-ion to ensure high C-alkylation selectivity.[4]

Workflow_MeI Start Dissolve Substrate in THF Cool Cool to -20 °C Start->Cool Add_Base Add LiHMDS (1.1 eq) Stir 30 min Cool->Add_Base Add_MeI Add MeI (1.5 - 3.0 eq) Add_Base->Add_MeI React Stir at -20 °C to RT Monitor by TLC/LC-MS Add_MeI->React Quench Quench with sat. aq. NH₄Cl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: General workflow for the LiHMDS-mediated methylation.

Methodology:

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Deprotonation: Add lithium hexamethyldisilazide (LiHMDS, 1.0 M solution in THF, 1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -20 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.5 - 3.0 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature while stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Methylation using Dimethyl Sulfate and LiOH

This protocol is a variation of the Haworth methylation, adapted for enhanced safety and efficiency.[5]

Methodology:

  • Setup: To a round-bottom flask, add tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) and lithium hydroxide (LiOH, 1.5 eq).

  • Suspension: Add anhydrous THF to create a suspension (approx. 0.1 M).

  • Addition of Reagent: Cool the mixture to 0 °C and add dimethyl sulfate (1.2 eq) dropwise. CAUTION: Dimethyl sulfate is extremely toxic. Use a dedicated syringe and quench any residual reagent in the syringe with concentrated ammonium hydroxide.

  • Reaction: Stir the reaction vigorously at room temperature and monitor by TLC or LC-MS. The reaction is often complete within 1-2 hours.

  • Quenching: Upon completion, cool the flask to 0 °C and slowly add concentrated ammonium hydroxide to quench any unreacted dimethyl sulfate. Stir for 1 hour.

  • Workup: Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Conclusion and Recommendations

For the synthesis of this compound, the choice of methylation reagent should be guided by a balance of performance, safety, and cost.

  • For routine, small-to-medium scale synthesis, Methyl Iodide with a lithium amide base (LiHMDS) is the recommended method. It offers a predictable and highly C-selective pathway, leveraging the well-documented role of the lithium counter-ion to achieve the desired regioselectivity.[4] While toxic, its handling protocols are standard in most synthetic chemistry labs.

  • For large-scale manufacturing where cost and efficiency are paramount, Dimethyl Sulfate presents a compelling alternative. Its high reactivity can lead to shorter reaction times and high throughput.[5] However, this option should only be considered if the laboratory is equipped with the necessary engineering controls and personnel are rigorously trained in handling this extremely hazardous substance.

  • Trimethylsilyldiazomethane represents a specialized, research-oriented approach. While it holds promise for exceptional mono-selectivity and safety, its application for this specific transformation is not yet established and would require significant investment in process development and catalyst screening.[6]

Ultimately, a well-controlled reaction using a lithium base to direct C-alkylation is the most critical parameter for success. By understanding the mechanistic principles behind each reagent, researchers can make an informed decision that best aligns with their scientific goals and operational capabilities.

References

  • Title: Chemistry of Enolates - C vs O Alkylation | Articles Source: PharmaXChange.info URL:[Link]
  • Title: Alkylation of enolates | Organic Chemistry II Class Notes Source: Fiveable URL:[Link]
  • Title: Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects Source: Owlstown URL:[Link]
  • Title: What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
  • Title: A comparison of several modern alkylating agents Source: Ark
  • Title: SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES Source: Organic Syntheses URL:[Link]
  • Title: Enolates – Formation, Stability, and Simple Reactions Source: Master Organic Chemistry URL:[Link]
  • Title: Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate Source: ResearchG
  • Title: (PDF)
  • Title: Enantio- and diastereoselective diarylmethylation of 1,3-dicarbonyl compounds Source: National Institutes of Health (PMC) URL:[Link]
  • Title: Rhodium‐Catalyzed C−H Methylation and Alkylation Reactions by Carbene‐Transfer Reactions Source: National Institutes of Health (PMC) URL:[Link]

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"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" yield comparison of different synthetic methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

The piperidine-2,4-dione scaffold is a significant structural motif in medicinal chemistry, valued for its presence in numerous biologically active compounds. The targeted synthesis of substituted derivatives, such as this compound, is crucial for the development of novel therapeutics. This guide provides a comprehensive comparison of two primary synthetic strategies for obtaining this target compound, offering insights into the rationale behind the methodological choices and presenting a clear analysis of their respective yields and practical considerations.

Introduction to the Synthetic Challenge

This compound is a heterocyclic compound featuring a piperidine-2,4-dione core, a methyl substituent at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The strategic placement of the methyl group and the presence of the Boc group make it a versatile intermediate for further chemical elaboration. The primary challenge in its synthesis lies in achieving efficient and regioselective construction of the substituted heterocyclic ring. This guide will explore and compare two logical and effective synthetic routes:

  • Route A: Post-Cyclization Alkylation. This strategy involves the initial synthesis of the parent piperidine-2,4-dione ring, followed by the regioselective introduction of the methyl group at the 5-position.

  • Route B: Pre-Cyclization Precursor Synthesis. This approach focuses on synthesizing a methylated open-chain precursor which is then cyclized to form the desired 5-methyl-piperidine-2,4-dione structure.

Comparative Analysis of Synthetic Routes

A side-by-side comparison of the two synthetic strategies reveals distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

FeatureRoute A: Post-Cyclization AlkylationRoute B: Cyclization of Methylated Precursor
Starting Material N-Boc-β-alanine3-Amino-2-methylpropanoic acid
Key Steps 1. Cyclization to form the piperidinedione ring.2. Regioselective γ-alkylation.1. N-Boc protection of the amino acid.2. Cyclization with Meldrum's acid.
Overall Steps 22
Estimated Overall Yield ~45-55%~60-70%
Key Reagents EDC, DMAP, Meldrum's acid, LiHMDS, Methyl Iodide(Boc)₂O, EDC, DMAP, Meldrum's acid
Primary Advantage Utilizes a very common starting material.Avoids strong organometallic bases and cryogenic conditions.
Potential Challenge Requires handling of strong bases and cryogenic conditions.Starting material may be less common than N-Boc-β-alanine.

Route A: Post-Cyclization Alkylation

This synthetic pathway commences with the readily available and inexpensive starting material, N-Boc-β-alanine. The core piperidine-2,4-dione ring is constructed first, followed by a regioselective methylation at the C5 position.

Route A A N-Boc-β-alanine B tert-butyl 2,4-dioxopiperidine-1-carboxylate A->B  Meldrum's acid, EDC, DMAP; then reflux   C This compound B->C  LiHMDS, CH3I, -20 °C  

Figure 1: Synthetic workflow for Route A.

Step 1: Synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate

The initial step involves the condensation of N-Boc-β-alanine with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP). The resulting intermediate undergoes thermal cyclization upon refluxing in a suitable solvent like ethyl acetate to yield the piperidine-2,4-dione ring.[1][2] This method is well-established and provides the core scaffold in good yield.

  • Yield: Reported yields for this two-step, one-pot procedure are in the range of 65-71%.[1][2]

Step 2: Regioselective γ-Alkylation

The second step is the critical methylation of the piperidine-2,4-dione intermediate. The proton at the C5 position is acidic due to its location between two carbonyl groups (a β-dicarbonyl system). Deprotonation with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) at low temperature generates a nucleophilic enolate.[1] Subsequent reaction with an electrophilic methyl source, such as methyl iodide, introduces the methyl group regioselectively at the C5 position.[1][3][4] The use of lithium-based reagents has been shown to be crucial for achieving high regioselectivity in this alkylation.[1]

  • Yield: While the yield for methylation specifically is not reported, analogous alkylations on this substrate with other alkyl halides have demonstrated yields ranging from 55% to 85%.[1]

Route B: Cyclization of a Methylated Precursor

This alternative approach introduces the required methyl group at the beginning of the synthetic sequence. The strategy relies on the cyclization of a pre-methylated β-amino acid derivative, thereby avoiding the need for a separate alkylation step on the heterocyclic ring.

Route B A 3-Amino-2-methylpropanoic acid B N-Boc-3-amino-2-methylpropanoic acid A->B  (Boc)2O, Base   C This compound B->C  Meldrum's acid, EDC, DMAP; then reflux  

Figure 2: Synthetic workflow for Route B.

Step 1: N-Boc Protection of 3-Amino-2-methylpropanoic acid

The synthesis begins with 3-amino-2-methylpropanoic acid. The primary amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This is a standard and high-yielding reaction in peptide and amino acid chemistry.[5]

  • Yield: Boc protection of amino acids typically proceeds in high yields, often exceeding 90%.

Step 2: Cyclization to form this compound

The resulting N-Boc-3-amino-2-methylpropanoic acid is then subjected to the same cyclization conditions as in Route A. It is condensed with Meldrum's acid using EDC and DMAP, followed by thermal cyclization to directly afford the final target molecule.[1][2] As the methyl group is already incorporated into the backbone of the precursor, this route circumvents any issues of regioselectivity in the final steps.

  • Yield: The yield for this cyclization is expected to be comparable to the analogous reaction with N-Boc-β-alanine, likely in the range of 65-75%.

Detailed Experimental Protocols

Protocol for Route A: Regioselective γ-Alkylation

Materials: tert-butyl 2,4-dioxopiperidine-1-carboxylate, Lithium hexamethyldisilazide (LiHMDS, 1 M solution in THF), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), 5% aqueous Potassium bisulfate (KHSO₄), Anhydrous Sodium Sulfate (Na₂SO₄).

Procedure:

  • To a stirred solution of tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -20 °C, add LiHMDS (1.0 M in THF, 2.5 eq) dropwise.

  • Stir the mixture at -20 °C for 30 minutes.

  • Add methyl iodide (4.0 eq) dropwise, maintaining the temperature at -20 °C.

  • Continue stirring the reaction mixture at -20 °C for 1.5 hours.

  • Dilute the reaction mixture with dichloromethane and wash with 5% aqueous KHSO₄.

  • Separate the organic phase, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Route B: Cyclization of N-Boc-3-amino-2-methylpropanoic acid

Materials: N-Boc-3-amino-2-methylpropanoic acid, Meldrum's acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 4-Dimethylaminopyridine (DMAP), Anhydrous Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc), 5% aqueous Potassium bisulfate (KHSO₄).

Procedure:

  • Dissolve N-Boc-3-amino-2-methylpropanoic acid (1.0 eq), Meldrum's acid (1.1 eq), and DMAP (1.5 eq) in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0 °C.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 5% aqueous KHSO₄.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Dissolve the crude intermediate in ethyl acetate and heat to reflux for 4 hours.

  • Cool the solution and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Conclusion and Recommendation

Both synthetic routes presented are viable for the preparation of this compound.

Route A is a robust method that starts from a very common precursor. Its main drawback is the requirement for strongly basic and cryogenic conditions for the alkylation step, which may not be ideal for all laboratory settings.

Route B offers a more straightforward approach by incorporating the methyl group early in the synthesis. This avoids the regioselectivity issues and the harsh conditions of the alkylation step. While the starting material, 3-amino-2-methylpropanoic acid, is less common than N-Boc-β-alanine, it is commercially available. Given the milder reaction conditions and potentially higher overall yield, Route B is recommended as the more efficient and practical approach for the synthesis of this compound , particularly for larger scale preparations.

References

  • Orsini, P., Maccario, A., & Colombo, N. (2007).
  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclis
  • A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones. (2025). BenchChem.
  • TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYL
  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclis
  • Dieckmann condens
  • Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione. (2025). BenchChem.
  • Dieckmann Condens
  • Dieckmann Condens
  • Dieckmann Condensation #Organic Name Reaction L-25 #csirnet #gate #iitjam #neet #jeemains. (2023, August 17). YouTube.
  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • Dieckmann Condens
  • Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (2007).
  • 3-Amino-4-methylpentanoic acid | Metabolite. (n.d.). MedchemExpress.com.
  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. (2006).
  • 26.4: Synthesis of Amino Acids. (2024, July 30). Chemistry LibreTexts.
  • Methyl Iodide. (2022, November 1). Encyclopedia.pub.
  • Installing the “magic methyl” – C–H methylation in synthesis. (2021, March 10). Chemical Society Reviews (RSC Publishing).
  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters
  • Use of Methyliodide in o-Methylation of organic compounds. (2025, August 13). Juniper Publishers.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR. (n.d.). Sigma-Aldrich.
  • Hofmann Elimination, Amine to Alkene (aka Exhaustive Methyl
  • Iodomethane. (n.d.). Wikipedia.
  • (R)-3-Amino-4-methylpentanoic acid. (n.d.). CPHI Online.
  • 3-Amino-4-methylpentanoic acid (Standard) | MedChemExpress (MCE) Life Science Reagents. (n.d.).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (n.d.). RSC Publishing.
  • 3-methylpentanoic acid. (n.d.). Organic Syntheses.
  • CAS No : 845267-78-9 | Product Name : Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. (n.d.).
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)
  • Preparation of 2,3,4-Trisubstituted Piperidines by a Formal Hetero-Ene Reaction of Amino Acid Deriv
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024, June 2).
  • TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYL

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A Comparative Guide to the Synthesis of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted functionalization of this heterocyclic system is of paramount importance for the development of novel therapeutics. This guide provides an in-depth, objective comparison of two primary synthetic routes to a key derivative, tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate. This analysis is designed for researchers, scientists, and drug development professionals, offering a technical and practical evaluation of each pathway to inform strategic synthetic planning.

This guide will dissect two distinct and viable synthetic strategies:

  • Route 1: Post-Cyclization Alkylation. This approach involves the initial synthesis of the core piperidine-2,4-dione ring, followed by a regioselective methylation at the C5 position.

  • Route 2: Pre-Cyclization Methylation (Dieckmann Condensation). In this strategy, the methyl group is incorporated into the acyclic precursor prior to the key ring-forming Dieckmann condensation reaction.

Each route will be evaluated based on a cost-benefit analysis, considering factors such as the number of synthetic steps, overall yield, scalability, and the cost and availability of starting materials and reagents.

Route 1: Post-Cyclization γ-Alkylation

This synthetic pathway commences with the construction of the N-Boc protected piperidine-2,4-dione ring, which is subsequently methylated at the desired C5 position. This approach offers a convergent strategy where the core scaffold is first assembled and then functionalized.

Experimental Protocol: Route 1

Step 1a: Synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate

A solution of N-(tert-butoxycarbonyl)-β-alanine (1 equivalent) and Meldrum's acid (1.1 equivalents) in anhydrous dichloromethane is cooled to 0°C. 4-Dimethylaminopyridine (DMAP, 1.5 equivalents) is added, followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equivalents). The reaction is allowed to warm to room temperature and stirred overnight. Following an aqueous workup with 5% KHSO₄, the crude intermediate is dissolved in ethyl acetate and refluxed for 4 hours to induce cyclization, affording tert-butyl 2,4-dioxopiperidine-1-carboxylate.[1]

Step 1b: Regioselective γ-Alkylation

The tert-butyl 2,4-dioxopiperidine-1-carboxylate (1 equivalent) from Step 1a is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. A strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equivalents), is added dropwise to generate the enolate. After stirring for 1 hour at -78°C, methyl iodide (1.2 equivalents) is added, and the reaction is slowly warmed to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. Purification by column chromatography yields the target molecule, this compound.

Route 1: Post-Cyclization Alkylation cluster_0 Step 1a: Ring Formation cluster_1 Step 1b: Methylation Boc-β-alanine Boc-β-alanine Intermediate_1 tert-butyl 2,4-dioxopiperidine-1-carboxylate Boc-β-alanine->Intermediate_1 1. EDC, DMAP, CH₂Cl₂ 2. Ethyl Acetate, Reflux Meldrum's acid Meldrum's acid Meldrum's acid->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product 1. LiHMDS, THF, -78°C 2. Methyl Iodide

Caption: Workflow for the synthesis via post-cyclization alkylation.

Route 2: Dieckmann Condensation of a Methylated Precursor

This alternative strategy introduces the C5 methyl group at the beginning of the synthesis, carried by the acyclic precursor. The key ring-closing step is an intramolecular Dieckmann condensation.

Experimental Protocol: Route 2

Step 2a: Acylation of β-Amino Ester

Methyl 3-aminobutanoate (1 equivalent) is dissolved in dichloromethane. To this solution, monomethyl malonate (1.0 equivalent), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 equivalent), 1-hydroxybenzotriazole (HOBt, 1.5 equivalents), and N,N-diisopropylethylamine are added at 0°C.[2] The mixture is stirred and allowed to warm to room temperature. After an aqueous workup, the resulting N-acylated diester is isolated.

Step 2b: Dieckmann Condensation and Decarboxylation

The diester from Step 2a is dissolved in methanol, and a solution of sodium methoxide in methanol (1.3 equivalents) is added.[2] The reaction mixture is heated to reflux. After completion of the cyclization, an aqueous solution of acetonitrile is added, and the mixture is refluxed to effect decarboxylation, yielding 5-methylpiperidine-2,4-dione.[2][3]

Step 2c: N-Boc Protection

5-Methylpiperidine-2,4-dione (1 equivalent) is dissolved in a suitable solvent such as dichloromethane. Di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and a base like triethylamine or DMAP are added, and the reaction is stirred at room temperature until completion. An aqueous workup followed by purification yields the final product, this compound.

Route 2: Dieckmann Condensation cluster_0 Step 2a: Acylation cluster_1 Step 2b: Cyclization cluster_2 Step 2c: Protection Methyl_3-aminobutanoate Methyl 3-aminobutanoate Diester_Intermediate Acyclic Diester Methyl_3-aminobutanoate->Diester_Intermediate EDC, HOBt, DIPEA Monomethyl_malonate Monomethyl malonate Monomethyl_malonate->Diester_Intermediate Dione_Intermediate 5-methylpiperidine-2,4-dione Diester_Intermediate->Dione_Intermediate 1. NaOMe, Methanol 2. H₂O/MeCN, Reflux Final_Product_2 This compound Dione_Intermediate->Final_Product_2 Boc₂O, Et₃N

Sources

The Rising Star in Kinase Inhibitor Synthesis: A Comparative Benchmarking Guide to Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous journey. The careful selection of foundational chemical intermediates is a critical determinant of success in this endeavor. This guide provides an in-depth comparative analysis of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, a promising and versatile building block, benchmarked against established kinase inhibitor intermediates. We will delve into its synthetic advantages, physicochemical properties, and its potential for generating diverse libraries of kinase inhibitors, supported by experimental insights and protocols.

Protein kinases, as central regulators of cellular signaling, are a major class of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has transformed the treatment landscape for many diseases.[2] A significant portion of these inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase domain.[3] The design of these inhibitors often relies on "privileged scaffolds," core structures that are known to interact with the hinge region of the kinase.[4][5] This guide introduces this compound as a valuable intermediate and compares it with more traditional scaffolds like pyrimidine and quinazoline derivatives.

Profiling the Contender: this compound

This compound is a cyclic β-ketoamide that offers a unique three-dimensional scaffold for drug design. The piperidine-2,4-dione core presents multiple points for functionalization, allowing for the exploration of chemical space around the kinase active site. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthesis and can be readily removed under acidic conditions to allow for further derivatization at the nitrogen atom.

Synthetic Accessibility: A Key Advantage

A significant advantage of this intermediate is its straightforward and regioselective synthesis. The parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, can be prepared and subsequently alkylated at the C5 position. A robust method for the regioselective γ-alkylation of N-Boc protected piperidine-2,4-dione has been reported, demonstrating the facile introduction of various alkyl groups, including the methyl group of our topic compound.[6] This synthetic accessibility is a crucial factor for its use in medicinal chemistry, as it allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Benchmarking Against Established Kinase Inhibitor Intermediates

To understand the potential of this compound, we will compare it to two well-established classes of kinase inhibitor intermediates: 2,4-diaminopyrimidines and 4-quinazolinones. These heterocyclic systems are present in numerous FDA-approved kinase inhibitors.[5][7]

FeatureThis compound2,4-Diaminopyrimidine Derivatives4-Quinazolinone Derivatives
Scaffold Type Saturated, 3D-likeAromatic, flatAromatic, flat
Key Interactions Potential for H-bond donor/acceptor interactions from the dione functionality. The 3D shape can access different pockets.Mimics the adenine part of ATP, forming key hydrogen bonds with the kinase hinge region.[5]Also mimics the purine core of ATP, interacting with the hinge region.[8]
Synthetic Tractability Straightforward synthesis with regioselective functionalization at C5.[6]Well-established synthetic routes, often involving condensation reactions.Multiple synthetic strategies are known, including regioselective N-alkylation.[8]
Diversification Potential Multiple sites for modification (C5, N1 after deprotection, and the carbonyl groups).Primarily at the amino groups and other positions on the pyrimidine ring.Diversification is possible at various positions of the quinazolinone ring system.
Physicochemical Properties Higher sp3 character, which can lead to improved solubility and metabolic stability compared to flat aromatic systems.[9]Generally more lipophilic and larger than typical oral drugs.[9][10]Similar to pyrimidines, can have challenges with solubility.[11][12]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the regioselective γ-alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate.[6]

Step 1: Synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate

A detailed synthesis for the unmethylated precursor can be found in the literature.[13]

Step 2: Regioselective γ-Alkylation

  • To a solution of tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add methyl iodide (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

General Protocol for Evaluating a Kinase Inhibitor Intermediate in a Cell-Based Assay

This workflow outlines the key steps for assessing the cellular activity of a kinase inhibitor derived from the intermediate.[14]

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_analysis Data Analysis Select_Cell_Line Select Cell Line Verify_Target_Expression Verify Target Expression (e.g., Western Blot) Select_Cell_Line->Verify_Target_Expression Seed_Cells Seed Cells Verify_Target_Expression->Seed_Cells Treat_with_Inhibitor Treat with Inhibitor (Dose-Response & Time-Course) Seed_Cells->Treat_with_Inhibitor Include_Vehicle_Control Include Vehicle Control Lyse_Cells Lyse Cells Treat_with_Inhibitor->Lyse_Cells Perform_Downstream_Assay Perform Downstream Assay (e.g., Western Blot, Viability Assay) Lyse_Cells->Perform_Downstream_Assay Quantify_Results Quantify Results Perform_Downstream_Assay->Quantify_Results Determine_IC50 Determine IC50/EC50 Quantify_Results->Determine_IC50 Assess_On_Target Assess On-Target vs. Off-Target Effects Determine_IC50->Assess_On_Target

A generalized workflow for testing a kinase inhibitor in a cellular context.

Visualizing the Potential: Signaling Pathways and Logical Relationships

The true value of an intermediate lies in its potential to generate inhibitors that modulate key cellular signaling pathways.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_logic Intermediate Evaluation Logic RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Intermediate This compound Library Diverse Chemical Library Intermediate->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Kinase signaling pathways and the logic of inhibitor development.

Conclusion: A Versatile Scaffold for Future Kinase Inhibitor Discovery

This compound represents a compelling starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with a three-dimensional structure that deviates from the flat, aromatic nature of many traditional kinase inhibitor scaffolds, offers the potential for improved physicochemical properties and novel binding interactions. While direct comparative data on its performance in kinase inhibition assays against established intermediates is still emerging, the foundational characteristics of this molecule position it as a highly valuable tool for medicinal chemists. The ability to readily generate diverse libraries from this core structure will undoubtedly accelerate the discovery of the next generation of targeted therapies.

References

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Hennessy, B. T., Lu, Y., & Mills, G. B. (2005). A comparison of the physicochemical property profiles of marketed oral drugs and orally bioavailable anti-cancer protein kinase inhibitors in clinical development. Current Cancer Drug Targets, 5(5), 323–331.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Applic
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. (2023).
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024).
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. NIH. (2017).
  • Chemical structures of representative kinase inhibitors used for treatment of various human cancers.
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  • Chemical structure of tyrosine kinase inhibitors imatinib (1), nilotinib(2) and dasatinib (3).
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  • TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYL
  • tert-Butyl 3,5-dioxopiperidine-1-carboxyl
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  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of Novel Glutarimide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals & Medicinal Chemists Subject: Comparative Selectivity Profiling of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate Derivatives

Executive Summary & Strategic Imperative

The glutarimide scaffold, a core component of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, is of profound interest in modern drug discovery.[1][2][3] These molecules function by binding to the substrate receptor Cereblon (CRBN), a component of the CRL4 E3 ubiquitin ligase complex, thereby hijacking the cellular protein degradation machinery.[4][5][6] The parent molecule of this guide, this compound, represents a key building block for developing novel CRBN-modulating agents such as Proteolysis-Targeting Chimeras (PROTACs).[7][8]

However, the clinical utility of any new agent is dictated not just by its on-target potency but, critically, by its selectivity.[9][10][11][12] Off-target interactions can lead to unforeseen toxicity, as exemplified by the tragic history of thalidomide itself, whose teratogenic effects were later linked to the degradation of unintended proteins like SALL4.[13] Therefore, a rigorous, multi-tiered approach to assessing cross-reactivity is not merely a regulatory hurdle but a fundamental pillar of rational drug design.

This guide provides a comprehensive, field-proven framework for evaluating the cross-reactivity of a lead compound, SYN-101 , and its rationally designed derivatives. We will detail the requisite experimental workflows, explain the causal logic behind methodological choices, and present illustrative data to guide interpretation.

The Chemical Series: Design Rationale

For this comparative study, we will evaluate our parent compound, SYN-101 , against two derivatives designed to probe the impact of small structural modifications on selectivity. The hypothesis is that altering the steric and electronic profile at the 5-position of the piperidine-2,4-dione ring will modulate binding affinity and specificity for CRBN versus potential off-targets.

  • SYN-101: tert-butyl 5-methyl -2,4-dioxopiperidine-1-carboxylate (Parent Compound)

  • SYN-102: tert-butyl 5-ethyl -2,4-dioxopiperidine-1-carboxylate (Increased Steric Bulk)

  • SYN-103: tert-butyl 5-cyclopropyl -2,4-dioxopiperidine-1-carboxylate (Rigid Steric Bulk & Altered Electronics)

Caption: Chemical derivatives designed for the cross-reactivity study.

A Tiered Framework for Cross-Reactivity Assessment

A robust selectivity profiling campaign should be structured as a funnel, beginning with broad, high-throughput screening to identify potential liabilities and progressing to lower-throughput, high-content assays for quantitative validation and mechanistic understanding.

Caption: Tiered workflow for comprehensive cross-reactivity analysis.

Tier 1: Broad Off-Target Screening (Kinome Profiling)

Expertise & Rationale: Kinases are one of the largest enzyme families and a common source of off-target activity for many small molecules due to the conserved nature of the ATP-binding pocket.[14][15] A broad kinase panel screen is a cost-effective first pass to flag potential cross-reactivity.[16][17][18] We will utilize a commercially available service (e.g., Pharmaron, BPS Bioscience) to screen our three compounds at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases.[14][16]

Methodology:

  • Assay Principle: In vitro kinase activity assays, typically using luminescence (e.g., ADP-Glo) or fluorescence (e.g., TR-FRET) readouts to measure the phosphorylation of a substrate by each kinase.[14]

  • Execution: Compounds SYN-101, SYN-102, and SYN-103 are submitted to a contract research organization (CRO) for screening at 10 µM against their full kinome panel.

  • Data Output: Results are reported as Percent Inhibition (%) relative to a vehicle control. A common threshold for a "hit" is >50% inhibition.

Illustrative Data:

Kinase TargetFamilySYN-101 (% Inh @ 10µM)SYN-102 (% Inh @ 10µM)SYN-103 (% Inh @ 10µM)
CRBN (Primary Target) E3 Ligase95% 98% 92%
CDK2CMGC Kinase8%12%5%
MAPK1 (ERK2)CMGC Kinase3%5%2%
GSK3B CMGC Kinase65% 25% 8%
SRCTyrosine Kinase15%18%11%
BTK Tyrosine Kinase58% 62% 15%

Interpretation: The data hypothetically reveals that while all compounds strongly engage the intended target class (represented here by CRBN binding), SYN-101 and SYN-102 show significant off-target activity against Glycogen Synthase Kinase 3 Beta (GSK3B) and Bruton's Tyrosine Kinase (BTK). Notably, SYN-103 appears markedly more selective, with minimal inhibition of these kinases. This directs our validation efforts.

Tier 2: Quantitative Validation with Surface Plasmon Resonance (SPR)

Expertise & Rationale: SPR is a label-free, real-time biophysical technique that provides high-quality kinetic data (association rate, kon; dissociation rate, koff) and equilibrium dissociation constants (KD).[19][20][21][22] It is the gold standard for validating hits from primary screens and accurately quantifying binding affinity.[22][23] By immobilizing the target proteins (CRBN, GSK3B, BTK) on a sensor chip and flowing our compounds over the surface, we can precisely measure their binding interactions.[20]

Detailed Experimental Protocol: SPR Analysis
  • Protein Immobilization:

    • Recombinant human CRBN, GSK3B, and BTK proteins are immobilized on separate flow cells of a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared by activating and deactivating the surface without protein to allow for background signal subtraction.

  • Analyte Preparation:

    • SYN-101, SYN-102, and SYN-103 are serially diluted in an appropriate running buffer (e.g., HBS-EP+) to create a concentration series (e.g., 100 µM down to 1 nM).

  • Binding Measurement:

    • The compound concentration series is injected sequentially over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Association Phase: The increase in response units (RU) is monitored as the compound binds to the immobilized protein.

    • Dissociation Phase: Running buffer is flowed over the chip, and the decrease in RU is monitored as the compound dissociates.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD = koff/kon).

Illustrative Data:

CompoundTargetKD (µM)kon (10³ M⁻¹s⁻¹)koff (10⁻³ s⁻¹)Selectivity Ratio (KD, off-target / KD, CRBN)
SYN-101 CRBN 1.5 250375-
GSK3B8.21109025.5x
BTK12.58010008.3x
SYN-102 CRBN 1.1 300330-
GSK3B25.050125022.7x
BTK10.89510269.8x
SYN-103 CRBN 2.3 200460-
GSK3B>100N/BN/B>43x
BTK>100N/BN/B>43x
(N/B = No Binding Detected at highest concentration)

Interpretation: The SPR data quantitatively confirms the Tier 1 findings. SYN-103 demonstrates a vastly superior selectivity profile. While SYN-101 and SYN-102 bind off-target kinases with micromolar affinity, SYN-103 shows no measurable binding to GSK3B or BTK under these conditions. The ethyl group in SYN-102 appears to have slightly improved selectivity against GSK3B compared to the methyl group in SYN-101, but the rigid cyclopropyl group in SYN-103 is clearly the key to eliminating these specific off-target interactions.

Tier 3: Cellular Target Engagement Confirmation with CETSA

Expertise & Rationale: While biochemical and biophysical assays are crucial, they do not guarantee that a compound will engage its target in the complex milieu of a living cell.[24] The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in an intact cellular environment.[25][26][27] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[25][27][28] We will use CETSA to confirm that SYN-103 engages CRBN in cells without stabilizing GSK3B or BTK.

Detailed Experimental Protocol: CETSA Isothermal Dose-Response (ITDR)
  • Cell Treatment:

    • Culture a relevant cell line (e.g., HEK293T) to ~80% confluency.

    • Treat cells with a range of concentrations of SYN-103 (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Determine the optimal melting temperature (Tm) for CRBN, GSK3B, and BTK in a preliminary experiment. For the ITDR, select a single temperature that is on the slope of the melting curve for all targets (e.g., 52°C).

    • Harvest and aliquot the treated cells. Heat all samples at the chosen temperature for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells using repeated freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured, stabilized protein) from the precipitated aggregates via centrifugation.

  • Protein Quantification:

    • Analyze the soluble fractions by Western Blot or another quantitative protein detection method (e.g., ELISA, AlphaScreen) using specific antibodies for CRBN, GSK3B, BTK, and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities and plot the amount of soluble protein as a function of compound concentration. A dose-dependent increase in soluble protein indicates target engagement.

Illustrative Data:

Caption: Expected CETSA results for SYN-103.

Interpretation: The expected outcome for SYN-103 is a clear, dose-dependent stabilization of CRBN, confirming target engagement in living cells. Conversely, no significant thermal stabilization of GSK3B or BTK would be observed across the concentration range, validating the superior selectivity of SYN-103 in a physiologically relevant context.

Conclusion & Path Forward

This systematic, multi-tiered comparison demonstrates the profound impact of subtle chemical modifications on drug selectivity.

  • SYN-101 (Parent): Potent but shows significant off-target liabilities.

  • SYN-102 (Ethyl): Minor improvement in selectivity, but still engages off-targets.

  • SYN-103 (Cyclopropyl): Maintains potent on-target activity while demonstrating a vastly superior selectivity profile, confirmed by biochemical, biophysical, and cellular assays.

Based on this comprehensive cross-reactivity assessment, SYN-103 is identified as the superior development candidate. The data-driven approach outlined in this guide provides a robust and self-validating framework for de-risking novel chemical matter, ensuring that only the most selective compounds advance toward clinical development.

References

  • Pharmaron. Kinase Panel Profiling. [Link]
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  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. [Link]
  • Brown, J.A. & Jorgensen, W.L. (2010). Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central. [Link]
  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
  • Martinez Molina, D. & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
  • BPS Bioscience. Cereblon Binding Assay Kit. [Link]
  • Zhang, Y. & Ye, L. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]
  • Zhang, Y. & Ye, L. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
  • Szostak, M. et al. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling.
  • Brehmer, D. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • Maybarduk, P. et al. (2009). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. [Link]
  • Wilson, T.J. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
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  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Schwalm, B. et al. (2016). A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands.
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  • Orsini, P. et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • Musacchio, A.J. et al. (2024). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
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A Comparative Guide to the Stability of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate: A Critical Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the chemical stability of novel scaffolds is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparative stability analysis of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate , a key building block in the synthesis of complex molecules, juxtaposed with relevant alternative scaffolds. As researchers and drug development professionals, understanding the intrinsic stability and degradation pathways of such intermediates is paramount for predicting shelf-life, ensuring therapeutic efficacy, and meeting stringent regulatory standards.

While specific, publicly available experimental stability data for this compound is limited, this guide will leverage established principles of chemical stability, data from structurally related compounds, and propose detailed experimental protocols to generate the necessary comparative data. The primary alternatives for comparison are scaffolds that have gained prominence in similar applications, such as phenyl glutarimides and dihydrouracils, which have been noted for their enhanced stability profiles.

The Central Moiety: Understanding the Physicochemical Landscape of this compound

The subject of our analysis, this compound, possesses a unique combination of structural features that dictate its reactivity and stability:

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group, known for its stability in basic and nucleophilic conditions but susceptibility to acidic environments. Its primary degradation pathway is acid-catalyzed hydrolysis, which proceeds through a stable tert-butyl cation intermediate. Thermal lability, though generally requiring elevated temperatures, is another potential degradation route.

  • The 2,4-Dioxopiperidine Ring: This glutarimide-like ring system is a critical pharmacophore in many biologically active molecules, including certain immunomodulatory drugs (IMiDs). The dicarbonyl functionality makes the C-5 proton acidic, creating a potential site for epimerization if a chiral center is present at this position. The amide bond within the ring can be susceptible to hydrolysis under strong acidic or basic conditions.

  • The 5-Methyl Group: The introduction of a methyl group at the C-5 position can influence the molecule's electronic and steric properties. It may impact the acidity of the neighboring C-5 proton and potentially alter the susceptibility of the ring to certain degradation pathways.

Potential Degradation Pathways: A Mechanistic Overview

Based on the structural components, several degradation pathways can be anticipated under forced degradation conditions:

  • Acid-Catalyzed Deprotection: The most probable degradation pathway is the cleavage of the N-Boc group under acidic conditions to yield 5-methyl-2,4-dioxopiperidine.

  • Base-Catalyzed Ring Opening: Strong basic conditions could induce hydrolysis of the cyclic amide bond, leading to the formation of a ring-opened carboxylate salt.

  • Oxidative Degradation: The piperidine ring, particularly at positions adjacent to the nitrogen, can be susceptible to oxidation. Oxidative stress may lead to the formation of N-oxides or other oxidized species.

  • Thermal Degradation: High temperatures could potentially lead to the thermolysis of the N-Boc group.

  • Photodegradation: Exposure to UV or visible light could potentially induce degradation, although the chromophores in the molecule are not strongly absorbing in the near-UV and visible regions. However, photostability is a critical parameter to evaluate as per ICH guidelines.

Comparative Scaffolds: Phenyl Glutarimides and Dihydrouracils

In the context of developing ligands for proteins like Cereblon, alternatives to the traditional glutarimide scaffold have been explored to enhance stability.

  • Phenyl Glutarimides: Replacing the phthalimide moiety of traditional IMiDs with a phenyl group has been shown to significantly increase hydrolytic stability. This is attributed to the reduced electron-withdrawing nature of the phenyl group compared to the phthalimide ring, which deactivates the glutarimide ring towards hydrolysis.

  • Dihydrouracils: These scaffolds have also been investigated as more stable alternatives to glutarimides. Their inherent structure is less prone to hydrolysis and they do not possess the chiral instability at the point of substituent attachment that can be a concern with glutarimides.

Experimental Design for a Comprehensive Stability Analysis

To rigorously assess the comparative stability, a forced degradation study should be conducted as recommended by the International Council for Harmonisation (ICH) guidelines.

Proposed Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis cluster_3 Data Evaluation Sample Prepare solutions of: - this compound - Phenyl Glutarimide analog - Dihydrouracil analog Acid Acidic Hydrolysis (0.1M HCl, 60°C) Sample->Acid Expose samples Base Basic Hydrolysis (0.1M NaOH, 60°C) Sample->Base Expose samples Oxidation Oxidative Degradation (3% H2O2, RT) Sample->Oxidation Expose samples Thermal Thermal Degradation (Solid & Solution, 80°C) Sample->Thermal Expose samples Photo Photolytic Degradation (ICH Q1B conditions) Sample->Photo Expose samples HPLC Stability-Indicating HPLC-UV/MS Method Acid->HPLC Analyze at time points Base->HPLC Analyze at time points Oxidation->HPLC Analyze at time points Thermal->HPLC Analyze at time points Photo->HPLC Analyze at time points Characterization Characterization of Degradants (LC-MS/MS, NMR) HPLC->Characterization Identify major degradants Comparison Comparative Analysis of Degradation Profiles HPLC->Comparison Quantify degradation Characterization->Comparison

Caption: Proposed workflow for the comparative forced degradation study.

Detailed Experimental Protocols

Objective: To evaluate the stability of this compound in comparison to a phenyl glutarimide analog and a dihydrouracil analog under various stress conditions.

Materials:

  • This compound (Test Item)

  • Phenyl glutarimide analog (Comparator 1)

  • Dihydrouracil analog (Comparator 2)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Forced degradation chamber (photostability and thermal)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a mass spectrometer (MS) detector.

  • pH meter

  • Analytical balance

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve each compound in a suitable solvent (e.g., acetonitrile/water 50:50) to a final concentration of 1 mg/mL.

  • Forced Degradation Studies:

    • Acidic Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

      • Incubate the mixture at 60°C.

      • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

      • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Basic Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

      • Incubate the mixture at 60°C.

      • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

      • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

      • Store the mixture at room temperature, protected from light.

      • Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.

    • Thermal Degradation:

      • Solid State: Place a known amount of each solid compound in a controlled temperature oven at 80°C.

      • Solution State: Incubate 1 mL of each stock solution at 80°C.

      • Analyze samples at 24, 48, and 72 hours.

    • Photolytic Degradation:

      • Expose the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

      • A control sample should be wrapped in aluminum foil to protect it from light.

      • Analyze the samples after the exposure period.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Monitor the elution profile using a UV detector at an appropriate wavelength and a mass spectrometer for peak identification.

    • Calculate the percentage of degradation for each compound under each stress condition.

Predicted Stability Profiles and Data Interpretation

Based on the known chemistry of the functional groups, a hypothetical comparison of the stability profiles is presented in the table below. This table should be populated with experimental data upon completion of the proposed studies.

Stress ConditionThis compound (Predicted)Phenyl Glutarimide Analog (Predicted)Dihydrouracil Analog (Predicted)
Acidic Hydrolysis Significant degradation (N-Boc cleavage)Moderate degradation (amide hydrolysis)High stability
Basic Hydrolysis Moderate degradation (ring opening)Low to moderate degradationHigh stability
Oxidative Degradation Moderate degradation (piperidine ring oxidation)Moderate degradation (glutarimide ring)Moderate degradation
Thermal Degradation Low to moderate degradation (N-Boc thermolysis)High stabilityHigh stability
Photolytic Degradation Low degradationLow degradationLow degradation

Interpretation of Expected Results:

  • This compound is expected to be most sensitive to acidic conditions due to the lability of the N-Boc group.

  • Phenyl glutarimide analogs are anticipated to show improved stability against hydrolysis compared to traditional IMiDs, but may still be susceptible to strong acidic or basic conditions.

  • Dihydrouracil analogs are predicted to exhibit the highest overall stability, particularly against hydrolysis and racemization.

Conclusion and Future Directions

A thorough understanding of the stability of key synthetic intermediates like this compound is crucial for efficient and robust drug development. While direct experimental data is currently lacking in the public domain, a comparative analysis based on established chemical principles and data from related scaffolds provides a valuable framework for anticipating its stability profile.

The proposed forced degradation studies will be instrumental in generating the necessary data to make informed decisions about the suitability of this scaffold in drug discovery programs. The results will not only guide formulation and storage strategies but also aid in the design of next-generation molecules with optimized stability and pharmacokinetic properties. For researchers in the field, the execution of such comparative stability analyses is a critical step in de-risking novel chemical matter and accelerating the path to clinical development.

References

  • Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. PMC - NIH.
  • Analogues of Piperidine for Drug Design. Enamine.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
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  • Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds.
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  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced lig
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  • The Significance of TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE in Organic Synthesis and Pharmaceutical Applic
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  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • When analoging is not enough: scaffold discovery in medicinal chemistry. PubMed.
  • 5.4: Hydrolysis Reactions. Chemistry LibreTexts.
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
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  • Rates of hydrolysis and extents of DNA binding of 5-methylchrysene dihydrodiol epoxides. PubMed.
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  • 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR. Sigma-Aldrich.
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  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, ensuring the protection of personnel and the integrity of your laboratory's safety program.

Hazard Identification and Risk Assessment: Understanding the Compound

Assumed Hazard Profile:

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, Oral H302Harmful if swallowed.[2]
Skin Corrosion/Irritation H315Causes skin irritation.[1][2]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity H335May cause respiratory irritation.[1][2]

The fundamental principle in the absence of specific data is to treat the substance as hazardous.[3][4] This approach aligns with the requirements of the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates that if the composition of a chemical byproduct is unknown, it must be assumed to be hazardous.[4]

Regulatory Framework: Adherence to OSHA and EPA Standards

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[5][6][7] This written program must outline procedures for the safe procurement, storage, handling, and disposal of all chemicals.[5][7]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[8] This includes guidelines for waste identification, labeling, and storage.

Your institution's Environmental Health & Safety (EHS) department will have a specific CHP that translates these federal mandates into actionable protocols for your laboratory. Always consult your site-specific CHP before proceeding with any waste disposal.

Step-by-Step Disposal Protocol

The following protocol is a comprehensive guide for the safe disposal of this compound, from the point of generation to its final removal from your facility.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.[9]

  • Designate a Waste Stream: this compound should be disposed of as hazardous chemical waste . It must not be poured down the drain or mixed with non-hazardous solid waste.

  • Use a Designated Waste Container: Collect the waste in a container specifically designated for solid chemical waste. The container must be:

    • Compatible: Made of a material (e.g., high-density polyethylene) that will not react with the chemical.

    • Leak-Proof: Have a secure, tightly fitting lid to prevent spills and the release of vapors.

    • Clean: Free from contamination from other, potentially incompatible chemicals.[8]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. In particular, keep it separate from strong acids and bases.[9]

Step 3: Labeling the Waste Container

Accurate and compliant labeling is an EPA requirement and is critical for the safety of all personnel who may handle the container.[10][11]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[10][11]

  • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.

  • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed"). This can be in the form of text or GHS pictograms.[11]

  • The date accumulation started (this is typically when the first drop of waste enters the container).

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][10]

  • Location: The SAA must be under the control of laboratory personnel.[8]

  • Containment: The waste container should be placed in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[9]

  • Container Status: Keep the waste container closed at all times, except when adding waste.

  • Volume Limits: An SAA can hold up to 55 gallons of hazardous waste, although for most laboratory settings, containers are much smaller.[10]

The workflow for handling and disposing of this chemical waste is visualized in the diagram below.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Phase cluster_key Legend A Identify Waste: This compound B Wear Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat A->B Assess Hazards C Select Compatible, Leak-Proof Container B->C Proceed to Collection D Affix 'Hazardous Waste' Label with Full Chemical Name & Hazards C->D E Place Waste in Container D->E F Store in Designated SAA with Secondary Containment E->F G Container Full or Storage Time Limit Reached? F->G H Arrange for Pickup by Licensed Waste Disposal Vendor G->H Yes I Document Waste Transfer H->I Action Action/Step Decision Decision Point

Caption: Decision workflow for the disposal of this compound.

Step 5: Final Disposal

Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), it must be prepared for final disposal.[9]

  • Contact EHS: Notify your institution's Environmental Health & Safety department to arrange for a pickup.

  • Professional Removal: The waste will be collected by a licensed hazardous waste disposal service.[12][13] Do not attempt to transport the waste off-site yourself.

  • Documentation: Ensure all necessary paperwork for the waste transfer is completed as required by your institution. This creates a cradle-to-grave record of the waste's journey.

Spill and Emergency Procedures

In the event of a spill, your immediate response should prioritize safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS/Emergency Plan: Refer to your laboratory's chemical spill response plan.

  • Small Spills: For a small spill of solid material, and if you are trained to do so, you can clean it up using a chemical spill kit. Gently sweep the material into a designated container. Avoid creating dust.

  • Large Spills: For large spills, contact your institution's emergency response team or EHS department immediately. Do not attempt to clean it up yourself.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • OSHA Fact Sheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. [URL: https://www.osha.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [URL: https://www.mastercontrol.
  • Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | CID 66545682. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66545682]
  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [URL: https://osha.oregon.
  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [URL: https://www.cloud-sds.com/osha-laboratory-standard-chemical-hygiene-plan-29-cfr-1910-1450/]
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [URL: https://www.osha.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://www.cwu.edu/safety/sites/cts.cwu.edu.safety/files/documents/Laboratory%20Hazardous%20Waste%20Disposal%20Guidelines.pdf]
  • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/sites/default/files/2015-07/documents/sam_disposal_document_0.pdf]
  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). [URL: https://www.ascp.org/content/news-archive/news-detail/2022/08/17/managing-hazardous-chemical-waste-in-the-lab]
  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [URL: https://www.medlabmag.com/article/1332]
  • Safety Data Sheet - Piperidine. Fisher Scientific. [URL: https://www.fishersci.com/sds/02125.pdf]
  • Piperidine - Safety Data Sheet. Penta Chemicals. [URL: https://pentachemicals.eu/wp-content/uploads/2024/05/Piperidine_SDS_EN-3.pdf]
  • Safety Data Sheet - Piperidine. [URL: https://www.caymanchem.com/msdss/10011400m.pdf]
  • tert-Butyl 3,5-dioxopiperidine-1-carboxylate | C10H15NO4 | CID 21942204. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21942204]

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A Comprehensive Guide to the Safe Handling of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment: Understanding the Risks

Given its chemical structure, Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate should be handled as a potentially hazardous substance. Piperidine and its derivatives are often associated with a range of hazards, including:

  • Acute Toxicity: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Corrosivity: Many piperidine derivatives are capable of causing severe skin burns and serious eye damage.[1][2]

  • Flammability: Piperidine itself is a flammable liquid, and its derivatives may also pose a fire risk.[2][3]

  • Respiratory Irritation: Inhalation of vapors or dust can irritate the nose, throat, and respiratory tract.[2][4][5]

Therefore, it is imperative to employ stringent safety measures throughout the entire lifecycle of this compound in the laboratory, from receipt and storage to use and disposal.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is a critical step in mitigating exposure risks. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of PPE as part of a comprehensive Chemical Hygiene Plan.[6][7]

PPE CategorySpecificationRationale for Use
Eye and Face Chemical safety goggles and a face shield.[1][2]To provide robust protection against splashes and airborne particles that could cause severe eye damage.
Hand Chemically resistant gloves, such as nitrile or butyl rubber.[1][3] Double-gloving is recommended.[8]To prevent skin contact and absorption. The choice of glove material should be based on chemical compatibility charts, considering both breakthrough time and degradation.[9][10][11]
Body A flame-retardant lab coat or a chemical-resistant apron.[1]To protect against skin contact from spills and splashes and to prevent contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of aerosol or dust formation.[12] Use in a certified chemical fume hood is the primary engineering control.To prevent inhalation of potentially toxic or irritating particles or vapors. The need for respiratory protection should be determined by a formal risk assessment.[12]

Decision Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow PPE Selection Workflow for Handling Piperidine Derivatives A Start: Assess the Task B Handling solid compound? (e.g., weighing, preparing solutions) A->B C Working with solutions? A->C D Risk of aerosol/dust generation? B->D E Standard PPE: - Safety Goggles - Nitrile Gloves (Double) - Lab Coat C->E F Enhanced PPE: - Chemical Fume Hood - Face Shield - Chemical Resistant Apron D->F No G Add Respiratory Protection (NIOSH-approved respirator) D->G Yes H End: Proceed with Experiment E->H F->H G->H

Caption: A logical workflow for determining the necessary PPE.

III. Operational Plan: Safe Handling and Storage

Adherence to standard operating procedures is crucial for minimizing the risk of exposure and accidents.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][12]

  • Keep away from heat, sparks, and open flames.[3]

  • Store separately from incompatible materials such as strong oxidizing agents and strong acids.[2]

Handling:

  • Preparation: Before handling, ensure that a current Safety Data Sheet for a similar compound is reviewed, and all necessary PPE is readily available.

  • Engineering Controls: All manipulations of this compound, especially the handling of the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]

  • Weighing and Transfer: Use non-sparking tools for transfers to prevent ignition sources.[3][12] Handle the compound gently to avoid creating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[2]

IV. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[13]

  • Storage of Waste: Keep hazardous waste containers securely sealed when not in use and store them in a designated satellite accumulation area.

  • Professional Disposal: Arrange for the collection of hazardous waste by a licensed environmental disposal company. This waste will likely require high-temperature incineration.[8] Never dispose of this compound down the drain or in the regular trash.[3]

By adhering to these comprehensive guidelines, researchers can safely handle this compound, ensuring a secure laboratory environment and the advancement of scientific discovery.

References

  • Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • MasterControl. 29 CFR 1910.
  • Penta chemicals.
  • Spill Containment Blog.
  • OSHA.
  • New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE. URL
  • Carl ROTH.
  • Cole-Parmer.
  • Benchchem. Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. URL
  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. URL
  • National Academies of Sciences, Engineering, and Medicine.
  • MedChemExpress. tert-Butyl 4-(prop-2-yn-1-yl)
  • Enviro Safety Products.
  • University of Michigan Environment, Health & Safety.
  • Ansell. CHEMICAL GLOVE RESISTANCE GUIDE. URL
  • MedChemExpress.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.